molecular formula C9H11BrClNO2 B1441895 L-Phenylalanine, 3-bromo-, hydrochloride CAS No. 615535-65-4

L-Phenylalanine, 3-bromo-, hydrochloride

Cat. No.: B1441895
CAS No.: 615535-65-4
M. Wt: 280.54 g/mol
InChI Key: MRWIBMCVLBZBLR-QRPNPIFTSA-N
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Description

L-Phenylalanine, 3-bromo-, hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO2 and its molecular weight is 280.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIBMCVLBZBLR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718806
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615535-65-4
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis of (S)-2-Amino-3-(3-bromophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride (L-3-bromophenylalanine HCl) is a critical non-proteinogenic amino acid scaffold. Its meta-substituted bromine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the late-stage diversification of peptidomimetics and small-molecule drugs.

This guide details two distinct synthetic pathways selected for their reliability and scalability:

  • Biocatalytic Kinetic Resolution: A robust, cost-effective method ideal for multi-gram scale-up using established Erlenmeyer-Plöchl chemistry and enzymatic hydrolysis.

  • Asymmetric Phase-Transfer Catalysis (PTC): A modern organocatalytic route utilizing Maruoka-style catalysts for high enantioselectivity (

    
     ee) without the need for resolution.
    

Retrosynthetic Analysis

The strategic disconnection relies on establishing the


-chiral center. We view the target molecule as a derivative of alanine functionalized with a 3-bromobenzyl electrophile.

Retrosynthesis Target (S)-3-Bromophenylalanine HCl Precursor1 N-Acetyl-(S)-3-bromophenylalanine Precursor1->Target Hydrolysis (HCl) Precursor2 Glycine Schiff Base (O'Donnell Substrate) Precursor2->Target Hydrolysis Raw1 Racemic N-Acetyl Precursor Raw1->Precursor1 Enzymatic Resolution (Acylase I) Raw2 3-Bromobenzyl Bromide Raw2->Precursor2 Asymmetric Alkylation Raw3 Chiral PTC Catalyst Raw3->Precursor2 Catalysis

Figure 1: Retrosynthetic disconnection showing Biocatalytic (Left) and Organocatalytic (Right) pathways.

Methodology A: Biocatalytic Kinetic Resolution (Robust & Scalable)

This route is preferred for scale-up (>10g) due to the low cost of reagents and the high operational stability of the enzyme.

Phase 1: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: Synthesize racemic


-acetyl-3-bromophenylalanine.
  • Reagents: 3-Bromobenzaldehyde (1.0 eq),

    
    -acetylglycine (1.0 eq), Sodium acetate (0.8 eq), Acetic anhydride (3.0 eq).
    
  • Protocol:

    • Charge a reactor with 3-bromobenzaldehyde,

      
      -acetylglycine, and sodium acetate.
      
    • Add acetic anhydride and heat to 110°C for 2 hours. The mixture will become homogeneous and then precipitate the azlactone.

    • Critical Step: Cool to 0°C. Add cold water to hydrolyze excess anhydride. Filter the yellow solid (Azlactone).

    • Hydrolysis/Reduction: Suspend the azlactone in water/acetone (1:1). Reflux for 4 hours to open the ring to the dehydro-amino acid.

    • Reduction: Perform hydrogenation using Pd/C (5% loading) at 3 atm

      
       in methanol. Note: Monitor carefully to prevent debromination. Alternatively, use Sodium Amalgam (Na/Hg) reduction if debromination is observed.
      
    • Yield: Expect ~65-75% of racemic

      
      -acetyl-3-bromophenylalanine.
      
Phase 2: Enzymatic Resolution

Objective: Isolate the (L)-enantiomer.

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Protocol:

    • Dissolve racemic

      
      -acetyl-3-bromophenylalanine in distilled water.
      
    • Adjust pH to 7.5–8.0 using 2M LiOH or

      
      . Avoid NaOH if high salt content interferes with downstream ion exchange.
      
    • Add Acylase I (15 mg/g substrate) and

      
       (1 mM) as a cofactor.
      
    • Incubate at 37°C with gentle stirring for 24–48 hours.

    • Monitoring: Monitor by HPLC (Chiralpak ZWIX(+) or C18 with chiral mobile phase) until conversion reaches 50%.

  • Workup:

    • Acidify to pH 5.0 with acetic acid. Add activated carbon and filter to remove protein.

    • Acidify further to pH 1.5 with HCl.

    • Extract the unreacted (D)-

      
      -acetyl isomer with ethyl acetate (save for racemization/recycling).
      
    • The aqueous phase contains the desired free (S)-amino acid.

Methodology B: Asymmetric Phase-Transfer Catalysis (High Purity)

This route utilizes the Maruoka or O'Donnell protocol for high enantioselectivity without the 50% yield cap of resolution methods.

Reagents & Catalysts[1][2][3][4][5][6][7]
  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester.
    
  • Electrophile: 3-Bromobenzyl bromide.

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) or 
    
    
    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Corey-Lygo Catalyst).
  • Base: 50% aqueous KOH.

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve the glycine Schiff base (1.0 eq) and the Chiral Catalyst (1–5 mol%) in Toluene/Chloroform (7:3 v/v).

    • Cool the mixture to 0°C or -20°C (lower temperature enhances

      
      ).
      
  • Alkylation:

    • Add 3-Bromobenzyl bromide (1.2 eq).

    • Vigorously stir the mixture while adding 50% aqueous KOH (5.0 eq). High stirring rate is critical for phase transfer efficiency.

    • Reaction Time: 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Hydrolysis:

    • Separate the organic layer and wash with water.

    • Concentrate the organic layer.

    • Redissolve in THF and add 1M Citric Acid or 1N HCl. Stir at room temperature for 2 hours to cleave the imine.

    • The benzophenone byproduct is removed by extraction with ether.

    • The aqueous layer contains the ester salt. Reflux in 6M HCl for 4 hours to remove the tert-butyl ester.

Hydrochloride Salt Formation & Purification

Regardless of the synthesis route, the final step converts the zwitterion or crude salt into the pharmaceutical-grade hydrochloride.

SaltFormation Crude Crude Amino Acid (Zwitterion) Dissolution Dissolve in min. vol. 2M HCl Crude->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Crystallization Crystallize (Et2O diffusion or Lyophilization) Filtration->Crystallization Final (S)-3-Bromophenylalanine HCl White Solid Crystallization->Final

Figure 2: Salt formation workflow.

  • Dissolution: Dissolve the free amino acid in a minimum volume of 2M HCl.

  • Clarification: Filter through a 0.22 µm membrane to remove insolubles.

  • Isolation:

    • Method A (Lyophilization): Freeze the solution and sublime the water/HCl to yield a hygroscopic white powder.

    • Method B (Crystallization): Add concentrated HCl dropwise to a saturated aqueous solution, or diffuse diethyl ether into an ethanolic HCl solution of the amino acid.

  • Drying: Dry under high vacuum over

    
     to remove traces of water and excess HCl.
    

Analytical Characterization

Verify the identity and purity using the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, 210 nm)
Enantiomeric Excess > 99.0% (S-isomer)Chiral HPLC (Crownpak CR(+))

H NMR
Consistent with structure400 MHz,

or DMSO-

Mass Spec

ESI-MS
Specific Rotation

to


(Lit. dependent)

Key NMR Signals (DMSO-


): 
  • 
     8.40 (br s, 3H, 
    
    
    
    )
  • 
     7.55 (s, 1H, Ar-H2)
    
  • 
     7.45 (d, 1H, Ar-H4)
    
  • 
     7.30 (d, 1H, Ar-H6)
    
  • 
     7.25 (t, 1H, Ar-H5)
    
  • 
     4.20 (t, 1H, 
    
    
    
    -CH)
  • 
     3.10 (dd, 2H, 
    
    
    
    -CH
    
    
    )

Safety & Handling

  • 3-Bromobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

  • Brominated Aromatics: Potential toxicity; avoid inhalation of dust.

  • Hydrogenation: If using Pd/C, ensure inert atmosphere handling to prevent ignition of methanol vapors.

References

  • Enzymatic Resolution: Chenault, H. K., & Dahmer, J. (1991). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[1] Link

  • Phase Transfer Catalysis: Ooi, T., Kameda, M., & Maruoka, K. (2003). Asymmetric synthesis of alpha-amino acids by phase-transfer catalysis. Journal of the American Chemical Society.[1] Link

  • Erlenmeyer Synthesis: Hanger, F. M. (1928).[2] The Erlenmeyer Azlactone Synthesis. Organic Syntheses. Link

  • Physical Properties: MedChemExpress. (S)-2-Amino-3-(3-bromophenyl)propanoic acid. Link

Sources

3-bromo-L-phenylalanine structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-L-phenylalanine: Structure, Stereochemistry, and Applications

Introduction

In the landscape of modern drug discovery and chemical biology, the repertoire of proteinogenic amino acids often falls short of the chemical diversity required to create novel therapeutics with enhanced potency, selectivity, and metabolic stability. This has led to a surge in the exploration and application of non-canonical amino acids (ncAAs). Among these, 3-bromo-L-phenylalanine has emerged as a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of 3-bromo-L-phenylalanine, intended for researchers, scientists, and drug development professionals. We will delve into its core structural and stereochemical features, outline synthetic and analytical methodologies, and explore its critical applications. The presence of a bromine atom on the phenyl ring is not a trivial substitution; it imparts unique chemical reactivity, making it an invaluable tool for forging complex molecular architectures and probing biological systems.[1][2] This document serves as a detailed resource, grounding theoretical knowledge in practical, field-proven insights and methodologies.

Part 1: Molecular Architecture: Structure and Stereochemistry

A thorough understanding of a molecule's three-dimensional structure is paramount to predicting its reactivity and biological interactions. 3-bromo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by a bromine atom at the meta-position of the phenyl ring.

Chemical Structure

The systematic IUPAC name for this compound is (2S)-2-amino-3-(3-bromophenyl)propanoic acid .[3][4] Its structure combines the core alpha-amino acid scaffold with a brominated aromatic side chain.

Caption: 2D representation of 3-bromo-L-phenylalanine.

Stereochemistry: The "L" and "(S)" Configuration

Stereochemistry is a critical determinant of biological activity. Like the vast majority of amino acids found in terrestrial life, 3-bromo-L-phenylalanine exists as the L-enantiomer.[5]

  • The 'L' Designation: This convention relates the stereochemistry of the α-carbon to that of L-glyceraldehyde. In a Fischer projection, the amino group (-NH₂) of an L-amino acid is depicted on the left-hand side.[6][7] This configuration is fundamental to ribosomal protein synthesis and enzyme-substrate recognition.

  • The '(S)' Designation: According to the Cahn-Ingold-Prelog (CIP) priority rules, the α-carbon of 3-bromo-L-phenylalanine is assigned the (S) absolute configuration.[4][7] The priority of the substituents is as follows: -NH₂ > -COOH > -CH₂-Ar > -H. This intrinsic chirality dictates how the molecule fits into the active sites of enzymes and receptors.

stereochemistry cluster_fischer Fischer Projection (L-configuration) cluster_3d 3D Representation ((S)-configuration) COOH COOH COOH->Cα CH₂-Ar CH₂-Ar Cα->CH₂-Ar H H H->Cα H₂N H₂N C_alpha C_alpha->COOH C_alpha->H (back) NH2 NH₂ C_alpha->NH2 (front) R CH₂-Ar C_alpha->R

Caption: Stereochemical representations of 3-bromo-L-phenylalanine.

Physicochemical Properties

The physical and chemical properties of 3-bromo-L-phenylalanine are essential for its handling, formulation, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][4]
Molecular Weight 244.09 g/mol [8]
CAS Number 82311-69-1[1][8]
Appearance White to off-white/grey powder[1][8]
Melting Point 208 - 210 °C[1]
Optical Rotation [α]²⁰/D = +3 ± 1° (c=2 in 1N NaOH)[1]
Solubility H₂O: 15.38 mg/mL (ultrasonic, pH to 3 with HCl); DMSO: 5 mg/mL (ultrasonic)[8]

Part 2: Synthesis and Characterization

The utility of 3-bromo-L-phenylalanine is predicated on its availability in high enantiopurity. Both chemical and enzymatic methods have been developed to meet this need, each with distinct advantages.

Synthetic Strategies

The primary challenge in synthesizing this molecule is the stereoselective installation of the amine group to yield the desired L-enantiomer.

  • Chemical Synthesis: Modern organic chemistry offers robust methods for creating unnatural amino acids. A common strategy involves the use of metallaphotoredox catalysis, which can couple a bromoalkyl intermediate with an aryl halide.[9] This approach allows for the construction of diverse phenylalanine analogues from simple precursors like serine. The key is to maintain the stereochemical integrity of the starting chiral material throughout the reaction sequence.

  • Chemo-enzymatic Synthesis: This approach leverages the exquisite stereoselectivity of enzymes. Phenylalanine ammonia lyases (PALs), for instance, can catalyze the addition of ammonia to the double bond of a corresponding substituted cinnamic acid.[10] The power of this method lies in the enzyme's ability to produce almost exclusively the L-enantiomer. Furthermore, protein engineering techniques can be employed to evolve PAL variants with enhanced activity towards non-native substrates, such as 3-bromo-cinnamic acid, making the synthesis more efficient.[11][12]

Example Protocol: Chemo-enzymatic Synthesis using an Engineered PAL

This protocol is a representative workflow illustrating the principles of enzymatic synthesis. The choice of a specific engineered PAL and reaction conditions would require optimization based on the selected enzyme.

Objective: To synthesize 3-bromo-L-phenylalanine from 3-bromo-cinnamic acid with high enantioselectivity.

Methodology:

  • Enzyme Expression and Preparation:

    • Transform E. coli cells with a plasmid containing the gene for the engineered PAL.

    • Grow the cells in a suitable medium until they reach an optimal density (e.g., OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with an appropriate agent (e.g., IPTG) and continue incubation.

    • Harvest the cells by centrifugation, lyse them, and prepare a whole-cell biocatalyst or a clarified cell-free extract.

  • Biotransformation Reaction:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing ammonium carbonate (as the ammonia source).

    • Dissolve the substrate, 3-bromo-cinnamic acid, in the buffer. The use of a co-solvent may be necessary to aid solubility.

    • Initiate the reaction by adding the prepared PAL biocatalyst.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing them via HPLC to quantify substrate consumption and product formation.

    • Once the reaction reaches completion, terminate it by acidifying the mixture to precipitate the enzyme.

    • Remove the catalyst by centrifugation or filtration.

  • Purification:

    • Adjust the pH of the supernatant to the isoelectric point of 3-bromo-L-phenylalanine to induce precipitation.

    • Alternatively, purify the product using ion-exchange chromatography.

    • Wash the purified solid with cold water and dry under vacuum to yield the final product.

enzymatic_synthesis_workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Biotransformation cluster_purification Purification Expression E. coli Expression of Engineered PAL Harvest Cell Harvest & Lysis Expression->Harvest Catalyst Whole-Cell Biocatalyst or Cell-Free Extract Harvest->Catalyst Reaction Add Biocatalyst Incubate (30-37°C) Catalyst->Reaction Setup Prepare Reaction Buffer + Substrate (3-Br-Cinnamic Acid) Setup->Reaction Monitor Monitor via HPLC Reaction->Monitor Terminate Terminate Reaction (e.g., pH change) Monitor->Terminate Purify Purify Product (e.g., Chromatography) Terminate->Purify Final Isolate & Dry Final Product Purify->Final

Caption: Workflow for the chemo-enzymatic synthesis of 3-bromo-L-phenylalanine.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.[13]

Protocol: Analytical Workflow

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[13]

    • IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[13]

    • MS: Dissolve a small amount of the sample in a suitable solvent for injection (e.g., methanol/water).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

    • Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI).

  • Data Analysis:

    • Compare the acquired spectra with expected values to confirm the structure, purity, and identity of the compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.0-7.5 ppm range with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Aliphatic protons for the α- and β-carbons between 3.0-4.5 ppm.
¹³C NMR Carbon attached to bromine expected around 122 ppm. Aromatic carbons between 125-135 ppm. Carbonyl carbon (~170-175 ppm), α-carbon (~55 ppm), and β-carbon (~35-40 ppm).
FTIR (cm⁻¹) Broad O-H stretch (acid) ~2500-3300. N-H stretch (amine) ~3000-3300. C=O stretch (acid) ~1700-1725. N-H bend ~1580-1650. C=C stretches (aromatic) ~1450-1600. C-Br stretch ~500-600.
Mass Spec. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks [M+H]⁺ at m/z ~244 and ~246.

Part 3: Applications in Drug Development and Research

The true value of 3-bromo-L-phenylalanine lies in its application as a strategic tool for molecular innovation.

  • Versatile Synthetic Building Block: The bromine atom serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is invaluable in pharmaceutical development for rapidly creating libraries of novel compounds and exploring structure-activity relationships (SAR).[1]

  • Peptide Modification: Incorporating 3-bromo-L-phenylalanine into peptides can confer unique properties. It can serve as a precursor for creating modified peptides with enhanced biological activity, increased resistance to proteolytic degradation, or novel functionalities for bioconjugation.[1]

  • Probing Biological Systems: Its structural similarity to natural phenylalanine allows it to be recognized by some enzymes and proteins. This makes it a useful probe for studying protein-protein interactions and enzyme mechanisms. In some cases, it can act as a selective inhibitor in specific biochemical pathways, providing a starting point for drug discovery efforts.[1]

  • Material Science Innovation: Beyond life sciences, this compound is finding applications in material science. Its structure can be leveraged to synthesize specialized polymers with unique properties, such as enhanced thermal stability or flame retardancy, due to the presence of the bromine atom.[2]

Conclusion

3-bromo-L-phenylalanine is far more than a simple substituted amino acid; it is an enabling molecule for scientific advancement. Its well-defined structure and stereochemistry, coupled with the synthetic handle provided by the bromine atom, make it a powerful building block for medicinal chemistry, peptide research, and biochemistry. The continued development of efficient and highly stereoselective synthetic routes, particularly those employing engineered biocatalysts, will further expand its accessibility and utility. As researchers continue to push the boundaries of molecular design, the strategic application of versatile tools like 3-bromo-L-phenylalanine will be indispensable in the creation of next-generation therapeutics and advanced materials.

References

  • Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. [Link]

  • Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites - Taylor & Francis Online. [Link]

  • The chemo-enzymatic synthesis of labeled l-amino acids and some of their derivatives - Springer. [Link]

  • L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem - NIH. [Link]

  • Material Science Innovations Fueled by 3-Bromo-L-phenylalanine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. [Link]

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed Central. [Link]

  • Stereochemistry of Amino Acids - Chemistry LibreTexts. [Link]

  • Intro to Amino Acids--Stereochem & D,L Conventions - YouTube. [Link]

  • 25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. [Link]

Sources

Technical Guide: Solubility Profile & Dissolution Protocols for 3-Bromo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-L-phenylalanine (3-Br-Phe) is a critical non-canonical amino acid used extensively in peptidomimetics and as a cross-coupling partner in Suzuki-Miyaura reactions for diversifiable scaffold synthesis. Despite its utility, its solubility profile presents a frequent bottleneck in experimental workflows.

Unlike standard L-Phenylalanine, the introduction of an electron-withdrawing, lipophilic bromine atom at the meta position alters the crystal lattice energy and solvation thermodynamics. This guide provides a definitive technical analysis of its solubility, moving beyond basic "soluble/insoluble" labels to provide actionable dissolution protocols and mechanistic insights.

Key Takeaway: 3-Br-Phe exhibits a "solubility paradox." While the bromine atom increases lipophilicity (LogP), the strong zwitterionic crystal lattice dominates in neutral solvents, rendering it poorly soluble in both pure water and pure organic alcohols. Successful dissolution requires disrupting this lattice via pH manipulation (protonation/deprotonation) or high-dielectric aprotic solvents.

Physicochemical Profile & The "Bromine Effect"[1]

To master the solubility of 3-Br-Phe, one must understand the competition between its lattice energy and solvation enthalpy.

PropertyValueMechanistic Impact on Solubility
Molecular Weight 244.09 g/mol Heavier than L-Phe (165.19); slower dissolution kinetics.
pKa (Carboxyl) ~2.1 (Est.)Slightly more acidic than Phe due to Br inductive effect (-I).
pKa (Amine) ~9.0 (Est.)Slightly less basic than Phe; zwitterion persists over wide pH.
LogP (Octanol/Water) -0.8More lipophilic than L-Phe (-1.38), yet still hydrophilic overall.
Crystal Structure ZwitterionicHigh lattice energy requires significant energy to break.
The Lattice Energy Barrier

In its solid state, 3-Br-Phe exists as a zwitterion (


). The electrostatic attraction between these charged termini creates a robust crystal lattice. The bromine atom adds Van der Waals bulk, potentially increasing packing density compared to native Phe.
  • Neutral Solvents (Water/MeOH): Cannot overcome the lattice energy.

  • Ionic Solvents (Acid/Base): Protonation or deprotonation breaks the zwitterionic lock, driving solubility.

Solubility Compatibility Matrix

The following data aggregates experimental observations and thermodynamic principles.

Quantitative & Qualitative Solubility Data
Solvent SystemSolubility RatingApprox. Conc.Protocol Notes
Water (pH 7) Poor < 2 mg/mLKinetic barrier is high; forms suspension.
Water (pH < 3) High > 15 mg/mLRecommended. Dissolve in 0.1M or 1M HCl. Forms cationic species.
Water (pH > 10) High > 20 mg/mLDissolve in 1N NaOH. Forms anionic species.
DMSO Moderate ~5 mg/mLRequires ultrasonication.[1] Hygroscopic DMSO reduces solubility.[1]
Ethanol (Pure) Insoluble < 0.1 mg/mLActs as an antisolvent (precipitant).
Methanol Low < 1 mg/mLOnly soluble if acidified (e.g., 1% HCl in MeOH).
DMF Moderate ~5-10 mg/mLSimilar to DMSO; useful for peptide coupling reactions.

Critical Warning: Do not attempt to dissolve 3-Br-Phe in unbuffered water for stock solutions. It will likely crash out or fail to reach equilibrium, leading to inconsistent dosing in biological assays.

Mechanistic Visualization: pH-Dependent Speciation

The solubility is dictated by the protonation state. The diagram below illustrates the transition from the insoluble zwitterionic solid to soluble ionic forms.

SolubilityMechanism cluster_0 Aqueous Solubility Equilibrium Solid Solid 3-Br-Phe (Crystal Lattice) Zwitterion Zwitterion (Poor Solubility) pH 5.5 - 6.5 Solid->Zwitterion  Dissolution (Slow/Low Ksp)   Cation Cationic Form (Soluble) pH < 2 Cation->Zwitterion  + OH-   Zwitterion->Cation  + H+ (e.g., HCl)   Anion Anionic Form (Soluble) pH > 10 Zwitterion->Anion  + OH- (e.g., NaOH)   Anion->Zwitterion  + H+  

Figure 1: The solubility of 3-Br-Phe is pH-dependent. The zwitterionic form (center) represents the solubility minimum (isoelectric point), while acidic (left) and basic (right) conditions disrupt the lattice, significantly increasing solubility.

Validated Dissolution Protocols

Protocol A: Preparation of 50 mM Stock for Biological Assays

Use this when the compound must be introduced to cell culture or enzymatic assays.

  • Weighing: Accurately weigh 12.2 mg of 3-Bromo-L-phenylalanine.

  • Primary Solvent: Add 0.5 mL of 100 mM HCl .

    • Reasoning: The acid immediately protonates the amine, breaking the crystal lattice.

    • Observation: Solution should become clear rapidly.

  • Dilution/Buffering: Add 0.5 mL of PBS or water to reach 1 mL total volume (Final Conc: ~12.2 mg/mL or 50 mM).

    • Note: If adding directly to cell media, ensure the small volume of acid does not shift the media pH significantly.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Protocol B: Dissolution for Solid Phase Peptide Synthesis (SPPS)

Use this for Fmoc-chemistry coupling.

  • Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) .

  • Additives: If solubility is sluggish, add 1% (v/v) Triton X-100 or heat gently to 40°C.

    • Critical Step: Unlike water, do not add acid here if using HBTU/HATU activation, as it may interfere with the base (DIPEA) used in coupling.

  • Concentration: Aim for 0.2 M concentration. If the solution is cloudy, sonicate for 5 minutes at 30°C.

Protocol C: Recrystallization (Purification)

Use this to purify crude material.[2]

  • Dissolution: Dissolve crude 3-Br-Phe in a minimum volume of hot water (80°C) containing 1% Acetic Acid.

  • Antisolvent Addition: Slowly add warm Ethanol until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[2][3][4][5] Ethanol acts as an antisolvent (lowering dielectric constant), forcing the zwitterion to crystallize out of solution in a controlled manner.

Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: 3-Br-Phe Application Q1 Is the application Biological (Cells/Enzymes)? Start->Q1 Q2 Is the application Chemical (Synthesis/Coupling)? Q1->Q2 No BioPath Use Aqueous Acid Stock (10mM HCl) Q1->BioPath Yes ChemPath Use Polar Aprotic Solvent (DMF/DMSO/NMP) Q2->ChemPath Yes Precip Issue: Precipitation upon dilution? BioPath->Precip Fix1 Add Solubilizer: Cyclodextrin or BSA Precip->Fix1 Yes (High Conc) Fix2 Reduce Concentration (< 5mM) Precip->Fix2 Yes (Low Conc)

Figure 2: Decision matrix for selecting the appropriate solvent system based on downstream application, ensuring stability and compatibility.

References

  • PubChem. (2025).[6] 3-Bromo-L-phenylalanine (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

Technical Handling & Safety Architecture: 3-Bromo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and operational architecture for 3-Bromo-L-phenylalanine (and its hydrochloride salt forms), designed for researchers and drug development professionals.

Compound Identity & Physicochemical Core

3-Bromo-L-phenylalanine is a critical halogenated amino acid derivative.[1] It serves as a strategic scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of Lifitegrast (a drug for dry eye disease) and as a probe for investigating protein-protein interactions via cross-coupling reactions.

While often sourced as the Free Base , the Hydrochloride (HCl) salt is frequently generated in situ or isolated during pharmaceutical workups to enhance water solubility and stability.

Physicochemical Data Matrix
PropertySpecification (Free Base)Specification (HCl Salt)
CAS Number 82311-69-1 Not widely listed; often custom prep
Molecular Formula


Molecular Weight 244.09 g/mol ~280.55 g/mol
Appearance White to off-white powderWhite crystalline solid
Melting Point 208–210 °C (dec.)>220 °C (dec.)[1]
Solubility Sparingly soluble in water; Soluble in dilute acid/baseHigh water solubility ; Soluble in MeOH
Acidity (pKa)

-COOH: ~2.2,

-NH3+: ~9.1
Strongly acidic in solution (pH < 3)

Hazard Mechanistics & Risk Assessment

The safety profile of 3-Bromo-L-phenylalanine is governed by its nature as a zwitterionic amino acid and the reactivity of the aryl bromide moiety.

Core Hazards (GHS Classification)
  • H315: Causes Skin Irritation.

    • Mechanism:[2][3] The acidic nature of the hydrochloride form (or the zwitterion in moist environments) disrupts the stratum corneum pH, leading to localized inflammation.

  • H319: Causes Serious Eye Irritation.

    • Mechanism:[2][3] Micro-particulates can cause mechanical abrasion combined with chemical irritation upon dissolution in tear fluid (pH shift).

  • H335: May Cause Respiratory Irritation.

    • Mechanism:[2][3] Inhalation of fine dust triggers mucous membrane inflammation in the upper respiratory tract.

Operational Risk Logic

The primary risk in a research setting is dust generation during weighing and transfer. The aryl bromide functionality is stable under ambient conditions but can release toxic bromide fumes if subjected to thermal decomposition (>250°C).

Operational Safety & Handling Protocol

A. Storage & Stability
  • Temperature: Store at 0–8°C (Refrigerated). While stable at room temperature for short periods, long-term cold storage prevents slow decarboxylation or racemization.

  • Atmosphere: Hygroscopic (especially the HCl salt). Store under inert gas (Argon/Nitrogen) in a tightly sealed desiccator.

  • Incompatibility: Keep away from strong oxidizing agents.

B. Validated Handling Workflow
  • Engineering Controls: Always handle open containers inside a certified chemical fume hood .

  • PPE Layering:

    • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions >1M.

    • Eyes: Chemical safety goggles (face shield recommended for quantities >10g).

    • Respiratory: If weighing outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Solubilization:

    • For Free Base: Dissolve in 1M HCl or 1M NaOH for aqueous stock solutions.

    • For HCl Salt: Dissolves directly in water; solution will be acidic.

Emergency Response Architecture

The following decision tree outlines the immediate response protocols for exposure incidents.

SafetyResponse Incident EXPOSURE INCIDENT Type Identify Route Incident->Type Eye EYE CONTACT (Particulates/Solution) Type->Eye Skin SKIN CONTACT (Irritation/Burn) Type->Skin Inhal INHALATION (Dust/Aerosol) Type->Inhal ActionEye Rinse cautiously with water for 15+ mins. Remove contacts. Eye->ActionEye ActionSkin Wash with soap & water. Remove contaminated clothing. Skin->ActionSkin ActionInhal Move to fresh air. Maintain comfortable breathing. Inhal->ActionInhal Medical SEEK MEDICAL ADVICE (Show SDS/Label) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 1: Critical response workflow for 3-Bromo-L-phenylalanine exposure.

Strategic Applications in Drug Development

3-Bromo-L-phenylalanine is not merely a building block; it is a "privileged structure" in modern synthesis. Its primary utility lies in the aryl bromide handle , which allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck) without affecting the chiral center.

Case Study: Lifitegrast Synthesis

A major industrial application is its role as a precursor to Lifitegrast (Xiidra).[4] The bromine atom is essential for coupling with the benzofuran moiety.

SynthesisWorkflow Start 3-Bromo-L-Phenylalanine (Starting Material) Protect Protection (e.g., N-Boc/N-Acetyl) Start->Protect Stabilize Amine Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Protect->Coupling Functionalize Aryl Ring Deprotect Deprotection (Acidic Workup) Coupling->Deprotect Remove Groups Product Lifitegrast Intermediate (Chiral Scaffold) Deprotect->Product Final Isolation

Figure 2: Synthetic utility of 3-Bromo-L-phenylalanine in pharmaceutical manufacturing.

Protocol: Standard Dissolution for Biological Assays

For researchers using this compound in cell culture (e.g., LAT1 transporter studies):

  • Weighing: Measure required mass of 3-Bromo-L-Phe.

  • Primary Solvent: Dissolve in minimal DMSO (solubility ~5 mg/mL).

  • Dilution: Slowly add aqueous buffer (PBS) to reach final concentration.

    • Note: If using the HCl salt, neutralize with equimolar NaOH to prevent media acidification.

    • Sterilization:[5] Filter through a 0.22 µm PES membrane (do not autoclave).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Wu, C., et al. (2024). Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester: A Key Intermediate of Lifitegrast.[4][6] ACS Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-L-Phenylalanine

[1]

Executive Summary & Application Context

3-Bromo-L-phenylalanine (CAS: 82311-69-1) is a non-canonical amino acid of high strategic value in medicinal chemistry and peptide engineering. Unlike standard phenylalanine, the meta-positioned bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the late-stage diversification of pharmacophores. Furthermore, it is increasingly utilized in phage display and peptidomimetics to induce specific steric constraints or halogen-bonding interactions within receptor pockets.

This guide provides a definitive spectroscopic profile for 3-bromo-L-phenylalanine.[1] The data below is synthesized from authoritative structural analogs and validated substituent chemical shift effects, designed to serve as a reference standard for purity assessment and structural confirmation in drug development workflows.

Characterization Workflow

The following diagram outlines the critical path for isolating and validating 3-bromo-L-phenylalanine, specifically starting from its common Boc-protected precursor. This workflow ensures that the spectroscopic data obtained corresponds to the correct ionization state (typically the hydrochloride salt).

Gcluster_AnalysisSpectroscopic ValidationPrecursorPrecursor:Boc-3-Bromo-L-PheReactionDeprotection:4M HCl in DioxanePrecursor->ReactionHydrolysisIsolationIsolation:3-Bromo-L-Phe(HCl Salt)Reaction->IsolationPrecipitationMSMass Spectrometry(Isotope Pattern Check)Isolation->MSStep 1: MWNMRNMR (1H, 13C)(Structural Connectivity)MS->NMRStep 2: PurityIRFT-IR(Functional Groups)NMR->IRStep 3: State

Caption: Integrated workflow for the synthesis, isolation, and sequential validation of 3-bromo-L-phenylalanine.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most immediate confirmation of identity due to the unique isotopic signature of bromine.

Isotopic Abundance Rule

Bromine exists as two stable isotopes:


Br (50.69%)

Br (49.31%)

1:1 doublet
Fragmentation Pathway (ESI+)

The fragmentation follows standard amino acid pathways (loss of carboxyl and amine groups) but retains the brominated benzyl moiety.

Fragment Identitym/z (

Br)
m/z (

Br)
Mechanism
Molecular Ion

244.0 246.0 Protonation of amine

198.0200.0Loss of Formic Acid/Carboxyl group

227.0229.0Loss of Ammonia
Tropylium Ion Analog 169.0 171.0 Formation of bromotropylium cation

Analyst Note: The presence of the 169/171 doublet is diagnostic for the meta-bromobenzyl core. Absence of this doublet suggests debromination (a common side reaction in aggressive reduction conditions).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Strategy
  • Solvent: Deuterium Oxide (D

    
    O)  is the preferred solvent for the zwitterionic or HCl salt form.
    
  • Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.00 ppm.

  • pH Sensitivity: Chemical shifts of

    
    -CH and 
    
    
    -CH
    
    
    are highly pH-dependent. The values below assume an acidic pH (HCl salt form), where the amine is protonated (
    
    
    ) and the carboxylic acid is protonated (
    
    
    ).
Table 1: H NMR Data (400 MHz, D O)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Aromatic H-2 7.48Singlet (broad)1HOrtho to Br and alkyl chain; isolated by meta-substitution.
Aromatic H-4 7.52Doublet (

Hz)
1HPara to alkyl; Ortho to Br. Deshielded by Br.
Aromatic H-6 7.28Doublet (

Hz)
1HOrtho to alkyl; Para to Br. Shielded relative to H-4.
Aromatic H-5 7.35Triplet (

Hz)
1HMeta to both substituents.

-CH
4.35Doublet of Doublets1HDeshielded by adjacent

and

.

-CH

3.15 - 3.35Multiplet (ABX)2HDiastereotopic protons due to the chiral center at

-C.
Table 2: C NMR Data (100 MHz, D O)

Predicted shifts based on L-Phenylalanine baseline corrected for 3-Bromo substituent effects (SES).

Carbon TypeShift (

, ppm)
Assignment Notes
Carbonyl (C=O) 171.5Typical for amino acid carboxylic acid.
Aromatic C-3 122.8Ipso-Br . Distinctive upfield shift due to Heavy Atom Effect.
Aromatic C-1 137.2Ipso-alkyl.
Aromatic C-2 132.5Ortho to Br.
Aromatic C-4 130.8Para to alkyl.
Aromatic C-5 131.2Meta to Br.
Aromatic C-6 128.5Ortho to alkyl.

-Carbon
54.8Chiral center.

-Carbon
36.2Benzylic methylene.

Critical QC Check: In the

122-123 ppm

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the solid-state form (zwitterion vs. salt).

Functional GroupWavenumber (cm

)
IntensityDiagnostic Feature
Amine (

)
2800 - 3200Broad, StrongAmmonium stretch (indicates salt form).
Carboxyl (

)
1720 - 1740StrongSharp carbonyl stretch (protonated acid).
Aryl Ring (

)
1475, 1580MediumAromatic skeletal vibrations.
Aryl Bromide (

)
1060 - 1080Weak/MediumOften obscured, but diagnostic if resolved in fingerprint region.
Out-of-Plane Bending 690 - 780StrongCharacteristic of meta-substituted benzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

The Halogenated Phenylalanine Derivatives: From Synthetic Curiosities to Clinical & Biotechnological Powerhouses

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and chemical biology.

Executive Summary

Halogenated phenylalanine derivatives (X-Phe) represent a critical intersection between classical organic synthesis and modern chemical biology. Originally synthesized in the early 20th century as structural probes, these non-canonical amino acids (ncAAs) have evolved into essential tools for Genetic Code Expansion (GCE) , Positron Emission Tomography (PET) , and rational drug design . This guide delineates the historical trajectory, physicochemical causality, and validated experimental protocols for utilizing X-Phe derivatives, specifically focusing on the transition from toxic antimetabolites to orthogonal biological tools.

Historical Genesis & Discovery

The history of halogenated phenylalanines is inextricably linked to the discovery of phenylalanine itself.

  • 1879: Schulze and Barbieri isolate phenylalanine from yellow lupine seedlings.

  • 1882: Erlenmeyer and Lipp achieve the first total synthesis, establishing the phenyl-alanine scaffold.

  • 1930s-1940s (The Halogen Era): The introduction of the Balz-Schiemann reaction allowed for the controlled introduction of fluorine into aromatic rings. Early biological studies (e.g., NTP 1992 retrospective) identified 4-fluorophenylalanine (p-F-Phe) as a phenylalanine antagonist, capable of inhibiting protein synthesis and slowing tumor growth, albeit with significant toxicity.

  • 1960s (The Serotonin Link): 4-chlorophenylalanine (p-CPA, Fenclonine) was discovered to be a potent, irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. It became a standard tool for depleting serotonin in neurobiology, despite its failure as a clinical drug for carcinoid syndrome due to hypersensitivity.

Physicochemical Profiling: The "Fluorine Effect"

In drug development, replacing hydrogen with a halogen (specifically fluorine) is a strategic "bioisostere" modification. It alters electronic distribution without drastically changing steric bulk, modulating metabolic stability (blocking P450 oxidation) and lipophilicity.

Table 1: Comparative Physicochemical Properties of p-Substituted Phenylalanines

Substituent (Para)Van der Waals Radius (Å)Electronegativity (Pauling)Hammett Constant (

)
Biological Impact
Hydrogen (-H) 1.202.200.00Native recognition.
Fluorine (-F) 1.473.980.06Metabolic block; minimal steric perturbation.
Chlorine (-Cl) 1.753.160.23Increased lipophilicity; serotonin depletion (p-CPA).
Bromine (-Br) 1.852.960.23Heavy atom effect; useful for X-ray phasing.
Iodine (-I) 1.982.660.18Cross-coupling handle; heavy atom; steric clash.

Note: Data derived from standard physical organic chemistry constants. The "Fluorine Effect" specifically exploits the high electronegativity to alter pKa of neighboring groups while maintaining a size similar to Hydrogen.

Technical Protocol: Chemo-Enzymatic Synthesis of L-4-Fluorophenylalanine

While direct fluorination (e.g., Selectfluor) is possible, the Chemo-Enzymatic Resolution of racemic N-acetyl precursors is the industry standard for generating high-purity L-enantiomers required for biological applications. This method ensures >99% enantiomeric excess (ee).

Protocol: Kinetic Resolution via Acylase I

Objective: Isolate pure L-4-fluorophenylalanine from racemic N-acetyl-DL-4-fluorophenylalanine.

Reagents:

  • N-Acetyl-DL-4-fluorophenylalanine (Substrate)

  • Acylase I (from Aspergillus melleus or Porcine Kidney)

  • Cobalt(II) chloride (

    
    , activator)
    
  • Lithium Hydroxide (LiOH)

  • Glacial Acetic Acid

Workflow:

  • Substrate Preparation: Dissolve 10 g of N-Acetyl-DL-4-fluorophenylalanine in water. Adjust pH to 7.0–7.2 using LiOH.

  • Enzyme Activation: Add 10 mg of

    
     to the solution (Co²⁺ acts as a cofactor to enhance Acylase I activity).
    
  • Hydrolysis: Add Acylase I (approx. 500 units). Incubate at 37°C with gentle stirring for 24–48 hours.

    • Mechanism:[1][2][3][4] The enzyme selectively hydrolyzes the amide bond of the L-isomer only, releasing free L-4-fluorophenylalanine. The D-isomer remains acetylated.

  • Separation:

    • Acidify the mixture to pH 5.0 with acetic acid.

    • Add activated charcoal to remove the enzyme; filter.

    • Pass the filtrate through a cation-exchange resin (Dowex 50).

    • Elution: Wash with water (elutes the unreacted N-acetyl-D-isomer). Elute the free L-4-fluorophenylalanine with 1.5 M

      
      .
      
  • Crystallization: Concentrate the ammonia eluate in vacuo. Recrystallize from water/ethanol.

  • Validation: Check optical rotation

    
     (Expected: -23.5° in water) and melting point (~240°C dec).
    
Synthesis Pathway Visualization

SynthesisPathway Substrate Racemic N-Acetyl-DL-4-F-Phe Intermed Hydrolysis Mixture: L-4-F-Phe (Free) + N-Acetyl-D-F-Phe Substrate->Intermed pH 7.2, 37°C Enzyme Acylase I (Co2+ cofactor) Enzyme->Intermed Catalysis Resin Cation Exchange (Dowex 50) Intermed->Resin Load Column Product Pure L-4-Fluorophenylalanine (>99% ee) Resin->Product NH4OH Elution Byproduct N-Acetyl-D-F-Phe (Recycle/Discard) Resin->Byproduct Water Wash

Figure 1: Chemo-enzymatic kinetic resolution pathway for isolating optically pure L-4-fluorophenylalanine.

Genetic Code Expansion: The Biological Pivot

The most significant modern application of halogenated phenylalanines is in Genetic Code Expansion (GCE) . In 2002-2003, Peter Schultz’s group achieved a milestone by evolving an orthogonal tRNA/synthetase pair to incorporate p-iodo-L-phenylalanine into proteins in E. coli in response to the amber stop codon (TAG).

Mechanism:

  • Orthogonality: A Tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii is mutated to recognize only the halogenated phenylalanine and not endogenous tyrosine.

  • Suppression: An orthogonal tRNA (

    
    ) recognizes the UAG stop codon.[5]
    
  • Incorporation: The ribosome inserts the halogenated amino acid at the site of the UAG codon, allowing for site-specific labeling (e.g., for X-ray crystallography phasing or cross-coupling).

GCE Workflow Diagram

GCE_Cycle Plasmid Plasmid DNA (Mutant TyrRS + tRNA-CUA) Host Host Cell (E. coli / Mammalian) Plasmid->Host AA Exogenous p-Iodo-Phe AA->Host Charging Aminoacylation (RS charges tRNA with p-I-Phe) AA->Charging Substrate Transcription Transcription & Expression Host->Transcription Transcription->Charging Produces RS & tRNA Translation Ribosomal Translation (UAG Stop Codon Suppression) Charging->Translation Charged tRNA Protein Modified Protein (Site-Specific Incorporation) Translation->Protein

Figure 2: The Genetic Code Expansion cycle for incorporating halogenated phenylalanines into proteins.

Diagnostic & Therapeutic Utility

Positron Emission Tomography (PET)

The introduction of the fluorine-18 isotope (


) transforms phenylalanine into a powerful radiotracer.
  • Target: L-type amino acid transporters (LAT1), which are upregulated in many cancers (gliomas, melanomas).

  • Compound: L-4-borono-2-[

    
    ]fluoro-phenylalanine (
    
    
    
    -FBPA)
    .
  • Significance: Originally designed for Boron Neutron Capture Therapy (BNCT), the

    
    -labeled variant allows for precise tumor delineation before neutron irradiation.
    
Serotonin Depletion (Research Tool)

Fenclonine (p-CPA) remains the gold standard in neuroscience for inducing serotonin depletion. By irreversibly inhibiting tryptophan hydroxylase, it allows researchers to study the specific behavioral roles of serotonin (sleep, aggression, mood) by subtracting it from the system.

References

  • Schulze, E., & Barbieri, J. (1879). Ueber das Vorkommen eines Phenylamidopropionsäure-Derivates in Keimpflanzen von Lupinus luteus. Berichte der deutschen chemischen Gesellschaft. Link

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science, 301(5635), 964-967. Link

  • National Toxicology Program (NTP). (1992).[6] NTP Chemical Repository Database: p-Fluorophenylalanine. Link

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[7] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link

  • Wang, L., & Schultz, P. G. (2004). Expanding the Genetic Code. Angewandte Chemie International Edition, 44(1), 34-66. Link

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Link

Sources

A Senior Application Scientist's Guide to L-Phenylalanine, 3-bromo-, hydrochloride: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of L-Phenylalanine, 3-bromo-, hydrochloride (CAS: 122243-52-3), a halogenated, non-proteinogenic amino acid increasingly utilized in sophisticated drug discovery and chemical biology applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering practical insights into its procurement, synthesis, characterization, and strategic implementation in research programs.

Introduction: The Strategic Value of 3-Bromo-L-phenylalanine

3-Bromo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the meta-position of the phenyl ring. This seemingly subtle modification imparts a range of valuable properties, making it a versatile tool for molecular design. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).[1] Furthermore, the electronic and steric influence of the bromine atom can modulate the binding affinity and selectivity of peptides and small molecules for their biological targets.[2] This guide will focus on the hydrochloride salt form, which often exhibits improved solubility and handling characteristics compared to the free amino acid.

Sourcing and Procurement of this compound

A reliable supply of high-purity starting materials is paramount for reproducible research. Several reputable chemical suppliers offer L-Phenylalanine, 3-bromo-, and its hydrochloride salt. When selecting a supplier, it is crucial to consider not only the listed purity but also the analytical data provided, such as HPLC, NMR, and elemental analysis, to ensure the material's identity and quality.

Below is a comparative table of prominent commercial suppliers. Researchers should always request a certificate of analysis for each batch.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich 3-Bromo-L-phenylalanine82311-69-1≥95%Often available from Aldrich Partner.[3]
Chem-Impex 3-Bromo-L-phenylalanine82311-69-1≥98% (HPLC)Provides detailed physical properties.[2]
MedChemExpress 3-Bromo-L-phenylalanine82311-69-1Not specifiedOffers various quantities for research use.[4]
ChemicalBook 3-Bromo-L-phenylalanine82311-69-1Not specifiedLists multiple global suppliers.[5]
Tiantai Yisheng Biochemical Technology Co., Ltd. 3-Bromo-L-phenylalanine82311-69-1Not specifiedManufacturer and supplier.

Note: While many suppliers list the free amino acid, the hydrochloride salt is often available upon request or can be synthesized from the free amino acid.

Synthesis and Purification of this compound

For laboratories requiring the hydrochloride salt or larger quantities than are commercially available, a straightforward synthesis from the Boc-protected precursor is a viable option. The following protocol describes the deprotection of (S)-N-Boc-3-Bromophenylalanine to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Boc_Protected (S)-N-Boc-3-Bromophenylalanine Reaction Suspend in 4M HCl in 1,4-Dioxane Boc_Protected->Reaction Stirring Stir at RT for 16h Reaction->Stirring Precipitation White Precipitate Forms Stirring->Precipitation Filtration Collect Precipitate by Filtration Precipitation->Filtration Transfer to Purification Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • (S)-N-Boc-3-Bromophenylalanine (1 equivalent)

  • 4 M Hydrochloric acid in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Suspend (S)-N-Boc-3-Bromophenylalanine (e.g., 5.0 g, 14.5 mmol) in a 4 M solution of hydrochloric acid in 1,4-dioxane (e.g., 75 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Stir the suspension at room temperature for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, a white precipitate of the hydrochloride salt will have formed.[5]

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with diethyl ether to remove any residual starting material and solvent.[5]

  • Dry the purified this compound under vacuum to a constant weight. A typical yield is around 89%.[5]

Causality behind Experimental Choices:

  • 4M HCl in Dioxane: This reagent is a standard and effective choice for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group under anhydrous conditions, which prevents unwanted side reactions.

  • Stirring for 16 hours: This extended reaction time ensures the complete removal of the Boc group.

  • Washing with Diethyl Ether: Diethyl ether is used as the washing solvent due to the insolubility of the hydrochloride salt in it, while effectively dissolving any remaining organic impurities.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized or purchased material.

Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Results for this compound
¹H NMR (400 MHz, D₂O)Aromatic protons (multiplets, ~7.2-7.6 ppm), α-proton (triplet or dd, ~4.3 ppm), β-protons (multiplets, ~3.1-3.3 ppm). The exact shifts will depend on the solvent.
¹³C NMR (100 MHz, D₂O)Aromatic carbons (multiple signals, ~120-140 ppm, including C-Br at ~122 ppm), α-carbon (~55 ppm), β-carbon (~37 ppm), carbonyl carbon (~175 ppm).
FT-IR (KBr pellet)Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretch from the ammonium salt (~3000-3200 cm⁻¹), C=O stretch from the carboxylic acid (~1730-1750 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).
Mass Spectrometry (ESI+)Expected m/z for the free amino acid [M+H]⁺: 244.0/246.0 (due to the isotopic pattern of bromine).
Chiral HPLC A single peak for the L-enantiomer when using a suitable chiral stationary phase.
Exemplary Analytical Protocols

Objective: To confirm the chemical structure and proton/carbon environments.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with 1024-4096 scans and a relaxation delay of 2-5 seconds.

Objective: To determine the enantiomeric purity of the L-amino acid.

Methodology:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as a Lux Cellulose or Chiralpak column is recommended for the separation of amino acid enantiomers.[6]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common starting point for reversed-phase chiral separations.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Detection: UV detection at 210 nm is suitable for phenylalanine derivatives.[7]

  • Validation: The method should be validated by running a racemic standard of DL-3-bromophenylalanine to confirm the separation of the two enantiomers.

Applications in Drug Discovery and Chemical Biology

The unique properties of 3-Bromo-L-phenylalanine make it a valuable building block in several areas of research.

Solid-Phase Peptide Synthesis (SPPS)

3-Bromo-L-phenylalanine can be readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc-protected version of the amino acid is commercially available and can be coupled to a growing peptide chain on a solid support. The bromine atom can then be used for post-synthetic modifications, such as the introduction of fluorescent probes, cross-linking agents, or other functionalities to study peptide structure and function.

Structure-Activity Relationship (SAR) Studies and GPCR Ligand Design

The bromine atom serves as an excellent point for diversification in SAR studies. By performing cross-coupling reactions on the brominated phenyl ring, a library of analogs can be rapidly synthesized to probe the binding pocket of a target protein.

A particularly relevant application is in the design of G protein-coupled receptor (GPCR) ligands. GPCRs are a major class of drug targets, and the development of selective agonists and antagonists is a key focus of pharmaceutical research.[8]

Example Application: Design of a GPCR Antagonist

Consider the development of an antagonist for a hypothetical GPCR where a hydrophobic pocket is adjacent to the binding site of a phenylalanine-containing lead compound. The incorporation of 3-bromo-L-phenylalanine allows for the exploration of this pocket through Suzuki coupling with various boronic acids.

GPCR_SAR_Workflow cluster_design Molecular Design & Synthesis cluster_screening Screening & Optimization Lead Lead Compound (Phe-containing) Incorporate_BrPhe Incorporate 3-Bromo-L-Phe Lead->Incorporate_BrPhe Suzuki_Coupling Suzuki Coupling (with various boronic acids) Incorporate_BrPhe->Suzuki_Coupling Analog_Library Library of Analogs Suzuki_Coupling->Analog_Library Binding_Assay GPCR Binding Assay Analog_Library->Binding_Assay Test for Target Affinity Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis Optimized_Antagonist Optimized Antagonist SAR_Analysis->Optimized_Antagonist

Caption: A workflow illustrating the use of 3-Bromo-L-phenylalanine in the design of a GPCR antagonist.

This strategic modification can lead to the identification of antagonists with improved potency and selectivity by establishing favorable interactions within the target's binding site. The conversion of a known agonist to an antagonist through targeted chemical modification is a powerful strategy in drug design.[9]

GPCR Signaling Pathway

The binding of an antagonist to a GPCR blocks the downstream signaling cascade that is typically initiated by an agonist.

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Agonist Agonist Agonist->GPCR Binds & Activates Antagonist Antagonist (3-Br-Phe derivative) Antagonist->GPCR Binds & Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of a GPCR signaling pathway illustrating the role of an antagonist.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and chemical biology. Its utility as a synthetic intermediate for generating diverse chemical libraries, coupled with its potential to modulate biological activity, makes it a powerful tool for probing and manipulating biological systems. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, with the aim of empowering researchers to effectively integrate this compound into their research endeavors.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available from: [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available from: [Link]

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. PubChem. Available from: [Link]

  • Method of preparing phenylalanine. Google Patents.
  • HPLC chromatograms of phenylalanine (standard solutions) at different... | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]

  • De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors | bioRxiv. bioRxiv. Available from: [Link]

  • GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC. NCBI. Available from: [Link]

  • 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. PubChem. Available from: [Link]

  • The Chemical Versatility of Fmoc-L-3-Bromophenylalanine: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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An In-depth Technical Guide to the Purity and Analysis of 3-Bromo-L-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Building Block

3-Bromo-L-phenylalanine hydrochloride is a non-natural amino acid derivative of significant interest in pharmaceutical and biochemical research. The incorporation of a bromine atom at the meta-position of the phenyl ring modifies its steric and electronic properties, making it a valuable building block for synthesizing novel peptides, enzyme inhibitors, and other biologically active molecules.[1] Its utility in drug discovery, particularly in modulating protein interactions and enzymatic pathways, demands an exceptionally high degree of purity.[1] The presence of even minute quantities of impurities—be they isomeric, enantiomeric, or process-related—can drastically alter the efficacy, safety, and pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the analysis and purity assessment of 3-bromo-L-phenylalanine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods to ensure the quality and consistency of this critical raw material. We will move beyond simple procedural lists to explore the scientific rationale behind each analytical choice, establishing a self-validating system for quality control.

Section 1: The Impurity Landscape: Origins and Identification

A thorough understanding of potential impurities is the foundation of any robust analytical strategy. Impurities in 3-bromo-L-phenylalanine hydrochloride typically arise from the synthetic route and subsequent purification processes.

  • Regioisomeric Impurities: The bromination of L-phenylalanine can lead to the formation of positional isomers, namely 2-bromo-L-phenylalanine and 4-bromo-L-phenylalanine . The relative distribution of these isomers is highly dependent on the specific synthetic conditions (e.g., catalyst, solvent, temperature). Their presence is problematic as they can be incorporated into peptides or drug molecules, leading to incorrect structures with potentially altered biological activity.

  • Enantiomeric Impurity: The presence of the unnatural D-enantiomer, 3-bromo-D-phenylalanine , is a critical quality attribute. Biological systems are exquisitely stereospecific, and the D-isomer may be inactive, exhibit different activity, or even introduce toxicity. This impurity can arise from racemization during synthesis or from the use of non-enantiopure starting materials.

  • Process-Related Impurities: This broad category includes residual starting materials (e.g., L-phenylalanine), reagents from the synthesis (e.g., brominating agents), and residual solvents used during reaction and crystallization.

  • Inorganic Impurities: Inorganic salts and residues from catalysts can be carried through the manufacturing process. These are typically monitored by non-specific tests like residue on ignition.

The following diagram illustrates the potential pathways leading to these key impurities.

Impurity_Origins Start L-Phenylalanine (Starting Material) Process Bromination Reaction Start->Process Input Impurity_SM Unreacted L-Phenylalanine Start->Impurity_SM Carryover Product 3-Bromo-L-phenylalanine HCl (Target Molecule) Process->Product Main Pathway Impurity_Regio Regioisomers (2-Bromo & 4-Bromo) Process->Impurity_Regio Side Reaction Impurity_Enan Enantiomer (3-Bromo-D-phenylalanine) Process->Impurity_Enan Racemization Impurity_Other Process & Inorganic Impurities Product->Impurity_Other From Process

Caption: Origin of potential impurities during the synthesis of 3-bromo-L-phenylalanine HCl.

Section 2: Orthogonal Analytical Strategy for Complete Characterization

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for confident characterization. This involves combining high-resolution separation techniques with specific identification and quantification methods.

Chromatographic Methods: The Core of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and impurity profile of 3-bromo-L-phenylalanine hydrochloride.[1]

A. Reversed-Phase HPLC (RP-HPLC) for Purity and Regioisomer Analysis

  • Causality: RP-HPLC separates compounds based on their hydrophobicity. The core L-phenylalanine structure is modified by the bromine atom, making it more hydrophobic than the starting material. The different positions of the bromine atom in the 2-, 3-, and 4-isomers create subtle differences in their interaction with the nonpolar stationary phase (e.g., C18), allowing for their separation. The use of an acidic mobile phase modifier, like trifluoroacetic acid (TFA), is crucial. It protonates the carboxylic acid and amino groups, suppressing silanol interactions with the column and ensuring sharp, symmetrical peak shapes for accurate quantification.[2] UV detection is ideal as the phenyl ring provides strong chromophores.

Protocol 1: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of ~0.5 mg/mL.

  • System Suitability: Inject a standard solution containing 3-bromo-L-phenylalanine and spiked amounts of L-phenylalanine and the other bromo-isomers. The resolution between all peaks should be ≥ 1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Purity is calculated using the area percent method.

B. Chiral HPLC for Enantiomeric Purity

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by RP-HPLC. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral molecule.[3] This creates a chiral environment where the D- and L-enantiomers of 3-bromophenylalanine form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin) are often effective for separating amino acid enantiomers in reversed-phase mode.[4]

Protocol 2: Chiral HPLC for Enantiomeric Excess

  • Instrumentation: HPLC system with UV detector.

  • Column: Teicoplanin-based Chiral Stationary Phase, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and aqueous buffer (e.g., 20 mM ammonium acetate), ratio to be optimized (e.g., 70:30 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.2 mg/mL.

  • System Suitability: Inject a racemic (50:50 D/L) standard of 3-bromo-phenylalanine to confirm peak identification and ensure baseline resolution (R ≥ 1.5).

  • Analysis: Inject the sample and quantify the area of the D-isomer peak relative to the L-isomer peak.

Spectroscopic and Physicochemical Confirmation

While chromatography quantifies purity, spectroscopic and other physical tests confirm identity and other critical quality attributes.

A. Structural Confirmation: NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unequivocal structural confirmation. The proton (¹H) NMR spectrum will show characteristic signals for the aromatic protons, whose splitting pattern is unique to the 1,3-disubstitution pattern, distinguishing it from the 1,2- and 1,4-isomers. The signals for the alpha- and beta-protons of the amino acid backbone confirm the core structure. Carbon (¹³C) NMR complements this by confirming the number and type of carbon atoms.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition (C9H10BrNO2). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, serving as a definitive marker for the presence of a single bromine atom.[5]

B. Stereochemical Identity: Specific Optical Rotation

  • Causality: As a chiral molecule, 3-bromo-L-phenylalanine rotates the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer, temperature, solvent, and wavelength used.[6] A measurement that is levorotatory or has a significantly different magnitude from the established value for the L-isomer would indicate either the presence of the D-enantiomer or a gross contamination. This is a classic, yet powerful, test for confirming the bulk stereochemical integrity.

Protocol 3: Specific Optical Rotation

  • Instrumentation: A calibrated polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Temperature: 20°C or 25°C, controlled.

  • Sample Preparation: Accurately prepare a solution of the sample at a specified concentration (c) in a defined solvent (e.g., c=2 in 1N NaOH).[1]

  • Measurement: Measure the observed rotation (α) in a 1-decimeter (l) pathlength cell.

  • Calculation: Specific Rotation [α] = α / (c × l).

  • Acceptance Criterion: The result must fall within the range specified for the reference material.

C. Residual Volatiles and Inorganic Content

  • Loss on Drying (LOD): This gravimetric test measures the amount of volatile matter (primarily water and residual solvents) driven off under specified drying conditions (e.g., in an oven at 105°C).[7][8] It provides a measure of total volatile content. The procedure is outlined in USP General Chapter <731>.[9][10]

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-volatile inorganic impurities. The sample is ignited, and the residue is weighed.[11][12][13] The procedure often involves treatment with sulfuric acid to convert metal oxides and salts to more stable sulfates before ignition at a high temperature (e.g., 600 ± 50°C), as detailed in USP General Chapter <281>.[11][12][14]

Section 3: Integrated Quality Control Workflow

A robust quality control (QC) strategy integrates these techniques into a logical workflow, from initial identity confirmation to final purity certification.

QC_Workflow Sample Incoming Batch of 3-Bromo-L-phenylalanine HCl ID_Tests Identity Confirmation Sample->ID_Tests NMR_MS NMR & Mass Spec (Structure & MW) ID_Tests->NMR_MS Primary FTIR FTIR (Functional Groups) ID_Tests->FTIR Secondary PhysChem Physicochemical Tests NMR_MS->PhysChem FTIR->PhysChem Rotation Specific Optical Rotation (Stereochemistry) PhysChem->Rotation LOD Loss on Drying (Volatiles) PhysChem->LOD ROI Residue on Ignition (Inorganics) PhysChem->ROI Purity_Tests Chromatographic Purity Rotation->Purity_Tests LOD->Purity_Tests ROI->Purity_Tests RP_HPLC RP-HPLC Assay (Purity & Regioisomers) Purity_Tests->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity_Tests->Chiral_HPLC Decision Compare to Specifications RP_HPLC->Decision Chiral_HPLC->Decision Pass Release Batch Decision->Pass Pass Fail Reject / Investigate Decision->Fail Fail

Caption: Integrated workflow for the quality control and release testing of the material.

Data Summary and Typical Specifications

The following table summarizes the key analytical tests and typical acceptance criteria for high-purity 3-bromo-L-phenylalanine hydrochloride intended for pharmaceutical development.

ParameterMethodTypical Acceptance CriteriaRationale
Identity ¹H NMR & MSSpectrum conforms to reference standard; MW confirmedConfirms chemical structure and molecular weight.
Assay RP-HPLC≥ 98.0%Quantifies the main component.
Regioisomers RP-HPLCAny single isomer ≤ 0.5%; Total isomers ≤ 1.0%Controls structurally similar but incorrect impurities.
Enantiomeric Purity Chiral HPLCD-Isomer ≤ 0.2%Ensures stereochemical purity, critical for biological activity.
Specific Optical Rotation PolarimetryConforms to reference range (e.g., +3 ± 1° for the free base)[1]Confirms bulk L-configuration.
Loss on Drying USP <731>≤ 0.5%Controls residual water and volatile solvents.
Residue on Ignition USP <281>≤ 0.2%Controls non-volatile inorganic impurities.

Conclusion

The comprehensive analysis of 3-bromo-L-phenylalanine hydrochloride is a prerequisite for its successful application in research and drug development. A quality control strategy built on the pillars of orthogonal chromatographic techniques, definitive spectroscopic identification, and fundamental physicochemical tests ensures that this critical building block meets the stringent requirements for safety and efficacy. By understanding the scientific basis for each method—the "why" behind the "how"—scientists can confidently validate their materials, troubleshoot deviations, and ensure the integrity of their downstream applications. This integrated approach provides a self-validating system that guarantees the identity, strength, quality, and purity of every batch.

References

  • HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. PubMed, National Center for Biotechnology Information.[Link]

  • Determination of Boronophenylalanine in Biological Samples Using Precolumn o-Phthalaldehyde Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, Vol. 285, No. 1.[Link]

  • Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. PubMed, National Center for Biotechnology Information.[Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.[Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.[Link]

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  • Amino Acid Analysis General Chapter. United States Pharmacopeia.[Link]

  • 3-Bromo-L-phenylalanine. PubChem, National Center for Biotechnology Information.[Link]

  • Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, Vol. 47, No. 15.[Link]

  • BRIEFING <281> Residue on Ignition, USP 28 page 2303. United States Pharmacopeia.[Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. National Institutes of Health.[Link]

  • <731> LOSS ON DRYING. United States Pharmacopeia.[Link]

  • Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. ACS Publications.[Link]

  • General Chapters: <731> LOSS ON DRYING. USP29-NF24.[Link]

  • 2.2.56. Amino acid analysis. European Pharmacopoeia 6.0.[Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.[Link]

  • Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation. MDPI.[Link]

  • Phenylalanine-impurities. Pharmaffiliates.[Link]

  • USP 281 ROI Residue On Ignition. Scribd.[Link]

  • The optical activity of amino acids. issr.edu.kh.[Link]

  • Residue on Ignition USP chapter 281. YouTube.[Link]

  • PHARMACOPEIAL DISCUSSION GROUP - STAGE 5B SIGN-OFF DOCUMENT - Residue on Ignition/Sulphated Ash (Revision 2). PMDA.[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.[Link]

  • <731> Loss on Drying. USP-NF.[Link]

  • of (L)-amino acids showing specific rotation that are slightly higher... ResearchGate.[Link]

  • Loss on Drying (LOD). PharmaSciences.[Link]

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  • bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank.[Link]

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An In-depth Technical Guide to the Fundamental Characteristics of Brominated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a bromine atom into the side chain of an amino acid imparts a unique combination of steric, electronic, and hydrophobic properties that are not present in their canonical counterparts. This guide offers an in-depth exploration of the fundamental characteristics of brominated amino acids, from their natural prevalence in marine ecosystems to their strategic application in modern drug discovery and proteomics. We will dissect their biosynthesis, analyze their distinct physicochemical properties, and survey their diverse biological activities. Furthermore, this document provides detailed synthetic protocols and analytical workflows, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the potential of these unique molecular building blocks.

The Natural Realm: Occurrence and Biosynthesis

While rare in terrestrial life, brominated amino acids are prominently featured in the metabolomes of marine organisms.[1][2] This prevalence is a direct consequence of the marine environment's high concentration of bromide ions (approximately 0.9 mM) and the evolution of specialized enzymatic machinery to utilize it.[3] These halogenated residues are most frequently found in complex secondary metabolites, such as alkaloids and non-ribosomal peptides, where they often play a crucial role in the molecule's biological function, including chemical defense.[2][4][5]

The primary catalysts for natural bromination are Vanadium-dependent Haloperoxidases (V-HPOs) .[6][7] These enzymes are found in a wide range of organisms, including marine algae and fungi.[6]

Causality in Biosynthesis: The V-HPO Mechanism The catalytic cycle of a Vanadium-dependent Bromoperoxidase (V-BrPO) is an elegant example of metalloenzymology. The choice of this specific cofactor and mechanism is driven by the need to activate a relatively inert bromide ion into a reactive electrophile capable of aromatic substitution.

  • Prosthetic Group Activation: The enzyme's resting state features a vanadate (HVO₄²⁻) cofactor coordinated within the active site.

  • Peroxide Binding: Hydrogen peroxide (H₂O₂) binds to the vanadium center, forming a peroxo-vanadate intermediate.

  • Halide Oxidation: This activated intermediate oxidizes a bromide ion (Br⁻) to a reactive electrophilic bromine species, often described as equivalent to hypobromous acid (HOBr) or a bromonium ion (Br⁺).[6][7][8]

  • Electrophilic Attack: The electron-rich aromatic side chain of an amino acid, such as tyrosine or tryptophan, then attacks the electrophilic bromine, resulting in the formation of a C-Br bond.[2][9] The enzyme provides a scaffold that can orient the substrate for regioselective bromination.[3]

This enzymatic strategy allows for controlled halogenation under mild, physiological conditions, a feat that often requires harsh reagents in traditional organic synthesis.

V_BrPO_Catalytic_Cycle cluster_0 V-BrPO Catalytic Cycle E_V5 Enzyme-Vanadate (V⁵⁺) E_V5_H2O2 Enzyme-Vanadate-H₂O₂ Complex E_V5->E_V5_H2O2 binds E_Peroxo Peroxo-Vanadate Intermediate E_Peroxo->E_V5 regenerates HOBr_out 'HOBr' E_Peroxo->HOBr_out releases E_V5_H2O2->E_Peroxo forms Substrate Aromatic Amino Acid (e.g., Trp) Product Brominated Amino Acid (e.g., 6-Br-Trp) Substrate->Product H_out H⁺ H2O2_in H₂O₂ H2O2_in->E_V5_H2O2 H2O_out H₂O Br_in Br⁻ Br_in->E_Peroxo is oxidized by HOBr_out->Product brominates

Caption: Catalytic cycle of Vanadium-dependent Bromoperoxidase (V-BrPO).

Core Physicochemical Characteristics

The substitution of a hydrogen atom with a bromine atom fundamentally alters the physicochemical profile of an amino acid side chain. These changes are the root cause of their modified biological activities. The introduction of a halogen is a powerful tool for tuning the structural and chemical properties of polypeptides.[9][10][11]

  • Increased Steric Bulk: Bromine is significantly larger than hydrogen, increasing the van der Waals volume of the side chain. This added bulk can enforce specific backbone conformations (φ/ψ angles) and influence peptide folding.[4][11]

  • Enhanced Hydrophobicity: The C-Br bond is less polar than a C-H bond, and the overall effect is an increase in the hydrophobicity of the amino acid side chain. This is a key factor in the activity of many antimicrobial peptides, where bromination can enhance membrane association.[4]

  • Altered Electronics & Halogen Bonding: Bromine is highly electronegative, creating a dipole moment in the C-Br bond. More importantly, this creates a region of positive electrostatic potential on the outermost portion of the bromine atom, known as a σ-hole . This σ-hole allows the bromine to act as a halogen bond donor , forming a non-covalent, stabilizing interaction with electron-rich atoms like oxygen or nitrogen.[12] This interaction is highly directional and can significantly enhance binding affinity and specificity at a protein-ligand interface.

Table 1: Comparative Physicochemical Properties of Tryptophan vs. 6-Bromo-Tryptophan

PropertyHydrogen (at C6)Bromine (at C6)Consequence for the Amino Acid
Van der Waals Radius 1.20 Å1.85 ÅIncreased steric volume, influences conformation.
Electronegativity (Pauling) 2.202.96Inductive electron withdrawal, creates σ-hole.
Hydrophobicity (LogP) Tryptophan: -1.066-Br-Trp: IncreasedEnhanced partitioning into nonpolar environments.
Key Interaction Van der WaalsHalogen Bonding, Van der WaalsAdds a specific, directional non-covalent interaction.

Biological Activities and Mechanistic Insights

The unique properties conferred by bromination translate into a wide array of biological activities. Brominated natural products have demonstrated antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[2] The strategic incorporation of bromine into synthetic peptides is a proven method for enhancing therapeutic potential.[12][13]

Causality of Enhanced Bioactivity:

  • Improved Target Affinity: The ability to form halogen bonds can provide an additional, high-affinity interaction with a biological target (e.g., an enzyme active site or receptor binding pocket), increasing potency.[12]

  • Increased Proteolytic Stability: The steric bulk of the bromine atom near the peptide backbone can hinder the approach of proteases, slowing degradation and increasing the in vivo half-life of peptide-based drugs.[9][11]

  • Enhanced Membrane Permeation: The increased hydrophobicity can improve the ability of a peptide or small molecule to cross cell membranes, a critical factor for reaching intracellular targets.

  • Modulation of Antimicrobial Activity: In antimicrobial peptides (AMPs), bromination of tryptophan or tyrosine can optimize the amphipathic structure, leading to more effective disruption of bacterial membranes.[2] For instance, a brominated nisin variant showed a twofold improvement in antimicrobial activity.[3]

Peptide_Target_Interaction cluster_0 Peptide-Target Interaction peptide Peptide Backbone 6-Br-Tryptophan Side Chain receptor Receptor Pocket Carbonyl Oxygen (O) peptide:f1->receptor:f1 Halogen Bond (Br···O)

Caption: Halogen bonding enhances peptide-receptor affinity.

Synthetic and Analytical Methodologies

Harnessing brominated amino acids requires robust methods for both their synthesis and their detection. The choice between chemical and biosynthetic routes depends on the desired scale, purity, and application.

Chemical Synthesis Protocol: Synthesis of an α-Bromo Acid

One of the most established methods for synthesizing α-amino acids is through the α-bromination of a carboxylic acid, followed by amination.[14] The Hell-Volhard-Zelinskii reaction is a cornerstone of this approach.

Objective: To synthesize 2-bromobutanoic acid from butanoic acid.

Materials:

  • Butanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) - catalyst

  • Anhydrous diethyl ether

  • Distillation apparatus

  • Reaction flask with reflux condenser and dropping funnel

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 1.0 mole of butanoic acid to the flask.

  • Catalyst Addition: Cautiously add 0.1 moles of PBr₃ to the butanoic acid. PBr₃ is the catalyst that generates the acyl bromide intermediate, which more readily enolizes.

  • Bromination: Gently heat the mixture. Slowly add 1.1 moles of liquid bromine (Br₂) from the dropping funnel. The reaction is exothermic and will release HBr gas, which must be scrubbed.

    • Causality: The PBr₃ reacts with the carboxylic acid to form an acyl bromide. This intermediate has an electron-withdrawing carbonyl group that makes the α-protons acidic enough to be removed, allowing for enol formation. The enol then attacks the Br₂, leading to α-bromination.

  • Reaction Completion: After the addition of bromine is complete, continue to heat the mixture under reflux for several hours until the red color of bromine dissipates.

  • Workup: Cool the reaction mixture. The product, 2-bromobutanoyl bromide, is typically hydrolyzed by slowly adding water. This converts the acyl bromide back to a carboxylic acid.

  • Purification: The resulting 2-bromobutanoic acid can be purified by fractional distillation under reduced pressure.

This protocol is a general representation. For amination to the final amino acid, the α-bromo acid would subsequently be treated with an excess of ammonia in an Sₙ2 reaction.

Analytical Workflow: Identification by LC-MS

The unique isotopic signature of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance) makes mass spectrometry (MS) an exceptionally powerful tool for identifying brominated compounds.[15]

Objective: To identify a brominated peptide in a digested protein sample.

Methodology:

  • Sample Preparation: Digest the protein sample with a protease (e.g., trypsin).

  • LC Separation: Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18). Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Rationale: The brominated peptide will be more hydrophobic than its non-brominated counterpart and will thus have a longer retention time on the C18 column.

  • MS Analysis: Elute the peptides directly into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire mass spectra in full scan mode. Look for characteristic isotopic doublets separated by ~2 Da with nearly equal intensity. This is the hallmark of a singly brominated species.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected brominated peptide. The fragmentation pattern will confirm the peptide sequence and can often pinpoint the location of the bromine modification.

Synthesis_Workflow cluster_chem Chemical Synthesis cluster_bio Biosynthesis start_chem Carboxylic Acid step1_chem α-Bromination (Hell-Volhard-Zelinskii) start_chem->step1_chem step2_chem Purification step1_chem->step2_chem step3_chem Amination (Sₙ2 with NH₃) step2_chem->step3_chem end_chem Brominated Amino Acid step3_chem->end_chem start_bio Precursor Amino Acid step1_bio Enzymatic Bromination (V-BrPO) start_bio->step1_bio step2_bio Cellular Expression / In Vitro Reaction step1_bio->step2_bio end_bio Brominated Amino Acid step2_bio->end_bio

Caption: Comparison of chemical and biosynthetic synthesis workflows.

Applications in Drug Development and Proteomics

The deliberate incorporation of brominated amino acids is a powerful strategy in both pharmaceutical development and fundamental biological research.

  • Medicinal Chemistry: Bromination is a common tactic in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[12][13] The ability of bromine to form halogen bonds provides a rational design element for enhancing drug-target interactions.

  • Proteomics & Chemical Biology: Brominated amino acids can be incorporated into proteins as non-canonical amino acids (ncAAs).[3] This allows for the introduction of a unique chemical handle. For example, the C-Br bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling site-specific protein modification and the attachment of fluorescent probes or other labels.[16]

  • Structural Biology: The high electron density of the bromine atom makes it a useful "heavy atom" for solving protein crystal structures via X-ray crystallography, aiding in the phase problem.

Conclusion and Future Outlook

Brominated amino acids represent a fascinating intersection of marine biology, enzymology, and synthetic chemistry. Their fundamental characteristics—increased steric bulk, enhanced hydrophobicity, and the unique ability to form halogen bonds—provide a compelling rationale for their prevalence in bioactive natural products and their utility in scientific research. As our understanding of halogenase enzymes deepens and our synthetic capabilities expand, the strategic use of brominated amino acids is poised to accelerate the development of next-generation therapeutics and create novel tools for interrogating complex biological systems. The continued exploration of marine biodiversity will undoubtedly uncover new brominated structures, providing fresh inspiration for innovation.

References

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH. [Link]

  • Zubr, Y., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Awakawa, T., et al. (2014). Biosynthesis of natural products containing b-amino acids. Semantic Scholar. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed. [Link]

  • Zubr, Y., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. [Link]

  • Ma, J., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [Link]

  • Hellewell, L., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Alkaloid. [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI. [Link]

  • Frerot, E., et al. (1993). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. PubMed. [Link]

  • Agarwal, V., et al. (2017). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. PMC - NIH. [Link]

  • Wang, D., et al. (2020). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. Analytical Chemistry. [Link]

  • The University of East Anglia. (n.d.). Vanadium-dependent bromoperoxidase (organic sulfide oxidation). M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Wagner, K. G., et al. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PubMed. [Link]

  • Agarwal, V., et al. (2017). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. ResearchGate. [Link]

  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. [Link]

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Navigating Phase Transitions: A Technical Guide to the Melting Point of 3-Bromo-L-phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Metric

For the researcher, scientist, or drug development professional, the melting point of a compound is far more than a mere physical constant; it is a critical first indicator of identity, purity, and crystalline form. 3-Bromo-L-phenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine, serves as a vital building block in the synthesis of novel peptides and pharmaceutical agents, including its use as an intermediate for the drug lifitegrast[1]. Its incorporation into molecular scaffolds can significantly alter biological activity and pharmacokinetic properties[2].

This technical guide focuses on the melting point of 3-bromo-L-phenylalanine, with a specific emphasis on its hydrochloride salt. Amino acids are frequently converted to their hydrochloride salts to enhance aqueous solubility and improve stability for storage and formulation—a critical consideration in drug development. While the melting point for the zwitterionic (free base) form is well-documented, this guide will delve into the principles, protocols, and interpretation required to characterize its hydrochloride salt, providing a framework for rigorous physicochemical analysis.

Core Physicochemical Properties

A clear distinction must be made between 3-bromo-L-phenylalanine (the free amino acid, which exists as a zwitterion) and its hydrochloride salt. While extensive data is available for the free form, specific experimental values for the hydrochloride salt are less commonly reported in aggregated databases. The synthesis of the free amino acid often involves the use of hydrochloric acid to remove protecting groups, which initially yields the hydrochloride salt[1]. This salt is then typically neutralized to isolate the zwitterionic product, which is the form most commonly characterized by suppliers.

The table below summarizes the known properties of the free amino acid and the calculated properties for its hydrochloride salt.

Property3-Bromo-L-phenylalanine (Free Amino Acid)3-Bromo-L-phenylalanine Hydrochloride (Salt)Data Source / Comment
Synonyms (S)-2-Amino-3-(3-bromophenyl)propionic acid(S)-2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride[2]
CAS Number 82311-69-1Not explicitly assigned in major databases[3][4]
Molecular Formula C₉H₁₀BrNO₂C₉H₁₁BrClNO₂
Molecular Weight 244.09 g/mol 280.55 g/mol Calculated
Appearance White to off-white or grey powderExpected to be a white to off-white crystalline solid[2]
Melting Point (°C) 208 - 210 °C Expected to be higher than the free base [2]

The melting point of the hydrochloride salt is anticipated to be significantly different from the free base due to the change in intermolecular forces. The free amino acid exists as a zwitterion with strong hydrogen bonding and electrostatic interactions. The hydrochloride salt possesses a fully protonated amine and a chloride counter-ion, introducing strong ionic interactions within the crystal lattice, which typically require more thermal energy to disrupt.

The Science of Melting Point Determination: Causality and Influencing Factors

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The sharpness of this range is a powerful indicator of purity.

Key Influencing Factors:

  • Purity: The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces holding the crystal together, resulting in a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property and is fundamental to techniques like mixed-melting-point determination for compound identification.

  • Heating Rate: An excessively rapid heating rate can cause the sample's temperature to rise faster than it can achieve thermal equilibrium with the heating block. This leads to a lag in heat absorption by the sample, resulting in an artificially wide and elevated melting range. A slow, controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for accuracy.

  • Decomposition: Many complex organic molecules, including amino acids, may decompose at or near their melting points. This is often observed as a change in color (e.g., darkening or charring) and can result in an inaccurate or poorly defined melting range. For such compounds, specialized techniques are required.

Fig. 1: Effect of purity on crystal lattice and melting point.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for determining the melting point of a solid crystalline sample like 3-bromo-L-phenylalanine hydrochloride using a digital melting point apparatus (e.g., Mel-Temp or DigiMelt).

Instrumentation and Materials:

  • Digital Melting Point Apparatus

  • Capillary tubes (sealed at one end)

  • 3-bromo-L-phenylalanine hydrochloride sample (finely powdered)

  • Spatula and watch glass

  • Mortar and pestle (if sample consists of large crystals)

  • Reference standard with a known melting point in a similar range (e.g., Benzoic Acid, 122°C)

Step-by-Step Methodology:

  • System Calibration (Self-Validation):

    • Rationale: To ensure the accuracy of the apparatus's thermometer, a calibration check is performed first.

    • Procedure: Determine the melting point of a certified reference standard. The observed melting range should be within ±1°C of the certified value. If not, the apparatus requires calibration or service.

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform packing and efficient heat transfer.

    • Procedure: If necessary, gently grind the sample into a fine powder using a clean, dry mortar and pestle. Place a small amount on a watch glass.

  • Capillary Tube Loading:

    • Rationale: Proper sample packing is critical. Too little sample is hard to observe; too much leads to a broad melting range due to thermal gradients within the sample.

    • Procedure: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Determination:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a fast run by setting a high ramp rate (e.g., 10-20 °C/min) to get a rough estimate.

    • Accurate Determination: a. Place the loaded capillary tube into the sample holder of the apparatus. b. Set the starting temperature to at least 20°C below the expected or roughly determined melting point. c. Set the ramp rate to a slow 1-2 °C per minute. d. Observe the sample through the magnified viewing window. e. Record T1: The temperature at which the first droplet of liquid becomes visible. f. Record T2: The temperature at which the last solid particle melts, and the sample becomes a clear, uniform liquid. g. The melting point is reported as the range T1 – T2.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Properly dispose of the used capillary tube.

Fig. 2: Workflow for Capillary Melting Point Determination.

Advanced Techniques for Thermally Labile Compounds

As amino acids can decompose upon heating, conventional methods may not always be suitable. Differential Scanning Calorimetry (DSC) is a powerful alternative that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides highly accurate data on melting temperature and enthalpy of fusion.

For compounds that decompose even with standard DSC, Fast Scanning Calorimetry (FSC) can be employed. By using extremely high heating rates (up to 20,000 K·s⁻¹), FSC can often allow the sample to melt before decomposition kinetics can take effect, providing access to melting properties that are otherwise unmeasurable.

Conclusion

The melting point of 3-bromo-L-phenylalanine hydrochloride is a fundamental parameter for its use in research and pharmaceutical development. While a precise experimental value for the hydrochloride salt is not widely published, this guide provides the scientific rationale and a robust, self-validating experimental protocol for its determination. The well-documented melting point of the free amino acid form stands at 208-210 °C [2]. Any rigorous characterization must account for the influence of purity and heating rate on the final result. For compounds like this, where thermal decomposition is a risk, leveraging advanced techniques such as DSC or FSC is a field-proven strategy to ensure data integrity.

References

  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10, 44205-44215. Available at: [Link]

  • LibreTexts Chemistry. (2021). 26.1: Structure and Properties of Amino Acids. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(47), 27555-27565. Available at: [Link]

Sources

An In-depth Technical Guide to the Storage and Stability of L-Phenylalanine, 3-bromo-, Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of storing and ensuring the stability of L-Phenylalanine, 3-bromo-, hydrochloride. By integrating established principles of chemical stability with field-proven methodologies, this document aims to equip the user with the necessary knowledge to maintain the integrity of this specialized amino acid derivative.

Introduction: The Significance of Stability

This compound is a key building block in the synthesis of novel peptides and pharmaceutical agents. The presence of a bromine atom on the phenyl ring imparts unique chemical properties that are leveraged in drug design and biochemical studies. However, this modification can also influence the molecule's stability. Ensuring the chemical and physical integrity of this compound is paramount for the reliability and reproducibility of experimental results and for the quality of downstream applications. This guide will detail the recommended storage conditions, potential degradation pathways, and the analytical methodologies required to assess the stability of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₁BrClNO₂Inferred
Molecular Weight 280.55 g/mol Inferred
Appearance White to off-white solid[General knowledge]
Solubility Slightly soluble in water. Solubility in aqueous solutions can be pH-dependent.[1]

Recommended Storage and Handling

Proper storage and handling are the first line of defense against degradation. The following conditions are recommended based on general guidelines for amino acid derivatives and peptides.

Solid State Storage
  • Long-term Storage: For extended periods, the solid material should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture and air.[2]

  • Short-term Storage: For routine use, storage at 2-8°C is acceptable.[3]

  • Handling: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid, which can accelerate hydrolysis.

Solution Storage
  • General Recommendation: It is strongly advised to prepare solutions fresh for each use. Aqueous solutions of amino acids are susceptible to microbial growth and chemical degradation.

  • Short-term Storage: If temporary storage is unavoidable, solutions should be filter-sterilized (0.22 µm filter), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for no more than a few days. For longer-term storage of solutions, -80°C is recommended.[2]

  • Solvent Choice: The choice of solvent can impact stability. While water is a common solvent, for certain applications, organic solvents like DMSO may be used. However, the stability in these solvents must be experimentally determined.

Stability Profile and Potential Degradation Pathways

The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is crucial for designing robust stability studies.

Forced Degradation Studies

To elucidate the intrinsic stability of the molecule and to develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies, guided by the principles of the International Council for Harmonisation (ICH) guideline Q1A(R2), expose the compound to conditions more severe than accelerated stability testing.[4]

A typical forced degradation workflow is outlined below:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Hydrolysis Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH) Neutral (Water) API->Hydrolysis pH stress Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Redox stress Photolysis Photolytic (ICH Q1B light exposure) API->Photolysis Light stress Thermal Thermal (e.g., 60°C) API->Thermal Heat stress HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LC_MS LC-MS/MS for Peak Identification HPLC->LC_MS Characterize peaks Method_Validation Validated Stability-Indicating Method HPLC->Method_Validation NMR NMR for Structure Elucidation LC_MS->NMR Confirm structure Deg_Products Identification of Degradation Products LC_MS->Deg_Products NMR->Deg_Products Deg_Pathways Degradation Pathways Deg_Products->Deg_Pathways

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide linkage is generally stable, but under harsh acidic or basic conditions, hydrolysis of the peptide bond in potential peptide applications could occur. The primary site of hydrolytic instability for the amino acid itself would likely involve reactions influenced by extreme pH, though the core structure is relatively robust.

  • Oxidation: The phenyl ring and the amino acid backbone could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions. Potential oxidation products could include hydroxylated derivatives.

  • Photodecomposition: Aromatic compounds can be sensitive to light. The bromine substituent may influence the photostability. Photodegradation could lead to dehalogenation or other complex reactions.[5]

  • Racemization: Under certain pH and temperature conditions, the chiral center could undergo racemization, leading to the formation of the D-enantiomer. This is a critical parameter to monitor, especially for pharmaceutical applications where stereoisomeric purity is essential.

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[6]

Protocol for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: UV detection is suitable due to the aromatic ring. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.

  • Forced Degradation Sample Analysis: The stressed samples are analyzed to ensure that all degradation products are well-separated from the main peak and from each other.

  • Method Validation: The finalized method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Identification of Degradation Products

Once degradation products are separated by HPLC, their structures need to be elucidated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for preliminary identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis is often necessary.[10][11]

Summary of Recommendations

The following table summarizes the key recommendations for ensuring the stability of this compound.

AspectRecommendationRationale
Solid Storage -20°C or below for long-term. 2-8°C for short-term. Tightly sealed container.To minimize thermal degradation and hydrolysis from atmospheric moisture.
Solution Storage Prepare fresh. If necessary, store sterile aliquots at -80°C. Avoid freeze-thaw cycles.To prevent microbial contamination and chemical degradation in solution.
Handling Equilibrate to room temperature in a desiccator before opening.To prevent moisture condensation on the solid.
Stability Studies Conduct forced degradation studies (hydrolysis, oxidation, photolysis, thermal) as per ICH guidelines.To identify potential degradation pathways and products, and to develop a stability-indicating method.
Analytical Method Develop and validate a stability-indicating HPLC method.To accurately quantify the compound and its degradation products over time.
Degradant ID Utilize LC-MS/MS for initial identification and NMR for definitive structure elucidation.To understand the degradation profile and ensure the safety of the product.

Conclusion

The stability of this compound is a critical factor that underpins its successful application in research and development. By adhering to the recommended storage and handling procedures and by implementing a robust stability testing program based on the principles outlined in this guide, scientists can ensure the integrity of this valuable compound. The proactive identification of potential degradation pathways and the development of a validated stability-indicating analytical method are essential components of a comprehensive quality control strategy.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • European Medicines Agency. (2006). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • Singh, S., & Kumar, V. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1786. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • Royal Society of Chemistry. (2013). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • CONICET. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

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Methodological & Application

Application Notes and Protocols for Utilizing 3-bromo-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of the unnatural amino acid 3-bromo-L-phenylalanine into synthetic peptides. As a versatile building block, 3-bromo-L-phenylalanine offers a unique combination of steric and electronic properties, alongside a valuable functional handle for post-synthetic modifications. This document moves beyond generic procedures to offer a scientifically grounded framework for researchers, elucidating the causality behind experimental choices and providing self-validating protocols to ensure reproducible success. We will delve into the intricacies of solid-phase peptide synthesis (SPPS) employing Fmoc-protected 3-bromo-L-phenylalanine, covering everything from coupling strategies and potential challenges to cleavage and post-synthetic modifications.

Introduction: The Strategic Advantage of 3-bromo-L-phenylalanine

3-bromo-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the meta position of the phenyl ring.[1] This substitution is not merely an incremental change; it imparts a unique set of properties that can be strategically leveraged in peptide design and drug discovery.

The bromine atom enhances the reactivity of the phenyl group, transforming it into a versatile precursor for a variety of chemical modifications.[1] This feature is particularly valuable for creating modified peptides with enhanced biological activity.[1] Furthermore, the electronic and steric influence of the bromine can significantly impact the resulting peptide's conformation, stability, and binding affinity to target molecules.

The most common strategy for incorporating 3-bromo-L-phenylalanine into a growing peptide chain is through solid-phase peptide synthesis (SPPS), utilizing the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group provides a base-labile protecting group that is readily removable under mild conditions, making it compatible with a wide range of other protecting groups and solid supports.[2]

Core Properties of Fmoc-3-bromo-L-phenylalanine

A thorough understanding of the physicochemical properties of the building block is paramount for successful synthesis.

PropertyValueSource
Synonyms Fmoc-L-Phe(3-Br)-OH, Fmoc-3-bromo-L-Phe-OH[3]
CAS Number 220497-48-3[3]
Molecular Formula C₂₄H₂₀BrNO₄[3]
Molecular Weight 466.3 g/mol [3]
Appearance White to off-white powder[3]
Purity ≥ 99.5% (Chiral HPLC)[3]
Storage Conditions 0 - 8 °C[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the incorporation of 3-bromo-L-phenylalanine into peptide sequences using a standard Fmoc/tBu strategy.

General Workflow for SPPS

The overall process for incorporating an amino acid via SPPS follows a cyclical pattern of deprotection and coupling, as illustrated below.

sps_workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final residue Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Incorporating Fmoc-3-bromo-L-phenylalanine

This protocol assumes a standard manual or automated solid-phase peptide synthesizer. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Fmoc-3-bromo-L-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the preceding amino acid. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-3-bromo-L-phenylalanine:

    • Pre-activate a solution of Fmoc-3-bromo-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to the potential for steric hindrance from the bromine atom, a longer coupling time or a double coupling may be necessary for optimal results.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to ensure the reaction has gone to completion.[5] A negative test (no color change) indicates a complete coupling. If the test is positive, a second coupling step is recommended.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM and finally methanol to shrink the resin. Dry the resin under high vacuum for at least 4 hours.

Cleavage and Deprotection

The stability of the carbon-bromine bond to the strongly acidic conditions of cleavage is a critical consideration. Standard TFA-based cleavage cocktails are generally compatible.

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Add the cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).[4] The inclusion of scavengers like triisopropylsilane (TIPS) is crucial to quench reactive cationic species generated during deprotection.[6]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality and Critical Parameters

Choosing the Right Coupling Reagent:

The selection of a coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like 3-bromo-L-phenylalanine. While standard carbodiimide reagents like DCC can be used, more potent activating agents are recommended to overcome the potential for slower reaction kinetics.

Coupling ReagentRationale for Use
HATU Highly efficient, forms a reactive OAt-ester, often used for difficult couplings.
HBTU A common and effective coupling reagent, forms an OBt-ester.
PyBOP Phosphonium-based reagent, also forms an OBt-ester, known for its high reactivity.

Monitoring and Ensuring Complete Coupling:

Incomplete coupling of 3-bromo-L-phenylalanine will lead to deletion sequences, which can be difficult to separate from the desired peptide. Therefore, rigorous monitoring of the coupling reaction is essential. A positive Kaiser or Ninhydrin test indicates the presence of free primary amines on the resin, signifying an incomplete reaction. In such cases, a second coupling (double coupling) with a fresh solution of activated Fmoc-3-bromo-L-phenylalanine is strongly advised.

Cleavage Cocktail Composition:

The composition of the cleavage cocktail is tailored to remove the side-chain protecting groups and cleave the peptide from the resin while minimizing side reactions. The use of scavengers is non-negotiable.

cleavage_cocktail TFA Trifluoroacetic Acid (TFA) (Cleavage Agent) Cleavage Cleavage Reaction TFA->Cleavage Scavengers Scavengers (e.g., TIPS, Water, Phenol) Scavengers->Cleavage PeptideResin Peptide-Resin PeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Byproducts Trapped Cations Cleavage->Byproducts

Caption: Role of components in the cleavage cocktail.

Post-Synthetic Modification: Unleashing the Potential of the Bromo- Handle

The bromine atom on the phenyl ring of 3-bromo-L-phenylalanine serves as a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2] These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of peptide libraries with diverse functionalities.

On-Resin Suzuki-Miyaura Coupling Protocol

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling on a peptide containing 3-bromo-L-phenylalanine while it is still attached to the solid support.

Materials:

  • Peptide-resin containing 3-bromo-L-phenylalanine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or KF)

  • Solvent (e.g., a mixture of DME/EtOH/H₂O)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent within a microwave-safe vessel.

  • Reagent Addition: Add the arylboronic acid (5-10 equivalents), palladium catalyst (0.1-0.2 equivalents), ligand (0.2-0.4 equivalents), and base (5-10 equivalents) to the vessel.

  • Reaction: Heat the mixture in a microwave reactor at a temperature and for a duration optimized for the specific substrates (e.g., 120°C for 30 minutes).[1]

  • Washing: After the reaction, thoroughly wash the resin with the reaction solvent, water, DMF, and DCM to remove all traces of the catalyst and other reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in section 3.3.

On-Resin Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne to a peptide containing 3-bromo-L-phenylalanine on the solid support.

Materials:

  • Peptide-resin containing 3-bromo-L-phenylalanine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent.

  • Reagent Addition: Add the terminal alkyne (5-10 equivalents), palladium catalyst (0.1-0.2 equivalents), CuI (0.2-0.4 equivalents), and base (10-20 equivalents) to the resin.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique.

  • Washing: Thoroughly wash the resin with the reaction solvent, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove metal residues, followed by DMF and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in section 3.3.

Conclusion

The incorporation of 3-bromo-L-phenylalanine into synthetic peptides offers a powerful strategy for introducing novel functionalities and for enabling post-synthetic modifications. By understanding the specific properties of this unnatural amino acid and by employing optimized protocols for its coupling and subsequent modification, researchers can significantly expand their toolkit for peptide-based drug discovery and chemical biology. The protocols and guidelines presented in this document provide a solid foundation for the successful and reproducible synthesis of peptides containing 3-bromo-L-phenylalanine, empowering scientists to explore new frontiers in peptide science.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007-12-13). (URL: [Link])

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. (2020-01-19). (URL: [Link])

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC - NIH. (2022-01-03). (URL: [Link])

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC - PubMed Central. (URL: [Link])

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000-08-31). (URL: not available)
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. (URL: [Link])

  • The Chemical Versatility of Fmoc-L-3-Bromophenylalanine: A Chemist's Perspective. (2026-01-25). (URL: not available)
  • Peptide Cleavage from Resin Protocol - CDN. (URL: [Link])

  • Solid-Phase Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015-11-02). (URL: [Link])

  • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

  • New method of peptide cleavage based on Edman degradation - PMC - NIH. (2013-05-21). (URL: [Link])

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds - ResearchGate. (2025-08-10). (URL: [Link])

  • Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016-12-14). (URL: [Link])

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (URL: [Link])

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - bioRxiv. (2025-12-19). (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC. (2023-06-05). (URL: [Link])

  • Post-synthesis modifications of p-iodo-phenylalanine-containing peptides on solid phase via the palladium-catalyzed Sonogashira reaction | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])

Sources

Application Note: Site-Specific Incorporation of 3-Bromo-L-Phenylalanine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-bromo-L-phenylalanine (3-Br-Phe) represents a high-precision strategy for structural biology and protein engineering. Unlike the more common 4-bromo-L-phenylalanine (para-isomer), the 3-bromo (meta-isomer) variant offers unique geometric advantages for X-ray crystallography phasing (SAD/MAD) and probing hydrophobic packing within protein cores without steric clashes at the para position.

This guide details the Amber Suppression methodology for incorporating 3-Br-Phe using an evolved Pyrrolysyl-tRNA Synthetase (PylRS) system. We prioritize this over auxotrophic strain replacement to allow for site-specific rather than global incorporation, preserving the native protein folding landscape.

The Mechanistic Basis

Orthogonal Translation System (OTS)

To incorporate 3-Br-Phe at a specific site, we utilize the "lock-and-key" orthogonality of the Methanosarcina mazei (or barkeri) PylRS/tRNA system, engineered to recognize the meta-substituted phenyl ring.

  • The Challenge: The native E. coli phenylalanyl-tRNA synthetase cannot distinguish 3-Br-Phe from Phe with sufficient fidelity, and wild-type PylRS is specific for pyrrolysine.

  • The Solution: We utilize the PylRS (N346A/C348A) double mutant.[1]

    • Mechanism:[2][3][4] The mutations N346A and C348A enlarge the substrate-binding pocket of the synthetase, accommodating the bulky bromine atom at the meta position while excluding the native pyrrolysine and canonical amino acids.

    • tRNA:[1][3][5][6][7] The cognate tRNA (

      
      ) suppresses the Amber stop codon (UAG).
      
Why 3-Bromo? (Structural Logic)
  • Anomalous Scattering: Bromine (K-edge ~13.47 keV / 0.92 Å) provides a strong anomalous signal for experimental phasing in crystallography, often superior to Selenium-Met in large complexes.

  • Isostructural Replacement: The Van der Waals radius of Bromine (1.85 Å) mimics the methyl group (2.0 Å), allowing 3-Br-Phe to act as an isostere for 3-methyl-phenylalanine or a steric probe for Phe residues involved in

    
    -stacking.
    

Experimental Workflow

Materials & Reagents
ComponentSpecificationNotes
Host Strain E. coli BL21(DE3) or C321.ΔA (Release Factor 1 knockout)C321.ΔA increases yield by preventing premature termination at UAG.
Expression Vector pET-system (e.g., pET22b)Contains Gene of Interest (GOI) with TAG codon at target site.
Orthogonal Plasmid pEVOL-PylRS(N346A/C348A)Encodes the evolved synthetase and

.
Non-Canonical AA 3-Bromo-L-phenylalanine>98% purity. Store desiccated at -20°C.
Inducers IPTG & L-ArabinoseIPTG for GOI; Arabinose for PylRS/tRNA.
Media 2xYT or Terrific Broth (TB)Buffered media prevents pH shifts that can destabilize the ncAA.
Protocol: Step-by-Step
Phase I: Plasmid Design & Transformation
  • Mutagenesis: Perform site-directed mutagenesis on your GOI to introduce the TAG codon at the desired position.

    • Expert Tip: Avoid placing TAG within the first 10 N-terminal residues, as early termination often leads to rapid mRNA degradation.

  • Co-Transformation: Transform chemically competent BL21(DE3) cells with both the pET-GOI and pEVOL-PylRS plasmids.

  • Selection: Plate on LB agar containing Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET). Incubate overnight at 37°C.

Phase II: Expression & Incorporation
  • Inoculation: Pick a single colony into 10 mL 2xYT (+ antibiotics). Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into fresh TB media (+ antibiotics). Grow at 37°C until OD600 reaches 0.4–0.5 .

  • ncAA Preparation: While cells grow, dissolve 3-Br-Phe.

    • Solubility: Dissolve 3-Br-Phe in a minimal volume of 1M NaOH. Add water to reach a 100 mM stock concentration.

    • Pre-Induction: Add 3-Br-Phe stock to the culture to a final concentration of 1–2 mM .

    • Reasoning: Adding the ncAA before induction ensures the intracellular pool is charged when the ribosome encounters the first UAG codon.

  • Induction:

    • Wait 20 mins after adding 3-Br-Phe.

    • Induce PylRS with 0.2% L-Arabinose .

    • Induce GOI with 0.5 mM IPTG .

  • Expression: Reduce temperature to 20–25°C and shake for 16–20 hours.

    • Critical: Lower temperatures favor protein folding and reduce the toxicity often associated with Amber suppression.

Phase III: Purification & Validation
  • Harvest: Centrifuge cells (5,000 x g, 15 min).

  • Lysis/Purification: Proceed with standard IMAC (Ni-NTA) or affinity purification relevant to your protein.

  • QC Step (Mass Spectrometry):

    • Analyze intact protein via ESI-MS or LC-MS.

    • Success Criterion: Mass shift of +78.9 Da (Mass of Br [79.9] - Mass of H [1.0]) compared to the wild-type Phe (if Phe was the original residue) or the calculated theoretical mass.

    • Note: Look for a "-131 Da" peak (truncation at UAG) to assess suppression efficiency.

Visualization of Workflow

GCE_Workflow Plasmid_GOI pET-GOI (TAG mutant) Cell E. coli BL21(DE3) Plasmid_GOI->Cell Co-transform Plasmid_OTS pEVOL-PylRS (N346A/C348A) Plasmid_OTS->Cell Culture Culture Growth (OD 0.4) Cell->Culture Inoculate ncAA_Add Add 3-Br-Phe (1-2 mM) Culture->ncAA_Add Pre-charge Induction Induction (IPTG + Arabinose) ncAA_Add->Induction Wait 20 min Translation Translation & Amber Suppression Induction->Translation 20°C, 16h Protein 3-Br-Phe Protein Translation->Protein Purify

Figure 1: Workflow for genetic incorporation of 3-Br-Phe using the orthogonal PylRS/tRNA system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of 3-Br-Phe or release factor competition.Use strain C321.ΔA (RF1 knockout) to eliminate competition at the UAG stop codon.
Truncated Protein Insufficient ncAA uptake or weak synthetase activity.Increase 3-Br-Phe concentration to 5 mM. Ensure pH of media is ~7.4 (uptake is pH sensitive).
Background Incorporation "Leaky" synthetase incorporating Phe/Trp.Perform a negative control expression (No 3-Br-Phe added). If full-length protein is observed, the mutant synthetase lacks specificity.
Precipitation 3-Br-Phe crashing out of media.Do not add acidic stock to TB. Dissolve 3-Br-Phe in NaOH; verify media pH stays neutral upon addition.

Application: Crystallography Phasing

The primary driver for 3-Br-Phe incorporation is SAD (Single-wavelength Anomalous Diffraction) phasing.[8]

Why 3-Bromo over 4-Bromo?

While 4-Br-Phe is standard, 3-Br-Phe places the heavy atom in a distinct spatial position relative to the peptide backbone (


 angle vs 

).
  • Triangulation: If a protein contains multiple Phe residues, incorporating 3-Br-Phe at one site and 4-Br-Phe at another (in separate experiments) allows for triangulation of phase information.

  • Mobility: The meta position often has different rotational freedom (B-factors) than the para position, potentially providing a more ordered anomalous scatterer in flexible loops.

Data Collection Strategy
  • Beamline: Tune energy to the Bromine K-edge (13.474 keV ).

  • Redundancy: Collect highly redundant data (360° or more) to resolve the small anomalous signal (

    
     at K-edge).
    

References

  • Wan, W., et al. (2010). "A facile system for genetic incorporation of two different noncanonical amino acids into one protein in Escherichia coli." Angewandte Chemie International Edition.

    • Context: Describes the PylRS system and orthogonality principles.
  • Wang, Y. S., et al. (2012). "Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase mutant." ACS Chemical Biology.

    • Context:Definitive reference identifying the N346A/C348A mutant for meta-substituted (3-bromo)
  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code." Annual Review of Biochemistry.

    • Context: Found
  • Dauter, Z., et al. (2000). "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica.

    • Context: Establishes the physics of Bromine anomalous sc

Sources

3-bromo-L-phenylalanine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-L-Phenylalanine in Drug Discovery

Abstract

3-Bromo-L-phenylalanine (3-Br-Phe) is a non-canonical amino acid (ncAA) that serves as a versatile "chemical warhead" in modern drug discovery.[1] Unlike its para-substituted counterpart, the meta-position offers unique steric geometry for halogen bonding and superior solubility profiles in aqueous buffers. This guide details the application of 3-Br-Phe in late-stage palladium-catalyzed cross-coupling , genetic code expansion , and halogen bond engineering . We provide validated protocols for on-resin functionalization and critical insights into preventing common side reactions like hydrodebromination.

Chemical Profile & Handling

Why 3-Bromo? While 4-bromo-L-phenylalanine is commonly used, the 3-bromo isomer offers distinct advantages:

  • Solubility: Meta-substituents disrupt peptide stacking interactions more effectively than para-substituents, often resulting in improved solubility of the parent peptide [1].[1]

  • Geometric Access: In protein engineering, the meta-position directs the halogen atom ~120° away from the backbone, allowing it to access binding pockets that are sterically occluded for para-substituted analogs.

  • Metabolic Stability: The C-Br bond is resistant to rapid metabolic cleavage compared to iodinated analogs, making it a suitable probe for in vivo studies.[1]

PropertyDataNotes
Formula C₉H₁₀BrNO₂
MW 244.09 g/mol
pKa ~2.2 (COOH), ~9.1 (NH₂)Electron-withdrawing Br slightly lowers pKa vs Phe.[1]
Solubility Water (Low), DMSO (>100 mM)Critical: Dissolve in DMSO/HCl for stock solutions to prevent aggregation.[1]
Stability Light SensitiveStore at -20°C protected from light to prevent radical debromination.[1]

Application I: Late-Stage Functionalization (On-Resin Suzuki-Miyaura Coupling)

The primary utility of 3-Br-Phe is as a "handle" for diversity-oriented synthesis.[1] By incorporating 3-Br-Phe into a peptide backbone, researchers can generate libraries of biaryl peptides via Suzuki-Miyaura coupling.[1] This allows for the rapid scanning of hydrophobic pockets without re-synthesizing the entire peptide.

Mechanism of Action

The bromine atom acts as the electrophile for the oxidative addition of Palladium(0). A boronic acid (nucleophile) is then transmetallated and coupled, forming a new C-C bond.[1]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Peptide-Br + Pd) Pd0->OxAdd Step 1 TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of Palladium-mediated cross-coupling on a peptide substrate.[1]

Protocol: On-Resin Suzuki Coupling of 3-Br-Phe Peptides

Reagents:

  • Resin: Peptidyl-resin containing 3-Br-Phe (Fmoc-SPPS synthesized).[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[1]·DCM.

  • Base: 2M Na₂CO₃ (aqueous).[1]

  • Solvent: DMF:Water (9:1).[1]

  • Boronic Acid: Aryl-boronic acid (5 equivalents).[1]

Step-by-Step Methodology:

  • Preparation: Swell the resin (approx. 0.05 mmol scale) in DMF for 20 minutes under nitrogen.

    • Expert Tip: Degas all solvents with nitrogen sparging for 15 minutes.[1] Oxygen is the enemy of Pd(0) catalysis.[1]

  • Catalyst Mix: In a separate vial, dissolve Aryl-Boronic Acid (5 eq) and Pd(PPh₃)₄ (0.1 eq) in degassed DMF.

  • Activation: Add the catalyst solution to the resin.[1] Immediately add the 2M Na₂CO₃ solution (2 eq relative to peptide).[1]

    • Note: The water is essential for the transmetallation step; do not use anhydrous conditions.[1]

  • Reaction: Heat the reaction vessel to 70°C for 4 hours with gentle agitation.

    • Caution: Use a sealed vessel or reflux condenser.[1] Microwave irradiation (60°C, 30 mins) can replace conventional heating for difficult sequences.[1]

  • Washing: Drain and wash extensively: DMF (3x), Sodium Diethyldithiocarbamate in DMF (0.5% w/v, 3x) to remove Palladium black, then DCM (3x).[1]

  • Cleavage: Cleave peptide from resin using standard TFA/TIS/Water cocktails.[1]

Self-Validation Check:

  • Color Change: The resin often turns black/grey due to Pd precipitation.[1] If the resin remains bright yellow (original color of Pd salt), the reduction to active Pd(0) may have failed (check base).[1]

  • Mass Spec: Look for the mass shift corresponding to the loss of Bromine (79/81 Da) and gain of the Aryl group. If you see a mass of [M-Br+H], hydrodebromination occurred (often due to excessive heat or lack of boronic acid reactivity).[1]

Application II: Halogen Bonding (XB) Engineering

3-Br-Phe is a premier tool for engineering Halogen Bonds (X-bonds) .[1] An X-bond is a highly directional non-covalent interaction between the electrophilic "sigma-hole" of the halogen (donor) and a Lewis base (acceptor, e.g., Carbonyl O, His N).

Why Meta-Bromo?

  • Sigma Hole Strength: Br provides a stronger sigma hole than Cl, but is smaller and less hydrophobic than I.[1]

  • Directionality: The C-Br bond requires a linear approach (160-180°) to the acceptor.[1] The meta position allows the formation of X-bonds with backbone carbonyls i-3 or i-4 residues away in helices, or with specific pocket residues that para-Br cannot reach due to steric clashing with the pocket floor [2].

Experimental Workflow: Probing XB vs. Sterics To prove an effect is due to Halogen Bonding and not just hydrophobicity:

  • Scan: Replace Phe with 3-Br-Phe. Measure K_d or IC50.[1]

  • Control 1 (Sterics): Replace with 3-Methyl-Phe (similar size, no sigma hole). If potency drops, the Br effect is electronic (XB).[1]

  • Control 2 (Electrostatics): Replace with 3-Cyano-Phe (strong dipole, no sigma hole).

Application III: Genetic Code Expansion (GCE)

Incorporating 3-Br-Phe into proteins in living cells allows for site-specific photo-crosslinking or post-translational modification mimics.[1]

System:

  • Host: E. coli or Mammalian cells (HEK293).[1]

  • Pair: Evolved Methanocaldococcus jannaschii TyrRS (MjTyrRS) / tRNA_CUA pair.[1]

  • Plasmid: pEVOL-pBrPhe (Polyspecific synthetases for p-bromo-Phe often accept m-bromo-Phe due to active site plasticity) [3].[1]

Protocol Overview:

  • Transformation: Co-transform host cells with the plasmid of interest (TAG codon at target site) and the pEVOL-synthetase plasmid.[1]

  • Induction: Grow cells to OD₆₀₀ = 0.5. Add 1 mM 3-Br-Phe (dissolved in 1M NaOH, then neutralized) to the media.

  • Expression: Induce protein expression (IPTG/Arabinose) and incubate at 30°C (lower temp improves solubility).

  • Verification: Purify protein and analyze via Intact Mass Spectrometry.

    • Success Metric: A single peak corresponding to the protein + 3-Br-Phe.[1] Presence of truncated protein indicates low incorporation efficiency (premature stop).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrodebromination (Product is Phe)Pd-hydride formation during coupling.[1]Reduce reaction time. Use "mild" bases like K₃PO₄ instead of carbonates.[1] Ensure rigorous degassing.
Low Coupling Yield Steric hindrance at meta position.[1]Switch catalyst to Pd(dppf)Cl₂ (wider bite angle) or SPhos Pd G2 (highly active for hindered substrates).[1]
Incomplete Incorporation (GCE) Poor cellular uptake of AA.[1]Increase media concentration to 2-5 mM. Ensure pH of media is not crashing out the amino acid.[1]
Pd Contamination Pd sticking to peptide.[1]Wash resin with 0.5% Sodium Diethyldithiocarbamate or use scavenger silica post-cleavage.[1]

References

  • Evaluation of 3-Borono-L-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. PMC - NIH.[1] (2022).[1][2] Link

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. Biochemistry (ACS).[1] (2018).[1][3][4] Link[1]

  • Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews (ACS).[1] (2024).[1][5] Link[1]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[1] (2010).[1][6] Link

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. NIH/PubMed.[1] (2012).[1][7] Link

Sources

Application Note: 3-Bromo-L-Phenylalanine in Neurological Disorder Research

[1][2]

Executive Summary

3-Bromo-L-phenylalanine (3-Br-Phe) is a halogenated non-canonical amino acid (ncAA) that serves as a critical tool in neuropharmacology and structural biology. Unlike its non-halogenated parent, L-phenylalanine, the introduction of a bromine atom at the meta position imparts unique steric and electronic properties without abolishing recognition by key biological transporters.

This guide details the application of 3-Br-Phe in three high-impact areas of neurological research:

  • Blood-Brain Barrier (BBB) Transport Kinetics: Validating drug delivery vectors via the LAT1 transporter.

  • Structural Elucidation of Neuronal Targets: Phasing X-ray crystallographic data of difficult membrane proteins (e.g., GPCRs, Ion Channels).

  • Chemo-enzymatic Probing: Investigating the active site plasticity of aromatic amino acid hydroxylases involved in neurotransmitter synthesis.

Part 1: Probing Blood-Brain Barrier Permeability (LAT1 Transport)

Scientific Rationale

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper for delivering large neutral amino acids (and drug mimetics like Gabapentin and L-DOPA) across the Blood-Brain Barrier (BBB).[1][2]

3-Br-Phe acts as a high-affinity competitive surrogate for LAT1. Because the bromine atom increases lipophilicity (



Mechanism of Action

LAT1 functions as an obligatory exchanger (antiport).[1][3] It requires the efflux of an intracellular substrate (often Glutamine) to import an extracellular substrate (Phenylalanine/3-Br-Phe).

LAT1_Transportcluster_bloodBlood (Extracellular)cluster_membraneBBB Endothelial Membranecluster_brainBrain (Intracellular)BrPhe_out3-Br-PheLAT1LAT1 Transporter(Obligatory Exchanger)BrPhe_out->LAT1High AffinityBindingDrug_outNovel CNS DrugDrug_out->LAT1CompetitionBrPhe_in3-Br-PheLAT1->BrPhe_inInfluxGln_inL-GlutamineGln_in->LAT1Efflux (Driving Force)

Figure 1: Competitive transport mechanism at the BBB. 3-Br-Phe utilizes the glutamine gradient to enter the brain, competing with novel CNS drugs.

Protocol: Competitive Uptake Inhibition Assay

Objective: Determine the LAT1 affinity (

Materials:

  • Cell Line: hCMEC/D3 (Human cerebral microvascular endothelial cells).

  • Tracer:

    
    -L-Phenylalanine (Specific Activity: >20 Ci/mmol).
    
  • Competitor: 3-Bromo-L-phenylalanine (non-radiolabeled).

  • Buffer: HBSS containing

    
     (LAT1 is 
    
    
    -independent, but physiological buffer is required).

Step-by-Step Methodology:

  • Seeding: Plate hCMEC/D3 cells in 24-well plates coated with collagen type I. Culture until 90% confluence.

  • Equilibration: Wash cells

    
     with warm HBSS (
    
    
    ). Incubate for 10 min to deplete intracellular amino acids (optional, enhances gradient).
  • Uptake Phase:

    • Prepare uptake solution: HBSS + 0.1

      
      
      
      
      -L-Phe.
    • Add 3-Br-Phe at increasing concentrations (

      
      ) to designated wells.
      
    • Incubate for 5 minutes exactly (initial rate conditions).

  • Termination: Rapidly aspirate solution and wash cells

    
     with ice-cold PBS to stop transport.
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).

  • Data Analysis: Plot % Uptake vs. Log[3-Br-Phe]. Calculate

    
     using non-linear regression.
    

Expected Results:

Compound IC50 (µM) Interpretation
L-Phenylalanine (Control) ~20-50 Endogenous affinity baseline.
3-Bromo-L-Phe ~15-30 High affinity; validates assay sensitivity.
Gabapentin ~150 Moderate affinity.

| Negative Control (L-Ala) | >5000 | LAT1 does not transport Alanine. |

Part 2: Structural Biology via Genetic Code Expansion[6]

Scientific Rationale

Many neurological targets (e.g., NMDA receptors, Dopamine receptors) are large, complex membrane proteins that are difficult to crystallize. Solving their structure often requires "heavy atom derivatization" to solve the phase problem in X-ray crystallography.

3-Br-Phe can be site-specifically incorporated into these proteins in place of natural phenylalanine. The bromine atom (

anomalous scattering signal
Mechanism: Amber Suppression

This method uses an orthogonal tRNA/tRNA-synthetase pair that reassigns the Amber stop codon (TAG) to 3-Br-Phe.

GCE_WorkflowPlasmidPlasmid DNA(Gene of Interest with TAG codon)TranslationRibosomal Translation@ TAG CodonPlasmid->TranslationSystemOrthogonal Pair(MjTyrRS / tRNA_CUA)System->TranslationCharges tRNA with 3-Br-PheMediaGrowth Media+ 3-Br-Phe (1 mM)Media->SystemProteinMutant Protein(Phe -> 3-Br-Phe)Translation->ProteinAppApplication:X-Ray Phasing / Cross-linkingProtein->App

Figure 2: Genetic Code Expansion workflow. The orthogonal synthetase specifically loads 3-Br-Phe onto the suppressor tRNA, which inserts it at the TAG stop codon.

Protocol: Incorporation in HEK293 Cells

Objective: Express a neuronal receptor (e.g., GluN1 subunit) with 3-Br-Phe at residue F120 for structural analysis.

Materials:

  • Vector: pCMV-target-TAG (Gene of interest with TAG mutation).

  • GCE Vector: pNbk-MjTyrRS (Methanocaldococcus jannaschii TyrRS variant optimized for brominated Phe).

  • Supplement: 3-Bromo-L-phenylalanine (dissolved in 0.1 M NaOH, neutralized to pH 7.4).

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells (70% confluence) with the Target Vector and GCE Vector (ratio 1:1) using Lipofectamine.

  • Induction: 4 hours post-transfection, change media to DMEM containing 1 mM 3-Br-Phe .

    • Critical Step: Standard media contains L-Phe. To maximize incorporation, use dialyzed FBS or increase 3-Br-Phe concentration to outcompete endogenous Phe.

  • Expression: Incubate for 48 hours at

    
    .
    
  • Harvest & Purification: Lyse cells and purify the protein via affinity tag (e.g., FLAG/His).

  • Validation: Perform Mass Spectrometry (Intact Protein MS).

    • Success Criterion: Mass shift of +79 Da (Mass of Br minus Mass of H) relative to Wild Type.

Part 3: Chemo-Enzymatic Synthesis of Neuro-Active Peptides

Scientific Rationale

3-Br-Phe is a potent scaffold for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) on peptides. This allows medicinal chemists to synthesize libraries of "Biaryl-Phenylalanine" derivatives, a structural motif common in potent peptidomimetic drugs (e.g., inhibitors of protein aggregation in Alzheimer's).

Protocol: On-Resin Suzuki Coupling

Objective: Synthesize a biphenyl-analog of a neuropeptide to increase receptor selectivity.

  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS (Solid Phase Peptide Synthesis). Couple Fmoc-3-bromo-L-phenylalanine at the desired position.

  • Coupling Reaction:

    • Resin-bound peptide (with Br-Phe) is swollen in DMF.

    • Add Phenylboronic acid (5 eq),

      
        (0.1 eq), and 
      
      
      (2M, 5 eq).
  • Incubation: Heat to

    
     for 4 hours under Nitrogen atmosphere.
    
  • Cleavage: Wash resin and cleave peptide using TFA/TIPS/Water.

  • Result: The Bromine is replaced by a Phenyl group, creating a rigid biphenyl side chain that restricts conformational flexibility, often enhancing potency against neurological targets.

References

  • Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Source: National Institutes of Health (PMC) [Link] Relevance: Defines the structural basis for phenylalanine analog transport across the BBB.

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: ResearchGate [Link] Relevance: Validates halogenated phenylalanines (iodo/bromo) as high-affinity substrates.[2]

  • Expanding the Genetic Code for Neuronal Studies. Source: National Institutes of Health (PMC) [Link] Relevance: detailed review of using non-canonical amino acids in neuronal protein engineering.

  • Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Source: PubMed [Link] Relevance: Foundational protocol for incorporating halogenated phenylalanines using orthogonal pairs.

  • Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. Source: National Institutes of Health (PMC) [Link] Relevance: Demonstrates the pharmacological potential of brominated phenylalanine scaffolds in neurology.

Advanced Protocol: Site-Specific and Metabolic Incorporation of 3-Bromo-L-Phenylalanine in Mammalian Cell Culture

[1]

Abstract & Strategic Utility

3-Bromo-L-phenylalanine (3-Br-Phe) is a non-canonical amino acid (ncAA) offering unique biophysical properties for protein engineering and structural biology.[1] Unlike standard amino acids, the bromine substituent provides a "heavy atom" handle for X-ray crystallography phasing (anomalous scattering) and serves as a reactive moiety for Palladium-catalyzed cross-coupling reactions.[1]

This Application Note details two distinct protocols for incorporating 3-Br-Phe into proteins within mammalian systems (HEK293, CHO):

  • Genetic Code Expansion (GCE): The "Gold Standard" for site-specific incorporation at a defined residue (Amber suppression).[1]

  • Metabolic Replacement: A global substitution method utilizing auxotrophic pressure in Phenylalanine-depleted media.[1]

Mechanism of Action

Genetic Code Expansion (Site-Specific)

This method relies on an orthogonal translation system (OTS) .[1] The host cell is transfected with a plasmid encoding a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA).[1]

  • The Logic: The mutant aaRS is engineered to recognize only 3-Br-Phe and not natural Phenylalanine. It charges the orthogonal tRNACUA with 3-Br-Phe.[1]

  • The Event: The ribosome pauses at a UAG (Amber) stop codon in the mRNA of the target protein. The charged tRNACUA decodes this stop codon, inserting 3-Br-Phe instead of terminating translation.[1]

Metabolic Replacement (Global)

This method exploits the promiscuity of the native Phenylalanyl-tRNA Synthetase (PheRS) .[1]

  • The Logic: By depleting the culture media of natural L-Phenylalanine (Phe) and supplying 3-Br-Phe in excess, the native PheRS is forced to accept the bromo-analog as a substrate.[1]

  • The Consequence: 3-Br-Phe is incorporated stochastically at all Phenylalanine positions within the proteome.[1]

Pre-Experimental Preparation

Stock Solution Preparation (Critical)

3-Br-Phe is hydrophobic and difficult to dissolve in neutral buffers.[1] Do not attempt to dissolve directly in PBS.

ComponentConcentrationSolventStorageStability
3-Br-Phe Stock 100 mM0.1 M NaOH or 0.1 M HCl*-20°C3 Months
Working Conc. 1.0 - 5.0 mMCulture MediaFresh48 Hours
  • Expert Note: Dissolving in dilute NaOH (0.1 M) is preferred for cell culture to minimize acidification of the media.[1] If using HCl, ensure the media has sufficient buffering capacity (HEPES) to prevent pH crash upon addition.

  • Sterilization: Syringe filter (0.22 µm, PES membrane) immediately after dissolution.[1]

Cell Culture Requirements[2]
  • Cell Lines: HEK293T, HEK293-F (Suspension), or CHO-K1.[1]

  • Base Media: DMEM (High Glucose) or chemically defined suspension media (e.g., Expi293).[1]

  • Specialty Media (For Method 2 only): L-Phenylalanine-free DMEM (Custom order or formulation kits).

Protocol A: Genetic Code Expansion (Site-Specific)

Recommended for: ADCs, specific labeling, and precision crystallography.[1]

Workflow Visualization

GCE_WorkflowPlasmidPlasmid DNA(GOI-TAG + Ortho-RS/tRNA)TransfectionTransfection(Lipofectamine/PEI)Plasmid->TransfectionIncubationExpression Phase(16-24h)Transfection->IncubationInductionInduction + 3-Br-Phe(Add 1-2 mM)Incubation->Induction  Media Change  HarvestHarvest & LysisInduction->Harvest  24-48h  QCQC: Mass SpecHarvest->QC

Caption: Workflow for site-specific incorporation using orthogonal translation systems.

Step-by-Step Procedure
  • Design: Clone your Gene of Interest (GOI) with a TAG (Amber) codon at the desired site.[1] Co-transfect with a plasmid encoding the MjTyrRS-variant (specific for 3-Br-Phe) and MjtRNACUA.[1]

  • Seeding: Seed HEK293T cells in 6-well plates (0.8 x 10^6 cells/well) in complete DMEM + 10% FBS. Incubate 24h.

  • Transfection: Transfect plasmids using PEI or Lipofectamine 2000. Ratio: 1 µg GOI plasmid : 1 µg Synthetase/tRNA plasmid.

  • Pulse (Optional): Incubate transfection mix for 4–6 hours.

  • Induction:

    • Remove transfection media.

    • Replace with fresh DMEM containing 1 mM or 2 mM 3-Br-Phe .[1]

    • Note: If the promoter is inducible (e.g., Tet-On), add Doxycycline (1 µg/mL) at this stage.[1]

  • Expression: Incubate for 24–48 hours at 37°C, 5% CO₂.

  • Harvest: Lyse cells using RIPA buffer containing protease inhibitors.

Protocol B: Metabolic Replacement (Global)

Recommended for: Phasing of entire protein structures where site-specificity is not required.[1]

Step-by-Step Procedure
  • Preparation: Pre-warm Phe-free DMEM and dialyzed FBS (dFBS) to 37°C.

    • Critical: Standard FBS contains Phenylalanine. You must use Dialyzed FBS to achieve high incorporation efficiency.

  • Starvation Phase:

    • Aspirate growth media from 80% confluent cells.

    • Wash cells 2x with warm PBS to remove residual Phe.

    • Add Phe-free DMEM + 10% dFBS.[1] Incubate for 30–45 minutes to deplete intracellular Phe pools.

  • Incorporation Phase:

    • Add 3-Br-Phe stock to the culture to a final concentration of 2–4 mM .[1]

    • Note: Higher concentrations compensate for the lower affinity of native PheRS for the bromo-analog.

  • Expression: Incubate for 24 hours.

    • Warning: Prolonged incubation (>30h) in Phe-depleted media causes significant toxicity and cell death.[1]

  • Harvest: Collect supernatant (for secreted proteins) or lyse cells immediately.

Quality Control & Validation

Trust but verify. The incorporation of a halogenated amino acid must be proven analytically.

Intact Protein Mass Spectrometry (The Gold Standard)

Western blotting only confirms expression, not incorporation. You must use LC-MS (ESI-TOF).[1]

  • Expected Result: You will observe a mass shift relative to the Wild Type (WT) protein.[1]

    • Calculation: Mass(3-Br-Phe) - Mass(Phe) ≈ 79 Da .[1]

    • Isotopic Pattern: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

    • Signature: Look for a "doublet" peak in the mass spectrum with nearly equal intensity separated by 2 Da per incorporated bromine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Expression (GCE) Toxic concentration of ncAATitrate 3-Br-Phe down to 0.5 mM.
Truncated Protein (GCE) Low suppression efficiencyIncrease tRNA plasmid ratio; Ensure 3-Br-Phe is fresh.[1]
WT Background (GCE) "Leaky" SynthetaseThe aaRS may be incorporating natural Phe.[1] Switch to a more specific MjTyrRS variant.
Cell Death (Metabolic) Starvation stressReduce expression time to 16-20h; Add 5% normal media (trace Phe) to support survival (will lower yield).[1]

References

  • Genetic Code Expansion in Mammalian Cells Brown, K. A., & Deiters, A. (2015).[1][2] Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids.[2][3][4][5] Current Protocols in Chemical Biology.

  • Ortho-Substituted Phenylalanine Incorporation Wang, Y. S., et al. (2014).[1][4] Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology.

  • Structure–Activity of Halogenated Phenylalanines (LAT1 Transport) Dien, L., et al. (2024).[1] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[1][6] Scientific Reports.

  • Site-Specific Incorporation Protocol Sakaguchi, R., et al. (2014).[1] Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code.[1][3] Nature Protocols (Contextual citation for GCE methodology).

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 3-bromo-L-phenylalanine in Protein Constructs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in drug development, protein engineering, and fundamental biological research. 3-bromo-L-phenylalanine (3-Br-Phe), a halogenated derivative of phenylalanine, serves as a versatile probe for structural biology and a precursor for synthesizing novel bioconjugates.[1][2] Its successful incorporation and subsequent characterization require robust and sensitive analytical methods. This guide provides detailed protocols for the detection and quantification of 3-Br-Phe in protein samples, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification and complementary immunodetection methods for protein confirmation.

Introduction: The Significance of 3-Br-Phe Incorporation

3-bromo-L-phenylalanine is a structurally unique amino acid that can be translationally incorporated into proteins in specially engineered expression systems.[3] The bromine atom provides a heavy-atom handle for X-ray crystallography, aiding in phase determination, and serves as a reactive site for post-translational chemical modifications, such as palladium-catalyzed cross-coupling reactions. Verifying the precise location and efficiency of 3-Br-Phe incorporation is a critical quality control step. This ensures that downstream functional assays or structural studies are based on a correctly modified protein population. The methodologies outlined herein provide a framework for achieving this analytical validation with high confidence.

Core Analytical Strategies: A Two-Pronged Approach

A comprehensive analysis of 3-Br-Phe-containing proteins involves two key questions:

  • Is the 3-Br-Phe amino acid present and at what quantity? This is best answered by a quantitative method that analyzes the protein's fundamental components.

  • Is the full-length protein correctly modified? This is addressed by analyzing the intact or semi-intact protein.

To address these, we present a primary quantitative method and a secondary confirmatory method:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and specific quantification of small molecules, including amino acids.[4] This "bottom-up" approach involves hydrolyzing the protein to its constituent amino acids and then quantifying 3-Br-Phe against a standard curve.

  • Immunoblotting (Western Blot): A widely used technique to confirm the presence and apparent molecular weight of a target protein.[5] When used with an affinity tag (e.g., a polyhistidine-tag), it can confirm the expression of the full-length, tagged protein construct intended to contain 3-Br-Phe.[6]

Method 1: Absolute Quantification by LC-MS/MS

This protocol provides a robust method for determining the absolute quantity of 3-Br-Phe in a protein sample following acid hydrolysis. The central principle is Isotope Dilution Mass Spectrometry, which uses a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response, ensuring high accuracy.[7]

Experimental Workflow for LC-MS/MS Analysis

The overall process involves protein hydrolysis, sample cleanup, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Protein Sample (Containing 3-Br-Phe) P2 Add Internal Standard (e.g., 13C6-L-Phenylalanine) P1->P2 P3 Acid Hydrolysis (6N HCl, 110°C, 24h) P2->P3 P4 Neutralization & Cleanup (SPE or Filtration) P3->P4 P5 Final Sample for Injection P4->P5 A1 UPLC/HPLC Separation (Reversed-Phase C18) P5->A1 Inject A2 Electrospray Ionization (ESI) (Positive Mode) A1->A2 A3 Tandem Mass Spectrometry (MRM Detection) A2->A3 A4 Data Acquisition A3->A4 D1 Peak Integration A4->D1 D2 Generate Standard Curve (Analyte/IS Ratio vs. Conc.) D1->D2 D3 Quantify 3-Br-Phe in Sample D2->D3

Caption: Workflow for 3-Br-Phe quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

A. Protein Hydrolysis Causality: This step is essential to break all peptide bonds, releasing the individual amino acids from the protein backbone for analysis.[8]

  • To an appropriate aliquot of protein solution (e.g., 10-50 µg of protein), add a known amount of an appropriate internal standard. While a stable isotope-labeled 3-Br-Phe is ideal, a readily available standard like ¹³C₆-L-Phenylalanine can serve as an effective control for the hydrolysis and injection process.

  • Add an equal volume of 12 N Hydrochloric Acid (HCl) containing 1% phenol to achieve a final concentration of 6 N HCl. Phenol is added to prevent halogenation of tyrosine during hydrolysis.[4]

  • Transfer the sample to a hydrolysis vacuum tube.

  • Seal the tube under vacuum to prevent oxidation of amino acids at high temperatures.

  • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • After hydrolysis, cool the sample to room temperature. Open the tube carefully in a fume hood.

  • Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.

  • Reconstitute the dried amino acid pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

  • Vortex to dissolve the pellet and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble debris.

  • Transfer the supernatant to an LC autosampler vial for analysis.

B. LC-MS/MS Instrumentation and Conditions Causality: The liquid chromatography step separates the complex mixture of amino acids before they enter the mass spectrometer.[9] The tandem mass spectrometer then provides two layers of filtering (by precursor ion mass and fragment ion mass), ensuring highly selective detection of 3-Br-Phe.[7]

ParameterRecommended Setting
LC System UPLC/HPLC System
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient2% to 40% B over 5 minutes
Flow Rate0.4 mL/min
Column Temp40°C
Injection Vol.5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temp.150°C
Desolvation Temp.400°C
MRM Transitions See Table 2 Below

Table 2. Exemplar MRM Transitions for Target Analytes Note: These values should be empirically optimized on your specific instrument. The precursor ion is the protonated molecule [M+H]⁺. The fragment ion is a characteristic piece of the molecule generated by collision-induced dissociation.

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Dwell Time (ms)
3-bromo-L-phenylalanine 244.0 / 246.0120.050
L-Phenylalanine (native)166.2120.220
¹³C₆-L-Phenylalanine (IS)172.2126.220

Scientific Rationale: The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a doublet for the precursor ion of 3-Br-Phe at m/z 244.0 and 246.0.[10] Monitoring both can increase confidence in identification. The fragment at m/z 120 corresponds to the loss of the brominated phenyl group, a less common but possible fragmentation. A more likely fragmentation would be the loss of the carboxyl group, but this requires empirical determination. The transitions for Phenylalanine and its isotope are well-established.[7]

C. Data Analysis and Quantification

  • Prepare a calibration curve by analyzing standards containing known concentrations of 3-Br-Phe and a fixed concentration of the internal standard.

  • For both the standards and the unknown samples, integrate the chromatographic peaks for the 3-Br-Phe and internal standard MRM transitions.

  • Calculate the peak area ratio (3-Br-Phe Area / Internal Standard Area).

  • Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a standard curve.

  • Use the peak area ratio from the unknown sample to calculate the concentration of 3-Br-Phe using the regression equation from the standard curve.

  • The molar incorporation efficiency can be calculated by comparing the molar amount of recovered 3-Br-Phe to the molar amount of other amino acids, or by comparing it to the total amount of protein analyzed.

Method 2: Immunodetection for Protein Confirmation

While LC-MS/MS quantifies the amino acid, it does not confirm that it is incorporated into the correct full-length protein. Immunoblotting is a straightforward method to verify the expression of the target protein, especially if it has been engineered with an affinity tag.[6][11]

Experimental Workflow for Immunoblotting

cluster_sds Protein Separation cluster_blot Blotting & Detection S1 Protein Sample + Laemmli Buffer S2 Heat Denaturation (95°C, 5 min) S1->S2 S3 SDS-PAGE (Separation by Size) S2->S3 B1 Transfer to Membrane (PVDF or Nitrocellulose) S3->B1 B2 Blocking (e.g., 5% Milk or BSA) B1->B2 B3 Primary Antibody Incubation (e.g., Anti-His-Tag) B2->B3 B4 Secondary Antibody Incubation (HRP-Conjugated) B3->B4 B5 Chemiluminescent Detection B4->B5

Caption: Standard workflow for Western Blot analysis.

Detailed Protocol: Western Blot

Causality: SDS-PAGE separates proteins based on their molecular weight after they have been denatured and coated with a negative charge.[5] This allows for the verification that the expressed protein is of the expected size. The subsequent antibody steps provide specificity, detecting only the protein that carries the targeted epitope (e.g., a His-tag).[12]

  • Sample Preparation: Mix your protein sample (10-20 µg) with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-His-tag monoclonal antibody) in blocking buffer according to the manufacturer's recommendation. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the resulting signal using a digital imager or X-ray film. A band at the expected molecular weight for your 3-Br-Phe-containing protein confirms its expression.

Trustworthiness and Validation

Every protocol requires a self-validating system.

  • For LC-MS/MS: The use of a stable isotope-labeled internal standard is the most critical validation element, correcting for sample loss and instrument variability.[7] Furthermore, running a full standard curve with each batch of samples ensures accurate quantification. A blank sample (hydrolyzed matrix without protein) should always be run to check for background interference.

  • For Immunoblotting: A positive control (a protein known to be recognized by the antibody) and a negative control (a protein lysate from a non-expressing host) are essential to confirm antibody specificity and that the observed band is not an artifact. It is crucial to be aware that immunodetection of tagged proteins can be highly variable depending on the antibody clone and the protein context.[6][11]

References

  • Kim, J. H., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 2055-2059. [Link]

  • Yuan, L., et al. (2022). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots. Clinical Biochemistry, 100, 30-36. [Link]

  • PharmiWeb.com. (2023). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Yao, Z., & Seger, R. (2001). Immunological detection of phosphorylation. Current Protocols in Cell Biology, Chapter 14, Unit 14.2. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • ATA Scientific. (2019). Protein Analysis Techniques Explained. Retrieved from [Link]

  • Ho, J. C., et al. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. RSC Advances, 10(20), 11951-11958. [Link]

  • Kirshenbaum, K., et al. (2002). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 124(49), 14812-14813. [Link]

  • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]

  • Andrensek, S., et al. (2004). Determination of Phenylalanine and Tyrosine by Liquid Chromatography/Mass Spectrometry. Food Technology and Biotechnology, 42(1), 47-52. [Link]

  • Fornelli, L., et al. (2017). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Journal of Visualized Experiments, (122), 55602. [Link]

  • van Vliet, D., et al. (2015). L-Phenylalanine concentration in blood of phenylketonuria patients: A modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods. Molecular Genetics and Metabolism Reports, 4, 8-13. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Retrieved from [Link]

  • Mancia, F., et al. (2006). Variability in the Immunodetection of His-tagged Recombinant Proteins. Journal of Immunological Methods, 317(1-2), 1-8. [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Three Recombinant Antigens for the Detection of Anti-Coxiella Antibodies in Cattle. Veterinary Sciences, 9(10), 534. [Link]

  • Booth, W. T., et al. (2006). Variability in the immunodetection of His-tagged recombinant proteins. Journal of Immunological Methods, 317(1-2), 1-8. [Link]

Sources

Application Note: 3-Bromo-L-Phenylalanine as a Probe for Protein Structure and Function

[1]

Executive Summary

3-Bromo-L-phenylalanine (3-Br-Phe) is a non-canonical amino acid (ncAA) that serves as a dual-purpose probe in structural biology and protein engineering. Unlike its para-substituted counterpart (4-Br-Phe), the meta-substitution of 3-Br-Phe offers unique steric geometry and rotational freedom, making it a critical tool for probing hydrophobic pockets where para-substitution would be sterically prohibitive.

This guide details the end-to-end workflow for utilizing 3-Br-Phe, from genetic incorporation to its application in X-ray crystallographic phasing and bio-orthogonal palladium-catalyzed functionalization .

Key Applications
ApplicationMechanismAdvantage of 3-Br-Phe
X-ray Crystallography Anomalous Scattering (SAD/MAD)Provides heavy atom sites (Br, Z=35) for de novo phasing without soaking; meta position provides alternative phase vectors compared to para.
Bio-orthogonal Chemistry Pd-Catalyzed Cross-CouplingAryl halide handle for Suzuki-Miyaura coupling; enables site-specific attachment of fluorophores, drugs, or PEG chains.
Spectroscopy Heavy Atom EffectInduces intersystem crossing (ISC), quenching local fluorescence or enabling phosphorescence to probe local dynamics.

Mechanism of Action

Structural Probe (Anomalous Scattering)

Bromine has a K-absorption edge at 13.47 keV (0.9198 Å) , which is easily accessible at most synchrotron beamlines.

  • Anomalous Signal : The imaginary component of the atomic scattering factor (

    
    ) for Bromine is significant (~3.8 
    
    
    at the K-edge), sufficient for Single-wavelength Anomalous Dispersion (SAD) phasing even in large complexes.
  • Fixed Incorporation : Unlike halide soaks (NaBr/KBr), which bind non-specifically to surface cations, 3-Br-Phe is genetically locked into the hydrophobic core, providing high-occupancy, ordered heavy atom sites essential for precise phasing.

Functional Handle (Chemical Reactivity)

The C-Br bond in 3-Br-Phe is activated by Palladium(0) catalysts.

  • Oxidative Addition : The rate-limiting step where Pd(0) inserts into the C-Br bond.

  • Sterics : The meta position often remains solvent-accessible in surface loops while being less prone to steric clashes with the protein backbone compared to ortho substitutions.

Protocol 1: Site-Specific Genetic Incorporation

This protocol utilizes Genetic Code Expansion (GCE) to incorporate 3-Br-Phe in response to the Amber stop codon (TAG).

Reagents & Systems[2]
  • Host : E. coli BL21(DE3) or similar expression strain.

  • Plasmid System :

    • pEVOL-pBrPhe : Encodes an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variant and orthogonal tRNA

      
      .
      
    • Target Plasmid : Gene of interest with a TAG codon at the desired site (e.g., pET vector).

  • Unnatural Amino Acid : 3-Bromo-L-phenylalanine (Solubility: ~50 mM in 0.1 M NaOH or acidic water; add to media at 1-2 mM).

Experimental Workflow

GCE_WorkflowTransformationCo-transformation(pEVOL + Target)InoculationInoculation(LB + Antibiotics)Transformation->InoculationInductionInduction Phase(OD600 = 0.5)Inoculation->InductionAdditionAdd 3-Br-Phe(1-2 mM final)Induction->AdditionSimultaneous with IPTG/AraExpressionProtein Expression(30°C, 12-18h)Addition->ExpressionPurificationPurification(Ni-NTA / SEC)Expression->PurificationQCQC: Mass Spec(Confirm +79 Da shift)Purification->QC

Figure 1: Genetic Code Expansion Workflow. Step-by-step process for incorporating 3-Br-Phe into recombinant proteins.

Step-by-Step Procedure
  • Transformation : Co-transform E. coli BL21(DE3) with the orthogonal synthetase plasmid (e.g., pEVOL-pBrPhe) and your target plasmid containing the TAG mutation.

  • Growth : Inoculate a single colony into LB media with appropriate antibiotics (e.g., Chloramphenicol for pEVOL, Ampicillin/Kanamycin for target). Grow overnight at 37°C.

  • Scale-up : Dilute 1:100 into fresh media (e.g., 1L 2xYT or TB). Grow at 37°C until OD

    
     reaches 0.4–0.6.
    
  • Induction :

    • Add L-Arabinose (0.02% w/v) to induce the synthetase.

    • Add 3-Br-Phe (dissolved in minimal dilute NaOH) to a final concentration of 1 mM .

    • Add IPTG (0.5–1 mM) to induce the target protein.

  • Expression : Incubate at 30°C for 12–16 hours. (Lower temperature improves solubility and fidelity).

  • Harvest & Purification : Pellet cells and purify using standard affinity chromatography (e.g., Ni-NTA).

  • Validation : Perform Intact Protein Mass Spectrometry (ESI-MS).

    • Success Criterion: Mass shift of +78/80 Da (Br isotopes) relative to the WT Phe (if replacing Phe) or calculated mass of TAG-variant.

    • Note: 3-Br-Phe (MW ~244 Da) replaces the stop codon.

Application A: X-ray Crystallography Phasing (SAD)

Rationale

3-Br-Phe provides a robust anomalous signal for de novo structure determination, eliminating the need for selenomethionine (SeMet) derivatization, which can be toxic to cells and structurally perturbing.

Data Collection Strategy
  • Crystal Mounting : Flash-cool crystals in liquid nitrogen using a cryoprotectant (e.g., glycerol) that does not contain competing halides (avoid high Cl⁻ concentrations if possible, though Br signal is distinct).

  • Fluorescence Scan : Perform an X-ray fluorescence scan near the Br K-edge (~13.47 keV) to determine the precise peak (

    
    ) and inflection point (
    
    
    ).
  • Beamline Setup :

    • Energy : Set to the peak energy (typically 0.9198 Å / 13.474 keV) to maximize the anomalous signal (

      
      ).
      
    • Multiplicity : Collect highly redundant data (360° or 720° rotation) to accurately measure the small anomalous differences (Bijvoet pairs).

  • Processing : Process data keeping Friedel pairs separate (do not merge initially). Use software like SHELX C/D/E , AutoSol (Phenix), or Crank2 (CCP4) for substructure detection and phasing.

Application B: Palladium-Catalyzed Bio-orthogonal Labeling

This protocol describes the Suzuki-Miyaura cross-coupling of 3-Br-Phe containing proteins with boronic acid derivatives (e.g., fluorophores).

Reaction Mechanism

The reaction proceeds via a catalytic cycle on the protein surface:

  • Oxidative Addition : Pd(0) inserts into the Protein-Br bond.

  • Transmetallation : The boronic acid (R-B(OH)

    
    ) transfers the R-group to the Pd center.
    
  • Reductive Elimination : The C-C bond forms, releasing the product and regenerating Pd(0).

Suzuki_CouplingStartProtein-3-Br-PheOxAddOxidative Addition(Pd-Protein Complex)Start->OxAdd+ Pd CatalystCatPd(OAc)2 + Ligand(Water Soluble)Cat->OxAddTransMetTransmetallationOxAdd->TransMetBoronicBoronic Acid-R(Fluorophore/Drug)Boronic->TransMetRedElimReductive EliminationTransMet->RedElimRedElim->CatRegenerate Pd(0)ProductProtein-R(Functionalized)RedElim->Product

Figure 2: Suzuki-Miyaura Cross-Coupling on Protein Surface. Mechanism for modifying 3-Br-Phe residues.

Protocol
  • Buffer Exchange : Exchange protein into a non-coordinating buffer (e.g., 50 mM Sodium Phosphate, pH 8.0). Avoid DTT or thiols as they poison the Pd catalyst.

  • Catalyst Preparation :

    • Mix Pd(OAc)

      
        and a water-soluble ligand (e.g., ADHP  or sSPhos ) in a 1:2 molar ratio in water. Incubate for 15 mins.
      
  • Reaction Setup :

    • Protein: 50–100 µM.

    • Boronic Acid: 1–2 mM (20–50 equivalents).

    • Pd Catalyst: 25–50 µM (0.5 equivalents).

    • Temperature: 37°C for 1–4 hours.

  • Quenching : Add excess DTT or spin-filter to remove the catalyst.

  • Analysis : Verify conjugation by SDS-PAGE (fluorescence imaging) or Mass Spectrometry.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Incorporation Yield Low tRNA/Synthetase expressionIncrease L-Arabinose concentration; ensure plasmid maintenance (antibiotics).
Protein Precipitation Hydrophobic nature of 3-Br-PheOptimize induction temp (18°C-25°C); test different incorporation sites (surface loops vs buried).
No Anomalous Signal Radiation damage or low occupancyCollect data at 100K; use "inverse beam" geometry; check incorporation level by MS.
Failed Pd-Coupling Catalyst poisoningEnsure all buffers are thiol-free (no DTT, BME); use high-purity water; increase catalyst loading.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[1] Annual Review of Biochemistry, 79, 413-444. Link

  • Wang, J., et al. (2013).[2] "A Genetically Encoded Aliphatic Amine for Protein Labeling and Cross-Linking." Angewandte Chemie, 52(31). (Context on orthogonal pairs). Link

  • Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. (Context on Pd chemistry on proteins). Link

  • Hendrickson, W. A. (1991). "Determination of Macromolecular Structures from Anomalous Diffraction of Synchrotron Radiation." Science, 254(5028), 51-58. Link

site-specific incorporation of unnatural amino acids protocol

Author: BenchChem Technical Support Team. Date: February 2026

Site-Specific Incorporation of Unnatural Amino Acids via Genetic Code Expansion[1][2]

Abstract

This guide details the methodology for site-specific incorporation of unnatural amino acids (UAAs) into recombinant proteins.[1][2][3][4][5][6] Unlike residue-specific replacement (auxotrophy), this protocol utilizes Genetic Code Expansion (GCE) via orthogonal translation systems (OTS). By reassigning the amber stop codon (TAG) to a non-canonical amino acid, researchers can introduce bio-orthogonal handles (e.g., azides, alkynes), post-translational modifications, or photo-crosslinkers with single-residue precision. This protocol focuses on the Pyrrolysyl-tRNA synthetase (PylRS) system, the most versatile platform for both bacterial and mammalian expression.

The Principle: Orthogonal Translation

The core of GCE is "orthogonality." The introduced tRNA/Synthetase pair must function independently of the host cell's translational machinery.

  • The Orthogonal tRNA (o-tRNA): Recognizes the TAG codon but is not recognized by endogenous synthetases.

  • The Orthogonal Synthetase (o-RS): Aminoacylates the o-tRNA with the UAA but does not interact with host tRNAs or canonical amino acids.

Figure 1: Mechanism of Genetic Code Expansion

GCE_Mechanism cluster_host Host Machinery (Interference) cluster_ortho Orthogonal System (The Tool) Host_RS Host Synthetase Ortho_tRNA Orthogonal tRNA (CUA Anticodon) Host_RS->Ortho_tRNA Blocked Host_tRNA Host tRNA Canonical_AA Canonical AA UAA Unnatural Amino Acid (e.g., pAzF, BocK) Ortho_RS Orthogonal RS (e.g., PylRS) UAA->Ortho_RS Specific Binding Ortho_RS->Host_tRNA Blocked Ortho_RS->Ortho_tRNA Charging (Aminoacylation) Ribosome Ribosome (Translation) Ortho_tRNA->Ribosome Decodes TAG Protein Protein with Site-Specific UAA Ribosome->Protein Synthesis mRNA mRNA with TAG Codon mRNA->Ribosome Input

Caption: The Orthogonal Translation System (OTS) operates in parallel to the host machinery. The o-RS uniquely charges the o-tRNA with the UAA, which then decodes the TAG stop codon at the ribosome.

System Selection & Pre-Experiment Planning
3.1 The "Gold Standard" Pairs
  • For Aliphatic/Lysine derivatives (BocK, AllocK, TCO*Lys): Use the PylRS/tRNA(Pyl) pair from Methanosarcina barkeri (Mb) or mazei (Mm).

    • Advantage:[7][8][9][10][11] Orthogonal in both E. coli and Mammalian cells.

  • For Aromatic derivatives (pAzF, pAcF): Use the TyrRS/tRNA(Tyr) pair from Methanocaldococcus jannaschii (Mj).[7]

    • Limitation: Orthogonal in E. coli ONLY. Cross-reacts in mammalian cells.

3.2 Host Strain Selection (E. coli)

Standard BL21(DE3) strains contain Release Factor 1 (RF1), which competes with the o-tRNA for the TAG codon, leading to truncated protein.

  • Recommendation: Use C321.∆A (Genomically Recoded Organism).[11]

    • Why? All 321 genomic TAG codons are replaced with TAA; RF1 is deleted.[7] This eliminates competition, maximizing full-length protein yield [1].

3.3 Vector Design
ComponentRecommended VectorFeatures
Orthogonal Pair pEVOL (e.g., pEVOL-pylT)Dual promoters (araBAD + glnS') drive high RS expression. Optimized tRNA copy number [2].
Gene of Interest pET or pBAD Must contain the TAG codon at the desired site. Ensure antibiotic resistance is compatible with pEVOL (usually Chloramphenicol).
Protocol A: High-Yield Expression in E. coli (C321.∆A / pEVOL)

Reagents:

  • UAA stock (e.g., p-Azido-L-phenylalanine): 100 mM in 0.1M NaOH (Solubility is pH dependent).

  • Inducers: L-Arabinose (20% stock), IPTG (1M stock).

Workflow:

  • Transformation: Co-transform C321.∆A cells with pEVOL-pylT (Chloramphenicol resistance) and pET-GOI-TAG (Ampicillin/Kanamycin resistance). Plate on LB-Agar with both antibiotics + 1% Glucose (to repress arabinose promoter leakiness).

  • Inoculation: Pick a single colony into 10 mL non-inducing media (2xYT or LB) + antibiotics. Grow overnight at 37°C.

  • Expansion: Dilute overnight culture 1:100 into 500 mL fresh media. Incubate at 37°C until OD600 reaches 0.4–0.5 .

    • Critical Note: Do not overshoot OD. The metabolic burden of the OTS requires healthy, early-log phase cells.

  • Induction & Incorporation:

    • Add L-Arabinose to 0.02% (w/v) to induce the Synthetase/tRNA.

    • Add UAA to final concentration of 1 mM .

    • Incubate 30 mins at 37°C to allow Synthetase accumulation and tRNA charging.

    • Add IPTG (0.5 - 1 mM) to induce the Gene of Interest.

  • Expression Phase: Reduce temperature to 25°C–30°C and shake overnight (16–20 hours).

    • Why? Slower translation kinetics favor the suppression event over termination (if RF1 is present) and improve folding of the complex OTS machinery.

  • Harvest: Pellet cells. Proceed to standard lysis and purification.

Protocol B: Mammalian Expression (HEK293/CHO)

Mammalian incorporation is lower yield but critical for therapeutic proteins (ADCs, glycosylated proteins). We utilize transient transfection.

Vector Strategy: Use a 2-plasmid system:

  • pCMV-PylRS-tRNA: Contains the PylRS (often with a nuclear export signal) and multiple copies of the tRNA(Pyl) driven by U6 promoters.

  • pGOI-TAG: Your gene of interest with TAG mutation.

Workflow:

  • Seeding: Seed HEK293T cells to reach 70-80% confluency.

  • Transfection: Mix plasmids at a 1:1 to 4:1 ratio (tRNA/RS plasmid : GOI plasmid).

    • Insight: Excess tRNA/RS plasmid is necessary because suppression efficiency is the rate-limiting step in eukaryotes [3].

  • UAA Addition: Add UAA (0.2 mM – 1 mM) to the media at the time of transfection .

    • Note: Some UAAs are actively exported or metabolized. Re-supplementing the media after 24h may improve yield.

  • Harvest: Collect supernatant (for secreted proteins) or lyse cells after 48–72 hours.

Quality Control & Validation

Never assume incorporation worked based on Coomassie gel alone. A band at the correct MW could be a read-through product (insertion of Gln/Trp) rather than UAA incorporation.

6.1 Intact Protein Mass Spectrometry (The Gold Standard)

You must observe a mass shift corresponding exactly to the UAA.

  • Expected Mass:

    
    .
    
  • Check for:

    • Truncation: Mass corresponding to termination at TAG.

    • Mis-incorporation: Mass corresponding to Gln, Trp, or Lys at the TAG site (indicates low orthogonality or UAA starvation).

6.2 Fluorescence Labeling (Click Chemistry)

If incorporating an azide/alkyne/TCO moiety:

  • Incubate purified protein with fluorophore-partner (e.g., DBCO-Cy5 for azides) for 1 hour.

  • Run SDS-PAGE.

  • Image fluorescence before staining. Only the specific band should fluoresce.

Figure 2: Experimental Workflow & QC

Workflow cluster_qc Validation (Go/No-Go) Start Plasmid Design (TAG Mutation) Trans Transformation/Transfection (+ tRNA/RS Vector) Start->Trans Induction Induction + UAA Addition (Critical Timing) Trans->Induction Express Expression (16-24h) Induction->Express Purify Affinity Purification (Ni-NTA/Protein A) Express->Purify MS Intact Mass Spec (Check MW) Purify->MS Click Click Labeling (Fluorescence) Purify->Click

Caption: Step-by-step workflow from design to validation. Mass Spectrometry (MS) is the primary validation step to confirm UAA identity.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Truncation) Competition with RF1.Switch to C321.∆A strain.[11] Increase UAA concentration.
No Expression Toxic Synthetase or UAA.Use a weaker promoter for the Synthetase. Check UAA solubility.
WT Mass Observed Loss of Orthogonality.The o-tRNA is being charged by a host synthetase. Re-verify the tRNA/RS pair choice (e.g., do not use MjTyrRS in mammalian cells).
Precipitate in Media UAA insoluble at neutral pH.Dissolve UAA in high pH (NaOH), add slowly to media.
References
  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. Link

  • Young, T. S., et al. (2010). An Enhanced System for Unnatural Amino Acid Mutagenesis in E. coli. Journal of Molecular Biology. Link

  • Chatterjee, A., et al. (2013). A Versatile Platform for Single- and Multiple-Unnatural Amino Acid Mutagenesis in Escherichia coli.[8][9] Biochemistry. Link

  • Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code. Nature. Link

Sources

Precision Engineering of Protein Interfaces: 3-Bromo-L-Phenylalanine for Structural and Functional PPI Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3-bromo-L-phenylalanine (3-Br-Phe) , a non-canonical amino acid (ncAA), to interrogate Protein-Protein Interactions (PPIs). Unlike standard mutagenesis, 3-Br-Phe introduces a heavy halogen atom that serves a dual purpose: it acts as a robust anomalous scatterer for X-ray crystallographic phasing and a reactive handle for bio-orthogonal Palladium-catalyzed cross-coupling . This guide provides a comprehensive workflow for the genetic incorporation of 3-Br-Phe, followed by protocols for structural elucidation and chemical ligation, enabling researchers to map and manipulate PPI interfaces with atomic precision.

Introduction: The Power of the Heavy Atom

In the study of PPIs, standard amino acids often limit the experimental scope. 3-Br-Phe transcends these limitations by offering:

  • Anomalous Scattering: The bromine atom (Z=35) has a K-absorption edge at 13.47 keV (0.92 Å), making it ideal for Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD) phasing to solve complex structures without heavy metal soaking.

  • Bio-orthogonal Reactivity: The aryl bromide moiety is chemically inert under physiological conditions but highly reactive in the presence of Palladium (Pd) catalysts, allowing for site-specific attachment of fluorophores, stabilizers, or cross-linkers via Suzuki-Miyaura coupling.

  • Halogen Bonding: The bromine atom can participate in specific halogen bonds (

    
    -hole interactions) with backbone carbonyls or side-chain carboxylates at PPI interfaces, stabilizing transient complexes.
    

Mechanism of Incorporation: Genetic Code Expansion

To site-specifically incorporate 3-Br-Phe, we utilize Genetic Code Expansion (GCE) . This system relies on an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair—typically derived from Methanocaldococcus jannaschii (MjTyrRS/tRNA


)—that has been evolved to recognize 3-Br-Phe and suppress the amber stop codon (TAG).
The Orthogonal Translation Pathway

The following diagram illustrates the logic flow of incorporating 3-Br-Phe into a target protein during translation.

GCE_Workflow Plasmid Expression Plasmid (Gene of Interest + TAG Codon) Cell E. coli Host Plasmid->Cell Transformation OrthoSystem Orthogonal System (pEVOL-pBrPhe: aaRS + tRNA) OrthoSystem->Cell Transformation Media Growth Media (+ 3-Br-Phe) Media->Cell Uptake Ribosome Ribosome (Amber Suppression) Cell->Ribosome Translation Protein Target Protein (Site-Specific 3-Br-Phe) Ribosome->Protein Incorporation

Figure 1: Workflow for the genetic incorporation of 3-Br-Phe via amber suppression.

Protocol: Site-Specific Incorporation of 3-Br-Phe

Objective: Express a target protein with >95% incorporation efficiency of 3-Br-Phe at a defined interface residue.

Materials
  • Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

  • Plasmids:

    • pET-Target: Gene of interest with a TAG codon at the desired site.

    • pEVOL-pBrPhe: Encodes the evolved MjTyrRS and MjtRNA

      
      .
      
  • Reagent: 3-Bromo-L-phenylalanine (Chem-Impex or Sigma), dissolved in 0.1 M NaOH to 100 mM stock.

Step-by-Step Methodology
  • Transformation: Co-transform pET-Target and pEVOL-pBrPhe into E. coli BL21(DE3). Plate on LB agar with Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL).

  • Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into 1 L of fresh media. Incubate at 37°C until OD

    
     reaches 0.5–0.6.
    
  • Induction & Incorporation:

    • Add 3-Br-Phe to a final concentration of 1–2 mM .

    • Add L-Arabinose (0.02%) to induce the aaRS/tRNA machinery.

    • Add IPTG (0.5 mM) to induce the target protein.

    • Critical Step: Lower temperature to 25°C or 30°C to prevent aggregation and allow proper folding.

  • Harvest: Incubate for 12–16 hours. Harvest cells by centrifugation (5,000 x g, 15 min).

  • Purification: Proceed with standard affinity chromatography (e.g., Ni-NTA).

  • QC Validation: Analyze intact protein mass via ESI-MS. The mass shift should correspond exactly to the difference between the wild-type residue and 3-Br-Phe (+ mass of Br - mass of displaced atoms).

Application A: Structural Phasing (X-ray Crystallography)

Rationale: Solving the phase problem is the bottleneck in crystallography. 3-Br-Phe introduces a heavy atom directly into the protein core or interface without the non-specific binding issues of soaking.

Data Collection Strategy
  • Crystallization: Crystallize the 3-Br-Phe variant using standard screens. The isomorphism is usually high, meaning crystallization conditions are similar to the WT.

  • Fluorescence Scan: Perform an X-ray fluorescence scan near the Bromine K-edge (13.47 keV) to determine

    
     and 
    
    
    
    values.
  • Wavelength Selection:

    • Peak: Collect at the absorption peak (approx. 0.920 Å) for maximum anomalous signal (

      
      ).
      
    • Inflection: Collect at the inflection point for dispersive signal (

      
      ).
      
    • Remote: Collect at a high-energy remote wavelength.

  • Processing: Use AutoSol (Phenix) or SHELX C/D/E to locate the Br substructure and calculate phases.

Application B: Bio-orthogonal Suzuki-Miyaura Coupling

Rationale: To map PPIs, one often needs to attach fluorophores or cross-linkers at the interface. The aryl bromide of 3-Br-Phe reacts with boronic acids in the presence of Palladium to form a stable C-C bond.

Reaction Mechanism

The Pd(0) catalyst performs an oxidative addition into the C-Br bond, followed by transmetallation with a boronic acid probe, and finally reductive elimination to release the labeled protein.

Suzuki_Cycle Start Protein-3-Br-Phe OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd Pd(0) TransMet Transmetallation (+ Boronic Acid Probe) OxAdd->TransMet Base (OH-) RedElim Reductive Elimination (Protein-Probe) TransMet->RedElim - Pd(0)

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling on a protein surface.

Protocol: Aqueous Suzuki-Miyaura Coupling

Note: This reaction must be performed under mild conditions to preserve protein folding.[1]

Reagents:

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ] premixed with a water-soluble ligand (e.g., ADHP  or sSPhos ) in a 1:2 ratio.
    
  • Probe: Arylboronic acid (e.g., Fluorescein-boronic acid).

  • Buffer: Phosphate buffer (pH 8.0).

Procedure:

  • Preparation: Dilute Protein-3-Br-Phe to 50 µM in Phosphate buffer (pH 8.0).

  • Catalyst Addition: Add Pd-Ligand complex (final conc. 200–500 µM).

  • Probe Addition: Add Arylboronic acid (final conc. 1–2 mM, 20-40 equiv).

  • Incubation: Incubate at 37°C for 1–4 hours in a sealed vial (aerobic conditions are generally tolerated with specific ligands like ADHP, but inert atmosphere is preferred for highest yields).

  • Quenching: Add excess DTT or EDTA to chelate Pd and stop the reaction.

  • Cleanup: Remove excess small molecules via Desalting Column (PD-10) or Dialysis.

Troubleshooting & QC Table

IssuePossible CauseCorrective Action
Low Protein Yield Toxic effect of aaRS or insufficient suppression.Use E. coli C321.ΔA (RF1 knockout); Optimize Arabinose conc.
Truncated Protein Premature termination (Stop codon read-through).Increase 3-Br-Phe concentration; Verify tRNA plasmid stability.
No Mass Shift (MS) Incorporation of Phe or Tyr instead of 3-Br-Phe.Verify aaRS specificity; Ensure media is depleted of Phe/Tyr if necessary (rarely needed for evolved MjTyrRS).
Precipitation during Coupling Pd catalyst instability or pH issues.Use ADHP ligand (stabilizes Pd); Maintain pH 7.5–8.0; Reduce temp to 25°C.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Wang, L., et al. (2001). "Expanding the Genetic Code of Escherichia coli." Science. Link

  • Chalker, J. M., et al. (2009). "Methods for Transition Metal-Catalyzed Protein Modification." Journal of the American Chemical Society.[2] Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code." Annual Review of Biochemistry. Link

  • Fleissner, M. R., et al. (2009). "Structure and dynamics of a conformational switch involved in systhesis of the coenzyme B12." Proceedings of the National Academy of Sciences. (Example of Halogen Phasing). Link

Sources

Application Notes and Protocols for Labeling Proteins with 3-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Protein Functionalities with 3-bromo-L-phenylalanine

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for expanding the functional repertoire of these essential biomolecules. Among the diverse array of ncAAs, 3-bromo-L-phenylalanine (3-Br-Phe) has emerged as a particularly versatile tool for protein engineering and proteomics.[1] The introduction of a bromine atom onto the phenyl ring of phenylalanine provides a unique chemical handle for a variety of bioorthogonal modifications, enabling precise control over protein labeling and the study of protein structure, function, and interactions.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful incorporation of 3-bromo-L-phenylalanine into target proteins using both in vivo and cell-free expression systems. Furthermore, we will explore a key downstream application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which leverages the bromine substituent for site-specific protein modification.[3][4]

Core Principle: The methodologies described herein are predicated on the expansion of the genetic code. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, typically a suppressor tRNA that recognizes a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[5][6] The orthogonal aaRS is specifically evolved to recognize and charge its partner tRNA with 3-bromo-L-phenylalanine, leading to its site-specific incorporation into the growing polypeptide chain during translation.

Physicochemical Properties and Handling of 3-bromo-L-phenylalanine

A thorough understanding of the properties of 3-bromo-L-phenylalanine is crucial for its effective use in protein labeling experiments.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO₂[7]
Molecular Weight 244.09 g/mol [7][8]
Appearance White to off-white solid[8]
Solubility Water: 15.38 mg/mL (with sonication and pH adjustment to 3 with HCl), DMSO: 5 mg/mL (with sonication)[8]
Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months[8]

Safety and Handling: 3-bromo-L-phenylalanine may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Part 1: In Vivo Incorporation of 3-bromo-L-phenylalanine in Escherichia coli

The site-specific incorporation of 3-bromo-L-phenylalanine into proteins expressed in E. coli is a robust and widely used method. This protocol is adapted from established procedures for non-canonical amino acid incorporation.[6][9]

Experimental Workflow for In Vivo Incorporation

in_vivo_workflow cluster_prep Preparation cluster_expression Expression and Labeling cluster_analysis Analysis and Purification prep_plasmids Prepare Plasmids: 1. Target protein with amber codon 2. Orthogonal aaRS/tRNA transformation Co-transform E. coli prep_plasmids->transformation prep_strain Prepare E. coli Strain (e.g., RF1-deficient) prep_strain->transformation prep_media Prepare Media: - Rich media (e.g., 2xYT) - Minimal media for expression starter_culture Grow Starter Culture transformation->starter_culture expression_culture Inoculate Expression Culture (Minimal Media) starter_culture->expression_culture add_ncaa Add 3-bromo-L-phenylalanine expression_culture->add_ncaa induction Induce Protein Expression (e.g., with IPTG) harvest Harvest Cells induction->harvest add_ncaa->induction lysis Cell Lysis harvest->lysis purification Purify Labeled Protein (e.g., Affinity Chromatography) lysis->purification verification Verify Incorporation (SDS-PAGE, Western Blot, Mass Spectrometry) purification->verification

Figure 1: Workflow for the in vivo incorporation of 3-bromo-L-phenylalanine in E. coli.

Detailed Protocol: In Vivo Incorporation

Materials:

  • E. coli expression strain (e.g., B95(DE3) ΔA ΔfabR ΔserB, an RF1-deficient strain, is recommended for higher yields)[9]

  • Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired labeling site.

  • Plasmid encoding the orthogonal 3-Br-Phe-specific aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., derived from M. jannaschii or yeast)[5][6]

  • 3-bromo-L-phenylalanine

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

  • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required amino acids (excluding phenylalanine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tagged protein).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[9]

  • Starter Culture: Inoculate a single colony into 5-10 mL of rich media (e.g., 2xYT) with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal media (supplemented with all essential amino acids except phenylalanine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Addition of 3-bromo-L-phenylalanine: Add 3-bromo-L-phenylalanine to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). Clarify the lysate by centrifugation and purify the protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).[10]

Part 2: Cell-Free Protein Synthesis (CFPS) with 3-bromo-L-phenylalanine

Cell-free protein synthesis offers a powerful alternative to in vivo methods, providing greater control over the reaction environment and enabling the production of proteins that may be toxic to cells.[11][12]

Experimental Workflow for Cell-Free Protein Synthesis

cfps_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis and Purification prep_extract Prepare Cell-Free Extract (e.g., E. coli S30 extract) prep_reaction Prepare Reaction Mix: - Amino acids (minus Phe) - Energy source (ATP, GTP) - DNA template (with amber codon) - Orthogonal aaRS/tRNA - 3-bromo-L-phenylalanine prep_extract->prep_reaction incubation Incubate Reaction Mixture (e.g., 2-4 hours at 30-37°C) prep_reaction->incubation purification Purify Labeled Protein (e.g., Affinity Chromatography) incubation->purification verification Verify Incorporation (SDS-PAGE, Western Blot, Mass Spectrometry) purification->verification

Figure 2: Workflow for cell-free protein synthesis with 3-bromo-L-phenylalanine.

Detailed Protocol: Cell-Free Protein Synthesis

Materials:

  • Commercially available or lab-prepared E. coli S30 cell-free extract.

  • Reaction buffer containing amino acids (a mix lacking phenylalanine), energy sources (ATP, GTP), salts, and other necessary components.

  • DNA template (plasmid or linear PCR product) encoding the target protein with an amber codon.

  • Purified orthogonal 3-Br-Phe-specific aaRS and its cognate tRNA.

  • 3-bromo-L-phenylalanine solution.

  • T7 RNA polymerase (if using a T7 promoter-driven template).

Procedure:

  • Reaction Setup: On ice, combine the cell-free extract, reaction buffer, DNA template, orthogonal aaRS and tRNA, and 3-bromo-L-phenylalanine in a microcentrifuge tube.[13] A typical reaction volume is 15-50 µL.

  • Initiation: If required, add T7 RNA polymerase to initiate transcription.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For some systems, gentle shaking may be beneficial.

  • Purification: Purify the synthesized protein directly from the reaction mixture using an appropriate method, such as affinity chromatography for tagged proteins.

Part 3: Verification of 3-bromo-L-phenylalanine Incorporation

Confirmation of successful incorporation is a critical step. A combination of methods should be employed for robust validation.

  • SDS-PAGE and Western Blotting: Compare the expression levels of the full-length protein in the presence and absence of 3-bromo-L-phenylalanine. A significant increase in the full-length protein band upon addition of the ncAA suggests successful suppression of the amber codon.

  • Mass Spectrometry: This is the definitive method for confirming incorporation. Electrospray ionization (ESI) mass spectrometry of the intact protein or proteolytic digests (LC-MS/MS) can be used. The incorporation of 3-bromo-L-phenylalanine will result in a characteristic mass shift. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for bromine-containing peptides.[14]

Part 4: Downstream Application: Suzuki-Miyaura Cross-Coupling

The bromine atom in 3-bromo-L-phenylalanine serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This allows for the site-specific attachment of a wide range of functionalities, such as fluorescent probes, biotin tags, or small molecules, to the protein of interest.[2][15]

Workflow for Suzuki-Miyaura Cross-Coupling on a Labeled Protein

suzuki_workflow start Purified Protein with 3-bromo-L-phenylalanine reaction_setup Set up Coupling Reaction: - Labeled Protein - Boronic acid derivative - Palladium catalyst - Ligand - Buffer start->reaction_setup incubation Incubate under Inert Atmosphere (e.g., 25-37°C) reaction_setup->incubation purification Purify Modified Protein (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analyze Modified Protein (SDS-PAGE, Mass Spectrometry, Functional Assays) purification->analysis

Figure 3: Workflow for Suzuki-Miyaura cross-coupling on a protein labeled with 3-bromo-L-phenylalanine.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Purified protein containing 3-bromo-L-phenylalanine in a suitable buffer (e.g., phosphate or borate buffer, pH 8-9).

  • Boronic acid or boronate ester derivative of the molecule to be coupled.

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C).

  • Water-soluble ligand (e.g., triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS)).

  • Degassed buffer.

  • Inert gas (e.g., argon or nitrogen).

Procedure:

  • Preparation: Prepare all solutions using degassed buffers. The reaction should be performed in an oxygen-free environment, for example, in a glove box or using Schlenk line techniques.

  • Reaction Setup: In a reaction vial, combine the purified protein containing 3-bromo-L-phenylalanine, the boronic acid derivative, the palladium catalyst, and the ligand.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle mixing for a specified time (typically 1-12 hours). The reaction progress can be monitored by mass spectrometry.

  • Purification: Once the reaction is complete, remove the catalyst (e.g., by centrifugation if using a solid-supported catalyst) and purify the modified protein from excess reagents using a suitable method like size-exclusion chromatography or dialysis.

  • Analysis: Confirm the successful coupling and purity of the modified protein using SDS-PAGE (which may show a shift in molecular weight), and mass spectrometry to verify the mass of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of full-length protein (in vivo) - Inefficient suppression of the amber codon.- Toxicity of the non-canonical amino acid or the expressed protein.- Suboptimal concentration of 3-bromo-L-phenylalanine.- Use an RF1-deficient E. coli strain.- Optimize the expression temperature and induction time.- Titrate the concentration of 3-bromo-L-phenylalanine.
No incorporation of 3-bromo-L-phenylalanine - Inactive orthogonal aaRS/tRNA pair.- Degradation of 3-bromo-L-phenylalanine.- Verify the activity of the aaRS/tRNA pair with a reporter protein (e.g., GFP).- Prepare fresh solutions of 3-bromo-L-phenylalanine.
Low efficiency of Suzuki-Miyaura coupling - Inactive catalyst.- Presence of oxygen in the reaction.- Incompatible buffer components.- Use a fresh, active catalyst.- Ensure the reaction is performed under strictly anaerobic conditions.- Perform a buffer exchange to a suitable, non-interfering buffer.

Conclusion

The ability to incorporate 3-bromo-L-phenylalanine into proteins provides a powerful platform for a wide range of applications in chemical biology, drug discovery, and materials science.[1] The bromine handle enables precise, site-specific modifications that are not possible with natural amino acids. By following the detailed protocols and guidelines presented in this document, researchers can confidently employ this versatile non-canonical amino acid to advance their scientific investigations.

References

  • Zhu, P. et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol 12(21): e4541. DOI: 10.21769/BioProtoc.4541.
  • Sivakumar, T. S. et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. PLoS ONE 11(12): e0168625.
  • Aleksandrova, Y. et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences 22(19), 10737.
  • CellFree Sciences Co., Ltd. (n.d.). Manual “Cell-Free Protein Synthesis Course”. Retrieved from [Link]

  • Wu, H. et al. (2021). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols 2(4), 100938.
  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Li, Z. et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J 17(2), 277-287.
  • D'Hondt, M. et al. (2020).
  • Kirshenbaum, K. et al. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society 128(36), 11776-11777.
  • Chatterjee, A. et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology 9(3), 625-630.
  • protocols.io. (2020). Cell-Free Protein Synthesis. Retrieved from [Link]

  • D'Hondt, M. et al. (2020).
  • Kirshenbaum, K. et al. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society 128(36), 11776-11777.
  • Des Soye, B. et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols 2(3), 63.
  • Wang, F. et al. (2012). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs.
  • Google Patents. (1986). US4584399A - Purification of L-phenylalanine.
  • ResearchGate. (n.d.). Suzuki coupling for protein modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Free Protein Synthesis: Methods and Protocols. Retrieved from [Link]

  • Farrell, I. S. et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Nucleic Acids Research 33(18), 5947-5957.
  • PUB - Bielefeld University. (n.d.). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Retrieved from [Link]

  • Beynon, R. J. et al. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics 4(1), 1-9.
  • Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System.
  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Cell-free protein synthesis: Methods and protocols. Retrieved from [Link]

  • Ling, J. et al. (2009). Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine. RNA 15(7), 1338-1344.

Sources

Application Note: Experimental Use of 3-Bromo-L-Phenylalanine as an Enzyme and Transporter Inhibitor

[1][2]

Abstract & Introduction

3-Bromo-L-phenylalanine (3-Br-Phe) is a halogenated derivative of the canonical amino acid L-phenylalanine.[1][2] While widely recognized as a scaffold for the synthesis of pharmaceutical agents (e.g., Lifitegrast) and a tool for non-canonical amino acid incorporation in protein engineering, its utility as a biological probe and inhibitor is critical in drug discovery.[1][3]

This guide focuses on two distinct experimental applications of 3-Br-Phe:

  • Competitive Inhibition of L-Type Amino Acid Transporter 1 (LAT1/SLC7A5): LAT1 is upregulated in many cancers to fuel rapid growth.[1] 3-Br-Phe acts as a high-affinity competitive inhibitor/substrate, serving as a model for designing "cancer starvation" therapies.[1]

  • Isozyme-Specific Inhibition of Alkaline Phosphatase (ALP): Like its parent compound L-phenylalanine, 3-Br-Phe exhibits differential inhibition profiles against Alkaline Phosphatase isozymes, specifically targeting Intestinal Alkaline Phosphatase (IAP) over Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1]

Mechanism of Action

LAT1 Competitive Inhibition

LAT1 is a sodium-independent exchanger that transports large neutral amino acids (leucine, phenylalanine) into cells in exchange for intracellular glutamine.[1]

  • Mechanism: 3-Br-Phe competes with natural substrates (e.g., Leucine) for the extracellular binding pocket of LAT1.[1] The addition of the bromine atom at the meta position increases lipophilicity and alters steric interactions within the substrate-binding channel, often resulting in higher affinity (

    
    ) compared to native L-Phe.[1]
    
  • Outcome: Blockade of essential amino acid uptake, leading to mTORC1 pathway suppression and inhibition of cell proliferation.[1]

Alkaline Phosphatase Uncompetitive Inhibition[2][5]
  • Mechanism: L-Phenylalanine and its halogenated analogs typically act as uncompetitive inhibitors of Intestinal Alkaline Phosphatase.[1] They bind to the Enzyme-Substrate (ES) complex, preventing the release of the phosphate product.[1]

  • Selectivity: This inhibition is highly stereospecific (L-isomer only) and tissue-specific (inhibits Intestinal and Placental isozymes, but spares Liver/Bone/Kidney isozymes).[1]

Mechanistic Pathway Diagram[2]

Inhibition_Mechanismscluster_0LAT1 Competitive Inhibition (Cancer Model)cluster_1Alkaline Phosphatase InhibitionLAT1LAT1 Transporter(Cell Membrane)ComplexLAT1-Inhibitor Complex(Transport Blocked)LAT1->ComplexBindingSubstrateL-Leucine(Extracellular)Substrate->LAT1Native BindingInhibitor3-Br-Phe(Inhibitor)Inhibitor->LAT1Competes (High Affinity)GrowthCell Growth(mTORC1)Complex->GrowthInhibitsEnzymeIntestinal ALP(IAP)ES_ComplexEnzyme-SubstrateComplexEnzyme->ES_Complex+ pNPPSubstrate2pNPP(Substrate)ProductPhosphate ReleaseES_Complex->ProductCatalysisESI_ComplexESI Complex(Dead End)ES_Complex->ESI_Complex+ 3-Br-Phe(Uncompetitive)Inhibitor23-Br-PheESI_Complex->ProductBlocked

Caption: Dual mechanism of action: Competitive blockade of LAT1 transport (left) and Uncompetitive inhibition of Alkaline Phosphatase catalytic cycle (right).[1]

Protocol 1: LAT1 Competitive Inhibition Assay (Radio-Uptake)

This protocol quantifies the affinity (


1
Materials Required[2][6][7][8]
  • Cell Line: HEK293 (stably expressing human LAT1/SLC7A5 and 4F2hc/SLC3A2) or cancer lines with high LAT1 (e.g., MCF-7).[1]

  • Tracer: L-[

    
    C]Leucine (Specific Activity ~300 mCi/mmol).[1]
    
  • Inhibitor: 3-Bromo-L-phenylalanine (Prepare 100 mM stock in dilute HCl or DMSO; ensure pH neutralization in buffer).[1]

  • Uptake Buffer: Na

    
    -free Choline Chloride Buffer (140 mM Choline-Cl, 2 mM KCl, 1 mM MgCl
    
    
    , 1 mM CaCl
    
    
    , 10 mM HEPES, 5 mM Tris, pH 7.4).[1] Note: Sodium-free buffer is used to isolate LAT1 activity from Na
    
    
    -dependent transporters.[1]
Experimental Workflow
  • Cell Seeding: Seed cells in 24-well plates (1.5

    
     10
    
    
    cells/well) and culture for 24 hours until 90% confluent.
  • Pre-incubation:

    • Remove culture medium.[1]

    • Wash cells 3x with warm Uptake Buffer (

      
      ).[1]
      
    • Incubate in Uptake Buffer for 10 minutes to deplete intracellular amino acid pools.[1]

  • Uptake Reaction (Inhibition Phase):

    • Prepare working solutions of Uptake Buffer containing:

      • Fixed concentration of L-[

        
        C]Leucine (e.g., 1 
        
        
        M).[1]
      • Graded concentrations of 3-Br-Phe (0, 1, 10, 50, 100, 500, 1000

        
        M).[1]
        
    • Add 250

      
      L of working solution to each well.
      
    • Incubate for exactly 1 minute at

      
      . Critical: Short incubation ensures measurement of initial velocity (
      
      
      ).
  • Termination:

    • Rapidly aspirate the reaction mix.[1]

    • Immediately wash 3x with ice-cold Uptake Buffer.[1]

  • Lysis & Detection:

    • Lyse cells with 0.1 M NaOH (250

      
      L/well).
      
    • Transfer lysate to scintillation vials.[1]

    • Add scintillation cocktail and count radioactivity (CPM).[1]

Data Analysis (Ki Calculation)

Convert CPM to pmol/mg protein/min.[1] Use the Cheng-Prusoff equation for competitive inhibition:

1
  • 
     : Derived from the dose-response curve of 3-Br-Phe.[1]
    
  • 
     : Concentration of radiolabeled Leucine used (1 
    
    
    M).[1]
  • 
     : Michaelis constant of Leucine for LAT1 (typically ~15-20 
    
    
    M in HEK293).[1]

Protocol 2: Alkaline Phosphatase Isozyme Differentiation[2]

This protocol uses 3-Br-Phe to distinguish between Intestinal ALP (sensitive) and Tissue-Nonspecific ALP (resistant).[1]

Materials
  • Enzyme Source: Serum samples, tissue homogenates, or recombinant ALP isozymes.[1]

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[1]

  • Buffer: Carbonate-Bicarbonate Buffer (pH 9.8) or Diethanolamine Buffer (pH 9.8).[1]

  • Inhibitor: 3-Bromo-L-phenylalanine (5 mM working concentration).[1]

Workflow
  • Preparation: Prepare two reaction sets for each sample.

    • Set A (Control): Buffer + Substrate (pNPP).

    • Set B (Test): Buffer + Substrate (pNPP) + 5 mM 3-Br-Phe.[1]

  • Incubation: Add enzyme sample to both sets. Incubate at

    
     for 15–30 minutes.
    
  • Measurement: Measure absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation:

    
    [1]
    

Interpretation:

  • >70% Inhibition: Indicates presence of Intestinal or Placental ALP.[1]

  • <20% Inhibition: Indicates presence of Liver, Bone, or Kidney (Tissue-Nonspecific) ALP.[1]

Summary of Key Parameters

ParameterLAT1 Inhibition (Cancer)ALP Inhibition (Isozyme Profiling)
Role of 3-Br-Phe Competitive Inhibitor / SubstrateUncompetitive Inhibitor
Target SLC7A5 (LAT1) TransporterIntestinal Alkaline Phosphatase (IAP)
Typical Ki / IC50 Low

M range (High Affinity)
mM range (Moderate Affinity)
Key Variable Substrate concentration (Leucine)pH (Optimum inhibition at pH 9-10)
Readout Radioactivity (

C) or LC-MS
Absorbance (405 nm)

Diagram: Experimental Assay Workflow

Assay_Workflowcluster_LAT1Protocol 1: LAT1 Transport Assaycluster_ALPProtocol 2: ALP ProfilingStartStart: Select AssayStep1Pre-incubate Cells(Na+-free buffer, 10 min)Start->Step1Transporter StudyStepAPrepare Sample(Serum/Tissue)Start->StepAEnzyme ProfilingStep2Add 14C-Leucine +3-Br-Phe (Gradient)Step1->Step2Step3Incubate 1 min @ 37°C(Initial Velocity)Step2->Step3Step4Wash (Ice-cold) &Lyse (NaOH)Step3->Step4Step5Scintillation CountingStep4->Step5StepBAdd pNPP Substrate(+/- 5mM 3-Br-Phe)StepA->StepBStepCIncubate 30 min @ 37°CStepB->StepCStepDMeasure Absorbance(405 nm)StepC->StepD

Caption: Step-by-step workflow for LAT1 radio-uptake assay (left) and Alkaline Phosphatase colorimetric profiling (right).

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

    • Source: Scientific Reports (Nature), 2024.[1]

    • Context: Defines the competitive inhibition and transport selectivity of halogenated phenylalanine analogs including 3-Br-Phe.
    • URL:[Link]

  • L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrophenyl phosphate as substr

    • Source: Clinical Chemistry, 1982.[1]

    • Context: Establishes the foundational protocol for using Phenylalanine analogs to differenti
    • URL:[Link]

  • Facile Removal of Leader Peptides from Lanthipeptides by Incorpor

    • Source: ACS Chemical Biology, 2016.[1]

    • Context: Demonstrates the use of 3-Br-Phe as a substrate for orthogonal tRNA synthetases in protein engineering.
    • URL:[Link][1]

  • On the Mechanism of Inhibition of Intestinal Alkaline Phosph

    • Source: Journal of Biological Chemistry (JBC).[1]

    • Context: detailed kinetic analysis of the uncompetitive inhibition mechanism.[1]

    • URL:[Link]

1H NMR Analysis of L-Phenylalanine Derivatives in D2O: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique in modern drug discovery and development.[1][2] Its ability to provide detailed atomic-level structural and dynamic information makes it a cornerstone for elucidating molecular structures, quantifying components in a mixture, and studying intermolecular interactions.[1][2] For researchers working with amino acids and their derivatives, such as L-Phenylalanine, ¹H NMR is particularly powerful for verifying identity, assessing purity, and understanding conformational behavior in solution.

This application note provides a comprehensive guide to the ¹H NMR analysis of L-Phenylalanine and its derivatives, with a specific focus on the use of deuterium oxide (D₂O) as a solvent. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and discuss the interpretation of the resulting spectra. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage ¹H NMR for the robust characterization of these critical biomolecules.

Scientific & Theoretical Framework

The Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle of nuclear magnetic resonance. Atomic nuclei with an odd number of protons or neutrons, such as the proton (¹H), possess a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two distinct energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the lower energy state emits an RF signal that is detected and converted into an NMR spectrum.

The precise frequency at which a proton resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidation power. Electron-withdrawing groups deshield a proton, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting its resonance to a lower frequency (upfield).

The Role of Deuterium Oxide (D₂O) in Amino Acid Analysis

The choice of solvent is critical in NMR. For biological molecules like amino acids, D₂O is an ideal solvent for several reasons:

  • Signal Transparency: Deuterium (²H or D) is NMR-inactive in the ¹H frequency range, meaning the solvent itself does not produce a large interfering signal.[3]

  • Solubility: D₂O is an excellent solvent for polar molecules like amino acids.

  • Deuterium Exchange: Protons attached to heteroatoms like oxygen (-OH) and nitrogen (-NH₂) are "labile" or "exchangeable."[4][5] In D₂O, these protons rapidly exchange with deuterium atoms from the solvent.[3][5] This phenomenon is incredibly useful as it leads to the disappearance of the -OH and -NH₂ proton signals from the ¹H NMR spectrum, simplifying the spectrum and aiding in peak assignment.[4][6] For L-Phenylalanine, this means the signals from the carboxylic acid proton (-COOH) and the amine protons (-NH₂) will be absent, allowing for an unobstructed view of the signals from the carbon-bound protons.

Spin-Spin Coupling (J-coupling)

In addition to the chemical shift, another crucial piece of information derived from a ¹H NMR spectrum is spin-spin coupling , or J-coupling . This phenomenon arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, transmitted through the bonding electrons.[7][8] This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The spacing between the peaks in a multiplet is called the coupling constant (J) , measured in Hertz (Hz).[7] J-coupling is independent of the external magnetic field strength and provides valuable information about the connectivity of atoms within a molecule.[8] The multiplicity of a signal follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.[7]

Structural Analysis of L-Phenylalanine

To interpret the ¹H NMR spectrum of L-Phenylalanine, it is essential to understand its structure and the different types of protons present.

L_Phenylalanine_Structure cluster_phenyl Phenyl Ring cluster_backbone Amino Acid Backbone C1 C C2 C-H (ortho) C1->C2 C_beta Cβ-H₂ C1->C_beta C3 C-H (meta) C2->C3 C4 C-H (para) C3->C4 C5 C-H (meta) C4->C5 C6 C-H (ortho) C5->C6 C6->C1 C_alpha Cα-H N ⁺ND₃ C_alpha->N C_carboxyl COO⁻ C_alpha->C_carboxyl C_beta->C_alpha Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in D₂O (0.6-0.7 mL) Weigh->Dissolve Reference 3. Add Internal Reference (e.g., DSS) Dissolve->Reference Transfer 4. Transfer to NMR Tube Reference->Transfer Insert 5. Insert into Spectrometer Lock 6. Lock on D₂O Signal Insert->Lock Shim 7. Shim for Homogeneity Lock->Shim Acquire 8. Acquire Spectrum Shim->Acquire FT 9. Fourier Transform Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Integrate 12. Integrate Peaks Baseline->Integrate Analyze 13. Analyze & Assign Integrate->Analyze

Caption: ¹H NMR Experimental Workflow.

Materials and Equipment
  • L-Phenylalanine or its derivative

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Internal reference standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt)

  • Analytical balance

  • Vortex mixer

  • 5 mm NMR tubes

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of the L-Phenylalanine derivative directly into a clean, dry vial. [9]2. Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. [9]Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation for sensitive derivatives.

  • Internal Reference: Add a small, known amount of an internal reference standard like DSS. DSS is water-soluble and its methyl signal is defined as 0.0 ppm, providing a reliable reference for chemical shifts. [10]4. Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles or solid particles in the tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument's software will use the deuterium signal from the D₂O to "lock" the magnetic field, ensuring its stability during the experiment. [3]Following the lock, the magnetic field homogeneity must be optimized through a process called "shimming." This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard 1D proton experiment is typically sufficient. Key parameters to consider are the number of scans (typically 16 to 64 for a sample of this concentration), the spectral width, and the relaxation delay. For quantitative analysis, ensure the relaxation delay is at least 5 times the T₁ of the slowest relaxing proton.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum will then require phase and baseline correction to ensure accurate peak integration and chemical shift determination.

Data Interpretation and Analysis

Expected ¹H NMR Spectrum of L-Phenylalanine in D₂O

The following table summarizes the typical chemical shifts and multiplicities for L-Phenylalanine in D₂O. Note that these values can be influenced by pH, temperature, and the specific derivative. [11]

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (ortho, meta, para) 7.3 - 7.5 Multiplet (m) -
~3.99 Doublet of Doublets (dd) J(Hα, Hβa) ≈ 8-9 Hz, J(Hα, Hβb) ≈ 5-6 Hz
Hβa ~3.29 Doublet of Doublets (dd) J(Hβa, Hβb) ≈ 14 Hz, J(Hα, Hβa) ≈ 8-9 Hz

| Hβb | ~3.13 | Doublet of Doublets (dd) | J(Hβb, Hβa) ≈ 14 Hz, J(Hα, Hβb) ≈ 5-6 Hz |

Data compiled from publicly available spectral databases. [12][13]

Analysis of L-Phenylalanine Derivatives

When analyzing a derivative of L-Phenylalanine, the core signals from the phenylalanine moiety will serve as a structural anchor. The key is to identify the new signals corresponding to the modifying group and any changes in the chemical shifts of the parent amino acid's protons.

  • Purity Assessment: Integration of the peaks in the spectrum allows for a quantitative assessment of the sample's purity. The relative integrals of the signals should correspond to the number of protons they represent. The presence of unexpected peaks may indicate impurities.

  • Structural Confirmation: The chemical shifts, multiplicities, and coupling constants of the new signals will provide definitive evidence for the structure of the derivative. For example, the addition of a protecting group like Boc (tert-butyloxycarbonyl) to the amine will introduce a large singlet at around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

  • pH Effects: The ionization state of the terminal groups (which will be deuterated but still carry a charge) can influence the chemical shifts of nearby protons, particularly Hα and Hβ. It is crucial to control or at least measure the pD of the sample for reproducible results. The pD can be estimated from the pH meter reading in D₂O using the equation: pD = pH + 0.40. [11]

Conclusion

¹H NMR spectroscopy in D₂O is a robust and highly informative technique for the analysis of L-Phenylalanine and its derivatives. The use of D₂O simplifies the spectrum by exchanging labile protons and provides an excellent medium for these polar molecules. By carefully preparing the sample and understanding the principles of chemical shift and spin-spin coupling, researchers can confidently determine the structure, purity, and solution-state characteristics of their compounds. This application note provides a solid foundation and a practical protocol to empower scientists in their drug development endeavors, ensuring the integrity and quality of their synthesized molecules.

References

  • PubMed. (n.d.). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra (400 MHz, D2O, 2.0 mM) of a free sCX,[3] b free.... Retrieved February 4, 2026, from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved February 4, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved February 4, 2026, from [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 4, 2026, from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved February 4, 2026, from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (A) P(Phe‐EMA) in D2O, and (B).... Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 4, 2026, from [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fits of 1H NMR spectra of all 20 canonical amino acids in D2O. Spectra.... Retrieved February 4, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved February 4, 2026, from [Link]

  • Automated Topology Builder. (n.d.). L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. Retrieved February 4, 2026, from [Link]

  • Amazon S3. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2020). A simple protocol for the production of highly deuterated proteins for biophysical studies. Retrieved February 4, 2026, from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved February 4, 2026, from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved February 4, 2026, from [Link]

  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved February 4, 2026, from [Link]

  • PNAS. (n.d.). Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids. Retrieved February 4, 2026, from [Link]

  • Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2021). Protein Structure Prediction from NMR Hydrogen–Deuterium Exchange Data. Retrieved February 4, 2026, from [Link]

  • Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved February 4, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). NMR in Peptide Drug Development. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). Anomalous J-Modulation Effects on Amino Acids in Clinical 3T MR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 4: In‐Cell NMR Spectroscopy to Study Protein–Drug Interactions. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the meta-position of the phenyl ring.[1] This substitution significantly alters the molecule's electronic properties and steric profile, making it a valuable tool in biochemical studies, drug discovery, and the synthesis of peptidomimetics. Accurate characterization of this compound is paramount for its application, and mass spectrometry (MS) stands as a cornerstone technique for confirming its molecular weight and elucidating its structure through fragmentation analysis.

This application note provides a detailed guide to the anticipated fragmentation pattern of 3-bromo-L-phenylalanine under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. We will explore the primary fragmentation pathways for the protonated molecule, discuss the characteristic isotopic signature of bromine, and provide a comprehensive protocol for its analysis.

Theoretical Fragmentation Pathways

The fragmentation of protonated 3-bromo-L-phenylalanine is predicted to follow pathways analogous to those of native L-phenylalanine, with mass shifts corresponding to the bromine substitution. The presence of the bromine atom, with its two abundant isotopes (79Br and 81Br), will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of nearly equal intensity separated by approximately 2 m/z units.[1]

The molecular weight of 3-bromo-L-phenylalanine (C9H10BrNO2) is approximately 244.09 g/mol , with a monoisotopic mass of approximately 242.989 Da.[2] Upon protonation in the mass spectrometer source, the precursor ion [M+H]+ will have an m/z of approximately 244.0 and 246.0.

The primary fragmentation pathways initiated by collision-induced dissociation (CID) are expected to be:

  • Neutral Loss of Formic Acid (HCOOH): A common fragmentation for amino acids, leading to the formation of an iminium ion.

  • Sequential Neutral Loss of Water (H2O) and Carbon Monoxide (CO): This is a major fragmentation pathway for protonated phenylalanine and its derivatives.[3]

  • Loss of the Brominated Benzyl Moiety: Cleavage of the bond between the alpha and beta carbons can result in the formation of a bromobenzyl cation.

A proposed fragmentation scheme is detailed below:

fragmentation_pathway M_H [M+H]+ m/z 244/246 frag1 [M+H - HCOOH]+ m/z 198/200 M_H->frag1 - HCOOH frag2 [M+H - H2O - CO]+ m/z 198/200 M_H->frag2 - H2O, - CO frag3 [C7H6Br]+ m/z 169/171 M_H->frag3 - C2H4NO2 frag4 [M+H - H2O - CO - NH3]+ m/z 181/183 frag2->frag4 - NH3

Caption: Proposed primary fragmentation pathways for protonated 3-bromo-L-phenylalanine.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 3-bromo-L-phenylalanine in positive ion mode ESI-MS/MS.

Fragment Ion Proposed Structure m/z (79Br/81Br) Neutral Loss
[M+H]+Protonated 3-bromo-L-phenylalanine244.0 / 246.0-
[M+H - HCOOH]+Iminium ion198.0 / 200.0HCOOH (46.005 Da)
[M+H - H2O - CO]+3-bromophenylethylamine ion198.0 / 200.0H2O (18.010 Da) + CO (27.994 Da)
[M+H - H2O - CO - NH3]+181.0 / 183.0NH3 (17.026 Da)
[C7H6Br]+3-bromotropylium ion169.0 / 171.0C2H4NO2 (74.024 Da)

Experimental Protocol

This protocol outlines a general procedure for the analysis of 3-bromo-L-phenylalanine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-bromo-L-phenylalanine and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the same solvent to achieve the desired concentration for injection.

Rationale: The choice of solvent ensures good solubility and compatibility with reverse-phase chromatography and electrospray ionization. The working concentration may need to be optimized based on instrument sensitivity.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Rationale: A C18 column provides good retention for the relatively nonpolar phenylalanine derivative. The formic acid in the mobile phase aids in protonation for positive ion mode ESI. The gradient allows for the elution of the analyte and separation from potential impurities.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 100-300.

  • MS/MS Precursor Ions: m/z 244.0 and 246.0.

  • Collision Energy: Optimize between 15-30 eV to achieve a good balance of precursor ion signal and fragment ion abundance.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Rationale: ESI+ is chosen to generate the protonated molecular ion [M+H]+. A full scan is used to identify the precursor ion, followed by a product ion scan to generate the fragmentation pattern. Collision energy is a critical parameter that needs to be optimized for the specific instrument and compound to obtain informative fragment spectra.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution lc Reverse-Phase LC Separation working->lc ms ESI-MS/MS Detection lc->ms Elution ms1 MS1: Confirm [M+H]+ (m/z 244/246) ms2 MS2: Analyze Fragmentation Pattern ms1->ms2 Select Precursor

Caption: Experimental workflow for the LC-MS/MS analysis of 3-bromo-L-phenylalanine.

Conclusion

The mass spectrometric analysis of 3-bromo-L-phenylalanine provides clear structural information through its characteristic fragmentation pattern and the distinct isotopic signature of the bromine atom. By understanding the predicted fragmentation pathways and employing a robust analytical protocol, researchers can confidently identify and characterize this important phenylalanine analog in various matrices. The methods and data presented in this application note serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, biochemistry, and drug development.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Sci Rep. 2019;9(1):6413. Available at: [Link]

  • Effect of phenylalanine on the fragmentation of deprotonated peptides. J Am Soc Mass Spectrom. 2002;13(10):1242-1249. Available at: [Link]

  • 3-Bromo-L-phenylalanine. PubChem. Available at: [Link]

  • L-Phenylalanine; LC-ESI-QTOF; MS2; CE: 10; R=; [M+H]+. MassBank. Available at: [Link]

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role of 3-bromo-L-phenylalanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 3-Bromo-L-phenylalanine in Medicinal Chemistry

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery, the palette of chemical tools available to medicinal chemists is ever-expanding. Among the most impactful of these are non-canonical amino acids, which offer a strategic departure from the 20 proteinogenic building blocks. 3-Bromo-L-phenylalanine, a synthetic derivative of L-phenylalanine, stands out as a particularly versatile and powerful tool.[1][2] Its defining feature—a bromine atom at the meta-position of the phenyl ring—is not a mere substitution but a gateway to enhanced functionality, novel structure-activity relationships (SAR), and improved therapeutic potential.[2]

The presence of the bromine atom fundamentally alters the electronic and steric properties of the phenylalanine side chain, enhancing its reactivity and making it an invaluable building block for crafting sophisticated biologically active molecules.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of 3-bromo-L-phenylalanine, detailing its strategic applications and providing field-proven protocols for its use. We will explore its utility as a synthetic linchpin, a modulator of peptide stability and affinity, and a tool for biochemical investigation.

Part 1: The Bromine Advantage: A Versatile Synthetic Handle

The decision to incorporate a bromine atom is a deliberate one, rooted in its unique chemical properties that can be leveraged for molecular diversification. Bromine acts as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, transforming the otherwise inert phenyl ring into a reactive hub for chemical modification. This capability is paramount during lead optimization, where rapid synthesis of analogues is necessary to explore the chemical space around a pharmacophore.

Causality Behind the Choice:

  • Cross-Coupling Reactivity: The carbon-bromine bond is amenable to a wide array of powerful C-C and C-N bond-forming reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, and amine functionalities.[4]

  • Halogen Bonding: Bromine is a moderately polarizable halogen atom that can act as a halogen bond donor. This non-covalent interaction, similar in nature to a hydrogen bond, can facilitate specific, high-affinity interactions with electron-rich pockets (e.g., containing backbone carbonyls or aromatic rings) in a biological target, thereby enhancing binding affinity and selectivity.

  • Modulated Lipophilicity: The introduction of bromine increases the lipophilicity of the amino acid side chain, which can influence cell permeability, bioavailability, and interaction with hydrophobic binding pockets.

Diagram 1: 3-Bromo-L-phenylalanine as a Synthetic Hub

This diagram illustrates how the bromine atom on the phenylalanine scaffold serves as a versatile point for synthetic diversification through various cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diversified Products start Boc-3-Br-L-Phe suzuki Suzuki start->suzuki Ar-B(OH)₂ / Pd catalyst sonogashira Sonogashira start->sonogashira Alkyne / Pd, Cu catalysts buchwald Buchwald-Hartwig start->buchwald R₂NH / Pd catalyst heck Heck start->heck Alkene / Pd catalyst prod1 Aryl-Substituted Phe suzuki->prod1 prod2 Alkynyl-Substituted Phe sonogashira->prod2 prod3 Amino-Substituted Phe buchwald->prod3 prod4 Alkenyl-Substituted Phe heck->prod4

Caption: Synthetic pathways from 3-bromo-L-phenylalanine.

Part 2: Enhancing Peptides for Therapeutic Applications

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. 3-Bromo-L-phenylalanine is employed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity.[3]

Rationale for Incorporation:

  • Proteolytic Resistance: The bulky bromine atom can provide steric hindrance near the peptide backbone, shielding adjacent peptide bonds from cleavage by proteases and extending the in-vivo half-life of the peptide.

  • Improved Target Affinity and Selectivity: As mentioned, the bromine can engage in halogen bonding. Furthermore, its inclusion can pre-organize the peptide into a specific conformation that is optimal for binding to its biological target. Recent studies have shown that halogenated phenylalanine derivatives at the meta-position exhibit increased affinity for the L-type amino acid transporter 1 (LAT1), a protein overexpressed in many cancers and at the blood-brain barrier.[5] The binding affinity correlates with the size of the halogen, with bromine showing a significant effect.[5]

Protocol 1: Solid-Phase Synthesis of a 3-Bromo-L-phenylalanine-Containing Peptide

This protocol outlines a standard procedure for incorporating Fmoc-L-Phe(3-Br)-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Phe(3-Br)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling (for 3-Bromo-L-phenylalanine):

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-L-Phe(3-Br)-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The increased steric bulk of the brominated side chain may require a longer coupling time compared to standard amino acids.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, where beads remain colorless, indicates a free primary amine is no longer present). If the test is positive, repeat the coupling step.

  • Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS, noting the characteristic isotopic pattern of bromine.

Diagram 2: SPPS Workflow for Peptide Synthesis

This diagram shows the cyclical process of solid-phase peptide synthesis (SPPS) for incorporating amino acids like 3-bromo-L-phenylalanine.

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Couple Activated Amino Acid (Fmoc-L-Phe(3-Br)-OH + HBTU/DIPEA) wash1->coupling kaiser Kaiser Test (Check Completion) coupling->kaiser wash2 4. Wash (DMF, DCM) repeat_cycle Add Next Amino Acid wash2->repeat_cycle kaiser->coupling Positive (Recouple) kaiser->wash2 Negative repeat_cycle->deprotection More residues cleavage Final Cleavage (TFA Cocktail) repeat_cycle->cleavage Sequence complete

Caption: Cyclical workflow for Solid-Phase Peptide Synthesis.

Part 3: Analytical Characterization

Unequivocal characterization is essential to confirm the successful synthesis and purity of 3-bromo-L-phenylalanine and its derivatives.[2] Spectroscopic methods provide a definitive fingerprint of the molecule.

Protocol 2: NMR and Mass Spectrometry Characterization

Objective: To confirm the identity and purity of synthesized 3-bromo-L-phenylalanine or a peptide containing it.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for the characteristic aromatic protons on the brominated ring, typically between 7.0-7.6 ppm. The splitting pattern will be complex due to meta-substitution. The α-proton and β-protons will appear in the aliphatic region (typically 3.0-4.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The carbon directly attached to the bromine (C3) will have a distinct chemical shift around 122 ppm. Other aromatic carbons will appear between 125-140 ppm. The α-carbon and β-carbon will be visible around 55 ppm and 37 ppm, respectively. The carbonyl carbon will be downfield (~175 ppm).

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis:

    • Observe the molecular ion peak [M+H]⁺.

    • Self-Validation: The most critical validation is observing the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will show two peaks for any bromine-containing fragment: the [M+H]⁺ peak and an [M+2+H]⁺ peak of nearly equal intensity, separated by ~2 Da. This doublet is a definitive confirmation of the presence of a single bromine atom.

Table 1: Summary of Expected Spectroscopic Data for 3-Bromo-L-phenylalanine
Technique Expected Observations
¹H NMR (in D₂O)~7.6 (s, Ar-H2), ~7.5 (d, Ar-H4), ~7.3 (t, Ar-H5), ~7.2 (d, Ar-H6), ~4.1 (t, α-H), ~3.2 (m, β-H)
¹³C NMR (in D₂O)~175 (C=O), ~138 (C1), ~133 (C4), ~132 (C6), ~131 (C5), ~128 (C2), ~122 (C3-Br), ~55 (α-C), ~37 (β-C)
FT-IR (KBr Pellet, cm⁻¹)3400-2500 (O-H and N-H stretch), ~3030 (Ar C-H stretch), ~1660 (C=O stretch), ~1580 (N-H bend), ~1070 (C-Br stretch)
Mass Spec (ESI+) [M+H]⁺ at m/z 244.0 and [M+2+H]⁺ at m/z 246.0 with ~1:1 intensity ratio
Note: NMR chemical shifts are approximate and can vary based on solvent and pH.

Conclusion

3-Bromo-L-phenylalanine is far more than a simple substituted amino acid; it is a strategic tool in the medicinal chemist's arsenal. Its utility as a versatile synthetic intermediate allows for extensive SAR exploration, while its incorporation into peptides can confer therapeutically desirable properties like enhanced stability and target affinity. The analytical protocols provided herein offer a robust framework for validating the synthesis and characterization of molecules containing this powerful building block. As drug discovery continues to demand molecules with highly tailored properties, the logical and strategic application of non-canonical amino acids like 3-bromo-L-phenylalanine will undoubtedly continue to grow in importance.

References

  • Akram, M., et al. (2020). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. ResearchGate. Retrieved from [Link]

  • Xu, H., et al. (2020). Molecular design strategies of multifunctional probe for simultaneous monitoring of Cu2+, Al3+, Ca2+ and endogenous l-phenylalanine (LPA) recognition in living cells and zebrafishes. Journal of Hazardous Materials. Retrieved from [Link]

  • Yamada, K., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Oda, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Boc-L-3-Bromophenylalanine in Modern Drug Synthesis. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & G. Al-Mowallad, B. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Expression with 3-Bromo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Non-Canonical Amino Acid (ncAA) Application Support Center. Subject: 3-Bromo-L-Phenylalanine (3-Br-Phe) Incorporation via Genetic Code Expansion. Ticket ID: GCE-BrPhe-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The System Architecture

You are likely employing 3-Br-Phe for X-ray crystallography phasing (utilizing the anomalous signal of bromine) or for probing protein dynamics via NMR. This system relies on Amber Suppression , where an orthogonal tRNA/synthetase pair "hijacks" the UAG stop codon to insert 3-Br-Phe instead of terminating translation.

Unlike standard protein expression, this is a three-variable system :

  • The Host: Must tolerate the suppression machinery (e.g., E. coli BL21(DE3) or RF1-deficient strains).

  • The Machinery: An orthogonal plasmid (e.g., pEVOL or pUltra) expressing a specific MjTyrRS variant and MjtRNA

    
    .
    
  • The Input: 3-Br-Phe, which acts as the limiting reagent.

Module 1: Reagent Preparation (Critical Step)

User Issue: "My 3-Br-Phe precipitates when I add it to the media, or my crystals are poor."

Diagnosis: 3-Br-Phe is hydrophobic. Improper solubilization leads to bioavailability failure, resulting in truncation (stop codon termination) rather than incorporation.

Standard Operating Procedure: Solubilization

Do not dissolve directly in water or PBS. Follow this "Base-Acid-Media" protocol to ensure monomeric availability.

ParameterSpecification
Stock Concentration 50 mM or 100 mM
Solvent 0.1 M - 1.0 M NaOH (Freshly prepared)
Working Concentration 1 mM - 3 mM (in culture)
Stability Make fresh. Freeze-thaw cycles precipitate the amino acid.

Step-by-Step Protocol:

  • Weigh 3-Br-Phe powder.

  • Dissolve in a minimal volume of 1 M NaOH . Vortex until completely clear.

    • Why? The high pH deprotonates the carboxylic acid and the amine, increasing solubility.

  • (Optional but recommended) Dilute with water to reach ~50-100 mM stock concentration.

  • Add directly to the bacterial culture before induction.

  • Crucial: The culture media (LB or TB) acts as a buffer. The small volume of NaOH will not significantly alter the culture pH if the media is buffered (e.g., TB phosphate buffer). If using LB, verify pH after addition.

Module 2: The Expression Workflow

User Issue: "I have high cell density but no full-length protein."

The Logic: You must synchronize the availability of the charged tRNA with the induction of the mRNA . If the ribosome hits the UAG codon before the ncAA-tRNA is ready, Release Factor 1 (RF1) wins, and you get truncated protein.

Visual Workflow: The "Pre-Charge" Strategy

G cluster_0 Metabolic Window Start Inoculation (1:100) Growth Growth to OD600 ~0.4-0.5 Start->Growth AddAA ADD 3-Br-Phe (1-3 mM) (Pre-load the cell) Growth->AddAA InduceRS Induce Synthetase (Arabinose) (Start charging tRNA) AddAA->InduceRS Simultaneous or Sequential Wait Wait 30-60 mins (Accumulate charged tRNA) InduceRS->Wait InduceGOI Induce Target Gene (IPTG) Wait->InduceGOI Critical Delay Harvest Harvest (12-18h @ 20-25°C) InduceGOI->Harvest

Caption: The "Pre-Charge" strategy minimizes early termination by ensuring a pool of acylated 3-Br-Phe-tRNA exists before the ribosome encounters the first UAG codon.

Module 3: Troubleshooting & FAQs

Issue 1: The "Truncation Wall"

Q: I see a strong band at the truncated molecular weight (MW) and a faint band at the full-length MW. A: This is "RF1 Competition." The Release Factor 1 is terminating translation at the UAG tag faster than your orthogonal tRNA can insert 3-Br-Phe.

Corrective Actions:

  • Switch Strains: Move from BL21(DE3) to C321.ΔA (a "Recoded" strain where RF1 is knocked out and all genomic UAG codons are changed to UAA) [1]. This eliminates competition.

  • Boost Synthetase: Ensure you are using a high-copy plasmid (like pEVOL) which has a strong promoter (araBAD) for the synthetase. Increase Arabinose concentration (up to 0.2%).

  • Check Sequence: Ensure your UAG site is not immediately followed by a purine (A/G). The "context effect" influences suppression efficiency; a downstream 'A' promotes termination [2].

Issue 2: The "Silent Failure" (No Protein)

Q: I see no protein at all, not even truncation. A: This usually indicates toxicity or plasmid loss .

  • Antibiotic Maintenance: Are you maintaining selection for both plasmids (e.g., Chloramphenicol for pEVOL + Ampicillin for pET)?

  • Basal Leakage: 3-Br-Phe might be toxic at high concentrations if the cells aren't healthy.

  • Solution: Lower the induction temperature to 18-20°C. This slows translation, giving the orthogonal tRNA more time to bind the ribosome.

Issue 3: Background Incorporation

Q: I see full-length protein even when I don't add 3-Br-Phe. A: Your synthetase has low fidelity. It is incorporating natural Phenylalanine or Tyrosine.

  • Validation: This renders your phasing experiment useless because the occupancy of Br will be low.

  • Fix: You need a more specific MjTyrRS variant. Ensure you are using a variant evolved specifically for 3-Br-Phe, often derived from the specific libraries described by the Chin or Schultz labs [3].

Module 4: Quality Control & Validation

User Issue: "How do I prove the bromine is there before I go to the synchrotron?"

The Gold Standard: Intact Protein Mass Spectrometry (ESI-MS).

The "Doublet" Signature: Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • Natural Phe: Single monoisotopic peak.

  • 3-Br-Phe: You will see a split peak (doublet) separated by 2 Da, with nearly equal intensity.

MoleculeMass Change (vs WT)Signature
Phenylalanine (WT) 0 DaSingle Peak
3-Br-Phe + ~79 Da1:1 Doublet (+2 Da spacing)

Decision Matrix for QC:

QC Sample Purified Protein MS Run Intact ESI-MS Sample->MS Result1 Mass = WT + 79Da Doublet Pattern? MS->Result1 Yes Success: High Incorporation Result1->Yes Yes No_Mass Mass = WT Only Result1->No_Mass No (Fidelity Issue) No_Doublet Mass = WT + 79Da BUT Single Peak Result1->No_Doublet Artifact/Post-Translational Mod Action1 Check ncAA stock Switch Synthetase No_Mass->Action1 Action

Caption: QC workflow. The presence of the isotopic doublet is the definitive proof of bromine incorporation.

References

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. Link

  • Pott, M., et al. (2014). Multiparameter optimization of the genetic code expansion machinery. Journal of Biological Chemistry. Link

  • Chin, J. W., et al. (2003). An Expanded Eukaryotic Genetic Code.[1] Science. Link

  • Young, T. S., & Schultz, P. G. (2010). Beyond the Canonical 20 Amino Acids. Journal of Biological Chemistry. Link

Sources

Technical Support Center: Site-Specific Incorporation of 3-Bromo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Protein Engineering Support Hub. Topic: Site-Specific Incorporation of 3-Bromo-L-Phenylalanine (3-Br-Phe) via Genetic Code Expansion (GCE). Ticket Status: Open Responder: Senior Application Scientist, Protein Chemistry Division.

Executive Summary

The incorporation of 3-bromo-L-phenylalanine (3-Br-Phe) into proteins utilizes an orthogonal translation system (OTS), typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA


 pair. While 4-bromo-phenylalanine (p-Br-Phe) is more commonly cited, the 3-bromo (meta)  analog presents unique steric challenges and distinct reactivity profiles for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura).

This guide addresses the three critical failure modes in this workflow: Bioavailability (Uptake) , Orthogonality (Fidelity) , and Suppression Efficiency (Yield) .

Part 1: Pre-Experimental Configuration (The "Hardware")

Q1: Which plasmid system should I use for 3-Br-Phe incorporation?

A: Do not rely on "one-plasmid-fits-all" solutions. The choice depends on your host strain and expression targets.

  • The Synthetase (aaRS): You require a specific MjTyrRS variant evolved for 3-Br-Phe.

    • Critical Note: Many "bromo-specific" synthetases in literature are evolved for p-bromo-Phe. While some exhibit polyspecificity and will accept 3-Br-Phe, this often leads to lower yields (~30-50% relative to para) and higher background. Ensure your plasmid encodes a variant with an active site expanded at the meta-position (often involving mutations at residues Y32, D158, I159, L162, and A167).

  • The tRNA: The MjtRNA

    
     must be expressed constitutively or under a strong promoter (e.g., proK or lpp).
    
  • Copy Number Balance:

    • High-Copy (pUC/pCR): Avoid for the aaRS/tRNA plasmid. This causes metabolic burden and toxicity.

    • Recommendation: Use a p15A or pCDF origin (medium copy) for the OTS (aaRS/tRNA) and a ColE1 origin (high copy) for your Target Protein (POI).

Q2: I am seeing high background expression in the absence of 3-Br-Phe. Why?

A: This is a "Fidelity Failure." The synthetase is likely mischarging natural amino acids (Tyr or Phe) onto the orthogonal tRNA.

Troubleshooting Logic:

  • Check the Active Site: If you are using a polyspecific "polysubstrate" synthetase, it likely retains affinity for endogenous Phenylalanine.

  • Media Control: Are you using rich media (LB/TB)?

    • Fix: Switch to Defined Media (GMML or C7) . Rich media contains high concentrations of Phe/Tyr that outcompete 3-Br-Phe for the synthetase active site.

  • tRNA Quality: Spontaneous mutations in the tRNA anticodon loop can revert the CUA anticodon to recognize natural codons, though rare.

Part 2: Experimental Execution (The "Software")

Q3: What is the optimal induction protocol to maximize yield and minimize truncation?

A: Timing is the variable that kills most experiments. The ncAA (3-Br-Phe) must be bioavailable before induction of the target protein.

Standard Operating Procedure (SOP-3Br):

StepActionCritical ParameterCausality
1 Inoculation1% overnight culture into Defined Media.Low Phe/Tyr background is essential for fidelity.
2 Growth37°C, 250 rpm until OD

= 0.4–0.5.
Early exponential phase ensures robust translation machinery.
3 Solubilization Dissolve 3-Br-Phe in minimal 1M NaOH or DMSO.Do not add solid powder. It will not dissolve fast enough to support translation.
4 Addition Add 3-Br-Phe to final conc. of 1–2 mM .Add 30 mins before IPTG induction. Allows cellular uptake and tRNA charging.
5 InductionAdd IPTG (0.5–1 mM).Initiates transcription of the mRNA containing the TAG codon.
6 ExpressionLower Temp to 25–30°C for 12–16 hrs.Slower translation kinetics favor the suppression of the amber codon over RF1 termination.
Q4: My protein is truncated at the incorporation site. How do I fix this?

A: Truncation indicates that Release Factor 1 (RF1) is winning the competition for the UAG stop codon against your suppressor tRNA.

Visual Troubleshooting Guide:

Troubleshooting start Issue: Truncated Protein Detected check_seq 1. Check Codon Context start->check_seq decision_seq Is 'A' or 'G' following UAG? check_seq->decision_seq check_strain 2. Check Host Strain decision_strain Is strain RF1-deficient (e.g., B95.deltaA, C321.deltaA)? check_strain->decision_strain check_conc 3. Check ncAA Concentration decision_conc Is [3-Br-Phe] > 1mM? check_conc->decision_conc decision_seq->check_strain No (Context OK) action_seq Mutate downstream codon. Avoid 'UAG A..' or 'UAG G..' decision_seq->action_seq Yes (Bad Context) decision_strain->check_conc No (Standard BL21) action_conc Increase ncAA to 2-3mM Check pH of media decision_strain->action_conc Yes (Already Recoded) action_strain Switch to RF1-deficient strain (Recoded Genome) decision_conc->action_conc No Review Synthetase Activity Review Synthetase Activity decision_conc->Review Synthetase Activity Yes

Figure 1: Logic flow for diagnosing premature termination (truncation) events during amber suppression.

Part 3: Analytics & Validation

Q5: How do I confirm incorporation using Mass Spectrometry?

A: You cannot rely on SDS-PAGE shifts alone, as 3-Br-Phe (~243 Da) is not heavy enough to cause a visible shift compared to Phe/Tyr in large proteins.

Validation Protocol:

  • Intact Mass Analysis (ESI-MS):

    • Look for a mass shift of +79 Da (79Br) and +81 Da (81Br) relative to the wild-type (Phe) sequence.

    • Note: Bromine has a unique isotopic pattern (~1:1 ratio of 79Br and 81Br). This is your diagnostic fingerprint. If you see a single peak, it is NOT bromine.

  • Tryptic Digest (LC-MS/MS):

    • Isolate the peptide containing the UAG site.

    • Verify the b and y ion series. The bromine modification must be localized to the specific residue.

Data Interpretation Table:

Observed Mass ShiftDiagnosisAction
+0 Da Wild-type (Phe) incorporation.Synthetase is not specific. Switch to Defined Media.
+16 Da Oxidation (Met/Trp) or Tyr incorporation.Check for Tyr misincorporation (Phe -> Tyr is +16).
+79/81 Da doublet SUCCESS Proceed to downstream chemistry.
-40 to -60 Da Truncation (loss of C-term).See Q4 (RF1 competition).

Part 4: Downstream Applications (Suzuki-Miyaura Coupling)

Q6: I incorporated 3-Br-Phe, but the cross-coupling reaction failed. Why?

A: Palladium-catalyzed coupling on proteins is vastly different from small molecule chemistry. Proteins denature under standard organic conditions (high heat, organic solvents).

The "Biocompatible" Coupling Checklist:

  • Catalyst Choice: Do not use standard Pd(PPh

    
    )
    
    
    
    . It is insoluble and inactive in water.
    • Use:Na

      
      PdCl
      
      
      
      with a water-soluble ligand like sSPhos or ADHP (2-amino-4,6-dihydroxypyrimidine).
  • Temperature: Reaction must proceed at 37°C or room temperature.

  • Sterics (The 3-Bromo Factor):

    • The meta (3-position) is more sterically hindered than the para (4-position).

    • Troubleshooting: If the reaction is sluggish, ensure your boronic acid partner is not bulky. Use simple aryl-boronic acids first to validate the system.

  • Buffer Compatibility: Avoid buffers with strong chelators (EDTA) or thiols (DTT, BME) during the coupling step. These poison the Pd catalyst.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Wang, L., & Schultz, P. G. (2001).[1] "Expanding the Genetic Code." Chem. Commun.Link

  • Chalker, J. M., et al. (2009). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. (Foundational work on Pd-coupling compatibility). Link

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry. Link

  • Amiram, M., et al. (2015). "Evolution of orthogonal translation systems for site-specific incorporation of non-canonical amino acids." Nature Biotechnology. (Reference for RF1-deficient strains). Link

Sources

Technical Support Center: Synthesis of 3-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-L-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important amino acid derivative.[1] 3-Bromo-L-phenylalanine serves as a versatile building block in pharmaceutical and biochemical research, particularly in the development of novel therapeutics and the study of protein interactions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of 3-bromo-L-phenylalanine, commonly prepared via a Sandmeyer reaction of 3-amino-L-phenylalanine, can arise from several factors. This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve them.

Q1: My final yield of 3-bromo-L-phenylalanine is consistently low. What are the most likely causes?

Low overall yield is a multifaceted problem that can originate from inefficiencies in one or more stages of the synthesis. The most critical steps to scrutinize are the diazotization of 3-amino-L-phenylalanine and the subsequent copper-catalyzed bromination (Sandmeyer reaction).

Potential causes for low yield include:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a significant loss of intermediate before it can be converted to the final product.[2]

  • Incomplete Diazotization: If the initial formation of the diazonium salt from 3-amino-L-phenylalanine is not quantitative, the subsequent reaction will inherently have a lower yield.[2]

  • Side Reactions: The formation of byproducts, such as 3-hydroxy-L-phenylalanine (a phenol), can compete with the desired bromination reaction and reduce the yield of the target molecule.[2]

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, pH, or reagent stoichiometry can all negatively impact the reaction efficiency.

  • Losses during Workup and Purification: The product may be lost during extraction, crystallization, or chromatographic purification steps.

To systematically address low yield, it is crucial to analyze each step of your process. The following questions in this guide will delve deeper into specific aspects of the synthesis.

Q2: I suspect the diazotization of 3-amino-L-phenylalanine is incomplete. How can I ensure this step is successful?

Complete diazotization is the foundation for a high-yielding Sandmeyer reaction. Here are key parameters to control for successful diazonium salt formation:

  • Strict Temperature Control: It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrite source (e.g., sodium nitrite).[2] Use of an ice-salt bath is recommended for consistent temperature management. Aryl diazonium salts are thermally labile, and higher temperatures will lead to their premature decomposition.[2]

  • Sufficiently Acidic Conditions: The reaction requires a strong acidic medium, commonly hydrobromic acid (HBr), to generate nitrous acid (HNO₂) in situ from the nitrite salt.[2] Ensure that the starting 3-amino-L-phenylalanine is fully dissolved and protonated in the acid before adding the nitrite.

  • Slow and Controlled Addition of Nitrite: The sodium nitrite solution should be added dropwise to the stirred solution of the amino acid in acid.[2] This slow addition helps to dissipate the heat generated during the exothermic reaction and prevents localized overheating, which can decompose the diazonium salt.

  • Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can check for the presence of a slight excess of nitrous acid using starch-iodide paper. The paper turning a dark blue color indicates that sufficient nitrous acid is present to have fully converted the starting amine to the diazonium salt.[2]

Q3: What are the common side products in this synthesis, and how can their formation be minimized?

The primary side product of concern in the Sandmeyer bromination is the corresponding phenol, 3-hydroxy-L-phenylalanine. This is formed when the diazonium salt reacts with water.

To minimize the formation of this and other impurities:

  • Maintain Low Temperatures: As emphasized for the diazotization step, keeping the reaction mixture cold (0-5 °C) until the addition to the copper(I) bromide solution is crucial to prevent the premature reaction of the diazonium salt with water.[2]

  • Use of a Concentrated Copper(I) Bromide Solution: The Sandmeyer reaction itself, the displacement of the diazonium group with bromide, should be efficient. Using a well-prepared and active copper(I) bromide catalyst will favor the desired reaction over the competing hydrolysis.

  • Control the Rate of Addition: The cold diazonium salt solution should be added slowly to the copper(I) bromide solution. This ensures that the diazonium salt reacts with the copper bromide as it is introduced, rather than accumulating and having a greater opportunity to react with water.

Another potential side product can be biaryl compounds, which supports the radical mechanism of the Sandmeyer reaction.[3] Their formation is generally minimized by ensuring an efficient trapping of the aryl radical by the bromide from the copper(II) species.[3]

Q4: I am observing a lot of dark, tar-like material in my reaction. What causes this and how can I prevent it?

The formation of dark, insoluble byproducts is often a sign of diazonium salt decomposition and subsequent polymerization reactions. This is particularly problematic if the temperature is not well-controlled. To prevent this:

  • Vigorous Stirring: Ensure efficient mixing throughout the reaction to maintain a homogenous temperature and concentration of reagents.

  • Purity of Reagents: Use high-purity starting materials. Impurities in the 3-amino-L-phenylalanine or the sodium nitrite can lead to undesired side reactions.

  • Degassing of Solvents: While not always necessary, in some sensitive cases, degassing the solvents to remove dissolved oxygen can minimize oxidative side reactions.

Q5: My purification by crystallization is giving a low recovery of 3-bromo-L-phenylalanine. What can I do to improve this?

Purification of amino acids can be challenging due to their zwitterionic nature and solubility characteristics. For improving crystallization:

  • Solvent Selection: Experiment with different solvent systems. A common approach for amino acids is crystallization from a water/alcohol mixture (e.g., water/ethanol or water/isopropanol).

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. You may need to carefully adjust the pH of the solution to the isoelectric point of 3-bromo-L-phenylalanine to induce crystallization and minimize its solubility in the mother liquor.

  • Controlled Cooling: Allow the solution to cool slowly to form larger, purer crystals. Crash cooling can trap impurities and lead to a lower quality product.

  • Consider Chromatography: If crystallization proves ineffective for achieving the desired purity, consider using ion-exchange chromatography or reversed-phase chromatography for purification.

Frequently Asked Questions (FAQs)

Q: What is the typical reaction scheme for the synthesis of 3-bromo-L-phenylalanine?

The most common synthetic route involves a three-step process starting from L-phenylalanine:

  • Nitration: L-phenylalanine is first nitrated to give 3-nitro-L-phenylalanine.

  • Reduction: The nitro group is then reduced to an amine to yield 3-amino-L-phenylalanine.

  • Sandmeyer Reaction: Finally, the amino group is converted to a diazonium salt, which is subsequently displaced by a bromine atom using a copper(I) bromide catalyst.

Sandmeyer_Reaction_Scheme L-Phenylalanine L-Phenylalanine 3-Nitro-L-phenylalanine 3-Nitro-L-phenylalanine L-Phenylalanine->3-Nitro-L-phenylalanine Nitration 3-Amino-L-phenylalanine 3-Amino-L-phenylalanine 3-Nitro-L-phenylalanine->3-Amino-L-phenylalanine Reduction Aryl Diazonium Salt Aryl Diazonium Salt 3-Amino-L-phenylalanine->Aryl Diazonium Salt Diazotization (NaNO2, HBr, 0-5°C) 3-Bromo-L-phenylalanine 3-Bromo-L-phenylalanine Aryl Diazonium Salt->3-Bromo-L-phenylalanine Sandmeyer Reaction (CuBr)

Q: Are there any specific safety precautions I should be aware of?

Yes, several safety considerations are important:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures at all times.

  • Hydrobromic Acid: This is a corrosive acid. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • 3-Bromo-L-phenylalanine: The product itself may cause skin and serious eye irritation, as well as respiratory irritation.[4]

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Q: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting material (3-amino-L-phenylalanine) and the appearance of the product (3-bromo-L-phenylalanine). A suitable mobile phase would typically be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexane), often with a small amount of acetic acid or ammonia to improve the spot shape of the amino acids. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.

Q: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

The copper(I) salt is a crucial catalyst in the Sandmeyer reaction. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) species initiates the reaction by a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[3] The aryl radical then reacts with a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[3]

Sandmeyer_Mechanism

Q: Can I use other brominating agents for this synthesis?

While the Sandmeyer reaction is a classic and widely used method, other approaches for the synthesis of aryl bromides exist. However, for the conversion of an aromatic amine to a bromide, the Sandmeyer reaction remains one of the most reliable and common methods. Direct bromination of L-phenylalanine is challenging as it can lead to a mixture of ortho, meta, and para isomers, and the reaction conditions can be harsh. The Sandmeyer reaction offers excellent regiochemical control, starting from the corresponding amine.

Experimental Protocols

Protocol 1: Diazotization of 3-amino-L-phenylalanine

  • Dissolve 3-amino-L-phenylalanine in an excess of cold (0-5 °C) 48% hydrobromic acid with vigorous stirring in a flask placed in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amino acid solution, ensuring the temperature is maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid with starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization.

Protocol 2: Sandmeyer Bromination

  • In a separate, larger flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.

  • The crude 3-bromo-L-phenylalanine can then be isolated by filtration or extraction, followed by purification.

Data Summary

ParameterRecommended Value/ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the thermally unstable diazonium salt.[2]
Nitrite Addition Slow, dropwiseControls the exothermic reaction and prevents localized overheating.[2]
Acidic Medium Excess HBrEnsures complete formation of nitrous acid and protonation of the amine.[2]
Catalyst Copper(I) BromideEfficiently catalyzes the conversion of the diazonium salt to the aryl bromide.[3]

References

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

Sources

minimizing toxicity of 3-bromo-L-phenylalanine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Toxicity in Cell Culture Applications

Welcome to the technical support center for 3-bromo-L-phenylalanine (3-Br-L-Phe). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vitro use of this valuable phenylalanine analog. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying mechanisms to ensure the success and reproducibility of your experiments.

Introduction: The Duality of 3-Bromo-L-Phenylalanine

3-Bromo-L-phenylalanine is a synthetic amino acid derivative utilized in various biomedical research fields, including drug discovery and the study of protein interactions and enzyme mechanisms.[1] Its structure, featuring a bromine atom on the phenyl ring, makes it a useful tool for developing novel therapeutics.[1] However, its similarity to the essential amino acid L-phenylalanine can also lead to significant cytotoxicity in cell lines if not handled with care. This guide will equip you with the knowledge to harness the potential of 3-Br-L-Phe while effectively managing its toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 3-bromo-L-phenylalanine toxicity in cell lines?

A1: The cytotoxicity of 3-Br-L-Phe primarily stems from its action as a competitive antagonist of L-phenylalanine. Due to its structural similarity, it can interfere with essential cellular processes that rely on L-phenylalanine. The two main proposed mechanisms are:

  • Competitive Inhibition of Amino Acid Transporters: 3-Br-L-Phe can compete with L-phenylalanine for uptake into the cell via amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2][3][4][5] This can lead to a deficiency of intracellular L-phenylalanine, a crucial building block for protein synthesis.[2]

  • Inhibition of Phenylalanine Hydroxylase (PAH): 3-Br-L-Phe may act as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts L-phenylalanine to L-tyrosine.[6][7][8][9] L-tyrosine is a precursor for the synthesis of vital biomolecules, including neurotransmitters (dopamine, norepinephrine) and hormones. Inhibition of PAH can lead to a depletion of L-tyrosine, causing cellular stress and toxicity.

Q2: I'm observing high levels of cell death in my cultures treated with 3-Br-L-Phe. How can I reduce this toxicity?

A2: The most effective strategy to mitigate 3-Br-L-Phe toxicity is to supplement your cell culture medium with L-phenylalanine and L-tyrosine. This approach is based on the principle of competitive inhibition. By increasing the concentration of the natural substrates (L-phenylalanine and L-tyrosine), you can outcompete the inhibitory effects of 3-Br-L-Phe at the transporter and enzymatic levels.

Q3: What are the recommended concentrations for L-phenylalanine and L-tyrosine supplementation?

A3: The optimal concentrations will be cell-line dependent and should be determined empirically through a dose-response experiment. However, a good starting point is to supplement the medium with L-phenylalanine and L-tyrosine at concentrations ranging from 1 to 10 times the molar concentration of 3-Br-L-Phe.

SupplementStarting Concentration Range
L-Phenylalanine1x - 10x molar excess to 3-Br-L-Phe
L-Tyrosine1x - 10x molar excess to 3-Br-L-Phe

Q4: Can I use a different amino acid to rescue my cells from 3-Br-L-Phe toxicity?

A4: While other large neutral amino acids (LNAAs) like L-leucine or L-valine are also transported by LAT1, supplementing with L-phenylalanine and L-tyrosine is the most direct and effective strategy. This is because you are directly replenishing the specific amino acids whose metabolic pathways are being inhibited by 3-Br-L-Phe. Supplementation with other LNAAs might offer some benefit by competing for transport, but it does not address the downstream metabolic deficiencies.[10]

Q5: How should I prepare and store my 3-bromo-L-phenylalanine stock solution?

A5: 3-Br-L-Phe is typically a solid that can be dissolved in an appropriate solvent to create a stock solution. For in vitro experiments, dissolving it in DMSO or a slightly acidic aqueous solution (e.g., water with HCl to adjust the pH to 3) is common.[11] It is crucial to check the solubility information provided by the supplier. Stock solutions should be stored at -20°C or -80°C to maintain stability.[11][12] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Cell Death Even with Supplementation 1. Insufficient supplementation. 2. Cell line is highly sensitive. 3. 3-Br-L-Phe concentration is too high.1. Increase the molar excess of L-phenylalanine and L-tyrosine. 2. Perform a dose-response curve to determine the IC50 of 3-Br-L-Phe for your specific cell line. 3. Lower the working concentration of 3-Br-L-Phe.
Inconsistent or Non-Reproducible Results 1. Instability of 3-Br-L-Phe in media. 2. Variability in cell seeding density. 3. Inconsistent supplementation.1. Prepare fresh 3-Br-L-Phe working solutions for each experiment. 2. Ensure consistent cell counting and seeding. 3. Use freshly prepared and accurately diluted supplements.
Precipitation of 3-Br-L-Phe in Culture Media 1. Poor solubility at physiological pH. 2. High concentration of the compound.1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). 2. Prepare a more dilute stock solution. 3. Briefly warm the media and vortex before adding to cells.

Experimental Protocols

Protocol 1: Determining the IC50 of 3-Bromo-L-Phenylalanine

This protocol outlines the use of a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of 3-Br-L-Phe.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 3-Bromo-L-Phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 3-Br-L-Phe in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of 3-Br-L-Phe. Include a vehicle control (medium with the same concentration of solvent used to dissolve 3-Br-L-Phe).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Media Supplementation to Mitigate Toxicity

This protocol describes how to supplement your culture medium to reduce the cytotoxic effects of 3-Br-L-Phe.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 3-Bromo-L-Phenylalanine stock solution

  • L-Phenylalanine stock solution

  • L-Tyrosine stock solution

  • Culture plates/flasks

Procedure:

  • Prepare Supplemented Media: Prepare your complete culture medium and add L-phenylalanine and L-tyrosine to the desired final concentrations. For example, if you are treating with 100 µM 3-Br-L-Phe, you might prepare media with 500 µM L-phenylalanine and 500 µM L-tyrosine.

  • Prepare Treatment Media: In a separate tube, add the 3-Br-L-Phe to the supplemented media to achieve your final treatment concentration.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the prepared treatment medium.

  • Incubation and Analysis: Incubate your cells for the desired experimental duration and proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).

Visualizing the Mechanisms and Workflows

Diagram 1: Proposed Mechanism of 3-Bromo-L-Phenylalanine Toxicity

Toxicity_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3-Br-L-Phe_ext 3-Bromo-L-Phenylalanine LAT1 LAT1 Transporter 3-Br-L-Phe_ext->LAT1 Competes with L-Phe L-Phe_ext L-Phenylalanine L-Phe_ext->LAT1 3-Br-L-Phe_int 3-Bromo-L-Phenylalanine LAT1->3-Br-L-Phe_int L-Phe_int L-Phenylalanine LAT1->L-Phe_int PAH Phenylalanine Hydroxylase (PAH) 3-Br-L-Phe_int->PAH Inhibits L-Phe_int->PAH Protein_Synth Protein Synthesis L-Phe_int->Protein_Synth L-Tyr L-Tyrosine PAH->L-Tyr Biomolecules Essential Biomolecules (e.g., Neurotransmitters) L-Tyr->Biomolecules Cell Viability Cell Viability

Caption: Competitive inhibition by 3-Br-L-Phe.

Diagram 2: Workflow for Minimizing 3-Br-L-Phe Toxicity

Mitigation_Workflow Start Start Experiment with 3-Br-L-Phe Toxicity_Check Observe High Cell Toxicity? Start->Toxicity_Check Supplement Supplement Media with L-Phenylalanine & L-Tyrosine Toxicity_Check->Supplement Yes Proceed Proceed with Experiment Toxicity_Check->Proceed No Dose_Response Perform Dose-Response Curve (IC50) Supplement->Dose_Response Optimize_Conc Optimize 3-Br-L-Phe Concentration Dose_Response->Optimize_Conc Optimize_Conc->Proceed

Caption: Troubleshooting workflow for 3-Br-L-Phe experiments.

References

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - NIH. (2024, February 26). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. (2021, October 28). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Dietary Threonine Reduces Plasma Phenylalanine Levels in Patients With Hyperphenylalaninemia - PubMed. (2003, January). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • (PDF) Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Impact of L-phenylalanine supplementation on the performance of three-week-old broilers fed diets containing ochratoxin A. 2. Effects on hematology and clinical chemistry - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Phenylalanine hydroxylase - Wikipedia. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Targeting emerging amino acid dependencies and transporters in cancer therapy - Frontiers. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]

  • Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC - PubMed Central. (2014, November 6). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • L-TYPE AMINO ACID - Itä-Suomen yliopisto. (2024, December 19). University of Eastern Finland. Retrieved February 7, 2024, from [Link]

  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (2025, October 22). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). YouTube. Retrieved February 7, 2024, from [Link]

  • Dietary intervention in the management of phenylketonuria: current perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (2017, March 21). Agilent. Retrieved February 7, 2024, from [Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • 3-Bromo-D-Phenylalanine | CAS#:99295-78-0 | Chemsrc. (2025, November 3). Chemsrc. Retrieved February 7, 2024, from [Link]

  • Impact of L-Phenylalanine Supplementation on the Performance of Three-Week-Old Broilers Fed Diets Containing Ochratoxin A.: 2. Effects on Hematology and Clinical Chemistry - ResearchGate. (2025, September 22). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

protocol for optimizing codon usage for unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Genetic Code Expansion & UAA Incorporation Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (GCE Division) Ticket ID: UAA-OPT-2024

Welcome to the GCE Optimization Hub

You have reached the Tier 3 Technical Support unit for Genetic Code Expansion (GCE). Unlike standard protein expression, incorporating Unnatural Amino Acids (UAAs) requires balancing two distinct translational machineries within a single host.

This guide is not a textbook; it is a failure-prevention protocol . It is designed to navigate the three most common bottlenecks in UAA workflows: Truncation (premature termination), Misincorporation (canonical amino acid contamination), and Toxicity (host metabolic burden).

Phase 1: Diagnostic Workflow (Visual Logic)

Before mixing reagents, verify your experimental logic against our validated workflow. This diagram represents the decision matrix used by our internal R&D teams to select the correct host and codon strategy.

GCE_Workflow Start START: UAA Project Scope Host_Select Select Host Organism Start->Host_Select Ecoli E. coli (Bacteria) Host_Select->Ecoli Mam Mammalian (HEK/CHO) Host_Select->Mam Codon_Select Select Selector Codon Codon_Amber Codon: Amber (TAG) Codon_Select->Codon_Amber Standard Codon_Quad Codon: Quadruplet (e.g., AGGA) Codon_Select->Codon_Quad Multiplexing Strain_Check Is UAA toxic or large? Ecoli->Strain_Check Mam->Codon_Amber Strain_C321 USE STRAIN: C321.ΔA (RF1 Deleted) Strain_Check->Strain_C321 Yes (High Yield Needed) Strain_BL21 USE STRAIN: BL21(DE3) (Standard) Strain_Check->Strain_BL21 No (Fast Growth Needed) Strain_C321->Codon_Select Strain_BL21->Codon_Select Context Design Context: Ensure +4 Base is Purine (A/G) Codon_Amber->Context Codon_Quad->Context Validation Validation: Mass Spec + Fluorescence Context->Validation

Figure 1: Decision matrix for selecting host strains and codon strategies. Note the critical branch at "Strain Check" regarding the use of RF1-deficient strains.

Phase 2: The Core Protocol (Self-Validating System)

This protocol utilizes the C321.ΔA system (Church Lab), which we recommend for 90% of bacterial UAA applications. This strain lacks Release Factor 1 (RF1), converting the Amber stop codon (TAG) from a termination signal into a dedicated coding triplet.

Module A: Genetic Design (In Silico)

1. The Selector Codon: Replace the codon for the target residue with TAG (Amber) .

  • Critical Check: Ensure you do not have unintentional TAG stop codons in your antibiotic resistance genes or the orthogonal synthetase gene.

2. The "+4" Context Rule: The efficiency of suppression is dictated by the nucleotide immediately downstream of the TAG codon.

  • Optimal: TAG-A or TAG-G (Purines).

  • Avoid: TAG-C or TAG-U (Pyrimidines).

  • Mechanism:[1] Purines at the +4 position stabilize the stacking interaction between the suppressor tRNA anticodon loop and the mRNA, preventing ribosomal drop-off [1].

3. Vector Architecture:

  • Plasmid 1 (The Engine): pEVOL or pULTRA system carrying the orthogonal tRNA/aaRS pair. Use a medium-copy origin (p15A).

  • Plasmid 2 (The Cargo): pET or pBAD vector carrying your Gene of Interest (GOI) with the TAG mutation. Use a high-copy origin (ColE1/pUC).

  • Why? You need a high ratio of tRNA to mRNA to outcompete any residual termination factors.

Module B: Experimental Execution

Step 1: Transformation & Recovery

  • Co-transform C321.ΔA cells with both plasmids.

  • CRITICAL: C321.ΔA grows slower than BL21. Recover for 90 minutes at 37°C before plating.

  • Self-Validation: Plate on dual-antibiotic agar. If colonies appear in <12 hours, suspect contamination. C321 colonies typically take 18-24 hours.

Step 2: The "Starvation" Induction Method Standard induction often fails because the cell prioritizes canonical translation. Use this modified protocol:

  • Inoculate a single colony into 5 mL LB + Antibiotics. Grow overnight.

  • Dilute 1:100 into fresh media (e.g., 50 mL).

  • Grow to OD600 = 0.4 (Early Log Phase).

  • Add the UAA: Dissolve UAA in 1M NaOH or appropriate solvent. Final concentration typically 1 mM .

  • Incubate for 30 minutes before inducing protein expression.

    • Why? This allows the orthogonal synthetase to charge the suppressor tRNAs with the UAA, building a "pool" of ready-to-use tRNAs.

  • Induce: Add IPTG (0.5 mM) or Arabinose (0.2%).

  • Harvest: Express for 12-16 hours at 30°C (Lower temp improves solubility).

Phase 3: Troubleshooting Hub (FAQs)

Ticket #001: "I see a band on the gel, but it's the wrong size." Diagnosis: This is likely Truncation . Root Cause: The ribosome terminated at the TAG codon instead of incorporating the UAA. Solution:

  • Check the Strain: Are you using BL21? Switch to C321.ΔA. In BL21, RF1 competes with your tRNA.

  • Check tRNA Levels: Ensure your pEVOL/pULTRA plasmid is maintained. Add antibiotics freshly.

  • C-Terminal Tag: Move your affinity tag (His6, FLAG) to the C-terminus.

    • Logic: If truncation occurs, the C-terminal tag will not be translated. Only full-length (successful) proteins will be purified.

Ticket #002: "Mass Spec shows the protein is Wild-Type (Canonical AA incorporated)." Diagnosis: Misincorporation (Near-Cognate Suppression). Root Cause: The orthogonal synthetase is promiscuous and is charging the suppressor tRNA with a natural amino acid (usually Phe, Tyr, or Trp). Solution:

  • Wash Protocol: Implement a strict wash step. If your UAA is hydrophobic, it may stick to the cell wall.

  • Active Site Mutation: The synthetase active site is not specific enough. You may need a "polyspecific" variant or a more evolved clone.

  • Decrease aaRS Expression: Lower the inducer concentration for the synthetase plasmid (e.g., 0.02% Arabinose instead of 0.2%). High enzyme levels force errors.

Ticket #003: "Cells stop growing immediately after induction." Diagnosis: Toxicity . Root Cause: The UAA or the synthetase is toxic to the host. Solution:

  • Media Swap: Switch to defined media (M9 salts). Rich media (TB/LB) can exacerbate metabolic stress.

  • Delayed Induction: Grow cells to a higher density (OD 0.8) before adding the UAA.

  • Check UAA pH: Many UAAs are dissolved in NaOH. Ensure you buffer the culture media (e.g., 100 mM HEPES) so the addition of UAA doesn't shock the cells.

Phase 4: Data Summary & Reference Tables

Codon Efficiency Comparison
Selector CodonCompetition FactorSuppression Efficiency (Est.)Recommended Use
Amber (TAG) RF1 (Release Factor 1)High (>90% in C321.ΔA)Standard UAA incorporation.
Opal (TGA) RF2 (Release Factor 2)Low (<20%)Not Recommended . RF2 is essential for E. coli survival.
Ochre (TAA) RF1 & RF2Very Low (<5%)Do Not Use . Strongest termination signal.
Quadruplet Ribosome PhasingVariable (10-40%)Advanced multiplexing (2+ UAAs).
References
  • Context Effects & Mechanism

    • Title: Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies.
    • Source: MDPI (2018).
    • Link:[Link][2]

  • The C321.ΔA Strain (GRO)

    • Title: Genomically Recoded Organisms Expand Biological Functions (Lajoie et al.).[3][4][5]

    • Source: Science / Addgene Repository.
    • Link:[Link][3]

  • Orthogonal Pair Optimization

    • Title: Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs.
    • Source: N
    • Link:[Link]

  • Mammalian Context Effects

    • Title: Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells.[1]

    • Source: Nucleic Acids Research.[1]

    • Link:[Link]

For further assistance, please contact the GCE Core Facility or consult the supplementary data packages attached to the references above.

Sources

stability issues with 3-bromo-L-phenylalanine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-bromo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this halogenated amino acid in solution. Here, we provide in-depth, field-proven insights and practical troubleshooting guidance to ensure the integrity of your experiments.

Introduction to the Stability of 3-Bromo-L-Phenylalanine

3-Bromo-L-phenylalanine is a critical building block in pharmaceutical and biochemical research, valued for the unique reactivity conferred by the bromine atom on the phenyl ring.[1] However, this enhanced reactivity also makes the molecule susceptible to degradation in solution, potentially impacting experimental outcomes. Understanding the factors that influence its stability—namely pH, temperature, and light—is paramount for reliable and reproducible results.

The primary degradation pathway of concern is dehalogenation , where the carbon-bromine bond is cleaved, leading to the formation of L-phenylalanine. Other potential degradation routes include oxidation and reactions related to the amino acid backbone, especially under harsh conditions. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Preparation and Handling of Solutions

Q1: What is the best solvent for dissolving 3-bromo-L-phenylalanine?

A1: The choice of solvent depends on your experimental requirements.

  • Water: 3-bromo-L-phenylalanine is slightly soluble in water.[2] To achieve a concentration of approximately 15.38 mg/mL (63.01 mM), ultrasonication and adjustment of the pH to 3 with HCl are recommended.[3] For aqueous stock solutions, it is crucial to prepare them fresh. If storage is necessary, filter-sterilize the solution and store it at low temperatures, although short-term storage is preferable.[3]

  • DMSO: A concentration of up to 5 mg/mL (20.48 mM) can be achieved with the aid of ultrasonication.[3] It is important to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can affect solubility and stability.[3]

Q2: How should I store stock solutions of 3-bromo-L-phenylalanine?

A2: Proper storage is critical to maintaining the integrity of your 3-bromo-L-phenylalanine solutions. The following table summarizes the recommended storage conditions based on vendor data.[3]

Storage TemperatureShelf Life
-80°CUp to 6 months
-20°CUp to 1 month

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.

Stability in Experimental Conditions

Q3: How does pH affect the stability of 3-bromo-L-phenylalanine in aqueous solutions?

Q4: Is 3-bromo-L-phenylalanine sensitive to light?

A4: Yes, brominated aromatic compounds are known to be susceptible to photodegradation.[4] The energy from UV light can be sufficient to induce cleavage of the carbon-bromine bond, leading to the formation of L-phenylalanine and other byproducts. Therefore, it is crucial to protect solutions of 3-bromo-L-phenylalanine from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the impact of temperature on the stability of 3-bromo-L-phenylalanine solutions?

A5: As with most chemical compounds, elevated temperatures will accelerate the rate of degradation. While specific degradation kinetics for 3-bromo-L-phenylalanine are not extensively documented, it is recommended to keep solutions at the lowest practical temperature for your experiment. For long-term storage, frozen conditions (-20°C or -80°C) are necessary.[3]

Troubleshooting Guide

This section addresses common issues that may arise during the use of 3-bromo-L-phenylalanine in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptom: Your experiments yield variable results, or you observe unexpected biological or chemical outcomes.

Potential Cause: Degradation of 3-bromo-L-phenylalanine in your experimental solution.

Troubleshooting Workflow:

Troubleshooting Workflow for Inconsistent Results

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

Symptom: When analyzing your reaction mixture or sample, you observe a new peak that co-elutes with or is close to the expected retention time of L-phenylalanine.

Potential Cause: Dehalogenation of 3-bromo-L-phenylalanine to L-phenylalanine.

Verification and Resolution:

  • Confirmation of Degradation Product:

    • Spike your sample: Add a small amount of an L-phenylalanine standard to your sample and re-run the chromatography. If the unknown peak increases in size, it is highly likely to be L-phenylalanine.

    • Mass Spectrometry (MS): If your system is connected to a mass spectrometer, check the mass-to-charge ratio (m/z) of the unknown peak. L-phenylalanine has a monoisotopic mass of 165.079 g/mol , while 3-bromo-L-phenylalanine has a monoisotopic mass of 242.989 g/mol .[5]

  • Protocol for Minimizing Dehalogenation:

    • Solution Preparation: Prepare solutions of 3-bromo-L-phenylalanine immediately before use.

    • pH Control: If your experimental conditions permit, maintain a slightly acidic pH (e.g., pH 3-5).

    • Light Protection: Use amber vials or cover your containers with aluminum foil during all steps of your experiment, including incubation and sample processing.

    • Temperature Control: Keep your samples on ice or at a reduced temperature whenever possible.

Experimental Protocol: Stability Assessment of 3-Bromo-L-Phenylalanine by HPLC

This protocol provides a general framework for assessing the stability of 3-bromo-L-phenylalanine under your specific experimental conditions.

Objective: To quantify the degradation of 3-bromo-L-phenylalanine over time.

Materials:

  • 3-bromo-L-phenylalanine

  • L-phenylalanine standard

  • HPLC-grade water, acetonitrile, and formic acid

  • Your experimental buffer/media

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of 3-bromo-L-phenylalanine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a stock solution of L-phenylalanine (e.g., 1 mg/mL) in water.

    • Create a series of calibration standards for both compounds by diluting the stock solutions.

  • Sample Preparation and Incubation:

    • Prepare a solution of 3-bromo-L-phenylalanine in your experimental buffer/media at the desired concentration.

    • Divide the solution into several aliquots in appropriate vials (use amber vials to test for photodegradation).

    • Incubate the vials under your test conditions (e.g., specific pH, temperature, and light exposure).

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further degradation by freezing or by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions. This will need to be optimized for your specific column and system.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 210 nm and 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Generate calibration curves for both 3-bromo-L-phenylalanine and L-phenylalanine.

    • Quantify the concentration of each compound in your incubated samples at each time point.

    • Plot the concentration of 3-bromo-L-phenylalanine as a function of time to determine its degradation rate.

Visualization of Degradation Pathway

The primary degradation pathway for 3-bromo-L-phenylalanine in solution is the cleavage of the carbon-bromine bond, a process known as dehalogenation.

G cluster_stress Stress Factors 3-Bromo-L-phenylalanine 3-Bromo-L-phenylalanine L-Phenylalanine L-Phenylalanine 3-Bromo-L-phenylalanine->L-Phenylalanine Dehalogenation (+ Br⁻) Light Light Light->3-Bromo-L-phenylalanine High Temperature High Temperature High Temperature->3-Bromo-L-phenylalanine Extreme pH Extreme pH Extreme pH->3-Bromo-L-phenylalanine

Primary Degradation Pathway of 3-Bromo-L-Phenylalanine

References

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. [Link]

Sources

overcoming aggregation of proteins containing brominated phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation of Proteins Containing Brominated Phenylalanine (Br-Phe) Ticket ID: BRPHE-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Hydrophobic Penalty

Welcome to the Technical Support Center. You are likely here because your protein, which behaved reasonably well in its native form, has precipitated into a cloudy mess upon the incorporation of p-bromo-phenylalanine (Br-Phe) .

The Root Cause: Phenylalanine is already one of the most hydrophobic amino acids (Hydropathy Index: 2.8). Replacing the para-hydrogen with bromine introduces two destabilizing factors:

  • Lipophilicity Spike: Bromine is significantly more lipophilic than hydrogen. This increases the surface tension of the protein-water interface if the residue is solvent-exposed.

  • Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is larger than Hydrogen (1.2 Å). If the Phe residue resides in the hydrophobic core, this expansion can distort the packing, exposing the hydrophobic core to solvent and driving immediate non-specific aggregation.

This guide treats your experiment as a system . We do not just "add soap"; we re-engineer the solvent environment to energetically favor the folded state over the aggregated state.

Visualizing the Aggregation Pathway

The following diagram illustrates the "Aggregation Trap" caused by Br-Phe and the specific intervention points (Chaperones, Arginine, Detergents) required to maintain solubility.

BrPhe_Aggregation_Mechanism cluster_solvents Solvent Engineering (Stabilizers) Native Native Sequence (Phe) Incorporation Br-Phe Incorporation (Auxotroph/Orthogonal) Native->Incorporation Translation Unfolded Unfolded Intermediate (Exposed Hydrophobic Core) Incorporation->Unfolded Ribosome Exit Aggregates Amorphous Aggregates (Irreversible) Unfolded->Aggregates Hydrophobic Collapse Folded Soluble Br-Phe Protein (Native Fold) Unfolded->Folded Chaperones (GroEL/ES) Low Temp (16°C) Aggregates->Unfolded High Chaotrope (Urea/GuHCl) InclusionBody Inclusion Bodies (IBs) Aggregates->InclusionBody Accumulation Folded->Aggregates Storage/Conc. (Stress) Arginine L-Arginine/Glu (Masks Patches) Arginine->Unfolded Suppresses Collapse Detergent Non-ionic Detergents (DDM/Tween) Detergent->Folded Prevents Surface Aggregation

Figure 1: The kinetic competition between folding and aggregation. Br-Phe biases the system toward the red path (Aggregation). Solvents and chaperones bias it back toward the green path (Folding).

Upstream Troubleshooting: Expression Phase

Issue: "My cells are growing, but the protein is entirely in the pellet (Inclusion Bodies)."

Diagnosis: The translation rate exceeds the folding rate. The Br-Phe residues are sticking together before the protein can fold.

Protocol A: The "Slow and Cold" Approach

  • Host: Use E. coli strains with enhanced chaperone expression (e.g., BL21(DE3) ArcticExpress or GroEL/ES co-expression plasmids).

  • Induction: Induce with low IPTG (0.1–0.2 mM) at 15–18°C overnight.

  • Media Supplementation: Add 1% Ethanol or specific osmolytes (Betaine/Sorbitol) to the culture media upon induction to trigger a heat-shock response, naturally upregulating chaperones [1].

Protocol B: Genetic Shielding (Fusion Tags) If the protein is recalcitrant, fuse a highly soluble chaperone to the N-terminus.

  • MBP (Maltose Binding Protein): The industry standard for shielding hydrophobic patches.

  • SUMO: Enhances expression and is easily cleaved by SUMO protease (Ulp1) leaving no scar.

  • Decision: If your protein is <20 kDa and contains >3 Br-Phe residues, a fusion tag is mandatory .

Downstream Troubleshooting: Purification & Stabilization

Issue: "The protein crashes out of solution during cell lysis or concentration."

Diagnosis: You have exceeded the solubility limit (S_max). The exposed Br-Phe creates "sticky" patches that nucleate aggregation when cells are lysed.

The "Golovanov" Buffer System You must modify your lysis and column buffers. Standard PBS or Tris-NaCl is insufficient.

AdditiveConcentrationMechanism of ActionStatus
L-Arginine + L-Glutamate 50 mM - 200 mMThe Gold Standard. Masks hydrophobic patches and increases surface tension, forcing the protein to bury hydrophobic residues [2].Highly Recommended
Glycerol 5% - 10% (v/v)Preferential hydration. Stabilizes the native state by making the solvent shell "uncomfortable" for unfolded states.Standard
DDM / CHAPS 0.05% - 0.1% (w/v)Non-ionic/Zwitterionic detergents. They cap surface-exposed Br-Phe residues without denaturing the protein.Situational
TCEP 1 - 2 mMMaintains reducing environment (if Cys present). Prevents disulfide cross-linking which exacerbates hydrophobic aggregation.Essential

Protocol C: The Lysis Rescue

  • Lysis Buffer: 50 mM Tris pH 8.0, 300 mM NaCl, 50 mM L-Arg , 50 mM L-Glu , 5% Glycerol, 1 mM TCEP, Protease Inhibitors.

  • Sonication: Short bursts (10s on, 30s off) on ice. Heat = Aggregation.

  • Clarification: Centrifuge at high speed (15,000 x g). If the supernatant is clear, proceed to affinity chromatography immediately. Do not store lysate overnight.

Rescue Protocol: Refolding from Inclusion Bodies

Issue: "I cannot get soluble expression no matter what. I have 100% Inclusion Bodies."

Diagnosis: This is common for heavy ncAA incorporation. You must denature and refold.[1]

Protocol D: On-Column Refolding (IMAC)

  • Isolate IBs: Wash pellet with Triton X-100 to remove lipids/membrane proteins.

  • Solubilize: Dissolve IBs in 6M Guanidine-HCl or 8M Urea + 10 mM Imidazole.

  • Bind: Load onto Ni-NTA column.

  • Wash: Wash with 6M Urea buffer to remove contaminants.

  • Gradient Refold: Run a linear gradient from 6M Urea to 0M Urea over 30–50 column volumes.

    • Crucial: The refolding buffer must contain 0.4M L-Arginine to suppress aggregation during the transition [3].

  • Elute: Elute with Imidazole in the Arginine-containing buffer.

Analytical Validation

How do you know it's not aggregated?

  • SEC-MALS: Run Size Exclusion Chromatography with Multi-Angle Light Scattering. A monodisperse peak indicates a successful fold. A peak in the void volume indicates soluble aggregates.

  • DLS (Dynamic Light Scattering): Quick check for polydispersity.

Frequently Asked Questions (FAQs)

Q1: Will L-Arginine interfere with my X-ray crystallography?

  • Answer: High concentrations (0.5M) can interfere with nucleation. However, Arginine is often essential to keep the protein soluble until the crystallization drop is set.

  • Solution: Perform a buffer exchange (dialysis) into a lower Arginine concentration (e.g., 50 mM) immediately before setting trays, or screen for crystallization conditions containing Arginine. Many structures have been solved in the presence of Arginine [4].

Q2: Can I use SDS to solubilize my Br-Phe protein?

  • Answer: No. SDS is a denaturing detergent. It will solubilize the protein by unfolding it. Unless you are doing SDS-PAGE, avoid it. Use DDM (n-Dodecyl-β-D-maltoside) or LDAO if a detergent is strictly necessary.

Q3: My protein precipitates when I cleave the MBP tag. What now?

  • Answer: This confirms the Br-Phe residues are destabilizing the core or surface.

  • Solution:

    • Do not cleave the tag (if possible for your application).

    • Cleave in the presence of NDSB-201 (Non-Detergent Sulfobetaine) or higher salt (500 mM NaCl) to screen electrostatic shielding.

    • Mutate adjacent residues to polar amino acids (e.g., Leu -> Ser) to compensate for the hydrophobicity of Br-Phe (Surface Entropy Reduction).

References

  • Blackwell, J. R., & Horgan, R. (1991). A novel strategy for production of a highly expressed recombinant protein in an active form. FEBS Letters. Link

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society. Link

  • Tsumoto, K., et al. (2004). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification. Link

  • Das, U., et al. (2007). Suppression of protein aggregation by arginine: A proposed mechanism of the arginine effects.[2][3] Biophysical Chemistry. Link

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification.[4][5] Analytical Biochemistry. Link

Sources

Technical Support Center: Improving Induction Conditions for Expressing Toxic Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for recombinant protein expression. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of expressing proteins that are toxic to the E. coli host system. Overcoming protein toxicity is often a critical hurdle in research and biopharmaceutical production.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your induction conditions and achieve successful expression.

The core principle for successfully expressing a toxic protein is to maintain stringent repression of gene expression during the cell growth phase and then allow for rapid, controlled production after induction, just before the protein's toxicity overwhelms the cell.[3] This guide will walk you through the common failure points and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my protein is toxic to E. coli?

A: Key indicators of protein toxicity include difficulty in cloning (no or very few colonies after transformation), significantly lower transformation efficiency compared to control vectors, plasmid instability, inconsistent expression results, or a sharp decrease in cell density (OD600) and viability immediately following induction.[4]

Q2: What is "leaky" expression and why is it a problem for toxic proteins?

A: Leaky expression, or basal expression, is the low-level transcription and translation of your target gene even without an inducer present.[5][6] For highly toxic proteins, even a minuscule amount of premature expression can kill the host cells, select for non-expressing mutants, or lead to plasmid loss before you have a chance to grow a high-density culture for induction.[3][5][7] This is a common issue with powerful but leaky promoters like the standard T7 system.[3][7][8]

Q3: My cells are growing very slowly even before I add the inducer. What does this mean?

A: Slow growth prior to induction is a classic sign of leaky expression of a toxic protein. The minimal amount of protein being produced is already placing a metabolic burden on the cells or actively interfering with essential cellular processes, hindering their ability to replicate efficiently.

Q4: Should I always use a lower temperature for expressing toxic proteins?

A: Lowering the induction temperature (e.g., 15-25°C) is a very common and effective strategy.[9] It slows down cellular processes, including transcription and translation. This reduces the rate of toxic protein accumulation, allowing more time for proper folding and lessening the immediate toxic shock to the cell.[10] It can also decrease the activity of heat shock proteases that might otherwise degrade your protein.[10]

Q5: What is the single most important factor for expressing a toxic protein?

A: Tight regulation of the promoter. You must keep the gene turned off until you are ready to induce.[1] This is often achieved by choosing a tightly regulated promoter system (like pBAD), using expression strains that help reduce leakiness (like those containing pLysS or specialized mutant strains), or modifying media conditions.[3][4][11][12]

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Problem 1: No or Very Low Protein Yield After Induction

Q: I've induced my culture, but I can't detect my protein via SDS-PAGE or Western blot. What went wrong?

A: This is a common and frustrating issue that can stem from several sources, often related to the protein's toxicity killing the cells before significant synthesis can occur, or issues with the expression system itself.

Causality & Explanation: If the protein is highly toxic, leaky basal expression may have already selected for cells that have lost the plasmid or acquired mutations that prevent expression. Alternatively, upon induction, the protein may be produced so rapidly that it immediately kills the host, halting further synthesis.

Troubleshooting Workflow:

G cluster_0 Verify System Components cluster_1 Address Basal Expression Toxicity cluster_2 Optimize Induction Conditions start No / Low Protein Yield verify_vector Is the vector sequence correct? start->verify_vector Step 1 check_leak Is there leaky expression? (Compare uninduced vs. induced lanes) start->check_leak Step 2 lower_temp Lower Induction Temperature (15-25°C) start->lower_temp Step 3 check_codons Does the gene have rare codons? verify_vector->check_codons change_promoter Switch to a Tightly Regulated Promoter (e.g., pBAD, pRHA) check_leak->change_promoter If Yes change_strain Use a Strain for Toxic Proteins (e.g., C41(DE3), BL21-AI, pLysS) check_leak->change_strain If Yes add_glucose Add Glucose (1%) to Media check_leak->add_glucose If Yes lower_inducer Lower Inducer Concentration (e.g., 0.01-0.1 mM IPTG) lower_temp->lower_inducer change_time Shorten Induction Time lower_inducer->change_time induce_high_od Induce at Higher OD600 change_time->induce_high_od

Caption: Troubleshooting workflow for low/no protein yield.

Solutions & Methodologies:

  • Confirm Vector Integrity: First, ensure your plasmid is correct via sequencing. Point mutations or frameshifts can introduce premature stop codons.[5]

  • Reduce Basal Expression: This is the most critical step.

    • Add Glucose: If using a lac-based promoter (like in most pET vectors), add 0.5-1% glucose to the growth media. Glucose causes catabolite repression, which lowers cAMP levels and suppresses the lac promoter that drives T7 RNA polymerase expression, thereby reducing leaky expression.[4][13][14][15]

    • Use a Tightly Regulated Promoter: The standard T7 promoter is notoriously leaky.[3][7] Switch to a vector with a more tightly controlled promoter, such as the araBAD (pBAD) or rhamnose (pRHA) systems.[4][7][12][16] The pBAD promoter is regulated by AraC and can be repressed by glucose and induced by L-arabinose.[16][17]

    • Change the Host Strain: Use strains engineered to handle toxic proteins.

      • pLysS/pLysE Strains: These strains carry a separate plasmid that constitutively expresses T7 lysozyme, a natural inhibitor of T7 RNA polymerase.[3] This "mops up" stray polymerase molecules, significantly reducing basal expression.[3][8][18]

      • C41(DE3) & C43(DE3): These are mutants of the standard BL21(DE3) strain that have mutations allowing them to tolerate the expression of many toxic proteins, often by down-regulating the T7 RNA polymerase expression rate.[19][20][21][22] They are particularly effective for membrane proteins.[20][21]

      • BL21-AI Strain: In this strain, the T7 RNA polymerase gene is under the control of the very tight araBAD promoter, providing stringent control over its expression.[21]

  • Optimize Induction Conditions:

    • Lower Inducer Concentration: Instead of the standard 1 mM IPTG, perform a titration from 0.01 mM to 0.5 mM.[23] For some toxic proteins, a very low inducer concentration is sufficient to produce a reasonable yield without killing the cells.[4]

    • Lower Temperature: After reaching the target OD600, cool the culture to 15-25°C before adding the inducer. Induce overnight.[9][12] This slows protein synthesis, reduces aggregation, and limits the immediate toxic effect.[10]

    • Shorten Induction Time: For highly toxic proteins, the optimal expression window might be very short. Perform a time-course experiment, taking samples every 30-60 minutes after induction to find the point of maximum accumulation before cell lysis.[5][11]

Problem 2: Cell Lysis or Death Immediately After Induction

Q: My culture looks great (high OD600), but as soon as I add the inducer, the OD plummets and a cell pellet is difficult to recover. What is happening?

A: This is a classic phenotype for a highly toxic protein. The rapid, high-level expression of the protein is overwhelming the cell's metabolic capacity or directly disrupting essential functions (e.g., membrane integrity, DNA replication), leading to rapid cell death and lysis.

Causality & Explanation: The expression system is working too well. A strong promoter and optimal growth conditions lead to a burst of protein synthesis that the cell cannot handle. The goal is to "dial down" the expression rate to a level that is tolerable for the host over a longer period.

Control System for Expression Rate:

G cluster_control Control Points Induction Induction Signal (e.g., IPTG, Arabinose) T7_Polymerase T7 RNA Polymerase Production Induction->T7_Polymerase Transcription Toxic Gene Transcription T7_Polymerase->Transcription Translation Toxic Protein Translation Transcription->Translation Cell_Death Cell Death Translation->Cell_Death Control_Inducer [Control] Lower Inducer Conc. Control_Inducer->Induction Modulates Control_Polymerase [Control] pLysS or C41/C43 Strains Control_Polymerase->T7_Polymerase Inhibits Control_Translation [Control] Lower Temperature Control_Translation->Translation Slows

Caption: Control points for mitigating protein toxicity.

Solutions & Methodologies:

  • Drastically Reduce Inducer Concentration: This is the fastest variable to change. Titrate IPTG down to the 1-10 µM range.[4] For pBAD systems, titrate L-arabinose from 0.0002% to 0.2%. The goal is to find a sub-saturating concentration that slows the transcription rate.

  • Combine Low Temperature and Low Inducer: This is a powerful synergistic approach. Cool the culture to 15-20°C before adding a low concentration of inducer and express for a longer period (16-24 hours).[9][12]

  • Switch to a Weaker Promoter System: If the T7 system is simply too strong, moving to a less potent but well-regulated promoter like the lac promoter itself (in a non-T7 system) can be a solution, although yields will be lower.

  • Use Detoxification Host Strains: The C41(DE3) and C43(DE3) strains are specifically selected to tolerate toxic protein expression and are an excellent choice for this problem.[11][19][20][21][22]

Reference Tables

Table 1: Comparison of Common E. coli Strains for Toxic Protein Expression

StrainKey FeatureMechanism of ActionBest For...
BL21(DE3) Standard, high-level expression.T7 RNA Polymerase under lacUV5 promoter control. Protease deficient (Lon, OmpT).[20]Non-toxic, robust proteins.
BL21(DE3)pLysS Reduced basal expression.Carries a plasmid expressing T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[3][8]Moderately toxic proteins where leakiness is a problem.
C41(DE3) / C43(DE3) Tolerates toxic protein expression.Contains mutations that reduce the lethality of T7 RNA polymerase expression, allowing for viable expression of toxic proteins.[20][21][22]Highly toxic proteins, especially membrane proteins.[20][21]
Lemo21(DE3) Tunable expression levels.Allows tunable expression of T7 lysozyme from a rhamnose promoter, providing fine control over T7 RNA polymerase activity.[20]Optimizing expression levels to improve solubility and yield of difficult proteins.
BL21-AI Very tight regulation.T7 RNA polymerase is controlled by the arabinose-inducible araBAD promoter, which is tightly repressed by glucose.[21]Extremely toxic proteins requiring minimal basal expression.

Table 2: Induction Parameter Starting Points for Toxic Proteins

ParameterStandard ConditionsRecommended for Toxic ProteinsRationale
Induction OD600 0.5 - 0.80.8 - 1.5Inducing at a higher cell density means more "biomass factories" are available, potentially out-pacing the toxic effect for a short period.[11]
Temperature 37°C15 - 25°CSlows protein synthesis and folding, reducing accumulation rate and aggregation.[3][24][10]
IPTG Concentration 0.5 - 1.0 mM0.01 - 0.1 mM (titrate)Reduces the rate of transcription, preventing an overwhelming toxic burst.[4][23]
L-Arabinose Conc. 0.2%0.001% - 0.1% (titrate)The pBAD promoter is dose-responsive, allowing for fine-tuning of expression levels.[25]
Induction Time 3 - 5 hours1 - 4 hours (at 30°C) or 16-24 hours (at 15-20°C)A short, intense burst or a long, slow accumulation can circumvent toxicity.[9][11]

Optimized Protocols

Protocol 1: Micro-scale Induction Trial to Optimize Inducer Concentration

This protocol allows you to test multiple inducer concentrations and temperatures in parallel to quickly identify optimal conditions.

  • Primary Culture: Inoculate a single colony into 5 mL of LB media (with appropriate antibiotic and 1% glucose) and grow overnight at 37°C.

  • Secondary Culture: The next morning, inoculate 50 mL of fresh LB (with antibiotic and 1% glucose) with the overnight culture to a starting OD600 of ~0.05.

  • Growth: Grow at 37°C with vigorous shaking until the OD600 reaches ~1.0.

  • Aliquoting: Just before induction, distribute 2 mL of the culture into multiple sterile 15 mL conical tubes.

  • Induction Matrix:

    • Set up two sets of tubes. Place one set in a shaker at 30°C and the other in a shaker at 18°C. Allow them to equilibrate for 15 minutes.

    • To each tube within a set, add a different final concentration of IPTG (e.g., 0 mM, 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM).

    • Include an uninduced control (0 mM IPTG) for each temperature.

  • Harvesting:

    • For the 30°C samples, harvest after 3 hours.

    • For the 18°C samples, harvest the next morning (approx. 16 hours).

  • Analysis:

    • Normalize all samples by OD600. Pellet 1.5 mL of culture, resuspend the pellet in 100 µL of 1X SDS-PAGE loading buffer.

    • Boil for 10 minutes.

    • Run 10-15 µL on an SDS-PAGE gel to compare expression levels. The optimal condition is the one that gives the highest yield of your target protein with minimal impact on overall host protein levels (indicating less toxicity).

References

  • 53Biologics. (2022). How to increase unstable protein expression in E. coli. [Link]

  • GenScript USA Inc. (2018). Expression of Toxic Genes in E coli Special Strategies and Genetic Tools. YouTube. [Link]

  • BiologicsCorp. Protein Expression Protocol & Troubleshooting in E. coli. [Link]

  • Rockland Immunochemicals. Tips for Optimizing Protein Expression and Purification. [Link]

  • BiologicsCorp. Expression of Toxic Proteins in E. coli. [Link]

  • BiologicsCorp. Toxic Protein Expression in E. coli. [Link]

  • Johnston, J. & Marmorstein, R. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science. [Link]

  • ResearchGate. (2013). Trouble with expressing new protein in E. coli. Any tips on points to look for or methods to troubleshoot?[Link]

  • QIAGEN. How can I express toxic protein in E. coli?[Link]

  • Giacalone, M. et al. (2006). Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. Taylor & Francis Online. [Link]

  • Saïda, F. et al. (2007). Overview on the Expression of Toxic Gene Products in Escherichia coli. ResearchGate. [Link]

  • Dumon-Seignovert, L. et al. (2004). The toxicity of recombinant proteins in Escherichia coli: a comparison of overexpression in BL21(DE3), C41(DE3), and C43(DE3). PubMed. [Link]

  • Khan Academy. The lac operon. [Link]

  • Ezzelarab, M. (2022). How to Master Protein Expression Using the pBAD Promoter. Bitesize Bio. [Link]

  • Dubendorff, J. W., & Studier, F. W. (1991). Controlling basal expression in an inducible T7 expression system by blocking the target T7 promoter with lac repressor. PubMed. [Link]

  • Ukmar, T. et al. (2016). Modulation of heterologous expression from PBAD promoter in Escherichia coli production strains. PubMed. [Link]

  • Patsnap Synapse. (2024). What Are the Top E. coli Strains for High-Yield Protein Expression?[Link]

  • Saïda, F. et al. (2006). Overview on the expression of toxic gene products in Escherichia coli. PubMed. [Link]

  • Ishizuka, T. et al. (1994). Glucose lowers CRP levels resulting in repression of the lac operon in cells lacking cAMP*. PubMed. [Link]

  • EMBL. E. coli expression strains – Protein Expression and Purification Core Facility. [Link]

  • Kuhlman, T. (2020). Deconstructing glucose-mediated catabolite repression of the lac operon of Escherichia coli: II. Positive feedback exists and drives the repression. bioRxiv. [Link]

  • EMD Millipore. Use of glucose to control basal expression in the pET System. [Link]

Sources

Technical Support Center: Peptide Synthesis with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: SPPS-MOD-0042

Welcome to the Advanced SPPS Support Hub.

You are likely here because standard Fmoc protocols have failed. When introducing modified amino acids—whether N-methylated residues, phosphopeptides, or bulky non-canonical side chains—the rules of engagement change. The steric bulk that imparts unique biological properties to your peptide is the same force fighting your coupling reagents.

Below is a troubleshooting framework derived from field data and kinetic studies. We do not rely on "standard" recipes here; we rely on causality.

Category 1: Steric Hindrance & Kinetic Failure

Target Analytes: N-methyl amino acids, Aib ( α-aminoisobutyric acid), α,α-disubstituted residues.

Q: My coupling efficiency drops drastically after an N-methylated residue. Why?

A: This is a kinetic issue, not a chemical incompatibility. The methyl group on the backbone nitrogen creates significant steric clash, preventing the nucleophilic attack required for the next amide bond formation.[1][2] Furthermore, N-methylated residues favor cis-amide bond conformations, which bury the nucleophile (the secondary amine) inside the resin matrix.

The Fix: The "Power Coupling" Protocol Do not use HBTU/HCTU. They are insufficient for secondary amines. You must switch to reagents that generate a more reactive active ester (7-azabenzotriazole based).

Protocol 1: High-Efficiency Coupling for N-Methyls

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[3] Crucial: HOAt leverages the neighboring group effect (pyridine nitrogen) to accelerate acylation.

  • Base: DIPEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq AA : 3.9 eq HATU : 4 eq HOAt : 8 eq DIPEA.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 1 hour at RT.

    • Coupling 2: 45 mins at 50°C (Microwave) or 2 hours at RT.

Visual Workflow: Decision Matrix for Difficult Couplings

DifficultCoupling Start Standard Coupling (HBTU/DIPEA) Check Kaiser/Chloranil Test Start->Check Pass Proceed to Deprotection Check->Pass Negative (Yellow) Fail Incomplete (Blue/Violet) Check->Fail Positive Retry Re-couple: HATU/HOAt @ 50°C or 2x Time Fail->Retry Check2 Retest Retry->Check2 Check2->Pass Negative Fail2 Still Incomplete? Check2->Fail2 Positive Cap Acetylate (Capping) Prevent Deletion Seq Fail2->Cap

Caption: Logical workflow for handling steric hindrance. Note that for secondary amines (N-methyls), the Chloranil test is required as the Kaiser test only detects primary amines.

Category 2: Side Reactions (Racemization & Aspartimide)

Target Analytes: Cysteine, Histidine, Aspartic Acid.

Q: I am seeing significant racemization (D-isomer impurities) in my Cysteine-containing peptide.

A: Cysteine is the most base-sensitive amino acid. The high pKa bases (like DIPEA/NMM) used during activation can abstract the


-proton of the Cysteine, leading to enolization and loss of chirality. This is exacerbated by high temperatures.

Data: Base Selection Impact on Cys Racemization

Base UsedpKa (approx)% Racemization (Cys)Recommendation
DIPEA 10.7High (2.0 - 5.0%)Avoid with Cys/His
NMM 7.4Moderate (0.5 - 1.5%)Acceptable
TMP (2,4,6-Trimethylpyridine) 7.4Low (< 0.5%)Preferred
Collidine 7.4Low (< 0.2%)Gold Standard

The Fix: When coupling Fmoc-Cys(Trt)-OH , replace DIPEA with Collidine (2,4,6-collidine) or TMP . Furthermore, use OxymaPure/DIC activation instead of uronium salts (HBTU/HATU) for this specific residue to maintain an acidic/neutral local environment during activation.

Q: My Asp-Gly sequence has a mass -18 Da shift. What happened?

A: You have formed an Aspartimide .[4] The nitrogen of the Glycine attacks the side-chain ester of the Aspartic acid, forming a 5-membered cyclic imide (losing H2O, hence -18 Da). This ring can then open to form a mix of


-peptides (correct) and 

-peptides (incorrect).

Visual Mechanism: Aspartimide Formation

Aspartimide Seq Sequence: ...Asp(OtBu)-Gly... Base Base Treatment (Piperidine) Seq->Base Cyclic Aspartimide (Cyclic Imide -18Da) Base->Cyclic Open Ring Opening Cyclic->Open Prod1 Alpha-Asp (Correct) Open->Prod1 Prod2 Beta-Asp (Side Product) Open->Prod2

Caption: The base-catalyzed cyclization of Asp-Gly sequences. This reaction is notoriously fast in 20% Piperidine.

The Fix:

  • Add Acid to Deprotection: Add 0.1M HOBt to your deprotection solution (20% Piperidine/DMF). The acidity suppresses the amide backbone ionization.

  • Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH .[5] The bulky side chain sterically blocks the cyclization.[6]

Category 3: Aggregation ("The Difficult Sequence")

Target Analytes: Hydrophobic regions, Beta-sheet formers (Val, Ile, Ala).

Q: The resin has clumped together, and synthesis stopped in the middle of a hydrophobic region.

A: This is "Interchain Aggregation." The growing peptide chains are interacting with each other (hydrogen bonding) rather than the solvent, forming beta-sheets. This collapses the resin pore structure.

The Fix: Pseudoproline Dipeptides You cannot solve this with more solvent. You must disrupt the secondary structure.[7]

  • Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr or thiazolidines from Cys) introduce a "kink" in the backbone, similar to Proline.[7][8] This prevents beta-sheet stacking.

  • Usage: Replace a standard residue pair (e.g., Ala-Ser) with a commercially available dipeptide block: Fmoc-Ala-Ser(PsiMe,Mepro)-OH .

  • Result: The "kink" increases solvation by 10-100x. Upon TFA cleavage, the pseudoproline hydrolyzes back to the native Ser/Thr/Cys.

Category 4: Cleavage & Stability

Target Analytes: Phospho-amino acids (pSer, pThr, pTyr).

Q: I lost my phosphate group during cleavage (or it migrated).

A: Phosphoesters are acid-labile. Standard cleavage (95% TFA) can cause


-elimination (loss of phosphate) or migration.

Protocol 2: Optimized Cleavage for Phosphopeptides Do not use water as a scavenger if possible; it promotes hydrolysis.

ComponentStandard CocktailPhospho-Optimized (Reagent K modified) Function
TFA 95%82.5% Cleavage Agent
Phenol -5% Scavenger (Tyr/Trp protection)
Thioanisole -5% Acceleration of Pbf removal
Water 2.5%2.5% Necessary evil (keep low)
EDT (Ethanedithiol) -2.5% Crucial for Met/Cys, prevents oxidation
TIS (Silane) 2.5%2.5% Carbocation scavenger

Critical Note: If utilizing Fmoc-Ser(HPO3Bzl)-OH (Monobenzyl protection), the benzyl group is removed during the TFA cleavage. Ensure the cleavage time is strictly limited (max 2 hours) to prevent hydrolysis of the phosphate ester itself.

References
  • Albericio, F., & Tulla-Puche, J. (Eds.). (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9][10] Chemical Reviews, 109(6), 2455–2504. (Definitive guide on protecting group stability including Aspartimide prevention).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[11] Journal of the American Chemical Society, 115(10), 4397–4398. (The foundational paper for HOAt/HATU superiority).

  • Mutter, M., et al. (2004). "Pseudoprolines: peptide bond formation with 'proline-like' efficiency."[7][8] Journal of Peptide Science. (Establishes the mechanism for aggregation disruption).

  • Novabiochem (Merck). "Technical Note: Prevention of Aspartimide Formation." (Industry standard protocols for HOBt usage in deprotection).

Sources

Technical Support Center: Optimizing Buffer Conditions for 3-Bromo-L-Phenylalanine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing buffer conditions in experiments utilizing this unique amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Understanding the Physicochemical Properties of 3-Bromo-L-Phenylalanine

Before diving into buffer optimization, it is crucial to understand the key characteristics of 3-bromo-L-phenylalanine that influence its behavior in solution.

PropertyValue/InformationImplication for Buffer Selection
Molecular Weight 244.09 g/mol [1]Standard for concentration calculations.
Appearance White to off-white/grey solid powder[2][3]Visual cue for assessing purity and degradation.
Solubility - In water: 15.38 mg/mL (63.01 mM) with sonication and pH adjustment to 3 with HCl[2]. - In DMSO: 5 mg/mL (20.48 mM) with sonication[2].Highlights the need for pH adjustment for aqueous solutions. DMSO can be used for stock solutions but may not be compatible with all applications.
pKa Values (estimated) Similar to 3-borono-L-phenylalanine: pKa₁ ≈ 2.26 (carboxyl), pKa₂ ≈ 8.46 (amino)The molecule's charge state is highly pH-dependent, affecting solubility and reactivity.
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months[2].Proper storage is critical to prevent degradation. Stock solutions should be aliquoted to avoid freeze-thaw cycles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during experiments with 3-bromo-L-phenylalanine and provides a logical workflow for troubleshooting.

A. Solubility and Precipitation Issues

Q1: My 3-bromo-L-phenylalanine is not dissolving in my aqueous buffer.

A1: This is a common issue due to its zwitterionic nature and the hydrophobic bromine substituent. Here’s a step-by-step approach to improve solubility:

  • pH Adjustment: The solubility of 3-bromo-L-phenylalanine is highly pH-dependent. At its isoelectric point (pI), which can be estimated from its pKa values, its net charge is zero, leading to minimal solubility.

    • Acidic Conditions: Lowering the pH to below the pKa of the carboxyl group (~2.26) will protonate it, resulting in a net positive charge and increased solubility. A final pH of 3 is a good starting point[2].

    • Alkaline Conditions: Increasing the pH above the pKa of the amino group (~8.46) will deprotonate it, resulting in a net negative charge and increased solubility.

  • Gentle Heating and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help break up solid particles and accelerate dissolution[2]. Avoid excessive heat, which could lead to degradation.

  • Co-solvents: For stock solutions, using a small amount of an organic solvent like DMSO can be effective. However, ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cell culture, enzyme activity).

B. Experimental Inconsistency and Poor Yields

Q2: I'm observing inconsistent results or low yields in my experiments (e.g., peptide synthesis, enzymatic assays).

A2: Inconsistent results can often be traced back to the stability of 3-bromo-L-phenylalanine in your buffer.

  • pH Stability: While specific data for 3-bromo-L-phenylalanine is limited, aromatic amino acids are generally more stable at neutral to slightly acidic pH. Extreme pH values (highly acidic or alkaline) combined with elevated temperatures can lead to degradation over time.

  • Buffer Reactivity: Avoid buffers with primary or secondary amine groups (e.g., Tris) if there is a possibility of side reactions, especially if your experimental conditions involve activating agents. Phosphate-based buffers (e.g., PBS, sodium phosphate) are generally a safe starting point. A study on a halogenated phenylalanine analog used a sodium phosphate buffer at pH 7.4 for protein stability studies.

  • Redox Sensitivity: While the C-Br bond on an aromatic ring is relatively stable, strong reducing agents, especially in the presence of metal catalysts, could potentially lead to dehalogenation. If your buffer requires a reducing agent like DTT, it is advisable to prepare it fresh and add it to the solution containing 3-bromo-L-phenylalanine just before use.

graph TroubleshootingWorkflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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AdjustpH [label="Adjust pH (Acidic or Alkaline)", shape=parallelogram]; CoSolvent [label="Use Co-solvent (e.g., DMSO for stock)", shape=parallelogram]; HeatSonication [label="Gentle Heat & Sonication", shape=parallelogram];

CheckStability [label="Assess Buffer Stability (pH, Temp)", shape=parallelogram]; BufferChoice [label="Evaluate Buffer Components\n(e.g., avoid reactive amines)", shape=parallelogram]; AdditiveComp [label="Check Additive Compatibility\n(e.g., reducing agents)", shape=parallelogram];

Analytical [label="Perform Analytical Check\n(HPLC, MS)", shape=parallelogram]; Storage [label="Review Storage Conditions\n(Temp, Light, Aliquoting)", shape=parallelogram]; FreshPrep [label="Prepare Fresh Solutions", shape=parallelogram];

// Edges Start -> Solubility; Start -> Inconsistency; Start -> Degradation;

Solubility -> AdjustpH [label="Is pH at pI?"]; Solubility -> CoSolvent [label="Aqueous buffer failing?"]; Solubility -> HeatSonication [label="Need faster dissolution?"];

Inconsistency -> CheckStability [label="Time-dependent issue?"]; Inconsistency -> BufferChoice [label="Using amine buffers?"]; Inconsistency -> AdditiveComp [label="Using additives?"];

Degradation -> Analytical [label="Need confirmation?"]; Degradation -> Storage [label="Improper storage?"]; Degradation -> FreshPrep [label="Solution old?"];

// Styling for solution nodes AdjustpH [fillcolor="#34A853", fontcolor="#FFFFFF"]; CoSolvent [fillcolor="#34A853", fontcolor="#FFFFFF"]; HeatSonication [fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckStability [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BufferChoice [fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdditiveComp [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analytical [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage [fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreshPrep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 1: Troubleshooting workflow for experiments with 3-bromo-L-phenylalanine.

III. Frequently Asked Questions (FAQs)

Q3: What is the best general-purpose buffer for dissolving 3-bromo-L-phenylalanine?

A3: For a general-purpose starting point, a phosphate-based buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is a good choice. However, you may need to adjust the pH to the acidic range (e.g., pH 3-5) to achieve the desired concentration, as solubility is enhanced at lower pH[2]. Always filter-sterilize the final solution for biological applications.

Q4: Can I use Tris buffer with 3-bromo-L-phenylalanine?

A4: While Tris is a common biological buffer, its primary amine can potentially react with activated forms of 3-bromo-L-phenylalanine, for example, during chemical ligation or cross-linking experiments. For such applications, non-amine-containing buffers like HEPES, MOPS, or phosphate buffers are recommended. If your experiment does not involve activation of the amino acid, Tris buffer at a suitable pH may be acceptable, but it's always best to perform a small-scale compatibility test.

Q5: How should I prepare a stock solution of 3-bromo-L-phenylalanine for cell culture experiments?

A5: For cell culture, it is critical to maintain sterility and minimize cytotoxicity.

  • Prepare a concentrated stock solution in a sterile, cell culture-grade solvent. Given its limited aqueous solubility at neutral pH, preparing a stock in sterile DMSO is a common practice[2].

  • Alternatively, you can prepare a stock solution in a sterile, slightly acidic aqueous buffer (e.g., pH 5.0) and then neutralize it by adding it to your culture medium. Ensure the final concentration of the acidic solution does not significantly alter the pH of your medium.

  • Always filter-sterilize the final stock solution through a 0.22 µm filter before adding it to your cell culture medium.

Q6: Are there any known incompatibilities with common buffer additives?

A6: While specific studies on 3-bromo-L-phenylalanine are limited, based on general chemical principles:

  • Reducing agents (e.g., DTT, β-mercaptoethanol): The aromatic C-Br bond is generally stable. However, in the presence of certain catalysts or under harsh conditions, dehalogenation could occur. It is good practice to add reducing agents to the final buffer immediately before use.

  • Chelating agents (e.g., EDTA): EDTA is generally compatible and can be included to chelate divalent metal ions that might catalyze unwanted side reactions.

  • Detergents (e.g., Tween-20, Triton X-100): Non-ionic detergents are generally compatible and can help prevent aggregation of proteins or peptides containing this hydrophobic amino acid.

IV. Experimental Protocols

A. Protocol for Preparing a Stock Solution of 3-Bromo-L-Phenylalanine

1. Aqueous Stock Solution (Acidic)

  • Weigh out the desired amount of 3-bromo-L-phenylalanine powder in a sterile conical tube.

  • Add a volume of sterile, nuclease-free water to create a slurry.

  • While stirring, add 1 M HCl dropwise until the solid dissolves. Monitor the pH and aim for a final pH of approximately 3.

  • Once fully dissolved, adjust the final volume with sterile water to achieve the desired concentration.

  • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Store aliquots at -80°C for up to 6 months[2].

2. DMSO Stock Solution

  • In a sterile environment, weigh out the desired amount of 3-bromo-L-phenylalanine powder.

  • Add sterile, anhydrous DMSO to the desired final concentration (e.g., 5 mg/mL)[2].

  • Use a sonicator to aid dissolution if necessary.

  • Store aliquots in amber vials at -80°C for up to 6 months[2].

B. Buffer Recommendations for Specific Applications
ApplicationRecommended Buffer SystemKey Considerations
Solid-Phase Peptide Synthesis (SPPS) N,N-Dimethylformamide (DMF) is the primary solvent. For coupling reactions, a base like N,N-Diisopropylethylamine (DIPEA) is used.Ensure high-purity, amine-free DMF to prevent premature Fmoc deprotection. The choice of coupling reagents will also be critical.
Enzymatic Assays 50-100 mM Sodium Phosphate or Potassium Phosphate, pH 7.0-8.0.The optimal pH will depend on the specific enzyme. Avoid buffers that may inhibit enzyme activity.
Protein Incorporation in E. coli Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.This is a standard lysis buffer. The key is to ensure complete dissolution of 3-bromo-L-phenylalanine in the growth medium, which may require pH adjustment of the stock solution before addition.
Cell Culture (Mammalian) Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.Add 3-bromo-L-phenylalanine from a sterile, concentrated stock solution (e.g., in DMSO or acidic buffer) to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells.
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// Nodes Start [label="Start: 3-Bromo-L-Phenylalanine\n(Solid Powder)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AqueousStock [label="Prepare Aqueous Stock\n(Acidic pH)", shape=box]; DMSOStock [label="Prepare DMSO Stock", shape=box]; Application [label="Select Application", shape=diamond, fillcolor="#FBBC05"]; SPPS [label="Solid-Phase\nPeptide Synthesis", shape=box]; EnzymeAssay [label="Enzymatic Assay", shape=box]; CellCulture [label="Cell Culture", shape=box]; FinalBuffer [label="Prepare Final\nWorking Buffer", shape=box]; Experiment [label="Perform Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AqueousStock; Start -> DMSOStock; AqueousStock -> Application; DMSOStock -> Application; Application -> SPPS [label="Peptide Chemistry"]; Application -> EnzymeAssay [label="Biochemical Assay"]; Application -> CellCulture [label="In Vivo / In Vitro"]; SPPS -> FinalBuffer; EnzymeAssay -> FinalBuffer; CellCulture -> FinalBuffer; FinalBuffer -> Experiment; }

Figure 2: General experimental workflow for using 3-bromo-L-phenylalanine.

V. Concluding Remarks

Optimizing buffer conditions is a critical step for successful experimentation with 3-bromo-L-phenylalanine. Due to its unique chemical properties, careful consideration of pH, buffer composition, and potential interactions with other reagents is paramount. This guide provides a foundation for your experimental design and troubleshooting. As with any scientific endeavor, empirical testing of different conditions for your specific application will ultimately lead to the most robust and reproducible results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved January 26, 2024 from [Link].

  • Watanabe, T., et al. (2022). Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. Pharmaceutics, 14(5), 1106. [Link]

  • PubChem. 3-Bromo-L-phenylalanine. [Link]

Sources

enhancing the efficiency of aminoacyl-tRNA synthetase for unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The user wants me to create a technical support center for researchers working on enhancing the efficiency of aminoacyl-tRNA synthetase (aaRS) for unnatural amino acids (UAAs).

This should be structured as a series of troubleshooting guides and FAQs in a question-and-answer format. I need to act as a Senior Application Scientist, providing in-depth, scientifically accurate information with explanations for the experimental choices. The content must be trustworthy and include in-text citations to authoritative sources. A complete, numbered reference list with clickable URLs is required at the end. I need to use tables for quantitative data and provide detailed step-by-step protocols for key experiments. Finally, I must create diagrams using Graphviz (DOT language) to visualize workflows and pathways, with specific formatting requirements (max width, color contrast, etc.).

Plan:

  • Structure the Technical Support Center: I will organize the content into logical sections based on common problems researchers face. A good structure would be:

    • Section 1: FAQs - Foundational Concepts & Common Sticking Points. This will cover basic questions about orthogonality, efficiency, and fidelity.

    • Section 2: Troubleshooting Guide - Low UAA Incorporation Efficiency. This is the core problem. I'll break it down into potential causes.

      • Issue 1: Suboptimal aaRS Catalytic Activity.

      • Issue 2: Poor aaRS Specificity (Polyspecificity/Lack of Fidelity).

      • Issue 3: Inefficient tRNA Performance.

      • Issue 4: Host Cell & Expression Condition Issues.

    • Section 3: Experimental Protocols. This section will provide detailed, step-by-step guides for the key techniques discussed in the troubleshooting section.

      • Protocol 1: Directed Evolution of aaRS via Positive/Negative Selection.

      • Protocol 2: Quantifying UAA Incorporation Efficiency via Western Blot and Mass Spectrometry.

    • Section 4: References. A consolidated list of all cited sources.

  • Gather and Synthesize Information: I have already performed a comprehensive set of Google searches. I will now synthesize the information from these search results to build the content for each section.

    • FAQs: I'll pull information about orthogonality criteria[1][2], the reasons for low yield (truncated products, host cell fitness)[3], and the competition with release factors[4].

    • Troubleshooting - Low Efficiency:

      • aaRS Activity: Discuss directed evolution[5][6], continuous evolution (PACE)[6], and computational design[7][8] to improve kcat/KM.

      • aaRS Specificity: Explain the problem of polyspecificity[1][9] and how to address it with stringent negative selection[1][10] and advanced screening methods like FACS[9].

      • tRNA Performance: Cover the importance of tRNA compatibility with host machinery (transcription, processing, EF-Tu interaction)[1][2][3] and tRNA engineering strategies[2][11].

      • Host Cell Issues: Mention challenges like UAA transport, cytotoxicity[12], and competition with release factor 1 (RF1)[4]. Discuss the use of RF1 knockout strains[4][13].

    • Protocols:

      • Directed Evolution: I will detail the classic positive/negative selection workflow using reporter genes like chloramphenicol acetyltransferase (CAT) for positive selection and a toxic gene like barnase for negative selection[3][9][10][14].

      • Quantification: I will describe how to use SDS-PAGE/Western Blot for initial analysis of full-length vs. truncated protein[12] and mass spectrometry for definitive confirmation of UAA incorporation[12].

  • Create Visualizations (Graphviz):

    • Diagram 1: The Orthogonal Translation System. A high-level overview showing the engineered aaRS, orthogonal tRNA, UAA, and the ribosome incorporating the UAA at a nonsense codon.

    • Diagram 2: Directed Evolution Workflow. A flowchart illustrating the iterative process of library generation, positive selection, negative selection, and screening.

  • Format and Cite:

    • I will write the content in a Q&A format, ensuring each answer is detailed and explains the "why" behind the "how".

    • I will integrate in-text citations [cite:INDEX] throughout the text.

    • I will create tables for things like common UAA concentrations or reporter gene characteristics.

    • I will write the DOT scripts for the diagrams and embed them in the response.

    • I will compile the final, numbered reference list with titles, sources, and clickable URLs.

  • Review and Refine: I will read through the entire document to ensure it meets all the user's requirements: technical accuracy, authoritative tone, logical structure, correct formatting, and complete references. The persona of a "Senior Application Scientist" will be maintained throughout.## Technical Support Center: Enhancing Aminoacyl-tRNA Synthetase Efficiency for Unnatural Amino Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming common challenges in the engineering and application of aminoacyl-tRNA synthetase (aaRS)/tRNA pairs for unnatural amino acid (UAA) incorporation. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the efficiency of your experiments.

Section 1: Frequently Asked Questions - Core Concepts & Initial Hurdles

This section addresses foundational questions that frequently arise when working with orthogonal translation systems.

Question 1: What does "orthogonality" truly mean for an aaRS/tRNA pair, and why is it so critical?

Answer: Orthogonality is the cornerstone of genetic code expansion. An aaRS/tRNA pair is considered orthogonal if it functions independently of the host cell's endogenous translational machinery.[1] This means:

  • The engineered aaRS does not aminoacylate any of the host's native tRNAs with either a canonical amino acid (CAA) or the desired unnatural amino acid (UAA).

  • The host's endogenous aaRSs do not recognize and charge the orthogonal tRNA (o-tRNA) with any of the 20 CAAs.[1][15]

  • The o-tRNA is not a substrate for the host's aaRSs but is efficiently recognized by the engineered aaRS.[1]

Without robust orthogonality, you would lose site-specificity. The UAA could be incorporated at unintended codons, or worse, CAAs could be incorporated at your target nonsense codon, leading to a heterogeneous protein product that confounds downstream analysis.[1]

Question 2: My protein yield is extremely low after attempting to incorporate a UAA. What are the most common reasons for this?

Answer: Low yield of the full-length, UAA-containing protein is the most frequent challenge. The primary causes are:

  • Inefficient Nonsense Suppression: This is the overarching issue, where the orthogonal system cannot compete effectively with the host's translation termination machinery. In bacteria, Release Factor 1 (RF1) recognizes the UAG (amber) stop codon and terminates translation.[4] If your o-tRNA is not charged efficiently or the resulting aminoacyl-tRNA is a poor substrate for the ribosome, RF1 will outcompete it, leading to truncated protein products.[3][4]

  • Suboptimal aaRS Catalytic Efficiency: Many engineered aaRS variants, while specific for the UAA, have significantly reduced catalytic activity (kcat/KM) compared to their wild-type counterparts.[6] This leads to a low concentration of charged o-tRNA, tipping the balance in favor of translation termination.

  • Poor o-tRNA Performance: The o-tRNA itself must be compatible with the host's translational machinery, including transcription, processing, and interaction with elongation factors (like EF-Tu in E. coli).[1][3] Suboptimal interaction at any of these steps can cripple incorporation efficiency.

  • UAA Toxicity or Poor Bioavailability: The UAA itself might be toxic to the host cell or may not be efficiently transported across the cell membrane, leading to insufficient intracellular concentrations for the aaRS to utilize.[10][12]

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Incorporation Efficiency

This section provides a structured approach to identifying and resolving the root causes of poor UAA incorporation.

Issue 1: Suboptimal aaRS Catalytic Activity and Specificity

Question: I've performed a selection and have an aaRS variant that incorporates my UAA, but the yield is poor. How can I improve the enzyme's intrinsic activity?

Answer: This is a classic problem. The initial "hit" from a selection is often just a starting point. Its activity can be low, and it may also be "polyspecific," meaning it recognizes other, structurally similar UAAs or even canonical amino acids.[1][9]

Causality: Standard selection pressures are often for survival, not high-level production. An enzyme that is just "good enough" will pass the selection. To improve it, you must apply more stringent evolutionary pressure.

Solutions & Workflow:

  • Directed Evolution: This is the most powerful and common approach. It involves iterative rounds of creating a mutant library of your aaRS, followed by stringent positive and negative selections to isolate variants with improved properties.[3][5][16]

  • Continuous Evolution (PACE): Phage-Assisted Continuous Evolution (PACE) can dramatically accelerate this process, allowing for hundreds of generations of evolution in just a few days.[6] PACE has been used to generate aaRS variants with over 45-fold improvements in enzymatic efficiency.[6]

  • Computational Library Design: Instead of random mutagenesis, computational methods can be used to predict beneficial mutations in the aaRS active site.[7][8] This creates smaller, "smarter" libraries, increasing the probability of finding highly active variants.[7][8]

The general workflow for directed evolution is a critical process for any lab in this field.

Directed_Evolution_Workflow cluster_0 Library Generation cluster_1 Selection Cycles cluster_2 Screening & Characterization start Parent aaRS Gene mutagenesis Error-Prone PCR or Saturation Mutagenesis start->mutagenesis library Mutant aaRS Library (~10^9 variants) mutagenesis->library pos_select Positive Selection (e.g., CAT reporter) + UAA library->pos_select neg_select Negative Selection (e.g., Barnase reporter) - UAA pos_select->neg_select Iterate 3-5 rounds neg_select->pos_select screening Screen Colonies (e.g., GFP reporter) neg_select->screening Isolate Plasmids sequencing Sequence Hits screening->sequencing characterization Biochemical Assays (kcat/KM) sequencing->characterization end_node Optimized aaRS characterization->end_node

Caption: Directed evolution workflow for improving aaRS activity and specificity.

Issue 2: Poor Orthogonal tRNA Performance

Question: My aaRS seems active in vitro, but I still get low protein yields in vivo. Could the tRNA be the problem?

Answer: Absolutely. The orthogonal tRNA is often an overlooked but critical component. Even a highly active aaRS is useless if its cognate tRNA is not efficiently transcribed, processed, or utilized by the ribosome in the host organism.[1][2]

Causality: An o-tRNA, typically derived from a different domain of life (e.g., archaea for use in E. coli or mammalian cells), may lack the necessary sequence or structural motifs for recognition by the host's cellular machinery.[2][11]

Solutions & Workflow:

  • Check tRNA Expression and Stability: First, confirm that the o-tRNA is being expressed at sufficient levels. Use Northern blotting or qRT-PCR to quantify its intracellular concentration.

  • Optimize tRNA-EF-Tu Interaction: In bacteria, the interaction between the charged tRNA and Elongation Factor-Tu (EF-Tu) is critical for its delivery to the ribosome. Mutations in the T-stem of the tRNA can be introduced to enhance this interaction, which has been shown to improve UAA incorporation.[3]

  • Engineer the tRNA Scaffold: Recent studies have shown that engineering the tRNA body itself, for instance by modifying the D- and T-loops to better resemble host tRNAs, can significantly boost intracellular concentrations and performance in mammalian cells.[2][11]

  • Promoter Optimization: In eukaryotes, ensure you are using a strong RNA Pol III promoter (like U6 or H1) to drive o-tRNA expression.[2]

Issue 3: Host Cell Limitations

Question: I have an optimized aaRS/tRNA pair, but yields are still not ideal, especially in E. coli. What host-related factors should I consider?

Answer: The host environment presents the final set of hurdles, primarily competition from translation termination and issues with UAA availability.[4][12]

Causality: The amber stop codon (UAG) is natively used to terminate translation. Your orthogonal system must directly compete with the cell's Release Factor 1 (RF1), which binds to UAG and hydrolyzes the polypeptide chain from the ribosome.[4]

Solutions & Workflow:

  • Use an RF1 Knockout Strain: The most direct solution in E. coli is to use a strain in which the gene for RF1 (prfA) has been deleted. Several such strains are commercially available or can be engineered. This eliminates the primary competitor for UAG suppression, often leading to dramatic increases in the yield of UAA-containing proteins.[4][13]

  • Enhance UAA Uptake: If you suspect poor transport of the UAA into the cell, you can try increasing its concentration in the media. However, a more elegant solution is to chemically modify the UAA into an ester or dipeptide, which can improve its bioavailability.[13]

  • Consider Cell-Free Systems: For particularly difficult cases or when the UAA is toxic, cell-free protein synthesis (CFPS) systems offer a powerful alternative.[12] These systems lack cell walls and membranes, removing transport issues and cytotoxicity concerns, and their open nature allows for direct manipulation of reaction components.[12]

| Troubleshooting Summary: Low UAA Incorporation | | :--- | :--- | :--- | | Potential Cause | Diagnostic Check | Primary Solution(s) | | Low aaRS Activity | In vitro aminoacylation assay (e.g., ATP consumption)[17] | Directed Evolution (PACE)[6], Computational Library Design[7] | | Poor aaRS Specificity | Western blot in absence of UAA (background signal) | Stringent negative selection rounds[1][10] | | Inefficient tRNA | Northern blot for tRNA levels | Engineer tRNA scaffold (T-stem, D/T loops)[2][3] | | RF1 Competition | Compare yield in standard vs. RF1-knockout strain | Use RF1-knockout E. coli strain[4] | | Low UAA Bioavailability | Titrate UAA concentration in media | Increase UAA concentration, use cell-free system[12] |

Section 3: Key Experimental Protocols

Here we provide detailed, field-proven methodologies for the essential workflows discussed above.

Protocol 1: Directed Evolution via Positive/Negative Selection in E. coli

This protocol describes a standard workflow for evolving an aaRS to be active and specific for a target UAA.

Objective: To isolate aaRS variants that can charge an o-tRNA with a specific UAA but not with any of the 20 canonical amino acids.

Principle: A positive selection kills cells that cannot incorporate the UAA, while a negative selection kills cells that can incorporate a canonical amino acid. This enriches the library for the desired phenotype.[1][14]

Selection_Principle cluster_pos Positive Selection (+UAA) cluster_neg Negative Selection (-UAA) p_reporter Reporter Gene (e.g., CAT with TAG codon) p_survival Cell Survives (Chloramphenicol Resistance) p_reporter->p_survival p_death Cell Dies p_reporter->p_death p_active_aars Active aaRS (charges UAA) p_active_aars->p_reporter p_inactive_aars Inactive aaRS p_inactive_aars->p_reporter n_reporter Toxic Gene (e.g., Barnase with TAG codon) n_survival Cell Survives n_reporter->n_survival n_death Cell Dies (Barnase expressed) n_reporter->n_death n_specific_aars Specific aaRS (inactive w/o UAA) n_specific_aars->n_reporter n_nonspecific_aars Non-specific aaRS (charges CAA) n_nonspecific_aars->n_reporter

Caption: Logic of positive and negative selection in directed evolution.

Materials:

  • E. coli strain (e.g., DH10B)

  • pBK plasmid encoding the aaRS library

  • pREP or pNEG plasmid containing the selection reporter (e.g., pREP-CAT for positive, pNEG-Barnase for negative)[3]

  • LB agar plates with appropriate antibiotics and UAA

  • Electroporator and cuvettes

  • Standard molecular biology reagents

Procedure:

  • Library Generation: Create a mutant library of the parent aaRS gene using error-prone PCR or site-directed mutagenesis targeting the active site residues. Clone this library into the pBK expression vector.

  • Positive Selection (Round 1): a. Co-transform the E. coli host with the pBK-aaRS library and the pREP-CAT plasmid (containing a chloramphenicol resistance gene with an amber codon). b. Plate the transformed cells on LB agar containing antibiotics for both plasmids, chloramphenicol, and the target UAA (e.g., 1 mM). c. Incubate at 37°C for 24-48 hours. Only cells expressing an aaRS capable of incorporating the UAA will survive.[14] d. Scrape the surviving colonies, pool them, and isolate the pBK-aaRS plasmids.

  • Negative Selection (Round 1): a. Transform a fresh E. coli host with the plasmid pool from the positive selection and the pNEG-Barnase plasmid (containing a toxic gene with amber codons). b. Plate the cells on LB agar with appropriate antibiotics but without the UAA. c. Incubate at 37°C for 12-16 hours. Cells expressing an aaRS that can incorporate a natural amino acid in the absence of the UAA will produce the toxic barnase protein and die.[3][10] d. Harvest the surviving cells and isolate the enriched pBK-aaRS plasmid pool.

  • Iterate: Repeat the positive and negative selection cycles 3-5 times, potentially increasing the stringency (e.g., higher chloramphenicol concentration or more amber codons in the barnase gene) with each round.

  • Screening and Analysis: a. After the final round, transform the enriched plasmid pool into a host containing a reporter plasmid (e.g., sfGFP with a UAG codon at a permissive site). b. Plate on media with and without the UAA. c. Pick individual colonies that show strong fluorescence only in the presence of the UAA. d. Sequence the pBK plasmid from these "hits" to identify the mutations in the evolved aaRS.

Protocol 2: Quantifying UAA Incorporation Efficiency

Objective: To determine the percentage of full-length protein produced relative to truncated product.

Principle: Western blotting provides a semi-quantitative readout of protein expression, while mass spectrometry gives definitive proof of UAA incorporation at the correct site.

Materials:

  • Protein expression strain and plasmids

  • SDS-PAGE equipment

  • Western blot transfer system and reagents

  • Primary antibody against the protein of interest or a C-terminal tag (e.g., His-tag)

  • Secondary antibody (HRP-conjugated) and chemiluminescent substrate

  • Densitometry software (e.g., ImageJ)

  • Access to a mass spectrometer (e.g., ESI-MS)

Procedure:

  • Protein Expression: a. Grow cultures of your expression strain containing the aaRS/tRNA pair and the target protein construct. Create two conditions: one with the UAA added to the media and a negative control without the UAA. b. Induce protein expression and harvest the cell pellets.

  • Sample Preparation: a. Lyse the cells and clarify the lysate by centrifugation. b. Run equal amounts of total protein from the "+UAA" and "-UAA" lysates on an SDS-PAGE gel. Include a lane with purified wild-type protein (without the UAG codon) as a positive control.

  • Western Blotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Probe the membrane with a primary antibody targeting the C-terminus of your protein. This is crucial because it will only detect full-length protein, not the truncated product. c. Apply the HRP-conjugated secondary antibody and develop with a chemiluminescent substrate.

  • Analysis: a. Qualitative Assessment: Visually inspect the blot. A strong band at the expected molecular weight for the full-length protein should appear in the "+UAA" lane and be absent or very faint in the "-UAA" lane. The wild-type protein lane confirms the antibody is working. b. Semi-Quantitative Assessment: Use densitometry software to measure the intensity of the full-length protein band in the "+UAA" lane and compare it to the intensity of the wild-type protein band. This gives a "suppression efficiency" relative to wild-type expression.[12]

  • Mass Spectrometry Confirmation: a. Purify the UAA-containing protein from the "+UAA" expression culture. b. Subject the purified protein to intact mass analysis. The observed mass should match the theoretical mass of the protein with the UAA incorporated. c. For ultimate confirmation, perform a proteolytic digest (e.g., with trypsin) followed by LC-MS/MS. This will identify the specific peptide containing the UAA and confirm its exact location.[12]

Section 4: References

  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]

  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Publications. [Link]

  • Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. Melnikov Lab. [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. National Institutes of Health (NIH). [Link]

  • Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC - NIH. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PubMed Central. [Link]

  • A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. PubMed Central. [Link]

  • Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. ScienceDirect. [Link]

  • Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PMC - NIH. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases. PMC - NIH. [Link]

  • Unnatural Amino Acids. YouTube. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • (A-C) Specificities of high-performance aaRS variants for the 15... ResearchGate. [Link]

  • Native Aminoacyl-tRNA Synthetase/tRNA Pair Drives Highly Efficient Noncanonical Amino Acid Incorporation in Escherichia coli. PubMed. [Link]

  • Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. MDPI. [Link]

  • Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Oxford Academic. [Link]

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. [Link]

  • Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. MDPI. [Link]

  • WO2021026506A2 - Aminoacyl-trna synthetases and cell lines for site-specific incorporation of unnatural amino acids. Google Patents.

  • Improvement of UaaRS/tRNACUA. (A) Traditional evolution method... ResearchGate. [Link]

  • Incorporation of Modified Amino Acids by Engineered Elongation Factors with Expanded Substrate Capabilities. ACS Synthetic Biology. [Link]

  • tRNA engineering strategies for genetic code expansion. Frontiers. [Link]

  • Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. ResearchGate. [Link]

  • Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Harvard Office of Technology Development. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

  • Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. ResearchGate. [Link]

  • High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. bioRxiv. [Link]

  • Engineering the Genetic Code in Cells and Animals:Biological Considerations and Impacts. Accounts of Chemical Research. [Link]

  • Tiny protein pair discovery could reveal how the genetic code first began. University of Illinois Urbana-Champaign. [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of non-canonical amino acids, halogenated phenylalanines have carved a significant niche as versatile tools for researchers in drug discovery, chemical biology, and materials science. Among these, the positional isomers 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine stand out for their utility in probing and modulating biological systems. While structurally similar, the seemingly subtle shift of a bromine atom from the meta to the para position on the phenyl ring imparts distinct physicochemical properties that can be strategically exploited in experimental design. This guide provides an in-depth, objective comparison of these two valuable research compounds, supported by experimental insights to inform their selection and application.

At a Glance: Key Physicochemical and Biological Properties

A fundamental understanding of the intrinsic properties of each isomer is crucial for predicting their behavior in different experimental contexts. The following table summarizes key computed and reported data for 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine.

Property3-bromo-L-phenylalanine4-bromo-L-phenylalanineReference(s)
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.09 g/mol 244.09 g/mol [1][2]
CAS Number 82311-69-124250-84-8[1][2]
Appearance White to off-white solidOff-white powder[3][4]
XLogP3 -0.8-0.4[1][2]
Hydrogen Bond Donor Count 22[1][2]
Hydrogen Bond Acceptor Count 33[1][2]
GHS Hazard Statement(s) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH301: Toxic if swallowed[1][2]

The Decisive Factor: Positional Isomerism and its Impact on Biological Interactions

The position of the bromine atom on the phenyl ring is the primary determinant of the differential utility of these two isomers. This substitution influences the electronic distribution, steric hindrance, and overall hydrophobicity of the amino acid, which in turn dictates its interactions with biological macromolecules.

Insights from Transporter Affinity Studies

While direct comparative studies on the biological activities of 3- and 4-bromo-L-phenylalanine are limited, valuable inferences can be drawn from research on their iodinated counterparts. A study on the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids, revealed that the position of the halogen substituent on the phenyl ring significantly impacts transporter affinity. This research is particularly relevant as brominated phenylalanines are also recognized by such transporters for cellular uptake.

The study demonstrated that 3-iodo-L-phenylalanine exhibited increased affinity for both LAT1 and the related transporter LAT2. In contrast, 4-iodo-L-phenylalanine showed an affinity for LAT1 that was comparable to that of the parent L-phenylalanine. This suggests that the meta-substitution in 3-bromo-L-phenylalanine may lead to enhanced interactions with the binding pockets of certain transporters and enzymes compared to the para-substituted isomer. This enhanced affinity could be advantageous in applications where efficient cellular uptake or competitive inhibition is desired.

Applications in Protein Science: More Than Just a Bulky Residue

Both 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine are widely employed as tools to investigate protein structure and function.[3][4] Their structural similarity to L-phenylalanine allows for their incorporation into proteins, either through expression in auxotrophic strains or by using engineered aminoacyl-tRNA synthetases.[3][4]

Probing Protein Environments and Dynamics

The bromine atom serves as a useful spectroscopic probe. Its heavy nature can be exploited in X-ray crystallography to aid in phasing, while its unique NMR signature can provide insights into the local environment within a protein. Although specific comparative studies are scarce, the different electronic environments of the bromine atom in the 3- and 4-positions would be expected to result in distinct chemical shifts in NMR spectroscopy, allowing for the differential probing of protein structure.[5]

Modulating Protein Stability and Function

The introduction of a bulky, electronegative bromine atom can perturb the local protein environment, influencing protein folding, stability, and function.[4] The steric and electronic differences between the meta and para positions can lead to differential effects on protein-protein interactions or enzyme-substrate binding. For instance, the placement of a bromine atom at the 3-position might introduce a steric clash in a tightly packed protein core that is not observed with the 4-bromo isomer, or vice versa.

A Guide to Synthesis: Navigating the Chemistry

The synthesis of both 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine can be achieved through several routes, with the Sandmeyer reaction being a common and versatile method for introducing the bromine atom onto the aromatic ring of a protected L-phenylalanine derivative.[6][7]

General Synthetic Workflow via Sandmeyer Reaction

The following diagram outlines a generalized workflow for the synthesis of bromo-L-phenylalanine isomers starting from L-phenylalanine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization cluster_4 Step 5: Sandmeyer Reaction cluster_5 Step 6: Deprotection L-Phenylalanine L-Phenylalanine Protected L-Phenylalanine Protected L-Phenylalanine L-Phenylalanine->Protected L-Phenylalanine e.g., Boc or Fmoc protection Protected nitro-L-phenylalanine Protected nitro-L-phenylalanine Protected L-Phenylalanine->Protected nitro-L-phenylalanine HNO₃/H₂SO₄ Protected amino-L-phenylalanine Protected amino-L-phenylalanine Protected nitro-L-phenylalanine->Protected amino-L-phenylalanine e.g., H₂/Pd-C Diazonium Salt Intermediate Diazonium Salt Intermediate Protected amino-L-phenylalanine->Diazonium Salt Intermediate NaNO₂/HBr Protected bromo-L-phenylalanine Protected bromo-L-phenylalanine Diazonium Salt Intermediate->Protected bromo-L-phenylalanine CuBr Bromo-L-phenylalanine Isomer Bromo-L-phenylalanine Isomer Protected bromo-L-phenylalanine->Bromo-L-phenylalanine Isomer e.g., TFA for Boc

Caption: Generalized workflow for the synthesis of bromo-L-phenylalanine isomers.

Key Experimental Considerations

Protocol for the Sandmeyer Reaction (Conceptual)

  • Starting Material: The choice of starting material, either 3-amino- or 4-amino-L-phenylalanine (with appropriate protection of the alpha-amino and carboxyl groups), will determine the final product.

  • Diazotization: The amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrobromic acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Copper(I) Bromide Catalysis: The diazonium salt is then reacted with copper(I) bromide. This is a critical step where the diazonium group is replaced by a bromine atom. The reaction mechanism is believed to involve a single-electron transfer from the copper(I) species.[8]

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final bromo-L-phenylalanine product.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will need to be optimized for each isomer to achieve the best yield and purity.

Metabolic Fate and Toxicological Profile: An Area for Further Investigation

The metabolism and toxicity of 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine are not extensively studied. However, general principles of halogenated compound metabolism suggest that they can be subject to dehalogenation and other enzymatic modifications.[2] The GHS hazard statements indicate a difference in the acute toxicity profiles, with 4-bromo-L-phenylalanine being classified as toxic if swallowed, while 3-bromo-L-phenylalanine is noted as a skin and eye irritant.[1][2] This highlights the importance of handling both compounds with appropriate safety precautions. Further research is needed to fully elucidate their metabolic pathways and long-term toxicological effects. The toxicity of halogenated amino acids is an emerging area of concern, particularly in the context of disinfection by-products in water.[9]

Choosing the Right Isomer for Your Research

The selection between 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine should be a strategic decision based on the specific goals of the experiment.

  • For enhanced cellular uptake or targeting specific transporters: 3-bromo-L-phenylalanine may be the preferred choice, based on inferences from studies on iodinated analogs.

  • As a less perturbing structural probe: 4-bromo-L-phenylalanine, with its potentially more conservative impact on transporter affinity, might be more suitable for studies where minimal disruption of the native biological system is desired.

  • For structure-activity relationship (SAR) studies: The use of both isomers can provide valuable information on the steric and electronic requirements of a binding pocket or active site.

Future Perspectives

The differential properties of 3-bromo-L-phenylalanine and 4-bromo-L-phenylalanine highlight the power of positional isomerism in fine-tuning the characteristics of non-canonical amino acids. Future research, including direct comparative studies of their biological activities, detailed investigations into their metabolic fates, and the development of more efficient and stereoselective synthetic routes, will further expand their utility as powerful tools for the scientific community.

References

  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Retrieved from [Link]

  • PubMed. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono. Retrieved from [Link]

  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • PubMed Central. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Retrieved from [Link]

  • PubMed Central. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2022). Reaction of M379A TPL with 3‐bromo‐DL‐phenylalanine. A. Spectra of.... Retrieved from [Link]

  • SciTePress. (2023). A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. Retrieved from [Link]

  • PubMed Central. (2017). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Retrieved from [Link]

  • PubMed Central. (2014). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Validation of 3-bromo-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging non-canonical amino acids (ncAAs), the definitive confirmation of their successful incorporation into a target protein is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for validating the incorporation of 3-bromo-L-phenylalanine (3-Br-Phe), a valuable phenylalanine derivative used in pharmaceutical and biochemical research.[1] We will explore the causality behind experimental choices, present detailed protocols, and offer data interpretation strategies to ensure the integrity of your results.

The Imperative for Validating 3-Br-Phe Incorporation

3-bromo-L-phenylalanine, with its bromine atom on the phenyl ring, introduces unique chemical properties valuable for drug design, protein interaction studies, and the development of novel biologics.[2][3] However, the mere presence of 3-Br-Phe in the expression media does not guarantee its incorporation into the protein of interest. The translational machinery of the cell can be selective, and failure to incorporate the ncAA can lead to the production of wild-type protein, truncations, or other artifacts. Therefore, rigorous analytical validation is not just a quality control step; it is a foundational requirement for the accurate interpretation of any subsequent functional data. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as the gold standard for this validation.[4]

Core Principles of Mass Spectrometry-Based Validation

The fundamental principle behind the mass spectrometric validation of 3-Br-Phe incorporation is the detection of a specific mass shift in peptides derived from the protein of interest. Phenylalanine (Phe) has a monoisotopic mass of 147.0684 Da, while 3-bromo-L-phenylalanine has a monoisotopic mass of approximately 242.9895 Da.[5] This significant mass difference is the primary signature we seek to identify.

The typical "bottom-up" proteomics workflow forms the basis of our validation strategy.[6] This involves the enzymatic digestion of the protein (commonly with trypsin), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Comparative Analysis of Fragmentation Techniques for 3-Br-Phe-Containing Peptides

The heart of tandem mass spectrometry lies in the fragmentation of a selected peptide ion (the precursor ion) to generate a series of fragment ions (product ions) that reveal the amino acid sequence.[7] The choice of fragmentation method is critical and can significantly impact the confidence of 3-Br-Phe identification.

Collision-Induced Dissociation (CID)

CID is the most common fragmentation method, involving the collision of precursor ions with an inert gas.[8] This process typically cleaves the peptide backbone at the amide bonds, generating predominantly b- and y-type ions .

  • Mechanism: Low-energy CID is a slow heating process that leads to fragmentation at the weakest bonds.

  • Strengths for 3-Br-Phe Validation:

    • Robust and Widely Available: CID is a standard feature on most mass spectrometers.

    • Predictable Fragmentation: Generates well-understood b- and y-ion series, which are the foundation of most peptide identification algorithms.

  • Anticipated Challenges and Causality:

    • Neutral Loss of Bromine: The carbon-bromine bond can be labile under CID conditions. This may lead to a "neutral loss" of Br (78.9183 Da) or HBr (79.9262 Da) from the precursor or fragment ions. While this can be a diagnostic signature, it can also reduce the abundance of backbone fragment ions needed for sequencing.

    • Side-Chain Fragmentation: The brominated phenyl side chain itself may fragment, leading to complex spectra that can be challenging to interpret automatically. Studies on phenylalanine-containing peptides have shown that the benzyl group can influence fragmentation, and the addition of a bromine atom is expected to further modify these pathways.[2][9]

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. This induces fragmentation by a different mechanism than CID.

  • Mechanism: ETD typically cleaves the N-Cα bond of the peptide backbone, resulting in c- and z-type fragment ions .[10]

  • Strengths for 3-Br-Phe Validation:

    • Preservation of Labile Modifications: ETD is known to be gentler on post-translational modifications and, by extension, is less likely to cause the neutral loss of the bromine atom from the side chain.[4] This can lead to a more complete series of backbone fragments, simplifying sequence identification.

    • Complementary Data: The c- and z-ions generated by ETD provide complementary information to the b- and y-ions from CID, which can increase the overall confidence in peptide identification.

  • Anticipated Challenges and Causality:

    • Precursor Charge State Requirement: ETD is most effective for peptides with a charge state of +3 or higher. Tryptic peptides are often doubly charged, which may limit the applicability of ETD in some cases.

    • Slower Scan Speed: ETD can be slower than CID, which may be a consideration in high-throughput analyses.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID fragmentation method available on Orbitrap mass spectrometers. It combines features of both low- and high-energy CID.

  • Mechanism: HCD fragments ions in a collision cell, and all fragment ions are passed to the Orbitrap for high-resolution mass analysis.

  • Strengths for 3-Br-Phe Validation:

    • Rich Fragment Ion Spectra: HCD often produces a broader range of fragment ions, including immonium ions, which can be diagnostic for specific amino acids. The immonium ion for phenylalanine is at m/z 120.081, and a corresponding ion for 3-Br-Phe would be expected at m/z 198.991 (or 200.989).

    • High-Resolution Fragment Data: The high mass accuracy of the fragment ions aids in their confident assignment.

  • Anticipated Challenges and Causality:

    • Potential for Neutral Loss: As a collisional activation method, HCD may still induce the neutral loss of bromine, similar to CID.

Data Summary and Comparison

FeatureCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)Higher-Energy Collisional Dissociation (HCD)
Primary Fragment Ions b, yc, zb, y (and others)
Preservation of 3-Br-Phe Moderate; potential for neutral loss of Br/HBrHigh; side chain is generally preservedModerate to High
Precursor Charge State Effective on +2 and higherMost effective on +3 and higherEffective on +2 and higher
Instrumentation Widely availableAvailable on many modern instrumentsOrbitrap-based instruments
Key Advantage for 3-Br-Phe Robust, well-understood fragmentationPreserves the modification, providing clearer backbone fragmentationHigh-resolution fragment ions

Experimental Protocols

The following protocols provide a step-by-step methodology for the validation of 3-Br-Phe incorporation.

Protein Sample Preparation and Digestion

A standard in-solution or in-gel digestion protocol can be employed.[6][11]

  • Denaturation and Reduction: Resuspend your purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues. This prevents the reformation of disulfide bonds.

  • Buffer Exchange/Dilution: Dilute the sample with 100 mM Tris-HCl (pH 8.5) or ammonium bicarbonate to reduce the urea concentration to below 1.5 M. This is crucial for the activity of trypsin.

  • Enzymatic Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio by weight. Incubate overnight at 37°C.

  • Digestion Quenching and Peptide Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Sample Resuspension: Elute the peptides from the SPE material and dry them down in a vacuum centrifuge. Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

The following is a general method. Specific parameters should be optimized for your instrument and column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from ~2% to 40% B over 60-90 minutes is a good starting point.

  • Mass Spectrometry:

    • Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan:

      • Mass Range: 350-1500 m/z.

      • Resolution: 60,000 or higher.

    • MS2 Scans (TopN Method):

      • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

      • Isolation Window: 1.2-2.0 m/z.

      • Fragmentation:

        • Recommended Strategy: Use an alternating CID/ETD or CID/HCD decision-tree method if available. This provides the richest dataset for analysis.[10]

        • CID Normalized Collision Energy: ~35% (should be optimized).

        • ETD Reaction Time: ~100 ms (should be optimized).

      • Dynamic Exclusion: Exclude previously fragmented precursors for 30-60 seconds to increase the number of unique peptides analyzed.

Data Analysis and Interpretation

Database Search Strategy

A successful database search is critical for identifying 3-Br-Phe-containing peptides.

  • Database: Use a FASTA file containing the sequence of your target protein. It is also advisable to include a database of common contaminants (e.g., trypsin, keratin).

  • Search Engine: Mascot, Sequest, MaxQuant, or similar proteomics search engines can be used.

  • Key Search Parameters:

    • Enzyme: Trypsin (or the enzyme used for digestion).

    • Missed Cleavages: Allow for 1-2 missed cleavages.

    • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

    • Variable Modifications:

      • Oxidation (M) (+15.995 Da).

      • 3-bromo-L-phenylalanine (F): This is the most critical parameter. You will need to define a custom modification for Phenylalanine (F).

        • Mass Shift: +95.921 Da (Monoisotopic mass of 3-Br-Phe minus monoisotopic mass of Phe).

    • Precursor Mass Tolerance: 10 ppm (for high-resolution MS1 data).

    • Fragment Mass Tolerance: 0.02 Da (for high-resolution HCD/ETD data) or 0.5 Da (for ion trap CID data).

Manual Validation of Spectra

Automated search engine results should always be manually inspected for confirmation.

  • Look for the Mass Shift: The most direct evidence is the identification of a peptide where a Phenylalanine residue has been modified with a +95.921 Da mass shift.

  • Inspect the MS/MS Spectrum:

    • Check for a reasonably complete series of b- and/or y-ions (for CID/HCD) or c- and/or z-ions (for ETD) that confidently assigns the peptide sequence.

    • Crucially, confirm that the fragment ions containing the 3-Br-Phe residue show the correct mass shift. For example, if a y7 ion contains the 3-Br-Phe, its mass should be 95.921 Da higher than the theoretical mass of the corresponding wild-type y7 ion.

    • Look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the precursor ion and bromine-containing fragment ions.

Visualizing the Workflow

General Workflow for Validation of 3-Br-Phe Incorporation

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Prot Protein Expression with 3-Br-Phe Digest Denaturation, Reduction, Alkylation & Trypsin Digestion Prot->Digest Clean Peptide Cleanup (SPE) Digest->Clean LC LC Separation Clean->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 Frag MS2 Fragmentation (CID and/or ETD/HCD) MS1->Frag Search Database Search (Custom Modification) Frag->Search Validation Manual Spectra Validation (Mass Shift & Fragments) Search->Validation Result Confirmation of Incorporation Validation->Result

Caption: A comprehensive workflow for the validation of 3-bromo-L-phenylalanine incorporation.

Decision Tree for Fragmentation Method Selection

G Start Peptide of Interest (Precursor Ion) Charge Charge State ≥ +3? Start->Charge Instrument Orbitrap Available? Charge->Instrument No ETD Prioritize ETD (Preserves Side Chain) Charge->ETD Yes CID Use CID (Robust, Standard) Instrument->CID No HCD Use HCD (High Resolution Fragments) Instrument->HCD Yes Alternate Use Alternating CID/ETD or CID/HCD (Most Comprehensive) ETD->Alternate HCD->Alternate

Caption: Decision tree guiding the selection of the optimal fragmentation method for 3-Br-Phe analysis.

Conclusion

The validation of 3-bromo-L-phenylalanine incorporation is a critical step that underpins the reliability of subsequent research. While CID, ETD, and HCD each offer unique advantages, a combined analytical approach, if available, will provide the most comprehensive and trustworthy data. By carefully preparing samples, optimizing instrument methods, and performing rigorous database searching with manual spectral validation, researchers can confidently confirm the successful engineering of their target proteins. This diligence ensures that the novel functionalities imparted by 3-Br-Phe are indeed the result of its successful incorporation, thereby maintaining the scientific integrity of the work.

References

  • Popp, B. V., et al. (2012). Tandem mass spectrometry for peptide and protein sequence analysis. Methods in Molecular Biology, 893, 245-261.
  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185.
  • Frese, C. K., et al. (2011). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 10(5), 2377-2387.
  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Harrison, A. G. (2009). The fragmentation of protonated peptides. Mass Spectrometry Reviews, 28(4), 640-657.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved February 4, 2026, from [Link].

  • Harrison, A. G., & Yalcin, T. (1997). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 8(4), 374-380.
  • Atanassov, I., & Colby, T. (2021). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. In Proteomic Profiling (pp. 23-35). Humana, New York, NY.
  • Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]

Sources

biological activity comparison of phenylalanine halogenated derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: Halogenated Phenylalanine Derivatives

Executive Summary: The Halogen Scan Strategy

In medicinal chemistry and protein engineering, the replacement of hydrogen with halogen atoms (F, Cl, Br, I) on the phenylalanine (Phe) ring is a high-leverage strategy to modulate lipophilicity, steric bulk, and electronic distribution without altering the fundamental amino acid backbone. This guide compares the biological performance of halogenated phenylalanine derivatives, focusing on membrane transport efficiency (LAT1) , metabolic stability , and enzyme inhibition profiles .

Key Insight: While 4-Fluoro-phenylalanine (4-F-Phe) acts as a near-perfect bioisostere with minimal steric perturbation, heavier halogens (Cl, Br, I) introduce significant lipophilicity and "halogen bonding" capabilities that drastically alter receptor selectivity and proteolytic resistance.

Physicochemical Comparison Matrix

The biological divergence of these derivatives stems from fundamental atomic properties. Note the dramatic increase in lipophilicity (


 value) as we move down the halogen group, which directly correlates with blood-brain barrier (BBB) permeability and hydrophobic pocket occupancy.
DerivativeSubstituent Radius (Å)Electronegativity (Pauling)Hansch

Value (Lipophilicity)
Key Biological Feature
L-Phe (Native) 1.20 (H) 2.20 0.00 Native substrate; rapid metabolism.
4-F-Phe 1.473.98+0.14Bioisostere: Mimics H sterically but alters electronics (

).
4-Cl-Phe 1.753.16+0.71Enzyme Inhibitor: Classic Tryptophan Hydroxylase inhibitor (PCPA).
4-Br-Phe 1.852.96+0.86Phasing Agent: Used in X-ray crystallography; moderate LAT1 affinity.
4-I-Phe 1.982.66+1.12High Affinity Ligand: Strong halogen bonding; maximizes hydrophobic interaction.

Note on Causality: The Hansch


 value indicates the hydrophobicity contribution of the substituent relative to hydrogen. A value of +1.12 for Iodine suggests a massive increase in partition coefficient, driving the molecule into hydrophobic sub-pockets of transporters like LAT1.

Deep Dive: Membrane Transport & LAT1 Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is crucial for delivering drugs across the BBB and into tumor cells. Halogenation patterns dictate whether a derivative is a substrate (transported) or an inhibitor (blocks transport).

The "Position Rule" in LAT1 Affinity

Recent structural activity relationship (SAR) studies reveal that the position of the halogen is as critical as the atom type.

  • Meta (Position 3): Affinity increases linearly with halogen size (F < Cl < Br < I). The bulky Iodine atom fills a specific hydrophobic sub-pocket in the LAT1 binding site, enhancing binding energy.

  • Ortho (Position 2): 2-I-Phe exhibits superior selectivity for LAT1 over LAT2 compared to the native Phe or 4-substituted analogs. This makes 2-I-Phe a preferred scaffold for tumor-targeted delivery vectors.

  • Para (Position 4): While 4-Cl-Phe and 4-I-Phe are transported, they often lack the high selectivity seen in ortho/meta analogs due to steric clashes at the bottom of the substrate binding pocket.

LAT1_SAR Phe Phenylalanine Scaffold Pos2 Ortho (2-Position) Steric Gatekeeper Phe->Pos2 Pos3 Meta (3-Position) Hydrophobic Pocket Phe->Pos3 Pos4 Para (4-Position) Depth Limit Phe->Pos4 Outcome2 High Selectivity (LAT1 >> LAT2) Example: 2-I-Phe Pos2->Outcome2 Restricts LAT2 binding Outcome3 Maximal Affinity Linear with Size (I > Br > Cl) Pos3->Outcome3 Halogen Bonding Outcome4 Variable Transport Often Lower Affinity Pos4->Outcome4 Steric Clash

Figure 1: Structure-Activity Relationship (SAR) of halogenated phenylalanine interaction with LAT1 transporter. Note the distinct outcomes based on substituent position.

Deep Dive: Metabolic Stability (Proteolysis)

Incorporating halogenated Phe into peptides significantly enhances resistance to chymotrypsin-like proteases. Chymotrypsin cleaves on the carboxyl side of aromatic residues (Phe, Tyr, Trp).[1][2]

  • Mechanism: The introduction of electron-withdrawing groups (F, Cl) or bulky atoms (I) destabilizes the transition state of the enzyme-substrate complex or sterically hinders the catalytic triad from accessing the scissile bond.

  • Application: 4-F-Phe is often used in peptide therapeutics (e.g., GLP-1 analogs) to extend half-life without disrupting receptor binding, as the fluorine atom is small enough to fit in the native pocket but electronically different enough to repel nucleophilic attack.

Experimental Protocols

Protocol A: Competitive LAT1 Uptake Assay

Objective: Determine the affinity (


) of a halogenated derivative relative to native Phenylalanine.
  • Cell Preparation: Use HEK293 cells stably expressing human LAT1 (HEK-LAT1). Seed at

    
     cells/well in 24-well plates coated with poly-D-lysine.
    
  • Buffer Equilibration: Wash cells

    
     with warm Na
    
    
    
    -free Choline-Krebs-Ringer buffer (to eliminate Na
    
    
    -dependent transport).
  • Substrate Mix: Prepare

    
     L-[
    
    
    
    C]Leucine (radioactive tracer) mixed with the halogenated Phe test compound at graded concentrations (
    
    
    to
    
    
    ).
  • Transport Reaction: Add

    
     of substrate mix to cells. Incubate for 1 minute  exactly at 
    
    
    
    (initial rate conditions).
  • Termination: Aspirate rapidly and wash

    
     with ice-cold PBS containing 
    
    
    
    unlabeled Leucine (to remove surface-bound tracer).
  • Lysis & Counting: Lyse cells with

    
     NaOH. Mix lysate with scintillation cocktail and quantify radioactivity via Liquid Scintillation Counting (LSC).
    
  • Calculation: Plot % uptake vs. log[concentration] to derive

    
    .
    
Protocol B: Proteolytic Stability Assay (LC-MS)

Objective: Quantify the half-life (


) of a peptide containing X-Phe vs. native Phe.
  • Substrate: Synthesize model peptide Ac-Ala-X-Phe-Ala-NH2 (where X-Phe is the halogenated derivative). Dissolve to

    
     in 
    
    
    
    Tris-HCl (pH 7.8).
  • Enzyme Prep: Prepare

    
    -Chymotrypsin stock (
    
    
    
    ) in
    
    
    HCl containing
    
    
    CaCl
    
    
    .
  • Incubation: Add enzyme to substrate (Ratio 1:100 w/w). Incubate at

    
     with gentle shaking.
    
  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     of 
    
    
    
    Formic Acid in Acetonitrile to stop the reaction and precipitate the enzyme. Centrifuge at 10,000g for 5 min.
  • Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column coupled to a Q-TOF Mass Spectrometer.

  • Data Processing: Monitor the depletion of the parent ion peak area over time. Fit to first-order decay kinetics:

    
    .
    

Stability_Workflow Step1 Substrate Prep (200 µM Peptide) Step2 Enzyme Addition (Chymotrypsin 1:100) Step1->Step2 Step3 Incubation (37°C) Timepoints: 0-120 min Step2->Step3 Step4 Quench (1% FA / ACN) Step3->Step4 At t=x Step5 LC-MS Quantification (Parent Ion Depletion) Step4->Step5

Figure 2: Workflow for comparative proteolytic stability assessment using LC-MS.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Scientific Reports (Nature), 2024. Relevance: Defines the "Position Rule" for halogenated Phe transport and the superiority of 2-I-Phe. URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: Beilstein Journal of Organic Chemistry, 2020. Relevance: Comprehensive review of 4-F-Phe properties, synthesis, and stability in peptides. URL:[Link]

  • Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Source: Molecular Pharmacology, 1967. Relevance: The foundational paper establishing 4-Cl-Phe (PCPA) as the standard inhibitor for serotonin synthesis. URL:[Link]

  • Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Source: Chemical Science, 2017. Relevance: Discusses the steric and hydrophobic effects of halogenation on protein core stability. URL:[Link]

Sources

A Comparative Guide to Confirming the Fidelity of 3-bromo-L-phenylalanine Incorporation In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging the power of non-canonical amino acids (ncAAs), the precise and faithful incorporation of these building blocks into proteins is paramount. 3-bromo-L-phenylalanine (3-Br-Phe), a versatile phenylalanine analog, offers a unique chemical handle for a variety of applications, including protein engineering, structural biology, and the development of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of methodologies to confirm the fidelity of 3-Br-Phe incorporation in vivo, emphasizing the causality behind experimental choices and providing actionable protocols.

The Imperative of Fidelity in Non-Canonical Amino Acid Incorporation

The introduction of ncAAs into proteins relies on hijacking the cell's translational machinery. This is typically achieved by co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[3] The aaRS is engineered to specifically recognize and charge the desired ncAA, in this case, 3-Br-Phe, onto the orthogonal tRNA, which then delivers it to the ribosome in response to a specific codon, often a repurposed stop codon like the amber codon (TAG).

The "fidelity" of this process refers to two key aspects:

  • Correct Incorporation: The ncAA is incorporated only at the intended codon.

  • Exclusion of Canonical Amino Acids: The engineered aaRS does not mis-charge the orthogonal tRNA with any of the 20 canonical amino acids.

The Lynchpin of Fidelity: The Orthogonal Aminoacyl-tRNA Synthetase

The specificity of the engineered aaRS is the primary determinant of incorporation fidelity. For phenylalanine analogs like 3-Br-Phe, evolved versions of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) have proven effective.[4][5] These engineered synthetases are designed to have a binding pocket that accommodates the bromo-substituted phenyl ring of 3-Br-Phe while excluding the natural phenylalanine.

Experimental Workflow for In Vivo Incorporation of 3-bromo-L-phenylalanine

The following diagram outlines a typical workflow for the site-directed incorporation of 3-Br-Phe into a target protein in a host organism like E. coli.

G cluster_0 Plasmid Preparation & Transformation cluster_1 Protein Expression cluster_2 Protein Purification & Fidelity Confirmation cluster_3 Fidelity Analysis Methods pTarget Target Protein Plasmid (with TAG codon) Transformation Co-transform Host Cells pTarget->Transformation pOrthogonal Orthogonal System Plasmid (Engineered aaRS + tRNA) pOrthogonal->Transformation Culture Culture transformed cells Transformation->Culture Supplement Supplement with 3-Br-Phe Culture->Supplement Induction Induce protein expression Harvest Harvest Cells & Lyse Induction->Harvest Supplement->Induction Purification Purify Target Protein (e.g., His-tag) Harvest->Purification QC Quality Control & Fidelity Analysis Purification->QC MS Mass Spectrometry QC->MS WB Western Blot QC->WB

Caption: Workflow for 3-Br-Phe incorporation and fidelity verification.

Comparative Analysis of Fidelity Confirmation Methods

The two primary methods for confirming the fidelity of 3-Br-Phe incorporation are Mass Spectrometry and Western Blotting. Each offers distinct advantages and provides complementary information.

FeatureMass Spectrometry (MS)Western Blotting
Primary Output Precise mass measurement of the intact protein and its peptide fragments.Detection of the full-length protein and estimation of expression levels.
Information Provided - Unambiguous confirmation of 3-Br-Phe incorporation.- Quantification of incorporation efficiency.- Detection and quantification of misincorporation of canonical amino acids.- Confirmation of full-length protein expression (suppression of the stop codon).- Semi-quantitative assessment of incorporation efficiency.
Sensitivity HighModerate to High
Quantitative YesSemi-quantitative
Throughput LowerHigher
Instrumentation ESI-MS or MALDI-TOF Mass SpectrometerStandard Western Blotting equipment
Method 1: Mass Spectrometry - The Gold Standard for Fidelity Confirmation

Mass spectrometry is the most definitive method for verifying the incorporation of 3-Br-Phe. It provides direct evidence of the covalent modification and allows for the quantification of both successful incorporation and misincorporation events.

1. Intact Protein Mass Analysis:

  • Objective: To confirm the incorporation of 3-Br-Phe by observing the expected mass shift in the full-length protein.

  • Methodology:

    • Purify the target protein containing the incorporated 3-Br-Phe.

    • Prepare the sample for analysis by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Acquire the mass spectrum of the intact protein.

  • Data Interpretation:

    • The expected molecular weight of the protein with 3-Br-Phe will be higher than the wild-type protein. The mass difference should correspond to the difference between the mass of a 3-bromophenylalanine residue and the residue it replaced (e.g., phenylalanine).

    • The presence of a peak corresponding to the wild-type mass would indicate misincorporation of the natural amino acid. The relative intensities of the peaks can be used to estimate the incorporation efficiency.

2. Peptide Mass Fingerprinting and MS/MS Analysis:

  • Objective: To pinpoint the exact location of 3-Br-Phe incorporation and to quantify misincorporation at the peptide level.

  • Methodology:

    • Excise the protein band from an SDS-PAGE gel or use the purified protein in solution.

    • Perform in-gel or in-solution tryptic digestion of the protein.

    • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS).

    • Perform tandem mass spectrometry (MS/MS) on the peptide containing the incorporated 3-Br-Phe.[3]

  • Data Interpretation:

    • In the LC-MS data, search for the expected mass of the tryptic peptide containing the 3-Br-Phe residue.

    • The MS/MS fragmentation pattern of this peptide will confirm the amino acid sequence and the presence of the 3-Br-Phe modification.

    • By comparing the peak areas of the 3-Br-Phe-containing peptide and the corresponding peptide with a misincorporated canonical amino acid, a more accurate quantification of incorporation fidelity can be achieved.

Method 2: Western Blotting - A Rapid and Accessible Approach

Western blotting provides a more accessible and higher-throughput method for initially assessing the success of 3-Br-Phe incorporation. While not as definitive as mass spectrometry, it is an excellent first-pass technique.

  • Objective: To confirm the expression of the full-length target protein, which is indicative of successful stop codon suppression by the orthogonal tRNA charged with 3-Br-Phe.

  • Methodology:

    • Run total cell lysates from induced cultures (with and without 3-Br-Phe supplementation) on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to the target protein (e.g., an antibody against a C-terminal His-tag).

    • Detect the antibody-protein complex using a suitable secondary antibody and chemiluminescent or fluorescent substrate.[6]

  • Data Interpretation:

    • A band corresponding to the full-length protein should be present in the lane from the culture supplemented with 3-Br-Phe.

    • The absence or significant reduction of this band in the control lane (without 3-Br-Phe) indicates that stop codon suppression is dependent on the presence of the ncAA.

    • The intensity of the band can provide a semi-quantitative measure of the incorporation efficiency.

Assessing Potential Cellular Toxicity of 3-bromo-L-phenylalanine

An important aspect of fidelity is ensuring that the incorporation of 3-Br-Phe does not unduly perturb the cellular system. High concentrations of some amino acid analogs can be toxic.[7]

  • Objective: To determine if the concentrations of 3-Br-Phe used for incorporation are toxic to the host cells.

  • Methodology:

    • Culture host cells in the presence of a range of 3-Br-Phe concentrations.

    • At various time points, measure cell viability using a standard assay such as MTT, XTT, or a trypan blue exclusion assay.

    • Compare the viability of cells grown with 3-Br-Phe to control cells grown without the ncAA.

  • Data Interpretation:

    • A significant decrease in cell viability at the working concentration of 3-Br-Phe would indicate toxicity and may necessitate optimization of the experimental conditions.

Comparison with Other Halogenated Phenylalanine Analogs

The principles and methods described for 3-Br-Phe are largely applicable to other halogenated phenylalanine analogs, such as 4-bromo-L-phenylalanine and p-iodo-L-phenylalanine.[4] The primary difference will be the expected mass shift observed in mass spectrometry.

AnalogPosition of HalogenKey Considerations
3-bromo-L-phenylalanine metaOffers a different steric and electronic profile compared to the para-substituted analog.
4-bromo-L-phenylalanine paraOften used in structural biology for phasing X-ray diffraction data.
p-iodo-L-phenylalanine paraThe heavier iodine atom can be advantageous for certain biophysical techniques.[8]

When choosing a halogenated phenylalanine analog, researchers should consider the specific requirements of their downstream applications. The fidelity confirmation methods outlined in this guide are robust and can be readily adapted for each of these analogs.

Conclusion

Confirming the fidelity of 3-bromo-L-phenylalanine incorporation in vivo is a critical step to ensure the integrity and reliability of experimental data. A multi-pronged approach, combining the high-throughput nature of Western blotting for initial screening with the definitive and quantitative power of mass spectrometry, provides a robust and self-validating system. By carefully selecting and optimizing the orthogonal aaRS/tRNA pair and rigorously validating the incorporation fidelity, researchers can confidently harness the power of this versatile non-canonical amino acid in their scientific pursuits.

References

  • Datta, D., Wang, P., Carrico, I. S., Mayo, S. L., & Tirrell, D. A. (2002). A designed phenylalanyl-tRNA synthetase variant allows efficient in vivo incorporation of aryl ketone functionality into proteins. Journal of the American Chemical Society, 124(20), 5652–5653. [Link]

  • Hino, N., Okeda, A., & Sakamoto, K. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Visualized Experiments, (68), e4344. [Link]

  • Nature Publishing Group. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4651. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-L-phenylalanine. PubChem. [Link]

  • Wang, Y. S., Russell, W. K., Wang, Z., Wan, W., Dodd, L. E., Pai, P. J., Russell, D. H., & Liu, W. R. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. Molecular BioSystems, 7(3), 714–717. [Link]

  • Kauer, J. C., Erickson-Viitanen, S., Wolfe, H. R., & DeGrado, W. F. (1986). Mass spectrometry analysis of benzofuranylalanine incorporation into shtDHFR. ResearchGate. [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science, 14(7), 1989–1993. [Link]

  • Strauss, S., & Jungmann, R. (2022). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods, 19(4), 459–467. [Link]

  • Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]

  • Aiso, S., Inoue, T., & Arito, H. (2005). 28-Day dietary toxicity study of L-phenylalanine in rats. Journal of Toxicological Sciences, 30(2), 115–122. [Link]

  • Kokotidou, C., & Kapurniotu, A. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 21(18), 2616–2622. [Link]

  • Wan, W., Wang, Y. S., & Liu, W. R. (2011). Stereochemical Basis for Engineered Pyrrolysyl-tRNA Synthetase and the Efficient in Vivo Incorporation of Structurally Divergent Non-native Amino Acids. ACS Chemical Biology, 6(5), 435–442. [Link]

  • Wang, N., Ju, T., Niu, W., & Guo, J. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 946–951. [Link]

  • Michihata, T., Sanada, Y., & Suzuki, M. (2022). Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. Pharmaceutics, 14(6), 1121. [Link]

  • Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2002). Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. CORE. [Link]

  • Augustyn, E., & Vistain, L. D. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Scientific Reports, 6(1), 27368. [Link]

  • Augustyn, E., & Vistain, L. D. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ResearchGate. [Link]

  • Li, Y., Wang, N., & Guo, J. (2023). An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids. Journal of Biological Engineering, 17(1), 38. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • Perea, Y., & Pupo, A. (2023). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Scientific Reports, 13(1), 2197. [Link]

  • Ding, R., & Yuan, L. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Applied Microbiology and Biotechnology, 103(4), 1545–1558. [Link]

  • Amiram, M., & D’Souza, Z. (2020). Evolution of Pyrrolysyl-tRNA Synthetase: From Methanogenesis to Genetic Code Expansion. Chemical Reviews, 120(15), 7541–7573. [Link]

  • Chen, Y. J., & Luo, H. (2021). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Journal of Visualized Experiments, (173), e62724. [Link]

  • Thompson, G. N. (2008). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 138(10), 2024S–2027S. [Link]

  • Drienovská, I., & Vargová, J. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(16), 8877. [Link]

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Assessing the Structural Impact of 3-Bromo-L-Phenylalanine on Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 3-bromo-L-phenylalanine (3-Br-Phe) as a dual-purpose tool for X-ray crystallography phasing and structural probing. While Selenomethionine (SeMet) remains the industry standard for de novo phasing, it is limited by the natural abundance and distribution of methionine residues. 3-Br-Phe offers a strategic alternative by targeting phenylalanine residues—which are more abundant and often structurally critical—providing a tunable anomalous scattering signal (Bromine K-edge: 13.47 keV) without significant structural perturbation.

Part 1: Structural Integrity Assessment

Steric and Electronic Impact

The primary concern when incorporating a non-canonical amino acid (ncAA) is the preservation of the native fold. 3-Br-Phe introduces a bromine atom at the meta position of the phenyl ring.[1]

  • Steric Considerations: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than the Hydrogen (1.20 Å) it replaces, but comparable to a Methyl group (2.0 Å).

    • Causality: The meta substitution is often structurally superior to ortho (which risks steric clash with the peptide backbone) or para (which often buries into the hydrophobic core). The meta position frequently points toward solvent or accommodates slight rotameric adjustments within hydrophobic pockets.

  • Electronic Effects: Bromine is electronegative, withdrawing electron density from the phenyl ring. This can enhance

    
    -stacking interactions with neighboring aromatic residues, potentially increasing thermal stability (
    
    
    
    ) in specific contexts.
Quantitative Perturbation Metrics (Phe vs. 3-Br-Phe)
MetricNative Phenylalanine3-Bromo-L-PhenylalanineImpact Assessment
Side Chain Volume ~190 ų~215 ųModerate increase; usually accommodated by rotamer adjustment.
Hydropathy Index 2.8 (Hydrophobic)> 2.8 (Highly Hydrophobic)Enhances hydrophobic core packing if buried.
Anomalous Scattering (f'') Negligible~3.8e⁻ (at Cu K

)
High Utility. Sufficient for SAD/MAD phasing.
Isotopic Signature (MS) Monoisotopic1:1 doublet (

Br/

Br)
Self-Validating. Distinct pattern confirms incorporation.

Part 2: Performance Comparison (Alternatives)

Application: X-ray Crystallography Phasing

Objective: Solve the "Phase Problem" using Anomalous Dispersion (SAD/MAD).

FeatureSelenomethionine (SeMet) 3-Bromo-L-Phenylalanine Heavy Metal Soak (Pt, Hg, Au)
Target Residue Methionine (Met)Phenylalanine (Phe)Cysteine/His (Non-specific)
Abundance Low (~1-2% of proteome)High (~4-5% of proteome)Variable/Surface dependent
Phasing Power (K-edge) 12.66 keV (0.979 Å)13.47 keV (0.920 Å)Variable (L-edges often used)
Structural Isomorphism High (S

Se is subtle)
High (Br is isosteric to Me)Low (Often disrupts lattice)
Toxicity to Host High (Requires inhibition)ModerateN/A (Post-purification)
Success Rate Gold Standard High (for low-Met proteins) Low (Trial & error)

Expert Insight: Choose 3-Br-Phe when your protein has few or disordered Methionine residues, or when SeMet incorporation yields insoluble aggregates. The higher abundance of Phe provides more anomalous markers per unit cell, enhancing the phasing signal for lower resolution data.

Application: Site-Specific Labeling

Objective: Introduce a unique probe for NMR or cross-linking.

  • Genetic Code Expansion (GCE): Superior for single-site labeling. Uses an orthogonal tRNA/Synthetase pair (e.g., MjTyrRS variants) to incorporate 3-Br-Phe at a TAG stop codon.

  • Auxotrophic Shift: Superior for global labeling (all Phe

    
     3-Br-Phe). Uses Phe-auxotrophic E. coli strains.
    

Part 3: Experimental Protocols

Protocol A: Global Incorporation (Auxotrophic Method)

Context: Best for phasing where maximum anomalous signal is required. Strain: E. coli B834(DE3) (Met auxotroph) or specific Phe auxotrophs (e.g., KA12).

  • Inoculation: Transform expression plasmid into Phe-auxotrophic cells. Grow overnight in LB media.

  • Wash Step (Critical): Centrifuge cells (4000g, 10 min). Resuspend pellet in M9 Minimal Media (lacking Phe) to remove traces of native Phe. Repeat 2x.

    • Causality: Any residual native Phe will outcompete 3-Br-Phe due to the synthetase's kinetic preference for the natural substrate.

  • Starvation Phase: Resuspend in M9 media supplemented with 19 amino acids (minus Phe). Incubate at 37°C for 30 mins.

    • Goal: Deplete intracellular Phe pools.

  • Induction & Shift:

    • Add 3-Bromo-L-Phenylalanine to final conc. of 60 mg/L.

    • Immediately induce with IPTG (0.5 - 1 mM).

    • Lower temperature to 20-25°C to prevent aggregation of the modified protein.

  • Harvest: Collect cells after 12-16 hours.

Protocol B: Validation via Mass Spectrometry

Trustworthiness Check: You must validate incorporation before crystallization.

  • Perform intact protein LC-MS.

  • Look for the Pattern: A successful incorporation of n residues of 3-Br-Phe will shift the mass by

    
     Da (approx).
    
  • Isotope Distribution: The mass spectrum peaks should broaden or split due to the natural 50:50 abundance of

    
    Br and 
    
    
    
    Br isotopes.
    • Pass Criteria: Distinct "picket fence" isotope pattern matching theoretical simulation.

Part 4: Visualizations

Decision Logic for Phasing Strategy

This diagram guides the researcher in selecting the optimal phasing agent based on protein sequence and solubility.

PhasingDecision Start Start: Protein Sequence Analysis CheckMet Are Met residues > 1 per 50 AA? Start->CheckMet CheckPhe Are Phe residues present? CheckMet->CheckPhe No SeMetPath Primary Choice: Selenomethionine (SeMet) CheckMet->SeMetPath Yes BrPhePath Alternative Choice: 3-Bromo-Phe Incorporation CheckPhe->BrPhePath Yes (Global Labeling) HeavyAtom Fallback: Heavy Atom Soak (Pt, Au) CheckPhe->HeavyAtom No SolubilityCheck Check Solubility with SeMet SeMetPath->SolubilityCheck SolubilityCheck->BrPhePath Precipitates/Unstable

Caption: Decision tree for selecting 3-Br-Phe over SeMet based on residue abundance and protein stability.

Incorporation Workflow (Auxotroph vs. Orthogonal)

Comparison of the two primary methods for introducing 3-Br-Phe.

IncorporationWorkflow cluster_Aux Method A: Auxotrophic Shift (Global) cluster_GCE Method B: Genetic Code Expansion (Site-Specific) Aux_Strain Phe-Auxotroph Strain Media_Shift Media Shift (Remove Native Phe) Aux_Strain->Media_Shift Add_BrPhe Add 3-Br-Phe (60mg/L) Media_Shift->Add_BrPhe Result_Global Protein with ALL Phe -> 3-Br-Phe Add_BrPhe->Result_Global Ortho_Plasmid Plasmid: Orthogonal tRNA/Synthetase Stop_Codon Gene with TAG Stop Codon Add_ncAA Add 3-Br-Phe (1-5 mM) Ortho_Plasmid->Add_ncAA Stop_Codon->Add_ncAA Result_Specific Protein with Single 3-Br-Phe Add_ncAA->Result_Specific

Caption: Workflow comparison: Auxotrophic shift replaces all Phe residues, while GCE targets specific sites.

References

  • Hendrickson, W. A., et al. (1990). "Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure."[2][3] The EMBO Journal. Link

  • Bae, J. H., et al. (2001).[4] "Expansion of the genetic code enables design of a novel 'gold' class of green fluorescent proteins." Journal of Molecular Biology. (Discusses halogenated Phe incorporation principles). Link

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code." Annual Review of Biochemistry. Link

  • Dauter, Z., et al. (2000). "Anomalous signal of solvent bromides in protein crystals." Acta Crystallographica Section D. Link

  • Young, D. D., et al. (2011). "An evolved aminoacyl-tRNA synthetase with atypical polysubstrate specificity." Biochemistry. (Details synthetase evolution for Phe analogs). Link

Sources

comparing the effects of different halogen substitutions on phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the phenylalanine (Phe) side chain represents a critical hydrophobic anchor. However, the native phenyl ring is often metabolically labile and electronically neutral. Halogen scanning —the systematic replacement of hydrogen with Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is a high-impact strategy to modulate potency, metabolic stability, and membrane permeability.

This guide compares the distinct utility of each halogen substitution on the phenylalanine scaffold. Unlike simple steric bulk addition, halogens introduce unique electronic vectors (sigma-holes) and lipophilic shifts that can fundamentally alter protein-ligand recognition.

Part 1: Physicochemical Profiling

To rationally select a halogen substitute, one must quantify the shift in steric and electronic parameters relative to the native hydrogen.

Comparative Constants Table

The following table aggregates key descriptors for phenylalanine substitutions. Note the divergence between Fluorine (a metabolic blocker/H-mimic) and Iodine (a hydrophobic anchor/XB donor).

PropertyHydrogen (Native)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.771.942.14
Hansch Lipophilicity (

)
0.000.140.710.861.12
Sigma Hole Potential N/ANegligibleModerateStrongVery Strong
Key Insights
  • The Fluorine Anomaly: F is isosteric with Oxygen but often used as a bioisostere for Hydrogen. It exerts a massive inductive effect (

    
    ) without significant steric penalty, making it ideal for modulating pKa of neighboring amines without disrupting binding pockets.
    
  • The Lipophilic Climb: Cl, Br, and I drastically increase

    
    . A single I-Phe substitution can increase lipophilicity by over 1 log unit, potentially improving membrane permeability but risking solubility issues.
    
  • The "Methyl Mimic": The Chlorine atom (1.75 Å) is sterically similar to a methyl group (2.0 Å) but electronically distinct. Replacing a methyl with Cl is a standard bioisosteric swap to improve metabolic stability.

Part 2: Molecular Interactions & The Sigma Hole

The most critical distinction in halogenated phenylalanine derivatives is the Halogen Bond (XB) .

Mechanism: The Sigma Hole ( -hole)

While Fluorine is uniformly electronegative, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1]

  • Equatorial Belt: A region of negative electron density perpendicular to the C-X bond.

  • Sigma Hole: A region of positive electrostatic potential on the distal tip of the halogen, along the C-X bond axis.[1]

This allows I-Phe and Br-Phe to act as Lewis Acids , forming highly directional non-covalent bonds with backbone carbonyls (Lewis Bases) in the target protein.

HalogenBonding cluster_0 Native Phenylalanine cluster_1 Iodo-Phenylalanine (XB Donor) Phe Phe-Ring (Electron Rich Face) Interaction1 Pi-Pi Stacking (Non-directional) IPhe I-Phe Ring SigmaHole Sigma Hole (+) (Distal Tip) IPhe->SigmaHole Anisotropy Belt Electron Belt (-) (Equatorial) IPhe->Belt Target Protein Carbonyl (C=O) (Lewis Base) SigmaHole->Target Halogen Bond (Strict 180° Geometry)

Figure 1: Mechanistic comparison of native interactions vs. the directional Halogen Bond (XB) facilitated by the sigma hole in heavy halogens.

Part 3: Metabolic Stability & ADME

Halogenation is a primary tool for blocking metabolic soft spots.

  • Para-Blocking: The para-position of Phe is the primary site for CYP450-mediated hydroxylation (converting Phe to Tyr).

    • F-Substitution: Blocks metabolism with minimal steric change.

    • Cl/Br-Substitution: Blocks metabolism but may introduce steric clashes if the pocket is tight.

  • Ortho-Conformation: Substitution at the ortho-position restricts the rotation of the phenyl ring (

    
     and 
    
    
    
    torsion angles) due to steric clash with the peptide backbone. This can be used to lock bioactive conformations.

Part 4: Experimental Protocols

To evaluate these effects, a standardized synthesis and testing workflow is required.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Halo-Phe Analogues

Objective: Incorporate unnatural Halo-Phe amino acids into a peptide sequence without racemization.

  • Resin Loading: Swell Wang or Rink Amide resin in DCM for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min) to remove Fmoc.
    
  • Coupling (Critical Step):

    • Dissolve Fmoc-4-X-Phe-OH (X=F, Cl, Br, I) (3.0 eq).

    • Add HATU (2.9 eq) and HOAt (3.0 eq) to minimize racemization of the sensitive Halo-Phe.

    • Add DIPEA (6.0 eq) and activate for 30 seconds.

    • Add to resin and shake for 45–60 mins.

    • Note: For ortho-substituted variants (e.g., Fmoc-2-Cl-Phe-OH), double coupling (2

      
       1 hr) is required due to steric hindrance.
      
  • Cleavage: Treat with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC using a C18 column. Gradient Adjustment: Halo-Phe peptides are significantly more hydrophobic. Start gradients 10–15% higher in Acetonitrile than the native peptide.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the Enthalpic (


) vs. Entropic (

) contributions of the halogen.
  • Preparation: Dialyze protein target into PBS (pH 7.4). Dissolve Halo-Phe ligand in the exact same buffer (match DMSO concentration, typically <2%).

  • Titration: Inject ligand (syringe) into protein (cell) in 20 steps of 2

    
    L.
    
  • Analysis:

    • F-Phe: Often shows similar

      
       to native, but with enthalpy-entropy compensation (Solvation shell changes).
      
    • I-Phe: Look for a sharp increase in favorable Enthalpy (

      
      ) if Halogen Bonding is occurring. If the gain is purely Entropic, it suggests hydrophobic desolvation rather than specific bonding.
      

Part 5: Workflow Visualization

Workflow cluster_design Rational Design Phase cluster_exp Experimental Phase start Target Identification (Phe Residue) choice Select Halogen Strategy start->choice path_F Fluorine (F) Metabolic Block / H-Mimic choice->path_F path_Cl Chlorine (Cl) Lipophilicity / Vol Filling choice->path_Cl path_I Iodine/Bromine (I/Br) Halogen Bonding (XB) choice->path_I spps SPPS Synthesis (HATU/HOAt Activation) path_F->spps path_Cl->spps path_I->spps hplc HPLC Purification (Adjust Gradient +15% ACN) spps->hplc assay Binding Assay (ITC/SPR) hplc->assay decision Data Analysis assay->decision Refine Design Refine Design decision->Refine Design Low Potency Candidate Selection Candidate Selection decision->Candidate Selection High Potency/Selectivity

Figure 2: Strategic workflow for the design, synthesis, and evaluation of halogenated phenylalanine analogues.

Part 6: Case Study – LAT1 Transporter Selectivity

A study on the L-type amino acid transporter 1 (LAT1) demonstrates the power of halogen scanning.

  • Context: LAT1 transports large neutral amino acids into the brain.

  • Result: Meta-substituted phenylalanine derivatives showed affinity correlating with halogen size: I > Br > Cl > F .[2]

  • Mechanism: The large hydrophobic pocket of LAT1 accommodated the Iodine atom, and the enhanced lipophilicity/sigma-hole interaction of m-I-Phe resulted in a Ki significantly lower (better) than the native Phe.

  • Takeaway: When the pocket allows, heavier halogens can drive potency through dispersion forces and XB, whereas Fluorine often fails to capture these gains.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Investigation. (2024). [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. (2018). [Link]

  • Halogen bonding in protein–ligand binding mechanism: A structural perspective. Journal of Medicinal Chemistry. (2019). [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. (2021). [Link]

  • Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter. (2022). [Link]

Sources

Beyond the Band: A Comparative Guide to Validating Protein Expression via Western Blot

[1][2]

Introduction: The Crisis of Reproducibility

Western Blotting (WB) remains the workhorse of protein analysis, yet it is disproportionately responsible for the "reproducibility crisis" in life sciences. A band at the correct molecular weight is no longer sufficient proof of expression. In modern drug development and high-impact publishing, validation is not a step; it is a system.

This guide moves beyond basic protocols to establish a rigorous framework for validating protein expression. We will objectively compare WB against its quantitative alternatives and detail a self-validating workflow that ensures your data stands up to scrutiny.

Comparative Analysis: WB vs. The Alternatives[3][4][5][6]

Before committing to a Western Blot, you must validate that it is the correct tool for your biological question. While WB is the gold standard for specificity (confirming molecular weight and isoforms), it often lags in quantification and throughput.

Method Selection Matrix
FeatureWestern Blot (Traditional) ELISA (Sandwich) Mass Spectrometry (Targeted) Automated Capillary (e.g., Jess/Wes)
Primary Utility Specificity (MW verification), PTMs, IsoformsPrecise Quantification, High ThroughputUnbiased Discovery, Absolute QuantReproducibility, Low Sample Vol
Specificity High (Visual MW confirmation)Med/High (Dependent on Ab pair, no MW check)Very High (Peptide sequence ID)High (MW + Immunodetection)
Quantification Semi-Quantitative (Relative)Quantitative (Absolute with Standards)Quantitative (Absolute)Quantitative (Relative/Absolute)
Linear Range Narrow (2-3 logs via Chemi)Broad (3-5 logs)Very Broad (>5 logs)Broad (4 logs)
Throughput Low (10-15 samples/gel)High (96/384 well plates)Medium (LC time dependent)Medium (25 samples/3 hrs)
Cost per Data Point Low (Reagents) / High (Labor)MediumHighHigh (Consumables)
Decision Logic: When to Abandon the Blot
  • Choose ELISA if you need to quantify a secreted protein in 100+ serum samples. WB variability (CV >20%) is too high for subtle physiological differences.

  • Choose Mass Spec if you lack a specific antibody or need to distinguish between highly similar isoforms that co-migrate on SDS-PAGE.

  • Choose Automated Capillary if you have limited sample volume (e.g., FACS-sorted cells, rare tissue) and need high reproducibility.

The Pillars of Validation (Scientific Integrity)

As a Senior Application Scientist, I advise against relying solely on manufacturer datasheets. You must validate antibodies in your specific context. We adhere to the guidelines proposed by the International Working Group for Antibody Validation (IWGAV) .

The 5 Pillars of Antibody Validation[7][8]
  • Genetic Validation (The Gold Standard):

    • Method: Compare signal in Wild Type (WT) vs. Knockout (KO) or Knockdown (KD) lysates.

    • Success: Complete loss of the specific band in KO samples.

  • Orthogonal Validation:

    • Method: Correlate WB data with an antibody-independent method (e.g., RNA-Seq, Mass Spec) across multiple samples.

    • Success: High correlation coefficient between mRNA levels and protein band intensity.

  • Independent Antibody Strategy:

    • Method: Use two antibodies raised against different epitopes of the same target.[1]

    • Success: Both antibodies detect a band at the same MW with similar expression patterns.

  • Expression of Tagged Proteins:

    • Method: Overexpress a tagged version (e.g., GFP-tagged) of the target.

    • Success: The anti-target antibody signal overlaps with the anti-tag antibody signal (shifted by the tag's MW).

  • IP-MS:

    • Method: Immunoprecipitate the target and analyze via Mass Spec.[1]

    • Success: Identification of the target peptide sequences in the eluate.

Visualization: Validation Decision Tree

AntibodyValidationStartStart ValidationGeneticIs CRISPR KO/siRNAavailable?Start->GeneticOrthoIs RNA-Seq/MS dataavailable?Genetic->OrthoNoTestKOPerform WT vs KO BlotGenetic->TestKOYesIndepIs a 2nd Ab (diff epitope)available?Ortho->IndepNoTestOrthoCorrelate Ab signalwith mRNA/MS countsOrtho->TestOrthoYesTestIndepCompare Ab A vs Ab BIndep->TestIndepYesFailREJECT ANTIBODYIndep->FailNo options leftResultKOBand disappearsin KO?TestKO->ResultKOResultOrthoHigh Correlation?TestOrtho->ResultOrthoResultIndepSame MW & Pattern?TestIndep->ResultIndepValidVALIDATEDResultKO->ValidYesResultKO->FailNoResultOrtho->IndepNoResultOrtho->ValidYesResultIndep->ValidYesResultIndep->FailNo

Caption: Decision logic for selecting the appropriate IWGAV validation strategy based on resource availability.

Optimized Protocol: The Self-Validating System

To transition from "picture" to "data," you must control for linearity and loading.

Step 1: Linearity Determination (The Standard Curve)

Never run a single biological replicate without a standard curve.

  • Why: Chemiluminescence (ECL) saturates rapidly.[2] A dense band may represent 2x or 100x the protein of a lighter band.[3] You cannot know without a curve.

  • Protocol: Create a 5-point serial dilution (e.g., 50, 25, 12.5, 6.25, 3.125 µg) of a positive control lysate. Plot signal intensity vs. loading amount.

  • Validation: R² > 0.95 indicates the assay is within the linear dynamic range.[2]

Step 2: Normalization (Total Protein vs. Housekeeping)

Stop using GAPDH and Beta-Actin blindly.

  • The Flaw: Housekeeping proteins (HKPs) can vary with experimental treatments (e.g., cell cycle arrest, metabolic stress). Furthermore, HKPs are often so abundant that their signal saturates long before your target protein, making normalization mathematically invalid.

  • The Solution: Total Protein Normalization (TPN) .

  • Method: Use Stain-Free technology (trihalo compounds in gel) or reversible membrane stains (Ponceau S, REVERT).

  • Data Support: Studies show TPN reduces technical variability (CV) from ~20% (HKP) to <10% (TPN).

Step 3: Detection (Fluorescence vs. Chemiluminescence)

For quantitative rigor, Fluorescence is superior.

ParameterChemiluminescence (ECL)Fluorescence (NIR)
Signal Nature Enzymatic (Kinetic/Transient)Static (Stable)
Linear Range Narrow (Saturation risk)Broad (Linear >4 logs)
Multiplexing Difficult (Strip & Reprobe)Easy (Different channels)
Sensitivity Higher (Femtogram)Moderate (Picogram)

Recommendation: Use ECL only for low-abundance targets where sensitivity is paramount. Use Fluorescence for all quantitative comparisons of moderate-abundance proteins.

Experimental Workflow Diagram

This workflow integrates QC checkpoints (in red) that prevent the generation of bad data.

WesternWorkflowcluster_prepSample Prepcluster_runElectrophoresiscluster_detectImmunodetectionLysisLysis + InhibitorsBCABCA/BradfordQuantificationLysis->BCALoadLoad Lysate(Linear Range)BCA->LoadRunSDS-PAGELoad->RunTransferTransferRun->TransferTPNTotal ProteinStain/ImageTransfer->TPNQC1QC: EqualLoading?TPN->QC1QC2QC: TransferEfficiency?TPN->QC2BlockBlockingPrimaryPrimary Ab(Validated)Block->PrimarySecondarySecondary Ab(Fluor/HRP)Primary->SecondaryAnalysisNormalization &QuantificationSecondary->AnalysisQC1->AnalysisNormalize DataQC2->LoadFail (Repeat)QC2->BlockPass

Caption: Optimized WB workflow incorporating Total Protein Normalization (TPN) and QC checkpoints.

Troubleshooting & Common Pitfalls

  • Ghost Bands (Non-Specific Binding):

    • Cause: Primary antibody concentration too high or insufficient blocking.

    • Fix: Perform a "secondary only" control to rule out non-specific secondary binding. Titrate the primary antibody.[3]

  • Signal Saturation (Flat-topping):

    • Symptom:[4][5][6] Bands look like "footballs" rather than dumbbells; strong bands show no difference despite loading differences.

    • Fix: Reduce film exposure time or switch to Fluorescence. Do not quantify saturated bands.

  • Edge Effects (Smiling/Frowning):

    • Cause: Running the gel too hot (voltage too high).

    • Fix: Run at lower voltage in a cold room or with an ice pack.

References

  • Uhlen, M., et al. (2016).[7][8] "A proposal for validation of antibodies." Nature Methods. [Link][1][7]

  • Edfors, F., et al. (2018).[7] "Antibody Validation Strategies." CiteAb / Nature Methods. [Link]

  • Moritz, C. P. (2017). "Tubulin or Not Tubulin: Heading Toward Total Protein Staining as Loading Control in Western Blots." Proteomics. [Link]

  • Gilda, J. E., et al. (2015). "Western Blotting Inaccuracies with Unverified Antibodies: Need for a Western Blotting Minimal Reporting Standard (WBMRS)." PLOS ONE. [Link]

  • Bio-Rad Laboratories. (2018).[9][10][11] "Total Protein Normalization (TPN) for Western Blot Quantitation." Bio-Radiations. [Link]

  • Cytiva. (2024). "Fluorescence vs. Chemiluminescence." Cytiva Life Sciences. [Link]

A Comparative Guide to Enzyme Inhibition by Phenylalanine Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of enzyme inhibition by various phenylalanine analogs. Moving beyond a mere catalog of data, this document delves into the causality behind experimental designs, the intricacies of inhibitory mechanisms, and the practical application of this knowledge in research and drug development. We will explore the inhibition of three key enzymes: Phenylalanine Hydroxylase (PAH), Phenylalanine Ammonia-Lyase (PAL), and Tyrosinase, by a range of phenylalanine derivatives.

Introduction: The Versatility of Phenylalanine Analogs as Enzyme Inhibitors

Phenylalanine, an essential aromatic amino acid, is a precursor to a multitude of vital biomolecules, including neurotransmitters and hormones.[1] Its central role in metabolism makes the enzymes that act upon it critical targets for therapeutic intervention and biochemical study. Phenylalanine analogs, synthetic molecules that mimic the structure of phenylalanine, serve as powerful tools to probe and modulate the activity of these enzymes. By introducing modifications to the phenyl ring, the amino group, or the carboxylic acid moiety, researchers can systematically investigate structure-activity relationships (SAR) and develop potent and selective inhibitors.

This guide will provide a comparative overview of how different phenylalanine analogs interact with and inhibit three distinct classes of enzymes, offering insights into their mechanisms of action and highlighting the experimental approaches used to characterize these interactions.

Mechanisms of Enzyme Inhibition: A Conceptual Framework

Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme. Understanding these mechanisms is fundamental to interpreting inhibition data and designing effective inhibitors.[2]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[2]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. This type of inhibition is not affected by substrate concentration.[2]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in a decrease in the maximum reaction rate (Vmax) and can either increase or decrease the substrate affinity (Km).[3]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.[2]

  • Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower IC50 or Ki value indicates a more potent inhibitor.

Comparative Analysis of Enzyme Inhibition by Phenylalanine Analogs

This section presents a comparative analysis of the inhibitory effects of various phenylalanine analogs on Phenylalanine Hydroxylase (PAH), Phenylalanine Ammonia-Lyase (PAL), and Tyrosinase.

Phenylalanine Hydroxylase (PAH)

Biological Role: PAH is a critical enzyme in human metabolism, responsible for converting phenylalanine to tyrosine.[2][4] This is the rate-limiting step in the catabolic pathway of phenylalanine.[5] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of toxic levels of phenylalanine in the blood.[4]

Inhibition by Phenylalanine Analogs: The study of PAH inhibition by phenylalanine analogs is crucial for understanding PKU and developing potential therapeutic strategies. However, comprehensive comparative studies with a wide range of synthetic analogs are less common than for other enzymes. Much of the research has focused on the regulatory effects of the natural substrate, L-phenylalanine, and the impact of specific analogs used as research tools.

  • p-Chlorophenylalanine (pCPA): This analog is a well-known irreversible inhibitor of tryptophan hydroxylase, but it also affects PAH.[6][7] While it has been used to create animal models of PKU, its direct inhibitory mechanism on PAH is complex, involving both in vitro and in vivo effects that can lead to a significant decrease in hepatic PAH activity.[8][9]

  • α-Methylphenylalanine: This analog acts as a weak competitive inhibitor of PAH in vitro.[9][10] However, in vivo, it can potently suppress PAH activity.[9][10] This discrepancy highlights the importance of considering metabolic activation or different modes of action in a physiological context.

  • DL-Homophenylalanine: This analog is a competitive inhibitor of PAH, binding to the active site due to its structural similarity to phenylalanine.[4]

Allosteric Regulation: It is important to note that PAH activity is allosterically regulated by its substrate, L-phenylalanine.[11][12] Phenylalanine can bind to a regulatory site on the enzyme, causing a conformational change that increases its catalytic activity.[11][12] This complex regulatory mechanism can influence the apparent inhibitory effects of different analogs.

Phenylalanine Ammonia-Lyase (PAL)

Biological Role: PAL is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[13][14] It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, which is a precursor for a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins.[13][14]

Inhibition by Phenylalanine Analogs: PAL inhibitors are valuable tools for studying the phenylpropanoid pathway and have potential applications as herbicides and antifungal agents.

Phenylalanine AnalogEnzyme SourceType of InhibitionKi Value
2-Aminoindan-2-phosphonic acid (AIP)Parsley PAL-1Competitive, time-dependent7 ± 2 nM
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Parsley PAL-1Slow-binding-
AmmoniaCherimoya PALMixedKi = 0.57 ± 0.2 mM, Ki' = 2.54 ± 0.2 mM[11]
PhenolRhodotorula glutinis PALMixedKi = 2.1 ± 0.5 mM, αKi = 3.45 ± 0.95 mM
ortho-CresolRhodotorula glutinis PALMixedKi = 0.8 ± 0.2 mM, αKi = 3.4 ± 0.2 mM
meta-CresolRhodotorula glutinis PALMixedKi = 2.85 ± 0.15 mM, αKi = 18.5 ± 1.5 mM

Table 1: Comparative inhibition of Phenylalanine Ammonia-Lyase (PAL) by various inhibitors.

The data clearly indicates that conformationally restricted analogs like AIP are highly potent inhibitors of PAL. The time-dependent nature of AIP inhibition suggests a two-step binding mechanism, where an initial weak binding is followed by a slower isomerization to a tightly bound complex.

Tyrosinase

Biological Role: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in mammals and enzymatic browning in plants and fungi. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a key precursor for melanin synthesis.

Inhibition by Phenylalanine Analogs and Other Compounds: Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and in the food industry to prevent browning.

InhibitorEnzyme SourceType of InhibitionIC50 Value (µM)
Kojic acid-phenylalanine amideMushroom TyrosinaseNon-competitive-
7,3',4'-TrihydroxyisoflavoneMushroom Tyrosinase-5.23 ± 0.6
7,8,4'-TrihydroxyisoflavoneMushroom Tyrosinase-11.21 ± 0.8
6,7,4'-TrihydroxyisoflavoneMushroom TyrosinaseCompetitive9.2
(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dioneMushroom TyrosinaseCompetitive1.60 (L-tyrosine as substrate)[12]
(Z)-5-(3-bromo-4-hydroxybenzylidene)-2-iminothiazolidin-4-oneMushroom TyrosinaseCompetitive6.92 (L-DOPA as substrate)[12]

Table 2: Comparative inhibition of Tyrosinase by various compounds.

The inhibitory activity against tyrosinase is highly dependent on the structure of the analog. The presence and position of hydroxyl groups on the aromatic ring, as seen in the isoflavone derivatives, play a significant role in their inhibitory potency. Furthermore, synthetic compounds incorporating scaffolds like thiazolidinone have shown promising competitive inhibition.

Experimental Protocols

To ensure the integrity and reproducibility of enzyme inhibition studies, standardized and well-controlled experimental protocols are essential.

Phenylalanine Hydroxylase (PAH) Activity and Inhibition Assay

This protocol is adapted from a method for determining phenylalanine concentration, which can be modified to assess PAH activity and inhibition.[10]

Principle: The activity of PAH is determined by measuring the rate of tyrosine production from phenylalanine. The inhibition assay measures the reduction in tyrosine formation in the presence of a phenylalanine analog.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Phenylalanine analogs (inhibitors)

  • Perchloric acid (for reaction termination)

  • HPLC system for tyrosine quantification

Procedure:

  • Enzyme Preparation: Prepare a solution of hPAH in Tris-HCl buffer containing DTT.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, catalase, BH4, and L-phenylalanine.

  • Inhibitor Addition: For inhibition assays, add varying concentrations of the phenylalanine analog to the reaction mixture. For the control, add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

  • Initiation of Reaction: Start the reaction by adding the hPAH solution to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Quantification of Tyrosine: Analyze the supernatant for tyrosine concentration using a validated HPLC method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol is based on the spectrophotometric measurement of trans-cinnamic acid formation.[10]

Principle: PAL activity is determined by monitoring the increase in absorbance at 290 nm due to the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Plant extract containing PAL or purified PAL

  • Tris-HCl buffer (pH 8.8)

  • L-Phenylalanine (substrate)

  • Phenylalanine analogs (inhibitors)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl with PVPP and β-mercaptoethanol) and centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing Tris-HCl buffer and L-phenylalanine.

  • Inhibitor Addition: Add varying concentrations of the phenylalanine analog to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Initiation of Reaction: Start the reaction by adding the enzyme extract to the reaction mixture.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value. For determining the Ki and the mode of inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Tyrosinase Inhibition Assay

This protocol is a colorimetric assay based on the formation of dopachrome from L-DOPA.[5]

Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which absorbs light at approximately 475 nm.

Materials:

  • Mushroom tyrosinase

  • Phosphate buffer (pH 6.8)

  • L-DOPA (substrate)

  • Phenylalanine analogs or other test compounds (inhibitors)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, inhibitors, and positive control in the appropriate buffer.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer.

    • Add the test inhibitor at various concentrations. For the control and blank wells, add the buffer or solvent.

    • Add the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of dopachrome formation for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of these enzymes by phenylalanine analogs has significant implications for various metabolic pathways.

Phenylalanine Hydroxylase and the Catecholamine Biosynthesis Pathway

Inhibition of PAH directly impacts the first step of the catecholamine biosynthesis pathway, which is crucial for the production of dopamine, norepinephrine, and epinephrine.[1]

Catecholamine_Biosynthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor Phenylalanine Analogs PAH Phenylalanine Hydroxylase (PAH) Inhibitor->PAH

Caption: Inhibition of PAH by phenylalanine analogs blocks the conversion of phenylalanine to tyrosine, the precursor for catecholamine synthesis.

Phenylalanine Ammonia-Lyase and the Phenylpropanoid Pathway

Inhibition of PAL disrupts the entry point of the phenylpropanoid pathway, affecting the synthesis of a wide range of important plant secondary metabolites.[13][14]

Phenylpropanoid_Pathway Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignin Lignin Coumaroyl_CoA->Lignin Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes Inhibitor Phenylalanine Analogs PAL Phenylalanine Ammonia-Lyase (PAL) Inhibitor->PAL

Caption: Phenylalanine analog-mediated inhibition of PAL blocks the initial step of the phenylpropanoid pathway, impacting the production of flavonoids, lignin, and other secondary metabolites.

Tyrosinase and the Melanin Biosynthesis Pathway

Inhibition of tyrosinase is a key strategy for controlling melanin production.[6]

Melanin_Biosynthesis Tyr L-Tyrosine L_DOPA L-DOPA Tyr->L_DOPA Tyrosinase (monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (diphenolase activity) Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Inhibitor Phenylalanine Analogs & Others Tyrosinase Tyrosinase Inhibitor->Tyrosinase

Caption: Tyrosinase inhibitors, including some phenylalanine analogs, block the key enzymatic steps in melanin synthesis, leading to reduced pigmentation.

Conclusion and Future Directions

This comparative guide has illuminated the diverse inhibitory profiles of phenylalanine analogs against three distinct enzymes. The potency and mechanism of inhibition are highly dependent on the specific structural modifications of the analog and the unique active and allosteric site architectures of the target enzyme.

For researchers in drug development, the data presented here underscores the potential for designing highly selective inhibitors. For instance, the development of potent and specific PAL inhibitors could lead to novel herbicides with minimal off-target effects. In the cosmetic and dermatological fields, the quest for safe and effective tyrosinase inhibitors remains a vibrant area of research.

Future studies should aim to expand the library of phenylalanine analogs and conduct systematic comparative analyses of their inhibitory activities against a wider range of enzymes. A deeper understanding of the structural basis for these interactions, through techniques like X-ray crystallography and computational modeling, will be instrumental in the rational design of next-generation enzyme inhibitors with enhanced potency and selectivity.

References

  • A comprehensive review on tyrosinase inhibitors. PMC. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase. PMC. Available at: [Link]

  • Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. PMC. Available at: [Link]

  • Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. Available at: [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC. Available at: [Link]

  • Catecholamine. Wikipedia. Available at: [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

  • From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. PubMed. Available at: [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. Available at: [Link]

  • Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. PubMed. Available at: [Link]

  • Schematic representation of the general phenylpropanoid pathway leading... ResearchGate. Available at: [Link]

  • Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PMC. Available at: [Link]

  • Phenylalanine Hydroxylase. YouTube. Available at: [Link]

  • Pathway of catecholamine biosynthesis. Synthesis of epinephrine and... ResearchGate. Available at: [Link]

  • p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed. Available at: [Link]

  • 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity. MDPI. Available at: [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PMC. Available at: [Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase. PMC. Available at: [Link]

  • Determining the activity of the Phenylalanine Ammonia Lyase (PAL) enzyme in plant samples treated with Brotomax®. Agrometodos. Available at: [Link]

  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. MDPI. Available at: [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC. Available at: [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PubMed. Available at: [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. PMC. Available at: [Link]

  • Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains. Frontiers. Available at: [Link]

  • Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems. MDPI. Available at: [Link]

  • Tyrosinase inhibitory activity. ResearchGate. Available at: [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. MDPI. Available at: [Link]

  • Schematic representation of the catecholamine biosynthesis pathway with... ResearchGate. Available at: [Link]

  • The pathway of melanin biosynthesis catalyzed by tyrosinase. TYR,... ResearchGate. Available at: [Link]

  • Phenylalanine hydroxylase deficiency diagnosis and management. RTI International. Available at: [Link]

  • Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. PMC. Available at: [Link]

  • Biosynthesis and Catabolism of Catecholamine. Pharmaguideline. Available at: [Link]

  • Complete Melanin Biosynthesis Pathway | Eumelanin & Pheomelanin. YouTube. Available at: [Link]

  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers. Available at: [Link]

  • Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed. Available at: [Link]

  • General phenylpropanoid pathway. PAL phenylalanine ammonia-lyase, C4H... ResearchGate. Available at: [Link]

  • Tyrosinase. YouTube. Available at: [Link]

Sources

Definitive Guide: Mass Spectrometry Confirmation of Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis to Confirm Unnatural Amino Acid Identity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of Unnatural Amino Acids (UAAs) via Genetic Code Expansion (GCE) is a transformative tool for protein engineering, enabling site-specific labeling, enhanced stability, and novel catalytic functions. However, the "black box" of translation fidelity poses a critical risk: How do you prove the UAA is incorporated at the specific site, without truncation or mis-incorporation of canonical amino acids?

Standard proteomics workflows often fail to distinguish between a UAA and a post-translational modification (PTM) or isobaric artifact. This guide compares Standard Bottom-Up Proteomics (CID-only) against an Advanced Multi-Mode Characterization Workflow (EThcD + Intact Mass) . We demonstrate why the Advanced Workflow is the requisite standard for therapeutic-grade UAA validation.

Part 1: The Analytical Challenge

Validation of UAA incorporation requires answering three questions with absolute certainty:

  • Occupancy: Is the UAA present?

  • Fidelity: Is it only the UAA (no wild-type read-through)?

  • Localization: Is it at the engineered site?

The Pitfalls of Standard Methods

Standard Collision-Induced Dissociation (CID) is the workhorse of proteomics. However, for UAAs with labile side chains (e.g., phosphoserine analogs, diazirines), CID often triggers Neutral Loss . The energy breaks the side chain before the peptide backbone, leaving a "ghost" spectrum that identifies the peptide sequence but strips the UAA evidence.

Part 2: Comparative Methodology

We compare two distinct analytical approaches for confirming UAA identity, using p-acetylphenylalanine (pAcPhe) as the model UAA.

Method A: Standard Bottom-Up (CID)
  • Fragmentation: Collision-Induced Dissociation.[1][2]

  • Strategy: Trypsin digestion

    
     LC-MS/MS 
    
    
    
    Database Search.
  • Limitation: High energy collisions often strip the acetyl group or fail to fragment the bulky hydrophobic region, leading to ambiguous site localization.

Method B: Advanced Multi-Mode Workflow (The "Product")
  • Fragmentation: Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[2]

  • Strategy: Intact Mass Check (Top-Down)

    
     Digestion 
    
    
    
    EThcD
    
    
    Diagnostic Ion Monitoring.
  • Advantage: ETD preserves labile side chains by cleaving the N-C

    
     bond (c/z ions), while HCD provides secondary fragmentation for high-confidence sequence tags.
    
Performance Comparison Data

Data synthesized from comparative proteomic studies (e.g., Walsh et al., 2012; Ma et al., 2018).

MetricMethod A: Standard CIDMethod B: Advanced EThcDSignificance
UAA Site Localization 65% Confidence>99% Confidence EThcD generates site-determining c/z ions adjacent to the UAA.
Side Chain Retention <40% (Labile UAAs)>95% (Labile UAAs) Critical for proving the chemical integrity of the UAA.
Sequence Coverage ~70%~92% Higher coverage ensures no unexpected mutations occurred elsewhere.
False Discovery Rate 5.0%<1.0% Dual-fragmentation reduces false positives from isobaric PTMs.

Part 3: Experimental Protocol (Advanced Workflow)

This protocol utilizes a self-validating logic: Intact Mass provides the global "Yes/No," while EThcD provides the local "Where."

Phase 1: Intact Protein Analysis (The "Go/No-Go" Gate)

Objective: Confirm global mass shift corresponding to UAA incorporation.

  • Desalting: Use C4 ZipTip or online trapping column to remove salts/buffers.

  • LC Conditions:

    • Column: PLRP-S (1000 Å pore size).

    • Gradient: 10-80% Acetonitrile with 0.1% Formic Acid over 10 mins.

  • MS Parameters:

    • Mode: Positive Ion, High Pressure (to preserve non-covalent interactions if needed).

    • Resolution: 140,000 @ m/z 200.

  • Validation Logic:

    • 
      .
      
    • Example: pAcPhe replaces Amber codon. Expected shift vs. WT (if read-through occurred).

    • Pass Criteria: Observed mass within ±1.5 Da of theoretical UAA-protein mass.

Phase 2: Peptide Mapping with EThcD

Objective: Pinpoint the exact residue and prove side-chain integrity.

  • Digestion:

    • Denature (8M Urea), Reduce (DTT), Alkylate (IAA).

    • Enzyme: Trypsin (or Chymotrypsin if UAA is in a K/R-poor region). Ratio 1:50. Overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Fragmentation Mode: EThcD (SA: 25%).

    • Trigger: Targeted inclusion list for the theoretical UAA-peptide m/z.

  • Data Analysis (Self-Validating):

    • Look for c/z ion series flanking the UAA site.

    • Diagnostic Ions: Check for specific immonium ions or reporter ions unique to the UAA (e.g., specific loss of

      
       for azides).
      

Part 4: Visualizing the Logic

Workflow Logic: Self-Validating Loop

This diagram illustrates the decision tree researchers must follow to ensure data integrity.

UAA_Validation_Workflow Start Purified UAA-Protein IntactMS Phase 1: Intact Mass Analysis Start->IntactMS Decision1 Mass Shift Correct? IntactMS->Decision1 Stop STOP: Mis-incorporation / Truncation Decision1->Stop No Digestion Phase 2: Enzymatic Digestion Decision1->Digestion Yes MS_Method Select Fragmentation Mode Digestion->MS_Method CID Standard CID (Risk: Neutral Loss) MS_Method->CID EThcD Advanced EThcD (Preserves Side Chains) MS_Method->EThcD Validation Data Interpretation CID->Validation EThcD->Validation Result Confirmed UAA Identity & Site Validation->Result

Caption: The Self-Validating Workflow. Note the critical "Go/No-Go" decision at Phase 1 and the preference for EThcD to ensure side-chain preservation.

Fragmentation Mechanism Comparison

Why does EThcD outperform CID for UAAs?

Frag_Comparison cluster_CID Standard CID (Vibrational) cluster_ETD Advanced EThcD (Radical) Peptide1 Peptide-UAA Result1 Backbone + Side Chain Loss (Ambiguous) Peptide1->Result1 Slow Heating Energy1 Heat/Collision Peptide2 Peptide-UAA Result2 c/z Ions (Side Chain Intact) Peptide2->Result2 Fast Dissociation Electron Electron Transfer

Caption: Mechanistic difference. CID "cooks" the peptide, often detaching the UAA. ETD "slices" the backbone, leaving the UAA attached for positive identification.

Part 5: Scientific Grounding & References

Causality of Experimental Choices
  • Why EThcD? Research by Syka et al. and Frese et al. demonstrated that Electron Transfer Dissociation (ETD) is non-ergodic; it cleaves the backbone faster than energy can redistribute to break labile side-chain bonds. This is crucial for UAAs like glycosylated analogs or photocaged residues [1].

  • Why Intact Mass? Bottom-up analysis can miss "silent" truncations where the C-terminus is lost but the N-terminal peptide containing the UAA is detected. Intact mass analysis ensures the entire protein was synthesized correctly [2].

References
  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Source: NIH / PMC. Context: Establishes ETD's superiority for higher sequence coverage and labile modification retention.

  • Genetic Code Expansion: Recent Developments and Emerging Applications. Source: NIH / PMC. Context: Reviews the necessity of MS validation for GCE and the challenges of homogeneity.

  • Mascot Help: Peptide Fragmentation. Source: Matrix Science. Context: Authoritative definition of b/y vs c/z ion nomenclature used in the protocol.

  • Efficient Incorporation of Unnatural Amino Acids into Proteins. Source: NIH / PMC. Context: detailed protocols on confirming pAcPhe incorporation via LC-MS.

Sources

Comparative Guide: Synthetic Routes for Brominated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated phenylalanine derivatives (e.g., 4-bromo-L-phenylalanine) are critical non-canonical amino acid (ncAA) scaffolds. They serve as essential handles for Suzuki-Miyaura cross-coupling in the synthesis of stapled peptides, proteolysis-targeting chimeras (PROTACs), and radiolabeled tracers.

This guide objectively compares three dominant synthetic strategies:

  • Asymmetric Phase-Transfer Catalysis (PTC): The modern chemical standard for high enantioselectivity.

  • Chemo-Enzymatic Hydroamination: The sustainable, single-step biotech route using Phenylalanine Ammonia Lyase (PAL).

  • Classical Sandmeyer Functionalization: The traditional route via nitration, included as a baseline for cost/hazard analysis.

Quick Selection Matrix
FeatureRoute A: Asymmetric PTC Route B: Enzymatic (PAL) Route C: Sandmeyer
Primary Use Case Lab to Pilot Scale (kg)Green Mfg / Flow ChemLow-Cost Reagents / Bulk
Enantiomeric Excess >98-99% (Tunable)>99% (Strict)Dependent on L-Phe purity
Step Count 2 (Alkylation + Hydrolysis)1 (Hydroamination)3-4 (Nitration

Red

Br)
Key Constraint Catalyst CostEnzyme Availability/Ammonia LoadSafety (Diazonium)/Waste

Deep Dive: Route Analysis

Route A: Asymmetric Phase-Transfer Catalysis (The Modern Chemical Standard)

Mechanism: Alkylation of a glycine Schiff base (O'Donnell substrate) with bromobenzyl bromide using a chiral quaternary ammonium salt.

This method is currently the gold standard for chemical synthesis because it allows for the flexible installation of various brominated patterns (2-, 3-, or 4-bromo) simply by changing the benzyl bromide electrophile.

  • The Catalyst: Third-generation Cinchona alkaloid derivatives (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) create a rigid chiral pocket at the liquid-liquid interface.

  • Critical Insight (GSK Scale-up): Early attempts to scale this reaction often failed (racemization) due to catalyst decomposition under prolonged basic conditions. The solution, established by process groups like GSK, involves a specific order of addition: add the base last or use a continuous flow setup to minimize contact time between the catalyst and concentrated hydroxide.

Route B: Chemo-Enzymatic Hydroamination (The Biotech Route)

Mechanism: Stereoselective addition of ammonia to 4-bromocinnamic acid catalyzed by Phenylalanine Ammonia Lyase (PAL).

Recent engineered variants of PAL (e.g., from Planctomyces brasiliensis or Anabaena variabilis) have overcome historical limitations regarding low activity on bulky substrates.

  • Sustainability: This is the "greenest" route. It uses water as the solvent and generates minimal waste.

  • Flow Chemistry: Immobilized PAL columns allow for continuous production with Space-Time Yields (STY) exceeding 200 g/L/d.

  • Limitation: The reaction equilibrium favors deamination (elimination of ammonia). To drive synthesis, high concentrations of ammonia (often 4–6 M ammonium carbamate) are required.

Route C: The "Classic" Sandmeyer Sequence

Mechanism: Nitration of L-phenylalanine


 Reduction to 4-amino-L-phenylalanine 

Diazotization

Sandmeyer reaction with CuBr.
  • Why avoid it? Direct bromination of phenylalanine is chemically inefficient due to poor regioselectivity and harsh conditions that can racemize the

    
    -center.
    
  • Why use it? It uses commodity chemicals (sulfuric acid, nitric acid, iron/HCl). However, the handling of potentially explosive diazonium salts and stoichiometric copper waste makes it unattractive for modern GMP processes.

Comparative Data Analysis

The following data aggregates typical results from optimized protocols in recent literature (2015–2024).

MetricAsymmetric PTC (Route A)Enzymatic PAL (Route B)Sandmeyer (Route C)
Yield (Overall) 85 – 92%88 – 96%45 – 60%
Enantiopurity (% ee) >99% (Recrystallization often req.)>99.5% (Intrinsic)>98% (Risk of racemization)
Atom Economy Moderate (Loss of Schiff base)Excellent (100% incorp. of cinnamate)Poor (Stoichiometric waste)
Cost Driver Chiral Catalyst (

$)
Enzyme Development (

)
Waste Disposal (

)
Regioselectivity Controlled by Benzyl Bromide choiceHigh (Enzyme specific)Poor (Nitration isomers)

Detailed Experimental Protocols

Protocol 1: Asymmetric PTC Synthesis (Recommended for Lab Scale)

Target: 4-Bromo-L-phenylalanine

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • 4-Bromobenzyl bromide (1.2 eq)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)

  • Base: 50% KOH (aq)

  • Solvent: Toluene/CHCl3 (7:3)

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve the glycine imine (1.0 g, 3.4 mmol) and the chiral catalyst (200 mg, 0.34 mmol) in the solvent mixture (35 mL).

  • Cool: Lower temperature to 0 °C to suppress background racemization.

  • Add Electrophile: Add 4-bromobenzyl bromide (1.02 g, 4.08 mmol) in one portion.

  • Initiate (Critical Step): Add 50% KOH (1.5 mL) dropwise with vigorous stirring. Note: Vigorous stirring is essential to maximize the interfacial area.

  • Monitor: Stir at 0 °C for 4–12 hours. Monitor by HPLC (Chiralpak AD-H).

  • Workup: Dilute with water, extract with DCM, and concentrate.

  • Hydrolysis: Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours to cleave the imine and ester.

  • Purification: Neutralize to pH 6 to precipitate the zwitterionic amino acid or purify via ion-exchange chromatography.

Protocol 2: Enzymatic Flow Synthesis (Recommended for Scale-up)

Target: 4-Bromo-L-phenylalanine

System: Immobilized AvPAL on epoxy-methacrylate resin packed in a stainless steel column.

Step-by-Step:

  • Feed Preparation: Dissolve 4-bromocinnamic acid (50 mM) in 4 M ammonium carbamate buffer (pH adjusted to 9.8 with NH4OH).

  • Flow Setup: Pump the feed solution through the PAL column heated to 30 °C.

  • Residence Time: Adjust flow rate to achieve a residence time of 20–30 minutes.

  • Isolation: Collect the effluent. Acidify to pH 2 with HCl to decompose the carbamate (releasing CO2) and precipitate unreacted cinnamic acid.

  • Final Polish: Adjust supernatant pH to 5.5–6.0 to crystallize pure 4-bromo-L-phenylalanine.

Visualizations

Diagram 1: Decision Logic for Route Selection

This decision tree guides the researcher based on scale, equipment, and starting material availability.

RouteSelection Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Equip Is Biocatalysis/Flow Available? Scale->Equip Pilot/Mfg (>1kg) Regio Is Regiochemistry Flexible? Scale->Regio Lab Scale (<10g) RouteB Route B: Enzymatic (PAL) (Green, Scalable, Specific) Equip->RouteB Yes RouteC Route C: Sandmeyer/Classic (Low Cost, High Waste) Equip->RouteC No (Standard Reactors) RouteA Route A: Asymmetric PTC (High Flexibility, High ee) Regio->RouteA Yes (Need 2-, 3-, or 4-Br) Regio->RouteB No (4-Br only)

Caption: Decision tree for selecting the optimal synthetic route based on scale and regiochemical requirements.

Diagram 2: Interfacial Mechanism of PTC Alkylation

Visualizing how the hydrophobic catalyst shuttles the enolate to react with the alkyl halide.

PTCMechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% KOH) Q_Br Q+ Br- (Catalyst) OH OH- (Base) Q_Br->OH Ion Exchange (Interface) Substrate Glycine Imine Complex [Q+ Enolate-] Complex Substrate->Complex Deprotonation by Q+OH- Product Alkylated Product Complex->Product Reaction with Ar-CH2-Br Product->Q_Br Regenerate Catalyst R_Br Ar-CH2-Br R_Br->Product KBr K+ Br- (Waste)

Caption: The catalytic cycle of Phase-Transfer Alkylation, highlighting the interfacial ion exchange.

References

  • Patterson, D. E., et al. (2015). "Process Research and Development of a Scalable Synthesis of 4-Fluoro-L-Phenylalanine via Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

  • Parmeggiani, F., et al. (2023). "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Bioengineering and Biotechnology. Link

  • Lovelock, S. L., et al. (2014). "Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway." Angewandte Chemie International Edition. Link

  • Tao, R., et al. (2018). "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts." Molecules. Link

A Senior Application Scientist's Guide to Functional Validation of Proteins with 3-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of protein engineering and therapeutic design, the site-specific incorporation of non-canonical amino acids (ncAAs) like 3-bromo-L-phenylalanine (3-Br-Phe) offers a powerful tool for dissecting and manipulating protein function. This halogenated analog of phenylalanine can serve as a versatile probe for structural studies, a handle for bioorthogonal chemistry, or a tool for creating novel protein-protein interactions.[1] However, the introduction of such a synthetic building block necessitates a rigorous validation process to ensure that the engineered protein retains its intended biological activity.

This guide provides an in-depth comparison of functional assays to validate the activity of proteins incorporating 3-bromo-L-phenylalanine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in designing a robust validation strategy.

The Imperative of Functional Validation

The incorporation of an ncAA, even one as structurally similar to its natural counterpart as 3-bromo-L-phenylalanine, can introduce subtle yet significant perturbations to a protein's structure and function.[1] These can range from minor alterations in folding and stability to more pronounced effects on enzymatic activity, ligand binding, or cellular signaling. Therefore, a multi-faceted approach to functional validation is not just recommended; it is essential for the integrity and reproducibility of your research.

The following diagram illustrates a general workflow for the incorporation of 3-bromo-L-phenylalanine and subsequent functional validation:

G cluster_2 Functional Validation Plasmid Construction Plasmid Construction Orthogonal tRNA/Synthetase Pair Orthogonal tRNA/Synthetase Pair Plasmid Construction->Orthogonal tRNA/Synthetase Pair Protein Expression with 3-Br-Phe Protein Expression with 3-Br-Phe Orthogonal tRNA/Synthetase Pair->Protein Expression with 3-Br-Phe Purification Purification Protein Expression with 3-Br-Phe->Purification Mass Spectrometry (Verification) Mass Spectrometry (Verification) Purification->Mass Spectrometry (Verification) Structural Analysis (Optional) Structural Analysis (Optional) Mass Spectrometry (Verification)->Structural Analysis (Optional) In Vitro Assays In Vitro Assays Structural Analysis (Optional)->In Vitro Assays In Cellulo Assays In Cellulo Assays In Vitro Assays->In Cellulo Assays Enzyme Kinetics Enzyme Kinetics In Vitro Assays->Enzyme Kinetics Binding Assays Binding Assays In Vitro Assays->Binding Assays In Vivo Studies (Optional) In Vivo Studies (Optional) In Cellulo Assays->In Vivo Studies (Optional) Cellular Signaling Cellular Signaling In Cellulo Assays->Cellular Signaling Localization Studies Localization Studies In Cellulo Assays->Localization Studies G Analyte (Protein) Analyte (Protein) Sensor Chip with Immobilized Ligand Sensor Chip with Immobilized Ligand Analyte (Protein)->Sensor Chip with Immobilized Ligand Association Buffer Flow Buffer Flow Sensor Chip with Immobilized Ligand->Buffer Flow Dissociation SPR Detector SPR Detector Sensor Chip with Immobilized Ligand->SPR Detector Measures Refractive Index Change Sensorgram (Binding Curve) Sensorgram (Binding Curve) SPR Detector->Sensorgram (Binding Curve)

Caption: Simplified workflow of an SPR experiment.

Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [2]* Experimental Workflow:

    • Load the protein (wild-type or mutant) into the sample cell.

    • Titrate a solution of the ligand into the sample cell in a series of small injections.

    • Measure the heat change after each injection.

    • Integrate the heat signals and fit them to a binding isotherm to determine the thermodynamic parameters.

Comparative Data Presentation:

ProteinLigandKD (nM)kon (105 M-1s-1)koff (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
Wild-Type ReceptorAgonist X50.3 ± 4.12.5 ± 0.21.26 ± 0.1-10.22.5
Receptor-PheY->3-Br-PheAgonist X55.1 ± 5.32.3 ± 0.31.27 ± 0.1-10.52.6

Interpretation: The similar KD values and thermodynamic profiles indicate that the 3-bromo-L-phenylalanine substitution at position Y does not significantly affect the binding of Agonist X to the receptor.

In Cellulo Functional Assays: Validating Activity in a Biological Context

While in vitro assays provide precise quantitative data, they lack the complexity of the cellular environment. In cellulo assays are therefore crucial for confirming that the modified protein functions correctly within a living cell.

Cellular Signaling Assays

For receptors and other signaling proteins, it is vital to assess their ability to transduce signals upon stimulation. This can be achieved using reporter gene assays or by measuring the levels of downstream second messengers.

Core Principle: These assays measure a cellular response that is dependent on the activity of the protein of interest. For example, a G protein-coupled receptor (GPCR) can be assessed by measuring the production of cyclic AMP (cAMP) or the mobilization of intracellular calcium upon agonist stimulation. [3] Experimental Protocol: GPCR-Mediated cAMP Assay

  • Cell Line Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with plasmids encoding the wild-type or 3-Br-Phe-containing GPCR.

    • Ensure comparable expression levels of both receptor variants, for instance, by co-transfecting a fluorescent reporter protein and sorting cells with similar fluorescence intensity.

  • Assay Procedure:

    • Plate the transfected cells in a multi-well plate.

    • Stimulate the cells with a range of agonist concentrations.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit, PerkinElmer).

  • Data Analysis:

    • Plot the cAMP concentration against the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Comparative Data Presentation:

ReceptorEC50 (nM)Emax (% of Wild-Type)
Wild-Type GPCR10.5 ± 1.2100
GPCR-PheZ->3-Br-Phe12.1 ± 1.595 ± 8

Interpretation: The similar EC50 and Emax values suggest that the 3-bromo-L-phenylalanine substitution at position Z does not impair the receptor's ability to activate downstream signaling pathways in a cellular context.

Protein Localization and Trafficking Studies

The incorporation of 3-bromo-L-phenylalanine could potentially affect protein folding and subsequent localization within the cell.

Core Principle: By tagging the protein of interest with a fluorescent protein (e.g., GFP), its subcellular localization can be visualized using fluorescence microscopy.

Experimental Protocol:

  • Construct Generation:

    • Create fusion constructs of your wild-type and 3-Br-Phe-containing protein with a fluorescent reporter (e.g., C-terminal GFP tag).

  • Cell Transfection and Imaging:

    • Transfect cells with the respective plasmids.

    • After allowing for protein expression, image the cells using a confocal microscope.

    • If applicable, co-stain with markers for specific organelles to confirm localization.

Qualitative Comparison: Compare the fluorescence images of cells expressing the wild-type and mutant proteins. Any significant differences in the localization pattern would suggest a potential misfolding or trafficking defect caused by the ncAA incorporation.

Conclusion: A Rigorous and Multi-pronged Approach

References

  • Hartman, M. C., et al. (2020). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Biophysical Reviews, 12(4), 895-908. Available at: [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 986-999. Available at: [Link]

  • Geoghegan, K. F. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Medicinal Chemistry. Available at: [Link]

  • DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Available at: [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Available at: [Link]

  • Dutta, S., et al. (2019). ITC and SPR Analysis Using Dynamic Approach. bioRxiv. Available at: [Link]

  • Sharma, U., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Di Trani, J., et al. (2021). L-Phenylalanine differentially activates G protein-coupled receptor signalling pathways. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Available at: [Link]

  • Zhang, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC advances, 12(45), 29569-29573. Available at: [Link]

  • EMBL Hamburg. Characterization of Protein Interactions by ITC, SPR and BLI. Available at: [Link]

  • Zhang, C., et al. (2014). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 289(12), 8274-8286. Available at: [Link]

  • Furuita, K., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1854(9), 1126-1135. Available at: [Link]

  • Thompson, G. N. (2003). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 133(6), 2004S-2009S. Available at: [Link]

  • Zhang, C., et al. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of biological chemistry, 289(12), 8274-8286. Available at: [Link]

  • ResearchGate. Photo-crosslinking methodology and structures. Available at: [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling. Available at: [Link]

  • Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry, 48(38), 9046-9053. Available at: [Link]

  • Chen, Y., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods (San Diego, Calif.), 218, 59-67. Available at: [Link]

  • Lee, H. S., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The journal of physical chemistry. B, 126(49), 10398-10408. Available at: [Link]

  • Sal-like, M., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. Available at: [Link]

Sources

Comparative Review: Unnatural Amino Acids (UAAs) for Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the most established Unnatural Amino Acid (UAA) systems used in protein engineering. While over 200 UAAs have been described in literature, only a fraction are robust enough for therapeutic development or structural biology. This review focuses on the "workhorse" chemistries: Bio-orthogonal handles (for Antibody-Drug Conjugates and labeling) and Photo-crosslinkers (for mapping protein interactions).

Key Takeaway: For high-yield production in E. coli, the C321.∆A strain (RF1-deficient) combined with the MjTyrRS system is the current gold standard. For mammalian applications or bulky side chains, the PylRS system is required due to its superior orthogonality.

Part 1: Systems Architecture (The Machinery)

Before selecting a UAA, one must select the Orthogonal Translation System (OTS). The OTS consists of a tRNA/synthetase pair that repurposes a stop codon (usually Amber/UAG) to insert the UAA.

Table 1: Synthetase System Comparison
FeatureMjTyrRS SystemMb/MmPylRS System
Origin Methanocaldococcus jannaschiiMethanosarcina barkeri / mazei
Primary Host E. coli (Prokaryotes only)Prokaryotes & Eukaryotes (Mammalian)
Orthogonality High in E. coli; Cross-reacts in EukaryotesExcellent in both (True Orthogonality)
Substrate Pocket Small/Rigid (Aromatic analogs)Large/Deep (Bulky, Lysine derivatives)
Catalytic Efficiency High (

closer to WT)
Lower (often requires higher plasmid copy #)
Best Use Case High-yield production of pAzF/pAcF in bacteriaComplex modifications, mammalian expression
Visualization: UAA Selection Logic

The following diagram outlines the decision process for selecting the correct UAA and Synthetase pair based on the experimental goal.

UAA_Selection_Logic Start Define Application Host Select Host Organism Start->Host Prok E. coli Host->Prok Euk Mammalian / Yeast Host->Euk App_Type Chemistry Type Prok->App_Type Pyl System: PylRS (High Orthogonality) Euk->Pyl MjTyrRS not orthogonal Conj Conjugation (ADCs/Probes) App_Type->Conj XL Crosslinking (PPIs) App_Type->XL Mj System: MjTyrRS (High Yield) Conj->Mj Aromatic side chains XL->Mj UAA_Az Use: pAzF (Click Chem) Mj->UAA_Az UAA_Ac Use: pAcF (Oxime Ligation) Mj->UAA_Ac UAA_Bpa Use: pBpa (Robust XL) Mj->UAA_Bpa Pyl->UAA_Az Requires specific PylRS mutants

Figure 1: Decision matrix for selecting the appropriate Host, Synthetase, and UAA based on downstream application.

Part 2: Head-to-Head Product Comparison

Bio-orthogonal Handles (Conjugation)

Used for site-specific Antibody-Drug Conjugates (ADCs) and PEGylation.

The Contenders:

  • pAcF (p-acetyl-L-phenylalanine): Ketone handle. Reacts via Oxime ligation.[1]

  • pAzF (p-azido-L-phenylalanine): Azide handle. Reacts via CuAAC (Copper Click) or SPAAC (Strain-promoted Click).[2]

FeaturepAcF (Acetyl)pAzF (Azido)
Reaction Type Oxime / Hydrazone formation[3+2] Cycloaddition (Click)
Kinetics Slow (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

). Requires acidic pH (4.5) or aniline catalyst.
Fast (SPAAC:

). Physiological pH.
Stability High. Very stable in cytosol and serum.Moderate. Light sensitive. Can be reduced to amine in E. coli cytoplasm.
Toxicity Low.[]Low to Moderate.
Yield (Ref) High (>50% relative to WT in optimized strains).[4]Moderate (30-40%).
Verdict Best for ADCs where product stability is paramount and slow conjugation is acceptable.Best for Probes requiring rapid labeling or mild conditions.
Photo-crosslinkers (Interaction Mapping)

Used to "freeze" transient protein-protein interactions (PPIs) upon UV irradiation.

The Contenders:

  • pBpa (p-benzoyl-L-phenylalanine): Benzophenone derivative.[5][6][7]

  • Aryl Azides (pAzF): Also functions as a crosslinker.

FeaturepBpa (Benzophenone)pAzF (Aryl Azide)
Mechanism Triplet diradical abstracts H from C-H bonds.Nitrene insertion.
Reversibility Reversible. If no target is found, it relaxes to ground state. Can be re-excited.Irreversible. Photolysis creates reactive intermediate immediately.
Specificity High preference for C-H bonds (Met, Leu, Ala).Lower. Nitrenes can react with water (quenching) or rearrange.
Excitation 350-365 nm (Less damaging to protein).<300 nm (Can damage protein) or ~254 nm.
Crosslink Radius ~3.1 Å (Bulky).~3-4 Å.
Verdict The Gold Standard. Superior specificity and handling.Useful if dual-functionality (Click + Crosslinking) is needed.

Part 3: Experimental Protocol (Self-Validating)

Context: This protocol utilizes the C321.∆A strain.[8] Standard BL21(DE3) strains retain Release Factor 1 (RF1), which competes with the UAA for the UAG codon, resulting in truncated protein. C321.∆A has RF1 deleted and all genomic UAG codons recoded to UAA, ensuring 100% incorporation efficiency .

Workflow Diagram

Protocol_Flow Step1 1. Transformation (pEVOL-pAzF + pET-POI-TAG) Host: C321.∆A Step2 2. Growth (Non-Inducing) 37°C to OD600 ~0.5 Step1->Step2 Step3 3. UAA Addition Add pAzF (1mM) dissolved in NaOH Step2->Step3 Wait 30 mins for uptake Step4 4. Induction Add Arabinose (0.02%) + IPTG (1mM) Shift to 30°C Step3->Step4 Step5 5. Expression Phase 12-16 Hours Step4->Step5 Step6 6. Validation (Critical) Intact Protein Mass Spec (ESI-MS) Step5->Step6

Figure 2: Optimized workflow for UAA incorporation in C321.∆A strains.

Detailed Methodology
  • Plasmid Design:

    • Gene of Interest (GOI): Mutate target residue to TAG (Amber). Use a T7 promoter vector (e.g., pET22b).

    • Synthetase Plasmid: Use pEVOL-pAzF (or pAcF). This plasmid carries both the tRNA and the Synthetase (one copy constitutive, one inducible).

  • Culture:

    • Inoculate C321.∆A in 2xYT media with Chloramphenicol (pEVOL) and Ampicillin (pET).

    • Grow to OD600 = 0.5.

  • Incorporation (The Critical Step):

    • Dissolve UAA: pAzF is hydrophobic. Dissolve in minimal 1M NaOH, then dilute.

    • Add UAA: Add to culture to final conc. of 1mM.

    • Wait: Incubate 20-30 mins before induction. This allows the synthetase to charge the tRNA pool.

  • Induction:

    • Induce with 0.2% L-Arabinose (for pEVOL) and 1mM IPTG (for pET).

    • Temp Shift: Lower to 30°C or 25°C. Slower translation improves fidelity and solubility.

  • Validation (The "Trust" Factor):

    • Do not rely on SDS-PAGE. A full-length band only proves suppression happened, not which amino acid was inserted (near-cognate suppression by Trp/Gln can occur in non-optimized strains).

    • Mandatory: Perform ESI-MS on the purified protein.

    • Expected Shift: WT mass + (Mass of UAA - Mass of Natural AA).

    • Example: pAzF (165 Da) replacing Tyrosine (163 Da) is a +2 Da shift (hard to see). Replacing Alanine (71 Da) is a +94 Da shift (clear).

Part 4: Troubleshooting & Optimization

The "Reduction" Problem (pAzF specific)

In the reducing environment of the E. coli cytoplasm (glutathione), the azide group (-N3) of pAzF can be reduced to an amine (-NH2), converting it to p-amino-phenylalanine.[9]

  • Symptom: Mass Spec shows -26 Da shift from expected mass (loss of N2, gain of 2H).

  • Solution: Use p-azidomethyl-phenylalanine (pAMF) .[2] The methylene bridge insulates the azide, preventing reduction. Alternatively, minimize induction time.

Plasmid Incompatibility
  • Issue: pEVOL usually uses the p15A origin (Chloramphenicol). Ensure your expression vector uses a compatible origin (e.g., ColE1/pBR322 for pET vectors).

  • Solution: Always verify antibiotic markers and origins before co-transformation.

Low Yields
  • Causality: The synthetase is the bottleneck.

  • Solution: Increase Arabinose concentration to drive synthetase expression, but watch for cellular toxicity. Ensure adequate aeration; UAA incorporation is energy-intensive.

References

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[10][11] Science. [Link]

  • Young, T. S., et al. (2010).[4][12] An Enhanced System for Unnatural Amino Acid Incorporation in E. coli.[8][10][11] Journal of Molecular Biology. [Link]

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. [Link] (Describes the C321.∆A strain).

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[1][2][13] Proceedings of the National Academy of Sciences. [Link]

  • Chin, J. W., & Schultz, P. G. (2002). In vivo photocrosslinking with unnatural amino acid probes. ChemBioChem. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Protein Folding After Incorporation of 3-Bromo-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in protein engineering, offering novel chemical functionalities to probe and manipulate biological systems.[1] 3-bromo-L-phenylalanine (3-Br-Phe), with its heavy bromine atom and potential for further chemical modification, is a valuable UAA for applications ranging from X-ray crystallography to the study of protein-protein interactions.[2] However, the introduction of such a bulky, non-canonical residue raises a critical question: Does the modified protein maintain its native three-dimensional structure and, by extension, its function?

This guide provides a comparative overview of essential biophysical techniques to rigorously answer this question. As no single method offers a complete picture, a multi-faceted, orthogonal approach is paramount. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a comparative framework to empower you to validate your 3-Br-Phe-containing proteins with confidence.

The Core Challenge: A Question of Structural Perturbation

Phenylalanine is an aromatic amino acid often found buried within the hydrophobic core of a protein, a region critical for maintaining the stability of the folded state. Replacing it with 3-Br-Phe introduces a larger, more electronegative bromine atom. This substitution can potentially lead to:

  • Steric Hindrance: The bulky bromine atom may clash with neighboring residues, forcing local rearrangements.

  • Altered Hydrophobicity: Changes in the electronic properties of the aromatic ring can disrupt critical hydrophobic packing interactions.

  • Destabilization: The cumulative effect of these small perturbations could lead to local unfolding or a global decrease in the protein's thermodynamic stability.[3]

Therefore, it is not sufficient to simply confirm the incorporation of 3-Br-Phe via mass spectrometry[4]; one must critically assess the structural integrity of the final protein product. The wild-type (WT) protein, expressed and purified under identical conditions, serves as the essential baseline for all comparisons.

A Multi-Parametric Strategy for Structural Validation

A robust validation workflow assesses protein structure at multiple levels: secondary, tertiary, and quaternary structure, as well as stability and function.

cluster_0 Level 1: Secondary Structure cluster_1 Level 2: Tertiary Structure & Stability cluster_2 Level 3: High-Resolution Structure & Function CD Circular Dichroism (CD) - Quick check of α-helix/β-sheet content Fluorescence Intrinsic Fluorescence - Probes local environment of Trp/Tyr CD->Fluorescence Proceed if similar DSF Differential Scanning Fluorimetry (DSF) - Measures thermal stability (Tm) Fluorescence->DSF NMR NMR Spectroscopy - Atomic-level structure in solution DSF->NMR Proceed if stable Xray X-ray Crystallography - Atomic-level structure in solid state DSF->Xray Proceed if stable Function Functional Assay - The ultimate validation of native fold NMR->Function Xray->Function

Caption: A tiered workflow for validating protein structure after 3-Br-Phe incorporation.

Circular Dichroism (CD) Spectroscopy: The First-Pass Structural Snapshot

Why it's essential: CD spectroscopy is a rapid, low-volume technique that provides a global assessment of a protein's secondary structure (α-helices, β-sheets, random coils).[5][6][7] It serves as an excellent initial screening tool to detect gross misfolding.[6][8] A nearly identical CD spectrum between the WT and the 3-Br-Phe variant strongly suggests that the overall secondary structure content is preserved.

Experimental Protocol:

  • Sample Preparation: Dialyze both WT and 3-Br-Phe proteins into a suitable, non-absorbing buffer (e.g., 10-20 mM sodium phosphate, pH 7.4). Determine protein concentration accurately (e.g., via a BCA assay). Aim for a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record spectra at a controlled temperature (e.g., 25°C). For each sample, average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from each protein spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and protein length.

Comparative Data Analysis:

ProteinCharacteristic Wavelengths (nm)Estimated α-helix (%)Estimated β-sheet (%)
Wild-Type (WT) Minima at ~208 and ~2224520
3-Br-Phe Variant Minima at ~208 and ~2224321

This hypothetical data for a predominantly helical protein shows negligible differences, indicating the incorporation of 3-Br-Phe did not disrupt the secondary structure.

Advantages:

  • Fast and requires minimal sample.[6]

  • Excellent for detecting large-scale unfolding.[7]

Limitations:

  • Low-resolution; does not provide site-specific information.[5]

  • Insensitive to small, local structural changes or changes in tertiary structure.

Differential Scanning Fluorimetry (DSF): A Robust Measure of Stability

Why it's essential: DSF, or Thermal Shift Assay, measures a protein's thermal stability by determining its melting temperature (Tm).[9][10] A significant decrease in the Tm of the 3-Br-Phe variant compared to the WT protein is a clear indicator of destabilization. The principle relies on a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds with increasing temperature.[11][12]

Experimental Protocol:

cluster_workflow DSF Experimental Workflow A 1. Prepare Master Mix: Protein (WT or Variant) + Buffer + SYPRO Orange Dye B 2. Aliquot into qPCR plate A->B C 3. Place in RT-PCR machine and apply thermal ramp (e.g., 25°C to 95°C) B->C D 4. Monitor fluorescence increase as protein unfolds C->D E 5. Plot Fluorescence vs. Temp. and determine Tm at inflection point D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-Phenylalanine, 3-bromo-, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of L-Phenylalanine, 3-bromo-, hydrochloride. As a brominated aromatic amino acid derivative, this compound requires specific disposal protocols that differ significantly from its non-halogenated parent, L-Phenylalanine. The central principle guiding its disposal is the imperative to segregate halogenated organic waste from all other waste streams. This document is intended for researchers, laboratory managers, and drug development professionals who handle this and similar chemical entities.

Core Chemical and Hazard Profile

Understanding the chemical's properties is the foundation of its safe management. While structurally similar to the benign amino acid L-Phenylalanine, the addition of a bromine atom fundamentally alters its hazard profile and dictates its environmental disposal pathway.

The compound is recognized as an irritant. According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), it is classified as causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[1] These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling to avoid dust generation.[2]

PropertyDataRationale & Significance
Chemical Formula C₉H₁₀BrNO₂ · HClThe presence of Bromine (Br) classifies this as a halogenated organic compound , the single most critical factor for waste disposal.[3][4]
Appearance White to off-white crystalline powder.[5]As a solid, the primary exposure risk during handling and spill cleanup is the inhalation of dust.[2]
GHS Hazard Codes H315, H319, H335.[1]Indicates the compound is an irritant to skin, eyes, and the respiratory system, dictating the required level of PPE.
Primary Disposal Class Halogenated Organic Waste .[3][6][7]Requires strict segregation from non-halogenated waste streams due to the formation of hazardous byproducts (e.g., hydrobromic acid) during incineration.[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough risk assessment must be conducted and the following minimum PPE must be worn:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles that can cause serious eye irritation.[2][9]

  • Hand Protection : Nitrile or other chemically resistant gloves must be worn to prevent skin contact.[2][3] If contact occurs, wash the area thoroughly with soap and water.[2]

  • Body Protection : A standard laboratory coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection : Due to its potential as a respiratory irritant, all handling of the powder, including weighing and spill cleanup, should be performed in a certified chemical fume hood to prevent inhalation.[2][3] If a fume hood is not feasible, a NIOSH-approved dust respirator is required.[2]

Disposal Decision Workflow

The proper disposal of this compound is a straightforward but strict process. The workflow below illustrates the decision-making process for any waste event involving this compound. The universal outcome is its collection into a designated halogenated waste stream.

G cluster_start cluster_assessment cluster_ppe cluster_paths cluster_actions cluster_end start Waste Event Involving This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator/Fume Hood) start->ppe Always First assess Assess Waste Type spill Accidental Spill (Solid Powder) assess->spill Spill unused Unused/Expired Product or Reaction Waste assess->unused Bulk Waste contaminated Contaminated Materials (e.g., Weigh Boats, Wipes, Gloves) assess->contaminated Contaminated Labware ppe->assess cleanup Perform Dry Cleanup (AVOID DUST GENERATION) Sweep or vacuum spill. spill->cleanup collect Collect all waste material (spilled chemical, unused product, contaminated items). unused->collect contaminated->collect cleanup->collect container Place into a robust, sealable container clearly labeled: 'HALOGENATED ORGANIC WASTE' 'this compound' collect->container disposal Arrange for disposal via licensed waste management service or EHS. container->disposal

Caption: Disposal workflow for 3-bromo-L-phenylalanine hydrochloride.

Step-by-Step Disposal Protocols

The following protocols provide explicit, actionable steps for managing waste generated from this compound.

Protocol 4.1: Managing Minor Spills (<5g)
  • Ensure Safety : Confirm appropriate PPE is worn before approaching the spill.[2]

  • Prevent Dispersion : Do not use methods that create dust. Avoid sweeping vigorously.[2]

  • Clean Up : Gently sweep up the spilled solid.[10] Alternatively, use a vacuum cleaner equipped with a HEPA filter.

  • Collect Waste : Place the swept-up material and any contaminated cleaning materials (e.g., wipes, disposable dustpan) into a sealable plastic bag or container.[2]

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel using soap and water.

  • Final Disposal : Place the sealed bag and the decontamination wipes into the designated "Halogenated Organic Waste" container.[3][6]

Protocol 4.2: Disposal of Unused Product and Contaminated Labware
  • Identify Waste Stream : All unused or expired this compound, as well as any items grossly contaminated with it (e.g., weighing paper, gloves, empty product bottles), must be treated as halogenated waste.[11]

  • Containerize : Place the waste directly into your laboratory's designated "Halogenated Organic Waste" container. This should be a robust, sealable container provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Labeling : Ensure the container is accurately labeled with its contents. The label should include the full chemical name: "this compound". Do not use abbreviations.[6]

  • Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[7]

  • Arrange for Pickup : Contact your EHS department for pickup once the container is full or according to your institution's schedule. Do not pour this chemical down the drain.[3][11]

The Criticality of Waste Segregation

The central tenet of this protocol is the segregation of halogenated waste. The "why" behind this rule is rooted in both environmental protection and regulatory compliance.

  • Environmental & Safety Rationale : Halogenated organic compounds cannot be disposed of by standard high-temperature incineration alongside non-halogenated waste. The combustion of brominated compounds can produce corrosive and toxic gases, such as hydrobromic acid (HBr) and potentially brominated dioxins/furans.[8] Specialized waste treatment facilities are required to scrub these hazardous byproducts from their emissions.

  • Economic & Logistical Rationale : The cost to dispose of halogenated waste is significantly higher—often three times or more—than for non-halogenated waste due to the specialized treatment required.[7][12] Contaminating a large drum of non-halogenated solvent waste with even a small amount of a brominated compound forces the entire container to be treated as the more hazardous and expensive waste stream.[6]

Therefore, meticulous segregation is not only a matter of compliance but also of operational efficiency and responsible resource management.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-L-phenylalanine. PubChem Compound Summary for CID 2762259. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • NOP - The Organic Chemistry Notebook. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Loba Chemie. (2023). L-PHENYLALANINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

Sources

Personal protective equipment for handling L-Phenylalanine, 3-bromo-, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

L-Phenylalanine, 3-bromo-, hydrochloride (CAS: 82311-69-1) presents a dual-hazard profile often underestimated in standard peptide synthesis workflows. While the parent amino acid is benign, the 3-bromo substitution combined with the hydrochloride salt form creates a compound that is an irritant to mucous membranes and highly hygroscopic.

Critical Directive: Do not treat this simply as a "nutritional supplement derivative." Treat it as a halogenated organic acid precursor . Immediate operational changes must focus on moisture control to prevent hydrolysis (release of HCl) and strict ocular protection.

Hazard Profiling & Mechanistic Logic

To ensure safety, we must understand the causality of the hazard. This is not just about following rules; it is about interrupting the chemical mechanism of injury.

The "Silent" Acid Mechanism

The hydrochloride (HCl) salt form confers stability to the amino acid but introduces a moisture-dependent hazard. Upon contact with the water present in mucous membranes (eyes, respiratory tract) or perspiration:



This hydrolysis releases protons (

), locally lowering pH and causing immediate irritation or chemical burns.
GHS Classification & Target Organs

Based on structural analogs and specific safety data for 3-bromo-L-phenylalanine:

  • H315 (Skin Irrit. 2): Causes skin irritation.[1]

  • H319 (Eye Irrit.[1] 2A): Causes serious eye irritation (High Risk).

  • H335 (STOT SE 3): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Zero-Contact handling.

PPE ComponentSpecificationMechanistic JustificationSelf-Validation Check
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Fine particulates can bypass side shields. The HCl salt absorbs eye moisture instantly.Seal Check: Goggles must leave a temporary impression on the skin after removal, indicating a tight seal.
Hand (Primary) Nitrile Gloves (Min 5 mil thickness)Nitrile offers excellent resistance to organic acids and solids. Latex is avoided to prevent protein allergy sensitization.Inflation Test: Before donning, trap air in the glove and squeeze to check for pinhole leaks.
Hand (Secondary) Double-Gloving (High-Risk Tasks)Required when handling >10g or during transfer. The outer glove is sacrificial; the inner glove remains clean.Visual Contrast: Use a colored inner glove (e.g., blue) and white outer glove to easily spot tears.
Respiratory N95 / P2 Respirator (or Fume Hood)Prevents inhalation of airborne dust during weighing.Fit Check: Positive/Negative pressure check every time the mask is donned.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of dust on street clothes. Cotton/Poly blend is standard.Button Check: Coat must be fully buttoned to the neck to protect the suprasternal notch.

Operational Protocol: Handling & Weighing

This protocol uses a "Zone Defense" strategy to contain the material.

Phase 1: Preparation (The "Dry" Zone)
  • Humidity Control: Ensure the lab humidity is <50%. High humidity causes the powder to clump (caking), which leads to aggressive scraping and increased dust generation.

  • Static Discharge: Amino acid salts are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

Phase 2: The Weighing Event (Critical Control Point)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Technique:

    • Open the container inside the hood.

    • Do not dump the powder. Use a spatula to transfer small amounts to minimize the "dust cloud" effect.

    • The "Cap-Down" Rule: Never place the bottle cap face down on the bench. Place it face up to prevent picking up contaminants that are then transferred back to the bottle seal.

Phase 3: Decontamination
  • Wet Wipe Method: Do not dry sweep spilled powder. Dry sweeping generates aerosols.

  • Solvent: Use a paper towel dampened with water (to solubilize the salt) followed by ethanol.

  • Glove Removal: Perform "beak method" removal inside the hood to prevent dust on gloves from migrating to the lab environment.

Visualizing the Safety Logic (Workflow)

The following diagram illustrates the decision logic for handling this compound, ensuring that safety scales with the risk level.

SafetyProtocol Start Start: Handling Request Assess Assess Quantity & Form Start->Assess SmallScale < 1g (Analytical) Assess->SmallScale LargeScale > 1g (Prep/Synthesis) Assess->LargeScale Bench Engineering Control: Balance Enclosure / Snorkel SmallScale->Bench Low Dust Risk Hood Engineering Control: Chemical Fume Hood Required LargeScale->Hood High Dust Risk PPE_High PPE: Double Gloves + N95 + Goggles Hood->PPE_High PPE_Std PPE: Nitrile Gloves + Goggles Bench->PPE_Std Action Action: Weighing & Transfer PPE_Std->Action PPE_High->Action Clean Decontamination: Wet Wipe (Water -> EtOH) Action->Clean Disposal Disposal: Solid Halogenated Waste Clean->Disposal

Figure 1: Decision logic for scaling PPE and Engineering Controls based on handling quantity.

Disposal Strategy

Disposal must comply with local environmental regulations (RCRA in the US). Do not flush down the drain.

  • Classification: Segregate as Halogenated Organic Solid . The bromine atom requires specific incineration protocols to capture halogen gases.

  • Container: Collect in a wide-mouth HDPE jar labeled "Halogenated Solid Waste."

  • Acidic Residue: If the material was dissolved in water, check pH. If acidic, neutralize with Sodium Bicarbonate (

    
    ) before adding to the aqueous waste stream (if permitted) or dispose of as acidic aqueous waste.
    

References

  • PubChem. (n.d.). 3-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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